molecular formula C11H18N4 B1679882 Pyclen CAS No. 78668-34-5

Pyclen

カタログ番号: B1679882
CAS番号: 78668-34-5
分子量: 206.29 g/mol
InChIキー: LNMUPMQUMCDOKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyclen is an inhibitor of cell death induced by oxidative stress and inhibitor of AB1-40 aggregation induced by Cu2+ ion. It is capable of both preventing and disrupting Cu(2+) induced AB(1-40) aggregation.

特性

IUPAC Name

3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMUPMQUMCDOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=CC=C2)CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343011
Record name 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78668-34-5
Record name 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyclen macrocycle synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Pyclen Macrocycles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for this compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and its derivatives. This compound-based macrocycles are of significant interest in medicinal chemistry, particularly as chelating agents for metal ions in applications such as MRI contrast agents and radiopharmaceuticals.[1][2] The rigid pyridine (B92270) unit incorporated into the 12-membered tetraazamacrocycle pre-organizes the coordinating nitrogen atoms, enhancing the kinetic inertness of the resulting metal complexes.[1]

General Synthetic Strategies

The synthesis of the this compound macrocycle and its derivatives typically involves a macrocyclization reaction between a protected linear triamine and a 2,6-disubstituted pyridine derivative. A common and effective method for this cyclization is the Richman-Atkins reaction.[3] Key to a successful synthesis is the use of nitrogen protecting groups on the triamine to prevent side reactions and to facilitate the desired cyclization. Common protecting groups include tosyl (Ts), nosyl (Ns), benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and allyloxycarbonyl (Alloc).[3][4][5] The choice of protecting group is crucial as it must be stable during the cyclization step and removable under conditions that do not compromise the integrity of the macrocycle or other functional groups.[4]

A generalized workflow for the synthesis of a this compound macrocycle is depicted below. This involves the protection of a linear triamine, followed by a macrocyclization reaction with a suitable pyridine derivative, and finally, deprotection to yield the core this compound structure.

G General this compound Synthesis Workflow A Linear Triamine (e.g., Diethylenetriamine) B Protection of Amine Groups (e.g., with TsCl, NsCl, Boc-anhydride) A->B Reagents C Protected Linear Triamine B->C E Macrocyclization (e.g., Richman-Atkins conditions) C->E D 2,6-Disubstituted Pyridine (e.g., 2,6-bis(bromomethyl)pyridine) D->E F Protected this compound Macrocycle E->F G Deprotection F->G H This compound Macrocycle G->H I Functionalization (Alkylation of secondary amines) H->I J Functionalized this compound Derivative I->J

Caption: General workflow for this compound macrocycle synthesis.

Detailed Experimental Protocols

Synthesis of the Core this compound Macrocycle

The synthesis of the parent this compound macrocycle often starts with the protection of diethylenetriamine. The protected triamine is then reacted with a 2,6-bis(halomethyl)pyridine in a high-dilution environment to favor intramolecular cyclization over polymerization.

1. Synthesis of N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine:

A common precursor for this compound synthesis is the tosyl-protected diethylenetriamine.

Reagent/SolventMolar EquivalentPurpose
Diethylenetriamine1Starting material
p-Toluenesulfonyl chloride3.3Protecting group source
PyridineExcessBase and solvent

The reaction is typically carried out at 0 °C and then stirred at room temperature. The product is isolated by precipitation in water and purified by recrystallization.

2. Macrocyclization to form N,N',N''-Tris(p-toluenesulfonyl)this compound:

The Richman-Atkins macrocyclization is a widely used method.[3]

Reagent/SolventConcentrationPurpose
N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine1 eqProtected triamine
2,6-Bis(bromomethyl)pyridine1 eqPyridine component
K₂CO₃ or Cs₂CO₃ExcessBase
Acetonitrile or DMFHigh dilutionSolvent

The reaction is typically run at reflux for several hours to days. The product is then isolated and purified by column chromatography.

3. Deprotection to Yield this compound:

The removal of tosyl groups requires harsh conditions, which can be a limitation.[4]

Reagent/SolventConditionsPurpose
HBr in acetic acidRefluxDeprotection
PhenolScavenger

The final product is often purified by ion-exchange chromatography.

Synthesis of a Functionalized this compound Derivative: 3,6-diacetate-pyclen (PC2A)

The synthesis of this compound derivatives with functional arms for chelation is of great interest. The following protocol outlines the synthesis of a di-acetate functionalized this compound.

The synthesis of asymmetrically functionalized this compound derivatives often requires a selective protection strategy to differentiate the secondary amine positions.

G Synthesis of 3,6-diacetate-pyclen A This compound B Protection of N9 (e.g., with Alloc-Cl) A->B C 9-Alloc-Pyclen B->C D Alkylation of N3 and N6 (e.g., with tert-butyl bromoacetate) C->D E 3,6-di(tert-butyl acetate)-9-Alloc-Pyclen D->E F Deprotection of Alloc group E->F G 3,6-di(tert-butyl acetate)-Pyclen F->G H Hydrolysis of tert-butyl esters (e.g., with TFA or HCl) G->H I 3,6-diacetate-Pyclen (PC2A) H->I

Caption: Workflow for the synthesis of 3,6-diacetate-pyclen.

1. Regiospecific Protection of this compound:

To achieve selective functionalization at the 3 and 6 positions, the amine at the 9-position can be protected, for example, with an Alloc group.[5]

2. Alkylation of the Secondary Amines:

The remaining secondary amines at positions 3 and 6 are then alkylated with an acetate (B1210297) precursor, such as tert-butyl bromoacetate.[6]

Reagent/SolventMolar EquivalentPurpose
9-Alloc-Pyclen1Starting material
tert-Butyl bromoacetate2.2Alkylating agent
K₂CO₃ or NaHCO₃ExcessBase
AcetonitrileSolvent

The reaction is typically stirred at room temperature until completion.

3. Deprotection and Hydrolysis:

The Alloc group is removed, followed by hydrolysis of the tert-butyl esters to yield the final di-acetate product.

StepReagent/SolventConditionsPurpose
Alloc DeprotectionPd(PPh₃)₄, PhenylsilaneRoom TemperatureRemoval of Alloc group
Ester HydrolysisTrifluoroacetic acid (TFA) or HClRoom TemperatureConversion of ester to carboxylic acid

The final product is typically purified by HPLC or ion-exchange chromatography.[6]

Synthesis of this compound-Based Ligands with Picolinate (B1231196) Arms

This compound derivatives functionalized with picolinate arms have also been synthesized for metal complexation.[5][7] The synthesis strategy is similar to that for acetate derivatives, involving the protection of one amine nitrogen of the macrocycle, followed by alkylation of the remaining secondary amines with a picolinate-containing alkylating agent.

For instance, the synthesis of a 3,9-dipicolinate this compound derivative (3,9-pc2pa) starts with N3-Boc-pyclen.[5] The two secondary amines at positions 3 and 9 are alkylated with methyl 6-(bromomethyl)picolinate. The reaction time can be significantly reduced from days to hours by using NaI and reflux heating, with an increased yield.[5] The final step involves the removal of the Boc protecting group and hydrolysis of the methyl esters.

Starting MaterialAlkylating AgentBaseSolvent/AdditiveTimeYieldReference
N3-Boc-PyclenMethyl 6-(bromomethyl)picolinateK₂CO₃Acetonitrile6 days63%[5]
N3-Boc-PyclenMethyl 6-(bromomethyl)picolinateK₂CO₃Acetonitrile/NaI (reflux)7 hours95%[5]

Summary

The synthesis of this compound macrocycles and their derivatives is a well-established field with various methodologies available to the synthetic chemist. The choice of synthetic route, and particularly the protecting group strategy, is critical for achieving the desired substitution pattern on the macrocyclic framework. The protocols outlined in this guide, derived from published literature, provide a solid foundation for researchers and drug development professionals working with this important class of macrocycles. The ability to introduce a variety of functional arms onto the this compound scaffold allows for the fine-tuning of the properties of the resulting metal chelates for specific applications.

References

Synthesis of Functionalized Pyclen Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclen, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, is a macrocyclic ligand that has garnered significant attention in the fields of medicinal and bioinorganic chemistry. Its rigidified framework, incorporating a pyridine (B92270) ring within a 12-membered tetraazamacrocycle, provides a pre-organized platform for stable and inert complexation with a variety of metal ions.[1][2][3][4] This unique structural feature makes this compound derivatives highly promising candidates for applications such as magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals for diagnostics and therapy, and luminescent probes.[1][5][6][7]

The functionalization of the this compound core is crucial for tuning the physicochemical properties of its metal complexes and for covalent attachment to biological targeting vectors.[7][8][9] This guide provides a comprehensive overview of the synthetic strategies for preparing functionalized this compound derivatives, detailed experimental protocols for key reactions, and a summary of the properties of their metal complexes.

Core Synthetic Strategies

The synthesis of functionalized this compound derivatives primarily involves two main approaches:

  • Direct N-functionalization of the this compound macrocycle: This involves the alkylation of the secondary amine groups of the this compound core. Regioselectivity is a key challenge, and statistical mixtures can be obtained.[8]

  • Regioselective N-functionalization using protecting groups: To achieve specific substitution patterns, protecting groups such as tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) are employed to temporarily block certain amine positions, allowing for selective functionalization of the remaining free amines.[10][11]

The choice of strategy depends on the desired substitution pattern (e.g., 3,9-disubstituted vs. 3,6-disubstituted) and the nature of the functional arms to be introduced.

Experimental Protocols

Protocol 1: Synthesis of a 3,9-disubstituted this compound derivative (e.g., 3,9-pc2pa, L5)

This protocol is adapted from the synthesis of a this compound-based ligand functionalized with picolinic acid pendant arms at the 3 and 9 positions.[10]

Step 1: Synthesis of N-Boc-Pyclen (1)

  • The starting material, N-Boc-Pyclen, can be synthesized according to previously reported methods.

Step 2: N-alkylation with picolinate (B1231196) arms (2)

  • To a solution of N-Boc-Pyclen (1) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) and sodium iodide (NaI).

  • Add methyl 6-(bromomethyl)picolinate to the mixture.

  • Reflux the reaction mixture for 7 hours.

  • After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the protected dialkylated intermediate (2).

Step 3: Deprotection of the Boc group

  • Dissolve the intermediate (2) in a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature overnight.

  • Evaporate the solvent to dryness to obtain the hydrochloride salt of the 3,9-disubstituted this compound derivative.

Step 4: Saponification of the methyl esters

  • Dissolve the hydrochloride salt in a solution of lithium hydroxide (B78521) (LiOH) in a mixture of methanol (B129727) and water.

  • Stir the reaction at room temperature for 24 hours.

  • Adjust the pH to 2 with concentrated HCl.

  • Evaporate the solvents and purify the residue by reverse-phase HPLC to obtain the final ligand (L5).

Protocol 2: Synthesis of a 3,6-disubstituted this compound derivative (e.g., 3,6-pc2pa, L6)

This protocol utilizes an Alloc protecting group to achieve 3,6-disubstitution.[10]

Step 1: Synthesis of N-Alloc-Pyclen (3)

  • N-Alloc-Pyclen can be prepared following established procedures.

Step 2: N-alkylation with picolinate arms (4)

  • Follow a similar alkylation procedure as in Protocol 1, Step 2, using N-Alloc-Pyclen (3) as the starting material to obtain the dialkylated intermediate (4).

Step 3: Deprotection of the Alloc group (5)

  • Dissolve the intermediate (4) in anhydrous dichloromethane.

  • Add phenylsilane (B129415) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Stir the mixture at room temperature for 2 hours under an inert atmosphere.

  • Purify the product by column chromatography on activated alumina (B75360) to yield the deprotected intermediate (5).

Step 4: Saponification of the methyl esters

  • Follow the saponification procedure described in Protocol 1, Step 4, to obtain the final ligand (L6).

Quantitative Data Summary

The properties of this compound derivatives and their metal complexes are summarized in the tables below.

Table 1: Synthesis Yields of this compound Derivatives

CompoundSynthetic StepYield (%)Reference
2 (Boc-protected 3,9-pc2pa)N-alkylation95[10]
L5 (3,9-pc2pa)Boc Deprotection & Saponification95[10]
4 (Alloc-protected 3,6-pc2pa)N-alkylation71[10]
5 (deprotected 3,6-pc2pa precursor)Alloc Deprotection90[10]

Table 2: Thermodynamic Stability Constants and Relaxivity of Gd(III) Complexes

Complexlog KGdLpGdr1 (mM-1s-1) at 20 MHz, 25°Cr1 (mM-1s-1) at 1.41 T, 37°CReference
[GdL5]+ (3,9-pc2pa)20.47---[10][11]
[GdL6]+ (3,6-pc2pa)19.77---[10][11]
Gd-L1 (achiral)20.4917.744.743.27[12]
Gd-L2 (achiral)22.3720.254.952.98[12]
Gd-L3 (chiral)22.2119.79-4.53[12]
Gd-L4 (chiral)23.2821.76-4.08[12]

Table 3: Kinetic Inertness of Gd(III) Complexes

ComplexDissociation Half-Life (t1/2) in 0.1 M HClReference
Gd-L2 > Gd-L1[12]
Gd-L3 Significantly inert[12]
Gd-L4 Significantly inert[12]

Visualizations

Synthetic Workflow

The general synthetic workflow for producing functionalized this compound derivatives for use as metal chelators in biomedical applications can be visualized as follows:

G General Synthetic Workflow for Functionalized this compound Derivatives This compound This compound Core Protection Regioselective Protection (e.g., Boc, Alloc) This compound->Protection Protected_this compound Protected this compound Protection->Protected_this compound Functionalization N-Alkylation with Functional Arms Protected_this compound->Functionalization Functionalized_Protected Functionalized Protected this compound Functionalization->Functionalized_Protected Deprotection Deprotection Functionalized_Protected->Deprotection Functionalized_this compound Functionalized this compound Ligand Deprotection->Functionalized_this compound Complexation Complexation with Metal Ion (e.g., Gd³⁺, Mn²⁺) Functionalized_this compound->Complexation Metal_Complex Functionalized this compound Metal Complex Complexation->Metal_Complex Bioconjugation Bioconjugation (Optional) Metal_Complex->Bioconjugation Application Biomedical Application (e.g., MRI, Radiotherapy) Metal_Complex->Application Targeted_Complex Targeted Metal Complex Bioconjugation->Targeted_Complex Targeted_Complex->Application

Caption: Synthetic workflow for functionalized this compound derivatives.

Application in MRI

The mechanism by which a Gd(III)-Pyclen complex acts as an MRI contrast agent involves the exchange of water molecules between the inner coordination sphere of the complex and the bulk water in the surrounding tissue.

G Mechanism of Action for this compound-Based MRI Contrast Agents cluster_tissue In Vivo Environment Gd_this compound [Gd(this compound-Derivative)(H₂O)] Bulk_Water Bulk Water (H₂O) Gd_this compound->Bulk_Water k_ex (Water Exchange) MRI MRI Signal Enhancement (T₁ Relaxation) Gd_this compound->MRI Accelerates Relaxation Bulk_Water->MRI Proton Relaxation Tissue Biological Tissue

Caption: Action of this compound-based MRI contrast agents.

Conclusion

The this compound macrocycle provides a versatile and robust platform for the development of highly stable and inert metal complexes for biomedical applications. Through regioselective functionalization strategies, the properties of these complexes, such as thermodynamic stability, kinetic inertness, and relaxivity, can be finely tuned. The introduction of chiral centers and different pendant arms has been shown to significantly enhance these properties, paving the way for the next generation of imaging and therapeutic agents. The detailed synthetic protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field.

References

A Technical Guide to the Physicochemical Properties of Pyclen-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The macrocycle 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, commonly known as Pyclen, serves as a foundational scaffold in modern coordination chemistry. Its structure, which incorporates a pyridine (B92270) ring into a 12-membered tetraazamacrocycle, imparts significant conformational rigidity and unique coordination properties compared to more flexible analogues like cyclen.[1][2] These attributes make this compound-based ligands exceptional chelators for a wide range of metal ions. Consequently, they have garnered substantial interest for applications in medicine, particularly in the development of safer and more efficient contrast agents for Magnetic Resonance Imaging (MRI) and as carriers for radiopharmaceuticals.[3][4]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound ligands and their metal complexes. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key characterization techniques, and a discussion of critical structure-property relationships that govern the performance of these advanced chelators.

Core Physicochemical Properties

The utility of a this compound-based ligand in a given application, especially in a biological context, is defined by a set of quantifiable physicochemical parameters. These include the ligand's affinity for protons (basicity), its thermodynamic stability and kinetic inertness once complexed with a metal ion, and, for imaging agents, its relaxometric properties.

Protonation Constants

The protonation constants (log KHn) quantify the basicity of the ligand's donor atoms. They are crucial for understanding the ligand's speciation at a given pH and for calculating the conditional stability of its metal complexes.

Table 1: Protonation Constants (log KH) of Selected this compound Derivatives

Ligand log KH1 log KH2 log KH3 log KH4 Conditions Reference
3,6-PC2A 9.77 6.05 3.19 1.9 25°C, I=0.15 M NaCl [5]
3,9-PC2A 10.05 5.75 2.80 <2 25°C, I=0.15 M NaCl [5]
L5 (3,9-pc2pa) 8.01 4.88 3.51 2.50 25°C, I=0.15 M NaCl [6]
L6 (3,6-pc2pa) 8.28 5.21 3.65 2.50 25°C, I=0.15 M NaCl [6]

| PC2AMnBu | 9.87 | 6.78 | 2.76 | - | 25°C, I=1.0 M NaCl/HCl |[7] |

Note: PC2A = this compound-diacetate; pc2pa = this compound-dipicolinate.

Thermodynamic Stability and Conditional Stability

Thermodynamic stability, expressed as the logarithm of the stability constant (log KML), measures the strength of the metal-ligand bond at equilibrium.[8] For in-vivo applications, the conditional stability (e.g., pMn or pGd), which considers the competition with protons at physiological pH (7.4), is a more relevant metric. Macrocyclic ligands like this compound derivatives generally form more stable Mn(II) complexes than other ligand classes.[9]

Table 2: Thermodynamic (log KML) and Conditional (pM) Stability of this compound-Metal Complexes

Ligand Metal Ion log KML pM Conditions Reference
3,6-PC2A Mn(II) 15.53 8.16 25°C, I=0.15 M NaCl [5][10]
3,9-PC2A Mn(II) 17.09 8.64 25°C, I=0.15 M NaCl [5][10][11]
3,9-OPC2A Mn(II) - 8.69 25°C, pH 7.4 [11]
L5 (3,9-pc2pa) Gd(III) 20.47 - 25°C, I=0.15 M NaCl [6][12]
L6 (3,6-pc2pa) Gd(III) 19.77 - 25°C, I=0.15 M NaCl [6][12]
Gd-L4 (chiral) Gd(III) 23.28 21.76 25°C, pH 7.4 [13]

| PC2AMnBu | Sc(III) | 19.53 | 19.32 | 25°C, I=1.0 M NaCl/HCl |[7] |

Kinetic Inertness

Kinetic inertness refers to the resistance of a complex to dissociation. For medical applications, high kinetic inertness is critical to prevent the release of potentially toxic free metal ions in the body. It is often assessed by measuring the dissociation half-life (t1/2) under challenging conditions, such as in the presence of competing metal ions.

Table 3: Kinetic Inertness (Dissociation Half-life, t1/2) of this compound-Metal Complexes

Complex Dissociation Conditions Half-life (t1/2) Reference
[Mn(3,6-PC2A)] pH 7.4, excess Cu(II) 63 hours [5][10]
[Mn(3,9-PC2A)] pH 7.4, excess Cu(II) 21 hours [5][10]
[Gd-L3] & [Gd-L4] (chiral) pH 7.4, PBS, excess Zn(II), 37°C >120 hours (undissociated) [13]

| [Sc(PC2AMnBu)]+ | 1 M HClO4 | 529 hours |[7] |

Relaxometric Properties (for MRI Agents)

For MRI contrast agents, the key properties are those that influence the agent's ability to enhance the relaxation rate of water protons. These include the number of inner-sphere water molecules (q), the water residence lifetime (τM) or its inverse, the water exchange rate (kex), and the resulting proton relaxivity (r1p).

Table 4: Relaxometric Properties of this compound-Based MRI Contrast Agents

Complex q τM (ns) or kex (106 s-1) r1p (mM-1s-1) Conditions Reference
[Mn(3,6-PC2A)] 1 kex = 140 2.72 25°C, 0.49 T [5][10]
[Mn(3,9-PC2A)] 1 kex = 126 2.91 25°C, 0.49 T [5][10]
Mn(II) this compound Derivatives 1 τM ≈ 6 1.7 - 3.4 37°C, 1.41 T [14]
[Gd-L3] (chiral) 1 - 7.75 37°C, 1.41 T, in PBS [13]

| [Gd-L4] (chiral) | 1 | - | 7.00 | 37°C, 1.41 T, in PBS |[13] |

Key Experimental Methodologies

The accurate determination of the physicochemical properties outlined above relies on a suite of specialized analytical techniques.

Potentiometric Titration

This is the cornerstone method for determining protonation and thermodynamic stability constants.[8][15] The technique involves monitoring the pH (or potential) of a solution containing the ligand, or a mixture of the ligand and a metal ion, as a standardized acid or base is added.[16][17]

Protocol Overview:

  • System Calibration: The pH electrode is calibrated in terms of hydrogen ion concentration by titrating a strong acid with a strong base under the same ionic strength and temperature conditions as the main experiment.[18]

  • Ligand Protonation: A solution of the this compound ligand at a known concentration is titrated with a standardized acid or base. The resulting titration curve allows for the calculation of the ligand's protonation constants (log KH).[19]

  • Complex Stability: A solution containing known concentrations of both the ligand and the metal ion of interest is titrated. By comparing this curve to the ligand-only titration, the stability constant (log KML) of the metal-ligand complex can be determined.[20]

  • Data Analysis: The titration data (volume of titrant vs. pH) is processed using specialized computer programs that fit the data to a chemical model, refining the values of the constants.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_ligand Prepare Ligand Solution (Known Concentration) titrate_ligand Titrate Ligand Alone (for Protonation Constants) prep_ligand->titrate_ligand titrate_complex Titrate Ligand + Metal (for Stability Constants) prep_ligand->titrate_complex prep_metal Prepare Metal Ion Solution (Known Concentration) prep_metal->titrate_complex prep_titrant Standardize Titrant (e.g., NaOH) prep_titrant->titrate_ligand prep_titrant->titrate_complex monitor Monitor pH vs. Titrant Volume titrate_ligand->monitor titrate_complex->monitor data_fit Fit Titration Curves (Using Software) monitor->data_fit calculate Determine log K_H & log K_ML data_fit->calculate

Workflow for Determining Stability Constants.
Assessment of Kinetic Inertness via Transmetalation

To evaluate how readily a complex dissociates in a biologically relevant environment, a transmetalation or "challenge" experiment is performed. This involves introducing a high concentration of a competing metal ion that can also bind to the this compound ligand.

Protocol Overview:

  • Complex Preparation: The this compound-metal complex (e.g., [Mn(3,9-PC2A)]) is prepared in a buffer solution mimicking physiological conditions (e.g., PBS, pH 7.4, 37°C).

  • Challenge: A large excess (e.g., 50-fold) of a competing metal ion, such as ZnCl2 or CuCl2, is added to the solution.[10][13]

  • Monitoring: The dissociation of the original complex is monitored over time. For MRI-active complexes, this is often done by measuring the decrease in relaxivity (r1), as the free metal ion or the competitor's complex has a much lower relaxivity.[13]

  • Half-Life Calculation: The rate of dissociation is determined, from which the dissociation half-life (t1/2) is calculated.

G start This compound-Metal Complex in Physiological Buffer (pH 7.4, 37°C) challenge Add Large Excess of Competitor Metal Ion (e.g., Zn²⁺ or Cu²⁺) start->challenge monitor Monitor System Over Time (e.g., Measure Relaxivity) challenge->monitor data Plot % Intact Complex vs. Time monitor->data calculate Calculate Dissociation Rate and Half-Life (t½) data->calculate result High Kinetic Inertness? calculate->result

Workflow for Assessing Kinetic Inertness.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a versatile tool for studying this compound ligands and their complexes.

  • 1H and 13C NMR: Used for routine structural confirmation of the synthesized ligands and their diamagnetic complexes (e.g., with Y3+ or Sc3+).[6][7]

  • Variable-Temperature 17O NMR: This specialized technique is used to determine the water exchange dynamics of paramagnetic complexes. By measuring the transverse relaxation rates of the 17O water signal at different temperatures, the water residence lifetime (τM) can be calculated, which is a critical parameter for optimizing relaxivity.[14]

Structure-Property Relationships

The remarkable versatility of the this compound scaffold stems from the ability to fine-tune its physicochemical properties through synthetic modifications. Understanding these relationships is key to designing ligands for specific applications.

  • Pendant Arms (Position and Type): The nature and substitution pattern of coordinating pendant arms dramatically influence stability and inertness. For example, the symmetric 3,9-disubstituted PC2A ligand forms a more thermodynamically stable Mn(II) complex than its asymmetric 3,6-disubstituted counterpart (logKMnL 17.09 vs. 15.53), although the latter shows superior kinetic inertness (t1/2 63h vs. 21h).[5][10] Replacing carboxylate arms with picolinate (B1231196) arms also significantly impacts stability.[6][12]

  • Chirality and Rigidity: Introducing chiral centers into the ethylenic bridges of the this compound backbone, as in the Gd-X-PCTA-2 complex, can pre-organize the ligand for metal binding. This leads to substantial enhancements in both thermodynamic stability (log KGdL increases from 20.4 to 21.3) and kinetic inertness.[4][21]

  • Pyridine Ring Functionalization: The electronic properties of the pyridine ring can be modified by adding electron-donating or electron-withdrawing groups. This provides a direct way to tune the electrochemical properties (redox potential) of the resulting metal complexes, which is particularly relevant for developing redox-active probes.[1][2]

G cluster_structure Structural Modifications cluster_properties Physicochemical Properties pendant Pendant Arms (Type, Position) thermo Thermodynamic Stability (log K_ML, pM) pendant->thermo kinetic Kinetic Inertness (t½) pendant->kinetic relax Relaxivity (r₁) & Water Exchange (k_ex) pendant->relax chiral Backbone Chirality & Rigidity chiral->thermo chiral->kinetic chiral->relax pyridine Pyridine Ring Functionalization pyridine->thermo redox Redox Potential pyridine->redox

References

The Coordination Chemistry of Pyclen with Lanthanides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, commonly known as Pyclen, has emerged as a highly versatile platform in the field of lanthanide coordination chemistry. Its unique structural properties, combining the rigidity of the pyridine (B92270) unit with the flexibility of the cyclen backbone, allow for the formation of exceptionally stable and kinetically inert complexes with lanthanide ions. This has led to their widespread investigation and application in diverse areas, from advanced bioimaging probes to potential theranostic agents in nuclear medicine.

This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry with lanthanides. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the synthesis, characterization, and application of these fascinating molecular entities. The guide summarizes key quantitative data, outlines detailed experimental protocols for crucial experiments, and provides visual representations of important processes and workflows.

Core Principles of this compound-Lanthanide Coordination

This compound-based ligands are typically octadentate, featuring the four nitrogen atoms of the macrocycle and additional coordinating arms, most commonly carboxylate or picolinate (B1231196) groups, appended to the amine nitrogens. This arrangement allows for the formation of highly stable, nine-coordinate complexes with lanthanide ions, effectively shielding the metal center from the aqueous environment. This shielding is crucial for enhancing the luminescence properties of the lanthanide ion and for preventing the dissociation of the complex in biological media.

The rigidity imparted by the pyridine ring in the this compound macrocycle contributes to the pre-organization of the ligand, facilitating rapid and efficient complexation with lanthanides. Furthermore, the nature and arrangement of the coordinating arms can be systematically modified to fine-tune the photophysical and chemical properties of the resulting lanthanide complexes, enabling the rational design of probes with specific functionalities.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound-lanthanide complexes, providing a comparative overview of their stability, luminescent properties, and kinetic inertness.

Table 1: Thermodynamic Stability Constants and pGd Values of Gd(III)-Pyclen Complexes

Ligandlog KGdLpGdReference
GdL323.56(2)20.69[1]
GdL423.44(2)21.83[1]
GdL520.47-[2]
GdL619.77-[2]

log KGdL represents the thermodynamic stability constant. pGd is the negative logarithm of the free Gd(III) concentration at pH 7.4 with cL = 1 x 10-5 M and cGd = 1 x 10-6 M, indicating the complex's stability under physiological conditions.

Table 2: Photophysical Properties of Luminescent Lanthanide-Pyclen Complexes

ComplexEmission Quantum Yield (Φ)EmitterReference
EuL316%Eu(III)[1]
EuL422%Eu(III)[1]
TbL3~90%Tb(III)[1]
TbL4~90%Tb(III)[1]
[TbL5]+up to 28%Tb(III)[2]

The emission quantum yield (Φ) is a measure of the efficiency of the luminescence process.

Table 3: Kinetic Inertness of Gd(III)-Pyclen Complexes

ComplexDissociation Half-life (t1/2) in 1 M HClReference
GdL350 min[1]
GdL420 h[1]

The dissociation half-life in strong acid is a measure of the kinetic inertness of the complex, indicating its resistance to dissociation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound-lanthanide coordination chemistry. These protocols are generalized from common practices reported in the literature.

Protocol 1: Synthesis of a this compound-Based Ligand with Picolinate Arms

This protocol describes a general procedure for the regioselective functionalization of the this compound macrocycle with picolinate arms, a common strategy for creating efficient lanthanide chelators.[3][4]

  • Protection of this compound:

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

    • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection or allyl chloroformate for Alloc protection) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography to isolate the mono-protected this compound derivative.

  • Alkylation with Picolinate Arms:

    • Dissolve the mono-protected this compound in an appropriate solvent (e.g., acetonitrile).

    • Add a base (e.g., K2CO3 or NaH) and the desired picolinate alkylating agent (e.g., methyl 6-(bromomethyl)picolinate).

    • Heat the reaction mixture to reflux and stir for 24-48 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the protected, alkylated this compound derivative in a suitable solvent.

    • For Boc deprotection, use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane.

    • For Alloc deprotection, use a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., dimedone).

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and any volatile reagents under reduced pressure to obtain the final ligand.

  • Hydrolysis of Ester Groups (if applicable):

    • If the picolinate arms were introduced as esters, dissolve the ligand in a mixture of water and a co-solvent like methanol (B129727) or THF.

    • Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete.

    • Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the ligand to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Lanthanide Complexation

This protocol outlines the general procedure for forming a lanthanide complex with a this compound-based ligand.[5]

  • Ligand and Lanthanide Salt Preparation:

    • Dissolve the purified this compound-based ligand in deionized water. Adjust the pH to approximately 5-6 with a dilute base (e.g., NaOH or NH4OH) to deprotonate the carboxylic acid groups.

    • Prepare a stock solution of the desired lanthanide salt (e.g., LnCl3·6H2O or Ln(OTf)3) in deionized water.

  • Complexation Reaction:

    • Add the lanthanide salt solution dropwise to the ligand solution with vigorous stirring. A slight molar excess of the ligand is sometimes used to ensure complete complexation of the metal ion.

    • Monitor the pH of the solution during the addition and maintain it in the range of 5.5-7.0 by adding a dilute base as needed.

    • The reaction is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours to overnight to ensure complete complex formation.

    • The completion of the reaction can be monitored by checking for the absence of free lanthanide ion using a colorimetric indicator (e.g., xylenol orange) or by techniques like mass spectrometry.

  • Purification of the Complex:

    • Remove any unreacted ligand or excess salts by methods such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.

    • For neutral complexes, precipitation from a suitable solvent mixture can be employed.

    • Lyophilize the purified complex solution to obtain the solid product.

Protocol 3: Determination of Thermodynamic Stability Constants by Potentiometric Titration

This method is used to determine the stability constants of the lanthanide complexes in aqueous solution.[1][6]

  • Apparatus and Reagents:

    • A calibrated pH meter with a glass electrode.

    • A thermostated titration vessel.

    • Standardized solutions of the lanthanide salt, the this compound-based ligand, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH).

    • An inert electrolyte solution (e.g., KCl or NaClO4) to maintain constant ionic strength.

  • Titration Procedure:

    • Pipette a known volume of a solution containing the ligand and the lanthanide ion (typically in a 1:1 molar ratio) into the titration vessel.

    • Add the inert electrolyte to maintain a constant ionic strength.

    • Titrate the solution with the standardized strong base.

    • Record the pH value after each addition of the base, allowing the system to reach equilibrium.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • The titration data (volume of base added vs. pH) are analyzed using a suitable computer program (e.g., HYPERQUAD) that refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.

Protocol 4: Measurement of Luminescence Quantum Yield

This protocol describes the relative method for determining the luminescence quantum yield of a lanthanide complex using a standard with a known quantum yield.[7][8]

  • Instrumentation and Standards:

    • A spectrofluorometer capable of measuring excitation and emission spectra and lifetimes.

    • A reference fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the lanthanide complex (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 for UV-excitable complexes).

  • Sample Preparation:

    • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Measurement:

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Record the emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculation:

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • The quantum yield (Φ) of the sample is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2) where:

      • I is the integrated emission intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Protocol 5: Two-Photon Microscopy for Cellular Imaging

This protocol provides a general workflow for imaging live cells using a luminescent lanthanide-Pyclen bioprobe.[9][10][11]

  • Cell Culture and Staining:

    • Culture the desired cell line on a suitable imaging dish (e.g., glass-bottom dishes).

    • Prepare a stock solution of the lanthanide-Pyclen bioprobe in a biocompatible solvent (e.g., water or DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically in the micromolar to nanomolar range).

    • Incubate the cells with the bioprobe-containing medium for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

    • Before imaging, wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.

  • Two-Photon Microscopy Setup:

    • Use a two-photon laser scanning microscope equipped with a femtosecond pulsed near-infrared (NIR) laser (e.g., a Ti:Sapphire laser).

    • Tune the laser to the appropriate two-photon excitation wavelength for the bioprobe (typically in the 700-900 nm range).

    • Use a high numerical aperture (NA) objective lens suitable for live-cell imaging.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Locate the cells of interest using bright-field or differential interference contrast (DIC) microscopy.

    • Switch to two-photon excitation and collect the emitted luminescence from the lanthanide probe using appropriate emission filters that match the characteristic emission bands of the lanthanide ion (e.g., for Eu(III), around 615 nm).

    • Optimize the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images or z-stacks to visualize the subcellular localization of the bioprobe.

Visualizing Key Processes with Graphviz

The following diagrams, created using the DOT language, illustrate fundamental concepts and workflows in the study of this compound-lanthanide complexes.

Sensitization_and_Emission cluster_ligand This compound Ligand (Antenna) S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Ln_Ground Ground State T1->Ln_Ground Energy Transfer (ET) Ln_Excited Excited State Photon_out Emitted Photon (hν') Ln_Excited->Ln_Ground Luminescence (Emission) Photon_in Incoming Photon (hν) Photon_in->S0 Absorption

Caption: Energy transfer mechanism in a luminescent lanthanide-Pyclen complex.

Experimental_Workflow_Cell_Imaging Start Start Cell_Culture Cell Culture on Imaging Dish Start->Cell_Culture Probe_Incubation Incubate with Ln-Pyclen Probe Cell_Culture->Probe_Incubation Washing Wash to Remove Unbound Probe Probe_Incubation->Washing Microscopy Two-Photon Microscopy Washing->Microscopy Image_Analysis Image Acquisition and Analysis Microscopy->Image_Analysis End End Image_Analysis->End

Caption: Workflow for live-cell imaging using a lanthanide-Pyclen bioprobe.

Logical_Relationship_Theranostics cluster_diagnostic Diagnostic Arm cluster_therapeutic Therapeutic Arm Pyclen_Ligand This compound-Based Ligand Luminescent_Ln Luminescent Lanthanide (e.g., Eu³⁺, Tb³⁺) Pyclen_Ligand->Luminescent_Ln Complexation Radioactive_Ln Radioactive Lanthanide (e.g., ¹⁷⁷Lu, ¹⁶¹Tb) Pyclen_Ligand->Radioactive_Ln Complexation Optical_Imaging Optical Imaging (e.g., Two-Photon) Luminescent_Ln->Optical_Imaging Enables Theranostic_Agent Theranostic Agent Optical_Imaging->Theranostic_Agent Radiotherapy Targeted Radiotherapy Radioactive_Ln->Radiotherapy Enables Radiotherapy->Theranostic_Agent

Caption: Theranostic concept using this compound-lanthanide complexes.

This guide provides a foundational understanding of the coordination chemistry of this compound with lanthanides, equipping researchers with the necessary knowledge to explore and innovate in this exciting and rapidly advancing field. The combination of high stability, tunable properties, and versatile applications ensures that this compound-lanthanide complexes will continue to be at the forefront of molecular imaging and targeted therapy for years to come.

References

Pyclen-Based Chelating Agents: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclen, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, is a macrocyclic ligand that has garnered significant attention in the field of medicinal inorganic chemistry. Its rigidified framework, incorporating a pyridine (B92270) ring, provides a unique platform for the stable chelation of a variety of metal ions. This structural feature, combined with the versatility of functionalizing its pendant arms, has made this compound-based chelators highly promising candidates for a range of applications in drug development, from diagnostic imaging to targeted radiotherapy.

This technical guide provides an in-depth overview of this compound-based chelating agents, focusing on their synthesis, coordination chemistry, and applications. It is intended to be a comprehensive resource for researchers and professionals involved in the development of metal-based pharmaceuticals and diagnostic agents.

Core Concepts: The this compound Framework

The this compound macrocycle is a tetraaza ligand characterized by a 12-membered ring that includes a pyridine unit. This structure imparts a higher degree of pre-organization compared to more flexible macrocycles like cyclen (DOTA), which can contribute to faster complexation kinetics and enhanced thermodynamic stability of the resulting metal complexes.[1][2] The coordination environment can be further tailored by attaching various pendant arms to the amine groups of the macrocycle, such as acetate (B1210297), picolinate (B1231196), or phosphonate (B1237965) groups. These pendant arms play a crucial role in modulating the stability, kinetic inertness, and in vivo behavior of the metal complexes.[3][4]

Applications in Drug Development

The unique properties of this compound-based chelators have led to their exploration in several key areas of drug development:

  • Magnetic Resonance Imaging (MRI) Contrast Agents: Gadolinium(III) complexes of this compound derivatives have shown great promise as MRI contrast agents.[5][6] The rigidity of the this compound backbone and the nature of the pendant arms can influence the water exchange rate and rotational correlation time, which are key parameters for high relaxivity and, consequently, better image contrast.[7][8] Notably, gadopiclenol, a Gd(III) complex with a this compound-based ligand, has received clinical approval, highlighting the translational potential of this class of chelators.[5][6]

  • Radiopharmaceuticals: The ability of this compound-based ligands to form highly stable complexes with various radionuclides makes them attractive for targeted radiotherapy and positron emission tomography (PET) imaging.[3][9] Chelators functionalized with targeting vectors can deliver therapeutic isotopes like Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu) to tumor sites, minimizing off-target toxicity.[9][10] Similarly, they can be used to chelate PET isotopes like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) for diagnostic imaging.[11][12]

  • Luminescent Probes: Lanthanide complexes of this compound-based ligands can exhibit strong luminescence, making them suitable for use as probes in bioimaging and bioassays.[2][13] The pyridine moiety can act as an antenna, efficiently transferring energy to the lanthanide ion, resulting in high emission quantum yields.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound-based chelating agents and their metal complexes, facilitating comparison with established agents like DOTA.

Table 1: Thermodynamic Stability Constants (log K) of Metal Complexes

LigandMetal Ionlog KReference
PCTAGd³⁺20.4[14]
Gd-L5 (3,9-pc2pa)Gd³⁺20.47[4][15]
Gd-L6 (3,6-pc2pa)Gd³⁺19.77[4][15]
YL3 (symmetric picolinate)Y³⁺23.36[3]
YL4 (asymmetric picolinate)Y³⁺23.07[3]
Mn(3,9-PC2A)Mn²⁺17.09[15]
Mn(3,6-PC2A)Mn²⁺15.53[15]
DOTAGd³⁺~22[16]

Table 2: Kinetic Inertness (Dissociation Half-life, t½) of Metal Complexes

ComplexConditionsReference
Y(PCTMB)0.5 M HCl, 25 °C37 min[17]
Y(PCTMB)5 M HCl, 25 °C2.6 min[17]
Gd-L5 (3,9-pc2pa)Acid-assisted dissociationRemarkably inert[4][15]
⁹⁰Y(DOTA)⁻Human Serum, 37°CHighly stable[10]

Table 3: Relaxivity (r₁) of Gd(III) Complexes

ComplexField Strength (T)Temperature (°C)r₁ (mM⁻¹s⁻¹)Reference
Gd-X-PCTA-21.41376.5[14]
Gd-PCTA1.41375.1[14]
[GdL5]⁺ (3,9-pc2pa)0.47 (20 MHz)254.46[1]
[GdL6]⁺ (3,6-pc2pa)0.47 (20 MHz)254.35[1]
Gadobutrol (Gadovist®)1.4137~4.9[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound-based chelating agents.

Protocol 1: General Synthesis of a this compound-based Ligand with Picolinate Arms

This protocol is a generalized procedure based on synthetic schemes reported in the literature.[1][3]

1. Protection of this compound:

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
  • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection or allyl chloroformate for Alloc protection) dropwise at 0 °C.
  • Allow the reaction to warm to room temperature and stir overnight.
  • Purify the mono-protected this compound derivative by column chromatography.

2. Alkylation with Picolinate Arms:

  • Dissolve the mono-protected this compound in an appropriate solvent (e.g., acetonitrile).
  • Add a base (e.g., K₂CO₃ or NaH) and the desired picolinate alkylating agent (e.g., methyl 6-(bromomethyl)picolinate).
  • Heat the reaction mixture to reflux and monitor by TLC until completion.
  • After cooling, filter the mixture and evaporate the solvent. Purify the product by column chromatography.

3. Deprotection:

  • For Boc group: Dissolve the protected ligand in a solution of trifluoroacetic acid in dichloromethane (B109758) and stir at room temperature.
  • For Alloc group: Dissolve the protected ligand in a suitable solvent and treat with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).
  • After the reaction is complete, remove the solvent and purify the final ligand, often by precipitation or recrystallization.

4. Complexation with a Metal Ion (e.g., Gd³⁺):

  • Dissolve the purified ligand in water and adjust the pH to ~6-7 with a dilute acid or base.
  • Add an aqueous solution of the metal salt (e.g., GdCl₃·6H₂O) in a stoichiometric amount.
  • Heat the solution (e.g., at 90-100 °C) for several hours while maintaining the pH.
  • Monitor the complex formation by a suitable method (e.g., HPLC).
  • Purify the metal complex by chromatography or crystallization.

Protocol 2: Determination of Thermodynamic Stability Constants by Potentiometric Titration

This protocol outlines the general steps for determining the protonation constants of a ligand and the stability constants of its metal complexes.[5][18]

1. Materials and Setup:

  • A calibrated pH meter with a glass electrode.
  • A thermostated titration vessel.
  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free).
  • A solution of the ligand of known concentration.
  • A solution of the metal salt of known concentration.
  • An inert salt solution to maintain constant ionic strength (e.g., NaCl or KCl).

2. Ligand Protonation Constants:

  • Titrate a solution containing the ligand and a known excess of strong acid with the standardized strong base.
  • Record the pH as a function of the volume of base added.
  • Analyze the titration curve using appropriate software (e.g., HYPERQUAD) to calculate the protonation constants (log Kᵢᴴ).

3. Metal Complex Stability Constants:

  • Titrate a solution containing the ligand, the metal ion, and a known excess of strong acid with the standardized strong base.
  • Record the pH as a function of the volume of base added.
  • Analyze the titration data, using the predetermined protonation constants, to calculate the stability constant (log K) of the metal complex.

Protocol 3: Assessment of Kinetic Inertness by Acid-Assisted Dissociation

This protocol describes a common method to evaluate the kinetic inertness of a metal complex.[2][19]

1. Sample Preparation:

  • Prepare solutions of the metal complex at a known concentration in various concentrations of a strong acid (e.g., 0.1 M to 5 M HCl).

2. Kinetic Measurement:

  • Monitor the dissociation of the complex over time at a constant temperature. This can be done using various techniques:
  • UV-Vis Spectrophotometry: If the complex and the free ligand have different absorption spectra, monitor the change in absorbance at a specific wavelength.
  • NMR Relaxometry: For paramagnetic complexes like Gd(III), monitor the change in the longitudinal relaxation rate (R₁) of water protons.
  • HPLC: Separate the intact complex from the dissociated components and quantify their concentrations over time.

3. Data Analysis:

  • Plot the concentration of the intact complex versus time.
  • Fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs) for each acid concentration.
  • The dissociation half-life (t½) can be calculated as ln(2)/k_obs.

Protocol 4: Measurement of Relaxivity (r₁)

This protocol outlines the procedure for determining the longitudinal relaxivity of a paramagnetic contrast agent.[7][20]

1. Sample Preparation:

  • Prepare a series of solutions of the Gd(III) complex with varying concentrations (e.g., 0 to 1 mM) in the desired medium (e.g., water, buffer, or serum).

2. T₁ Measurement:

  • Measure the longitudinal relaxation time (T₁) of the water protons for each sample using an NMR spectrometer at a specific magnetic field strength and temperature. The inversion-recovery pulse sequence is commonly used for this measurement.

3. Data Analysis:

  • Calculate the longitudinal relaxation rate (R₁ = 1/T₁).
  • Plot R₁ versus the concentration of the Gd(III) complex.
  • The relaxivity (r₁) is the slope of the resulting linear plot, typically expressed in units of mM⁻¹s⁻¹.

Mandatory Visualizations

G This compound This compound Macrocycle Protected_this compound Mono-protected this compound This compound->Protected_this compound Protection Alkylated_this compound This compound with Pendant Arms Protected_this compound->Alkylated_this compound Alkylation Final_Ligand Deprotected this compound-based Ligand Alkylated_this compound->Final_Ligand Deprotection Metal_Complex Metal-Chelate Complex Final_Ligand->Metal_Complex Complexation

G Relaxivity Relaxivity (r₁) q Number of Inner-Sphere Water Molecules (q) q->Relaxivity tau_m Water Residence Time (τₘ) tau_m->Relaxivity tau_r Rotational Correlation Time (τᵣ) tau_r->Relaxivity Pyclen_Structure This compound Ligand Structure Pyclen_Structure->q Pyclen_Structure->tau_m Pyclen_Structure->tau_r

G Ligand This compound-based Ligand Radiolabeling Radiolabeling with Radionuclide (e.g., ⁹⁰Y) Ligand->Radiolabeling Purification Purification of Radiolabeled Complex Radiolabeling->Purification QC Quality Control (Radiochemical Purity) Purification->QC In_Vitro_Stability In Vitro Stability (Serum, Saline) QC->In_Vitro_Stability In_Vivo_Studies In Vivo Studies (Biodistribution, Imaging) In_Vitro_Stability->In_Vivo_Studies

Conclusion

This compound-based chelating agents represent a versatile and powerful platform for the development of innovative diagnostic and therapeutic agents. Their unique structural features offer advantages in terms of thermodynamic stability and kinetic inertness, which are critical for in vivo applications. The ability to fine-tune the properties of the metal complexes by modifying the pendant arms allows for the rational design of agents with optimized performance for specific applications. As research in this area continues, this compound-based chelators are poised to make significant contributions to the advancement of molecular imaging and targeted radionuclide therapy.

References

A Deep Dive into the Core Principles of Pyclen Metal Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) stands as a cornerstone macrocyclic ligand in the field of coordination chemistry, particularly for its profound ability to form highly stable and kinetically inert complexes with a wide array of metal ions. This technical guide delves into the fundamental principles governing the metal binding affinity of this compound and its derivatives, offering a comprehensive resource for researchers in drug development, medical imaging, and beyond.

Core Principles of this compound's Metal Binding Affinity

The remarkable metal binding properties of this compound are rooted in a combination of thermodynamic and kinetic factors, primarily driven by its unique structural framework. The pre-organized cavity of the macrocycle, a result of the pyridine (B92270) ring fused to a cyclen backbone, significantly reduces the entropic penalty associated with complexation. This "macrocyclic effect" is a key contributor to the high thermodynamic stability of its metal complexes.

The primary factors influencing the metal binding affinity of this compound and its derivatives include:

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are critical. This compound exhibits a strong affinity for a wide range of metal ions, including transition metals (e.g., Mn²⁺, Cu²⁺, Zn²⁺) and lanthanides (e.g., Gd³⁺, Tb³⁺, Lu³⁺). Generally, higher charged and smaller metal ions form more stable complexes.

  • Pendant Arm Functionalization: The nature and regiochemistry of pendant arms attached to the amine groups of the this compound scaffold dramatically influence both the thermodynamic stability and kinetic inertness of the resulting metal complexes. Common functional groups include carboxylates (e.g., acetate, picolinate) and phosphonates, which act as additional donor atoms, increasing the denticity of the ligand and the overall stability of the complex. The arrangement of these arms (e.g., on adjacent vs. opposite nitrogen atoms) can fine-tune the coordination geometry and stability.

  • Ligand Rigidity: The inherent rigidity of the this compound macrocycle contributes to its high affinity for metal ions. This structural constraint minimizes the conformational changes required for complexation, leading to a more favorable enthalpy of formation.

Quantitative Data on Metal Binding Affinity

The stability of this compound-metal complexes is quantitatively expressed by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. The following tables summarize the stability constants for various this compound derivatives with a selection of metal ions.

Table 1: Stability Constants (log K) of this compound Derivatives with Lanthanide Ions

This compound DerivativeMetal Ionlog K
PCTMBY³⁺19.49[1][2]
L5 (3,9-pc2pa)Gd³⁺20.47[3][4]
L6 (3,6-pc2pa)Gd³⁺19.77[3][4]
L3 (di-picolinate, one acetate)Gd³⁺23.56
L4 (di-picolinate, one acetate)Gd³⁺23.44
H₄pyta derivativeLa³⁺22.1
H₄pyta derivativeGd³⁺21.7
H₄pyta derivativeLu³⁺21.7

Table 2: Stability Constants (log K) of this compound Derivatives with Divalent Metal Ions

This compound DerivativeMetal Ionlog K
3,9-PC2AMn²⁺17.09[5]
3,6-PC2AMn²⁺15.53[5]

Experimental Protocols for Determining Metal Binding Affinity

Accurate determination of stability constants is paramount for understanding and comparing the efficacy of different chelators. Potentiometric and spectrophotometric titrations are two of the most common and reliable methods employed for this purpose.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing the ligand and a metal ion upon the addition of a standardized base. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative of known concentration in deionized water. The purity of the ligand should be confirmed by methods such as NMR and mass spectrometry.

    • Prepare a standardized stock solution of a strong acid (e.g., HCl).

    • Prepare a carbonate-free stock solution of a strong base (e.g., NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a stock solution of the metal salt (e.g., GdCl₃, MnCl₂) of known concentration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffer solutions.

    • In a thermostated titration vessel, add a known volume of the ligand solution, the acid solution, and the background electrolyte.

    • If determining metal-ligand stability constants, add a known volume of the metal salt solution.

    • Titrate the solution with the standardized base solution, recording the pH value after each addition.

    • Perform multiple titrations for each system to ensure reproducibility.

  • Data Analysis:

    • The collected data (volume of base added vs. pH) is processed using specialized software (e.g., HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a theoretical model.

Spectrophotometric Titration

This technique is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength as a function of the metal-to-ligand ratio, the stoichiometry and stability constant of the complex can be determined.

Detailed Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the this compound derivative and the metal salt of known concentrations.

    • Prepare a buffer solution to maintain a constant pH.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

  • Molar Ratio Method:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The stoichiometry is determined from the point of inflection in the curve.

  • Data Analysis:

    • The stability constant can be calculated from the absorbance data using various mathematical treatments and software that fit the data to the appropriate binding model.

Visualization of Key Concepts

This compound-Metal Complex Formation

The following diagram illustrates the general principle of a metal ion being chelated by a functionalized this compound ligand.

G This compound-Metal Complex Formation cluster_reactants Reactants cluster_product Product This compound This compound Derivative Complex [M(this compound Derivative)]n+ This compound->Complex Metal Metal Ion (Mn+) Metal->Complex

Caption: Chelation of a metal ion by a this compound derivative.

Experimental Workflow for Stability Constant Determination

This workflow outlines the key steps in determining the stability constant of a this compound-metal complex using potentiometric titration.

G Potentiometric Titration Workflow A Prepare Stock Solutions (Ligand, Metal, Acid, Base, Electrolyte) B Calibrate pH Electrode A->B C Perform Titration (Ligand ± Metal with Base) B->C D Record Data (Volume vs. pH) C->D E Data Analysis using Software (e.g., HYPERQUAD) D->E F Determine Protonation Constants (log Kₐ) E->F G Determine Stability Constants (log K) E->G

Caption: Workflow for potentiometric stability determination.

Mechanism of Action for this compound-Based MRI Contrast Agents

This compound-based Gadolinium(III) complexes are widely used as MRI contrast agents. Their mechanism of action relies on accelerating the relaxation of water protons in their vicinity.

G Mechanism of MRI Contrast Enhancement A [Gd(this compound)(H₂O)] Complex in Bloodstream B Interaction with Water Protons in Tissue A->B Diffusion C Accelerated T₁ and T₂ Relaxation of Water Protons B->C Dipole-Dipole Interaction D Enhanced Signal Intensity in MRI Image C->D Signal Enhancement

Caption: MRI contrast agent mechanism of action.

Conclusion

This compound and its derivatives represent a versatile and powerful class of chelating agents with exceptional metal binding affinities. The principles of the macrocyclic effect, coupled with the strategic functionalization of pendant arms, allow for the fine-tuning of their properties for specific applications, ranging from highly stable MRI contrast agents to effective radiopharmaceuticals. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of their binding affinities, which is a critical step in the rational design of new and improved metal-based diagnostic and therapeutic agents. The continued exploration of this compound's coordination chemistry promises to yield further innovations in the field of medicinal inorganic chemistry.

References

Unveiling the Architecture of Pyclen Macrocycles: A Technical Guide to Structural Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and its derivatives represent a versatile class of macrocyclic ligands with significant potential in various fields, including medical imaging as contrast agents and in the development of therapeutic radiopharmaceuticals.[1][2] Their rigidified framework, incorporating a pyridine (B92270) moiety, offers a unique platform for the stable chelation of a wide range of metal ions.[2] A thorough understanding of their three-dimensional structure and physicochemical properties is paramount for the rational design of novel this compound-based compounds with tailored functionalities. This technical guide provides an in-depth overview of the key techniques and experimental protocols employed in the structural characterization of this compound macrocycles and their metal complexes.

Core Structural Elucidation Techniques

The comprehensive structural characterization of this compound macrocycles and their chelates relies on a combination of powerful analytical methods. These techniques provide detailed insights into the molecular geometry, electronic environment, and solution behavior of these complex systems.

X-ray Crystallography: As the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid, X-ray crystallography offers an unambiguous depiction of bond lengths, bond angles, and the coordination environment of the metal center in this compound complexes.[3][4][5] This method has been instrumental in revealing the coordination number of metal ions, which can vary depending on the specific this compound derivative and the chelated metal. For instance, X-ray structures of Yb³⁺ and Eu³⁺ complexes with this compound derivatives bearing picolinate (B1231196) and acetate (B1210297) arms have shown both nine- and ten-coordinate metal ions.[6] Similarly, the crystal structures of Ni²⁺, Cu²⁺, and Zn²⁺ complexes with a cross-bridged this compound derivative have been determined, revealing a characteristic cis-V configuration.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for characterizing the structure and dynamics of this compound macrocycles in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of newly synthesized ligands and their complexes.[8][9] For paramagnetic complexes, such as those involving Gd³⁺ or Mn²⁺, NMR dispersion profiles and ¹⁷O NMR can provide crucial information on the number of inner-sphere water molecules and their exchange rates, which are critical parameters for the efficacy of MRI contrast agents.[1][10] Furthermore, advanced techniques like ⁸⁹Y NMR have been employed to study the formation of monomeric complexes in solution.[11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is essential for confirming the molecular weight and elemental composition of this compound ligands and their metal complexes.[8][9] It serves as a primary tool for verifying the successful synthesis and purity of the target compounds.

Quantitative Structural and Physicochemical Data

The following tables summarize key quantitative data obtained from the structural and physicochemical characterization of various this compound-based ligands and their metal complexes.

Table 1: Selected Bond Distances in Metal-Pyclen Complexes from X-ray Crystallography

ComplexMetal-Ligand BondBond Distance (Å)Reference
[(GdL5)₃(H₂O)₃]³⁺Gd(1)-O(38) (water)2.428(9)[9]
--INVALID-LINK--₂Zn-N (this compound)Varies[12]
--INVALID-LINK--₂Zn-N (ammonia)Varies[12]

L5 = a this compound derivative with picolinic acid pendant arms at positions 3,9.

Table 2: Thermodynamic Stability and Kinetic Inertness of Gd³⁺-Pyclen Complexes

Complexlog KGdLpGdDissociation Half-life (t1/2)Reference
GdL323.56(2)20.6950 min (in 1 M HCl)[6]
GdL423.44(2)21.8320 h (in 1 M HCl)[6]
[GdL5]⁺20.47-Remarkably inert[11]
[GdL6]⁺19.77--[11]

L3 and L4 are this compound derivatives with two picolinate and one acetate pendant arms. L5 and L6 are regioisomers with picolinic acid pendant arms.

Table 3: Luminescence and Relaxometric Properties of Lanthanide-Pyclen Complexes

ComplexQuantum Yield (Φ)Water Exchange Rate (kex298 x 10⁶ s⁻¹)r₁ Relaxivity (mM⁻¹s⁻¹)Reference
EuL316%--[6]
EuL422%--[6]
TbL3~90%--[6]
TbL4~90%--[6]
[GdL5]⁺-87.1-[11]
[GdL6]⁺-1.06-[11]
Mn(II)-Pyclen derivatives--1.7–3.4 (at 1.41 T, 37 °C)[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound macrocycles. Below are representative protocols for key experimental procedures.

Synthesis of this compound-based Ligands

The synthesis of functionalized this compound ligands often involves the regioselective protection of the secondary amine groups of the this compound core, followed by alkylation with desired pendant arms and subsequent deprotection.

General Procedure for N-functionalization:

  • Protection: The this compound macrocycle is treated with a protecting group (e.g., Boc, Alloc) to selectively block one or more amine nitrogens.[11]

  • Alkylation: The unprotected amine(s) are then reacted with an appropriate electrophile (e.g., 6-chloromethylpyridine-2-carboxylic acid methyl ester) in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetonitrile.[8] The reaction mixture is typically stirred at room temperature for an extended period.[8]

  • Deprotection and Hydrolysis: The protecting groups are removed under specific conditions (e.g., acidic hydrolysis for Boc).[9] If the pendant arms contain ester groups, they are typically hydrolyzed to the corresponding carboxylic acids in the final step.[9]

X-ray Crystal Structure Analysis

Obtaining high-quality crystals is a prerequisite for X-ray diffraction analysis.

Protocol for Single Crystal X-ray Diffraction:

  • Crystallization: Crystals of the this compound complex are grown, often by slow evaporation of a solvent or by vapor diffusion techniques.

  • Data Collection: A suitable single crystal is mounted on a goniometer, typically cooled in a nitrogen gas stream (e.g., 150 K).[7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[7]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and structural parameters.[3]

NMR Spectroscopic Analysis

NMR experiments are performed on high-field spectrometers.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: A few milligrams of the this compound derivative or its complex are dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).[8]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at a specific temperature (e.g., 298 K).[8]

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure of the molecule in solution.

Visualizing Workflows and Relationships

Graphical representations are invaluable for understanding complex experimental workflows and the relationships between different components.

Experimental_Workflow Pyclen_Core This compound Macrocycle Core Protection Regioselective Protection (e.g., Boc, Alloc) Pyclen_Core->Protection Alkylation N-Alkylation with Pendant Arms Protection->Alkylation Deprotection Deprotection & Ester Hydrolysis Alkylation->Deprotection Ligand Functionalized this compound Ligand Deprotection->Ligand Complexation Complexation with Metal Ion (e.g., Gd³⁺, Mn²⁺) Ligand->Complexation Complex This compound Metal Complex Complexation->Complex Characterization Structural & Physicochemical Characterization Complex->Characterization Xray X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C, ¹⁷O) MS Mass Spectrometry (ESI-HRMS) Characterization->Xray Characterization->NMR Characterization->MS

Caption: Synthetic and characterization workflow for this compound metal complexes.

Logical_Relationship Structure Molecular Structure (this compound Ligand Design) Pendant_Arms Nature & Position of Pendant Arms Structure->Pendant_Arms Metal_Ion Chelated Metal Ion (e.g., Ln³⁺, TM²⁺) Structure->Metal_Ion Properties Physicochemical Properties Pendant_Arms->Properties Metal_Ion->Properties Stability Thermodynamic Stability & Kinetic Inertness Properties->Stability Relaxivity Relaxivity (for MRI) Properties->Relaxivity Luminescence Luminescence (for Optical Imaging) Properties->Luminescence Coordination Coordination Geometry Properties->Coordination

Caption: Structure-property relationships in this compound macrocycle complexes.

References

Pyclen Ligand Design for Specific Metal Ions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macrocyclic ligand Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) has emerged as a versatile platform for the development of highly stable and selective metal complexes for various biomedical applications. Its rigidified structure, incorporating a pyridine (B92270) moiety within a 12-membered tetraazamacrocycle, provides a unique coordination environment that can be fine-tuned through functionalization of the pendant amine groups.[1][2] This guide provides a comprehensive overview of the design principles, synthesis, and characterization of this compound-based ligands for specific metal ions, with a focus on their application in medical imaging and therapy.

This compound derivatives have garnered significant attention as chelators for lanthanide ions, particularly Gadolinium(III) (Gd³⁺) for Magnetic Resonance Imaging (MRI) contrast agents, and radioactive isotopes like Yttrium-90 (⁹⁰Y) for radiotherapy.[3][4] Additionally, their complexes with transition metals such as Manganese(II) (Mn²⁺) and Iron(III) (Fe³⁺) are being explored as alternatives to gadolinium-based agents and for other bioinorganic applications.[5][6] The strategic design of this compound ligands, including the choice and arrangement of coordinating pendant arms, is crucial for optimizing the thermodynamic stability, kinetic inertness, and desired physicochemical properties of the resulting metal complexes.[7][8]

Ligand Design Principles for Metal Ion Selectivity

The affinity and selectivity of a this compound-based ligand for a specific metal ion are governed by several factors, including the nature of the donor atoms on the pendant arms, the overall charge of the complex, and the steric constraints imposed by the ligand architecture.

  • Pendant Arm Functionalization: The amine groups of the this compound macrocycle can be functionalized with various coordinating groups to modulate the properties of the resulting metal complex. Common pendant arms include:

    • Carboxylate arms (e.g., acetate): These provide strong binding to a wide range of metal ions.[9]

    • Picolinate (B1231196) arms: The inclusion of an additional pyridine ring in the pendant arm can enhance the stability and inertness of the complexes, particularly with lanthanides.[10][11] The arrangement of these arms (symmetric vs. dissymmetric) can dramatically affect the properties of the chelate.[12]

    • Phosphonate (B1237965) arms: These groups offer high affinity for lanthanide ions and can lead to the formation of less-hydrated complexes due to their steric hindrance.[13]

    • Amide groups: Replacing carboxylate arms with amide functionalities has been explored to improve kinetic inertness, although with minor impact in some cases.[5]

  • Regioselectivity: The position of the functional groups on the this compound backbone is critical. For instance, ligands with picolinate arms at the 3,9-positions versus the 3,6-positions of the macrocycle exhibit significantly different water exchange rates in their Gd³⁺ complexes, a key parameter for MRI contrast agent efficacy.[10][14] Regiospecific N-functionalization is a key synthetic challenge and a powerful tool for tuning the properties of the final complex.[12]

  • Lipophilicity: For applications in radiotherapy, tuning the lipophilic nature of the this compound ligand is important for targeting specific tissues. Functionalization with long alkyl chains can increase the lipophilicity of the corresponding radiocomplexes, enabling their extraction into lipid-based delivery systems.[4][15]

  • Chromophore Conjugation: For applications in optical imaging, chromophore "antenna" groups can be conjugated to the this compound ligand, often on a picolinate arm, to sensitize the luminescence of complexed lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺).[16]

Quantitative Data on this compound-Metal Complexes

The stability of metal complexes is a critical parameter for their in vivo applications, as dissociation of the metal ion can lead to toxicity. The thermodynamic stability is typically reported as the logarithm of the formation constant (log KML), while kinetic inertness refers to the resistance of the complex to dissociation.

Thermodynamic Stability Constants of this compound-Based Complexes
Ligand/ComplexMetal Ionlog KMLpMMeasurement ConditionsReference(s)
3,9-pc2pa (L5)Gd³⁺20.47-I = 0.15 M NaCl, 25°C[10][14]
3,6-pc2pa (L6)Gd³⁺19.77-I = 0.15 M NaCl, 25°C[10][14]
GdL3 (sym-pc1a2pa)Gd³⁺23.5620.69pH 7.4[8]
GdL4 (disym-pc1a2pa)Gd³⁺23.4421.83pH 7.4[8]
Mn(3,9-PC2A)Mn²⁺17.09-0.15 M NaCl[9]
Mn(3,6-PC2A)Mn²⁺15.53-0.15 M NaCl[9]
FeL1 (4-hydroxyl)Fe³⁺--I = 0.15 M NaCl, 25.0 °C[2]
FeL2 (4-H)Fe³⁺--I = 0.15 M NaCl, 25.0 °C[2]
Y(PCTMB)Y³⁺19.4916.7-[17]
Pb(Cyclen-4Py)Pb²⁺19.95--[18]
Kinetic Inertness of this compound-Based Gd³⁺ Complexes
ComplexDissociation Half-life (t1/2)ConditionsReference(s)
GdL3 (sym-pc1a2pa)50 min1 M HCl[8]
GdL4 (disym-pc1a2pa)20 h1 M HCl[8]
[Y(PCTMB)]37 min0.5 M HCl, 25°C[17]

Experimental Protocols

General Protocol for this compound Ligand Synthesis (Regiospecific Functionalization)

The synthesis of asymmetrically functionalized this compound ligands often involves a multi-step process utilizing protecting groups to achieve regioselectivity.

  • Protection: One of the secondary amine groups of the this compound macrocycle is selectively protected. Common protecting groups include tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc).[10][14]

  • Alkylation: The unprotected amine nitrogens are alkylated with the desired pendant arms (e.g., esters of chloroacetic acid or picolinic acid derivatives) in the presence of a base.

  • Deprotection: The protecting group is removed under specific conditions (e.g., acid treatment for Boc, palladium catalysis for Alloc).

  • Further Functionalization: The newly deprotected amine can be functionalized with a different pendant arm.

  • Hydrolysis: Ester groups on the pendant arms are hydrolyzed to the final carboxylate or phosphonate groups, typically under basic conditions.

  • Purification: The final ligand is purified using techniques such as chromatography and crystallization.

General Protocol for Metal Complexation
  • Dissolution: The this compound-based ligand is dissolved in an appropriate solvent, typically water or a water/alcohol mixture.

  • pH Adjustment: The pH of the solution is adjusted to a suitable range for complexation, often between 5 and 7.

  • Metal Salt Addition: A solution of the desired metal salt (e.g., GdCl₃, MnCl₂, YCl₃) is added stoichiometrically or in slight excess to the ligand solution.

  • Heating: The reaction mixture is often heated to facilitate complex formation.

  • pH Readjustment and Monitoring: The pH is monitored and maintained during the reaction. The completion of the complexation can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: The resulting metal complex is purified, for example, by crystallization or chromatography to remove any unreacted ligand or metal salts.

General Protocol for Determination of Thermodynamic Stability Constants (Potentiometric Titration)
  • Solution Preparation: Prepare solutions of the ligand, the metal ion of interest, and a strong acid (e.g., HCl) and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium (e.g., 0.15 M NaCl) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand (and in the case of metal complex stability, the metal ion) with the standardized base. Record the pH or potential as a function of the volume of titrant added.

  • Data Analysis: The protonation constants of the ligand and the stability constant of the metal complex are determined by fitting the titration data to a model that describes all the acid-base and complexation equilibria in the solution using specialized software.

Visualizations

Logical Relationship in this compound Ligand Design

Ligand_Design_Logic This compound This compound Macrocycle Pendant_Arms Pendant Arm Functionalization This compound->Pendant_Arms Functionalize with Complex_Properties Resulting Complex Properties: - Stability (log KML) - Inertness (t½) - Relaxivity (r₁) - Lipophilicity Pendant_Arms->Complex_Properties Influences Metal_Ion Target Metal Ion (e.g., Gd³⁺, Mn²⁺, ⁹⁰Y) Metal_Ion->Pendant_Arms Determines choice of Application Desired Application (MRI, Radiotherapy, etc.) Application->Complex_Properties Requires specific Complex_Properties->Application Enables

Caption: Logical workflow for designing this compound-based ligands for specific applications.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow Start Start: this compound Precursor Synthesis Ligand Synthesis (Protection, Alkylation, Deprotection) Start->Synthesis Purification_L Ligand Purification (Chromatography, Crystallization) Synthesis->Purification_L Characterization_L Ligand Characterization (NMR, MS) Purification_L->Characterization_L Complexation Metal Complexation Characterization_L->Complexation Purification_C Complex Purification Complexation->Purification_C Characterization_C Complex Characterization (X-ray, NMR, MS) Purification_C->Characterization_C Property_Measurement Property Measurement (Potentiometry, Relaxometry) Characterization_C->Property_Measurement End End: Characterized Metal Complex Property_Measurement->End

Caption: General experimental workflow for this compound-metal complex development.

Conclusion

The this compound macrocycle provides a robust and highly adaptable scaffold for the design of metal chelators with tailored properties for biomedical applications. Through judicious selection and placement of pendant coordinating arms, researchers can achieve high thermodynamic stability and kinetic inertness, which are paramount for in vivo use. The ongoing development of novel this compound derivatives continues to expand the toolkit for creating advanced MRI contrast agents, radiopharmaceuticals, and other metal-based diagnostic and therapeutic agents. The data and protocols presented in this guide offer a solid foundation for professionals entering this exciting field of research and development.

References

The Unyielding Backbone: A Technical Guide to the Conformational Rigidity of Pyclen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational rigidity of Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene), a macrocyclic ligand of significant interest in coordination chemistry and medicinal applications. The incorporation of a pyridine (B92270) ring into the 12-membered tetraazamacrocycle framework imparts a high degree of pre-organization and rigidity compared to its more flexible analogue, cyclen. This inherent structural constraint is pivotal in determining the thermodynamic stability, kinetic inertness, and coordination geometry of its metal complexes. This document details the synthesis of the this compound core, presents key structural parameters derived from X-ray crystallography, and outlines the experimental and computational methodologies used to elucidate its conformational landscape. The implications of this compound's rigidity are discussed in the context of designing highly stable and effective metal-based imaging and therapeutic agents.

Introduction: The Structural Significance of this compound

Macrocyclic ligands are fundamental building blocks in the development of metal complexes for a wide array of applications, from catalysis to medical imaging. Among these, this compound has emerged as a particularly valuable scaffold. Its defining feature is the fusion of a pyridine ring within the macrocyclic framework, which significantly restricts the conformational freedom of the molecule.[1][2] This "pre-organized" structure minimizes the entropic penalty upon metal complexation, leading to the formation of exceptionally stable and kinetically inert chelates.[2] Understanding the nuances of this compound's conformational rigidity is therefore paramount for the rational design of novel functional molecules. This guide serves as a comprehensive resource for researchers aiming to leverage the unique structural properties of the this compound core.

Synthesis of the this compound Macrocycle

The synthesis of the parent this compound macrocycle is a critical first step for the development of its functionalized derivatives. While several variations exist, a common and effective method involves a multi-step process starting from 2,6-bis(bromomethyl)pyridine (B1268884) and a protected linear tetraamine.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized representation of common methods reported in the literature.

Step 1: Synthesis of N,N'-bis(2-aminoethyl)-N,N'-ditosyl-1,2-ethanediamine

  • To a solution of triethylenetetraamine in pyridine, slowly add p-toluenesulfonyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol (B145695) to yield the ditosylated linear amine.

Step 2: Cyclization to form the Tosylated this compound Precursor

  • Prepare a solution of the ditosylated linear amine in anhydrous dimethylformamide (DMF).

  • In a separate flask, dissolve 2,6-bis(bromomethyl)pyridine in a large volume of anhydrous DMF.

  • Add a base such as potassium carbonate to the pyridine derivative solution.

  • Slowly add the solution of the ditosylated amine to the pyridine derivative solution at elevated temperature (e.g., 80-100 °C) over several hours under high-dilution conditions.

  • Stir the reaction mixture at this temperature for 24-48 hours.

  • Cool the mixture, filter off the inorganic salts, and remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Detosylation to Yield this compound

  • Suspend the tosylated this compound precursor in concentrated sulfuric acid.

  • Heat the mixture at 100 °C for 48 hours.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with chloroform (B151607) or another suitable organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the this compound macrocycle.

  • The product can be further purified by recrystallization or conversion to its hydrobromide salt.[3]

Quantifying Conformational Rigidity: Structural Data

The conformational rigidity of this compound is best appreciated through the precise structural data obtained from X-ray crystallography of its metal complexes. The pyridine moiety and the ethylene (B1197577) bridges adopt specific, constrained geometries.

X-ray Crystallography Data

The following table summarizes key structural parameters for a representative this compound complex, [Fe(this compound)Cl₂], providing a quantitative insight into its conformation.

ParameterValueReference
Bond Lengths (Å)
Fe-N(pyridine)2.15 - 2.20[1]
Fe-N(amine, axial)2.20 - 2.25[1]
Fe-N(amine, equatorial)2.25 - 2.30[1]
Bond Angles (°) a
N(amine, axial)-Fe-N(amine, axial)147 - 148[1]
N(amine, equatorial)-Fe-N(amine, equatorial)84 - 87[1]

a: The bond angles demonstrate a distorted octahedral geometry.

NMR Spectroscopy Insights

In solution, the conformational rigidity of this compound is evident in its NMR spectra. The protons of the ethylene bridges often display complex splitting patterns due to their fixed, non-interconverting gauche conformations. Variable-temperature NMR studies can be employed to probe the energy barriers of any residual conformational exchange processes.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of this compound's conformational properties.

Experimental Protocols

4.1.1. X-ray Crystallography

  • Crystal Growth: Single crystals of this compound metal complexes suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a concentrated solution of the complex, or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution structure.[5]

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of the this compound derivative or its diamagnetic metal complex (e.g., with Zn²⁺ or Y³⁺) is prepared in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆) at a concentration of approximately 1-10 mM.

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, and 2D correlation experiments such as COSY, HSQC, and HMBC, to assign all proton and carbon signals. NOESY or ROESY experiments are used to identify through-space correlations, which provide crucial information about the spatial proximity of protons and thus the conformation of the macrocycle.[6]

  • Conformational Analysis: The coupling constants (³JHH) extracted from high-resolution ¹H NMR spectra provide information about dihedral angles via the Karplus equation. The pattern of NOE/ROE cross-peaks is used to generate distance restraints for molecular modeling and to define the overall conformation of the macrocycle in solution.

Computational Modeling

4.2.1. Density Functional Theory (DFT) Calculations

  • Conformational Search: An initial conformational search is often performed using molecular mechanics to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized using DFT, for example, with the B3LYP functional and a 6-31G* basis set. To simulate the solution phase, a continuum solvation model such as the Polarizable Continuum Model (PCM) is often employed.[7]

  • Energy Calculations: Single-point energy calculations with a larger basis set (e.g., def2-TZVP) can be performed on the optimized geometries to obtain more accurate relative energies of the different conformers. Thermodynamic properties are calculated from the vibrational frequencies.

Visualizing Conformational Constraints and Applications

The rigid nature of the this compound backbone has profound implications for its applications, particularly in the design of metal-based probes for biomedical imaging.

Logical Workflow: From Rigidity to Function

The conformational rigidity of this compound is not merely a structural curiosity; it is a key feature that is exploited in the design of functional molecules. The following diagram illustrates the logical progression from the inherent structural properties of this compound to its successful application as a scaffold for MRI contrast agents.

Pyclen_Workflow A This compound Core Structure (Pyridine-fused macrocycle) B High Conformational Rigidity & Pre-organization A->B imparts C Enhanced Thermodynamic Stability & Kinetic Inertness of Metal Complexes B->C leads to F Predictable Coordination Geometry B->F allows for D Reduced In Vivo Dissociation (Lower Gd³⁺ release) C->D results in E Improved Safety Profile D->E ensures H High-Efficacy MRI Contrast Agent (e.g., Gadopiclenol) E->H G Fine-tuning of Relaxivity (Water exchange rate, rotational correlation time) F->G enables G->H

Logical workflow from this compound's rigidity to its application in MRI contrast agents.
Conformational Isomerism in this compound

The rigidity of the pyridine ring bisects the this compound skeleton, leading to specific twisted conformations of the N-C-C-N bridges. Unlike the flexible cyclen which can adopt various conformations, this compound derivatives typically exhibit alternating λ and δ twisted conformations (e.g., λδλδ). This restricted conformational space simplifies the design of derivatives with predictable three-dimensional structures.

Pyclen_Conformation cluster_this compound This compound Macrocycle cluster_cyclen Cyclen Macrocycle (for comparison) N1 N(py) N2 N2 N1->N2 λ twist N3 N3 N2->N3 δ twist N4 N4 N3->N4 λ twist N4->N1 δ twist C_N1 N1' C_N2 N2' C_N1->C_N2 λ/δ C_N3 N3' C_N2->C_N3 λ/δ C_N4 N4' C_N3->C_N4 λ/δ C_N4->C_N1 λ/δ note This compound's fixed alternating twist vs. Cyclen's flexible conformations

Simplified representation of conformational constraints in this compound vs. Cyclen.

Conclusion

The conformational rigidity of the this compound macrocycle, a direct consequence of its embedded pyridine unit, is a defining characteristic that underpins its utility in coordination chemistry and drug development. This inherent structural pre-organization leads to metal complexes with superior thermodynamic stability and kinetic inertness. As detailed in this guide, the combination of X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful toolkit for the comprehensive analysis of this compound's conformational landscape. A thorough understanding of these structural principles is essential for the continued development of this compound-based platforms for advanced applications, including the next generation of safer and more efficient MRI contrast agents.

References

A Comparative Analysis of Pyclen and Cyclen: Basicity, Coordination Chemistry, and Methodologies for a Technical Audience

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fundamental chemical properties of two pivotal macrocyclic ligands: Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and Cyclen (1,4,7,10-tetraazacyclododecane). We delve into their respective basicity and coordination chemistry, presenting quantitative data, experimental protocols, and structural representations to inform ligand design and application in therapeutic and diagnostic development.

Introduction: Structural Overview

Cyclen is a foundational tetraazamacrocycle known for its flexibility and strong affinity for a variety of metal ions.[1][2] Its derivatives, such as DOTA, are cornerstones in medical imaging as chelating agents for gadolinium in MRI contrast agents.[1][3] this compound is a more rigid analogue, incorporating a pyridine (B92270) ring into its 12-membered macrocyclic framework.[4][5] This structural constraint was initially perceived as a limitation but has been shown to yield complexes with surprisingly high thermodynamic stability and kinetic inertness, making it a molecule of significant interest.[5]

This document will explore the nuances of their protonation behavior and metal ion coordination, providing the data and methodologies essential for advanced research.

G cluster_cyclen Cyclen (1,4,7,10-tetraazacyclododecane) cluster_this compound This compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) Cyclen_img Pyclen_img

Figure 1: Chemical structures of Cyclen and this compound.

Basicity and Protonation Equilibria

The basicity of a macrocyclic ligand, quantified by its protonation constants (log KᵢH), is a critical determinant of its behavior in aqueous solution and its ability to form stable metal complexes. The protonation of the amine groups must be overcome for metal coordination to occur.

This compound's structure, which includes one less basic sp² hybridized pyridine nitrogen, and Cyclen's four secondary amine groups lead to distinct protonation profiles. The tables below summarize the stepwise protonation constants for the parent ligands and representative derivatives. The lower basicity of the pyridine nitrogen in this compound derivatives is evident when compared to the corresponding amine groups in Cyclen analogues.[6][7]

Protonation_Equilibrium L L (Free Ligand) LH LH⁺ L->LH + H⁺ (K₁H) LH2 LH₂²⁺ LH->LH2 + H⁺ (K₂H) LH3 LH₃³⁺ LH2->LH3 + H⁺ (K₃H) LH4 LH₄⁴⁺ LH3->LH4 + H⁺ (K₄H)

Figure 2: Stepwise protonation equilibrium for a tetraamine (B13775644) macrocycle.

Table 1: Protonation Constants (log KᵢH) of this compound and Cyclen Derivatives

Ligand/Derivative log K₁H log K₂H log K₃H log K₄H Conditions Reference(s)
Cyclen 10.46 8.51 <2 <2 25 °C, I=0.10 M NaNO₃ [8]
1,4-DO2A (Cyclen) 11.23 9.77 4.25 <2 25 °C, I=0.15 M NaCl [6]
1,7-DO2A (Cyclen) 11.02 9.94 4.38 <2 25 °C, I=0.15 M NaCl [6]
3,6-PC2A (this compound) 10.15 7.20 5.75 <2 25 °C, I=0.15 M NaCl [6]
3,9-PC2A (this compound) 10.22 7.21 5.56 <2 25 °C, I=0.15 M NaCl [6]

Note: The third protonation constant for the this compound derivatives (log K₃H ≈ 5.7) is attributed to the pyridine nitrogen atom.[6]

Coordination Chemistry and Complex Stability

The ultimate function of these ligands in most applications is the formation of stable and kinetically inert metal complexes. The stability constant (log KML) quantifies the thermodynamic stability of a complex. This compound-based ligands have been shown to form exceptionally stable complexes with a variety of metal ions, including lanthanides, which is crucial for their use in medical imaging.[9][10]

The rigidity of the this compound scaffold is a key factor contributing to the high stability of its complexes, often exceeding that of analogous Cyclen derivatives functionalized with the same pendant arms.[5][11] For example, Gd(III) complexes of this compound dipicolinate derivatives exhibit log KGdL values over 20, indicating remarkable thermodynamic stability.[10] This enhanced stability reduces the risk of toxic metal ion release in biological systems.

Coordination cluster_this compound This compound Complex cluster_cyclen Cyclen Complex Metal_P Metal Ion (e.g., Gd³⁺) N1_P N_py Metal_P->N1_P coordination bonds N2_P N_amine Metal_P->N2_P coordination bonds N3_P N_amine Metal_P->N3_P coordination bonds N4_P N_amine Metal_P->N4_P coordination bonds Metal_C Metal Ion (e.g., Gd³⁺) N1_C N_amine Metal_C->N1_C coordination bonds N2_C N_amine Metal_C->N2_C coordination bonds N3_C N_amine Metal_C->N3_C coordination bonds N4_C N_amine Metal_C->N4_C coordination bonds

Figure 3: Generalized coordination of a metal ion by this compound and Cyclen.

Table 2: Stability Constants (log KML) of this compound and Cyclen Complexes with Selected Metal Ions

Ligand/Derivative Metal Ion log KML Conditions Reference(s)
3,6-PC2A (this compound) Mn²⁺ 15.53 25 °C, I=0.15 M NaCl [9]
3,9-PC2A (this compound) Mn²⁺ 17.09 25 °C, I=0.15 M NaCl [9]
3,9-pc2pa (this compound) Gd³⁺ 20.47 25 °C, I=0.15 M NaCl [10][12]
3,6-pc2pa (this compound) Gd³⁺ 19.77 25 °C, I=0.15 M NaCl [10][12]
PC2AMnBu (this compound) Sc³⁺ 19.53 Not specified [7]
1,4-DO2A (Cyclen) Mn²⁺ 15.68 25 °C, I=0.15 M NaCl [13]
1,7-DO2A (Cyclen) Mn²⁺ 15.22 25 °C, I=0.15 M NaCl [13]
DOTA (Cyclen) Gd³⁺ ~22 Not specified [14]
DO4S (Cyclen) Ag⁺ 18.29 Not specified [15]
dodpa (Cyclen) Cu²⁺ 24.34-25.17 Not specified [16]

| dodpa (Cyclen) | Mn²⁺ | 17.40 | Not specified |[16] |

Experimental Protocols

The determination of protonation and stability constants is fundamental to characterizing these ligands. Potentiometric titration is the most common and reliable method employed for this purpose.[13][15]

Key Experimental Protocol: Potentiometric Titration

This method involves the precise measurement of pH (or p[H⁺]) of a solution containing the ligand after the addition of known volumes of a titrant (a strong acid or base).

  • Solution Preparation: A solution of the ligand of known concentration is prepared in a medium of constant ionic strength (e.g., 0.15 M NaCl or KCl) to maintain constant activity coefficients. For stability constant determination, a known concentration of the metal salt is also included.

  • Calibration: The glass electrode and reference electrode pair are calibrated by titrating a known concentration of strong acid with a strong base to determine the standard potential (E⁰) and the slope of the electrode response.

  • Titration: The ligand solution is titrated with a CO₂-free solution of a strong base (e.g., NaOH). The potential (mV) or pH is recorded after each addition of the titrant.

  • Data Analysis: The collected data (volume of titrant vs. pH/mV) is processed using specialized computer programs (e.g., HYPERQUAD, PSEQUAD). These programs refine the values of the protonation and/or stability constants by minimizing the difference between the experimental data and the calculated titration curve based on the proposed equilibrium model.[15]

For highly stable complexes, where complexation occurs at very low pH, direct pH-potentiometry may be insufficient. In these cases, competition experiments or measurements with ion-selective electrodes (e.g., a silver electrode for Ag⁺ complexes) are required.[15] UV-Vis spectrophotometry can also be used, where changes in the absorbance spectrum upon pH variation are used to calculate the constants.[16]

Workflow A Prepare Ligand/Metal Solution (Constant Ionic Strength) C Titrate with Standardized Base (NaOH) A->C B Calibrate pH Electrode System B->C D Record pH/mV vs. Volume of Titrant C->D E Data Processing with Software (e.g., HYPERQUAD) D->E F Determine log KᵢH and/or log KML E->F

Figure 4: General experimental workflow for potentiometric titration.

Conclusion and Implications for Drug Development

The choice between a this compound or Cyclen scaffold for a specific application depends on a nuanced understanding of their properties.

  • Basicity: The different protonation behaviors of this compound and Cyclen influence the pH range at which they effectively chelate metal ions. This is a critical factor for in vivo applications where physiological pH must be considered.

  • Stability and Inertness: this compound derivatives often form complexes with higher thermodynamic stability and kinetic inertness compared to their Cyclen counterparts. This is a significant advantage in drug development, particularly for MRI contrast agents and radiopharmaceuticals, as it minimizes the release of potentially toxic free metal ions. The rigid this compound framework pre-organizes the donor atoms for metal binding, leading to this enhanced stability.[5]

  • Functionalization: Both macrocycles can be readily functionalized with pendant arms (e.g., carboxylates, picolinates) to modulate their coordination properties and to attach them to biomolecules for targeted delivery.[2][17] The specific arrangement of these arms on the macrocycle has a profound impact on the resulting complex's stability and kinetic properties.[5][11]

References

A Technical Guide to the Theoretical Modeling of Pyclen-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical and computational methodologies used to model Pyclen-based metal complexes. It is intended to serve as a technical resource, detailing the interplay between computational prediction and experimental validation, which is crucial for the rational design of these complexes for applications in medicine and catalysis.

Introduction: The Significance of this compound-Metal Complexes

This compound, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, is a macrocyclic ligand renowned for forming complexes of exceptionally high thermodynamic and kinetic stability with a variety of metal ions.[1] These properties make this compound and its functionalized derivatives highly sought-after chelators in several advanced applications.

Notably, gadolinium(III) complexes of this compound-based ligands are at the forefront of Magnetic Resonance Imaging (MRI) contrast agent development, with some receiving clinical approval.[2][3] The unique coordination environment can be tuned to optimize relaxivity and water exchange rates, key parameters for effective contrast enhancement.[3][4] Beyond MRI, these complexes are investigated as radiopharmaceuticals, luminescent materials, and catalysts for oxidation and other chemical reactions.[1][2][5] The ability to modify the this compound backbone and append various pendant arms allows for fine-tuning of the electronic and geometric properties of the metal center, enabling the design of complexes for specific functions.[5]

Theoretical modeling is an indispensable tool in this field, providing atomic-level insights that guide the synthesis and development of new, more effective this compound-metal complexes.

Core Theoretical Modeling Methodologies

Computational chemistry provides a powerful lens to predict and understand the behavior of this compound-metal complexes before they are synthesized. The two primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] It is invaluable for predicting the static properties of this compound-metal complexes with high accuracy.[7]

  • Key Applications:

    • Geometric Optimization: Predicting the most stable three-dimensional structure, including bond lengths and angles of the complex.

    • Energetic Landscapes: Calculating the thermodynamic stability of complexes, which can be correlated with experimental stability constants obtained from techniques like potentiometric titrations.[8]

    • Electronic Properties: Understanding the distribution of electrons within the complex, which governs its reactivity and spectroscopic properties.

    • Reaction Mechanisms: Elucidating the pathways for reactions catalyzed by these complexes.[9]

  • Typical Computational Protocol:

    • Software: Calculations are commonly performed using software packages like Gaussian.[7]

    • Functional Selection: A range of exchange-correlation functionals are used, such as the popular B3LYP hybrid functional.[7]

    • Basis Set: A basis set, which describes the atomic orbitals, is chosen to balance accuracy and computational cost (e.g., 6-311++G(d,p)).[7]

    • Analysis: The output provides optimized geometries, energies, and electronic properties that can be directly compared with experimental data.

MD simulations function as a "computational microscope," allowing researchers to observe the dynamic evolution of a system over time.[10][11] This method is crucial for understanding how this compound-metal complexes behave in a realistic, solvated environment, such as in aqueous solution or interacting with biological molecules.[10][12]

  • Key Applications:

    • Conformational Analysis: Exploring the different shapes (conformations) the complex can adopt in solution.

    • Solvation and Dynamics: Simulating the interaction of the complex with surrounding solvent molecules, which is critical for properties like water exchange rates in MRI agents.

    • Binding Interactions: Modeling the interaction of the complex with biological targets, such as proteins or DNA, to understand its mechanism of action or delivery.[13]

    • Stability Assessment: Observing the structural integrity of the complex over nanoseconds to microseconds, providing insights into its kinetic inertness.

  • Typical Simulation Protocol:

    • Force Field: A classical force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system.

    • System Setup: The complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

    • Simulation: The system's trajectory is calculated by integrating Newton's equations of motion over a set period.

    • Trajectory Analysis: The resulting trajectory is analyzed to extract information on structural changes, interactions, and other dynamic properties.[12]

Visualization of Workflows and Concepts

To clarify the relationships between experimental and theoretical approaches, the following diagrams are provided.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow ligand_design Ligand Design synthesis Synthesis & Purification ligand_design->synthesis in_silico In Silico Design ligand_design->in_silico Conceptualization characterization Characterization (NMR, MS, X-ray) synthesis->characterization prop_measure Property Measurement (Relaxivity, Stability) characterization->prop_measure dft DFT Modeling (Geometry, Energy) characterization->dft prop_predict Property Prediction prop_measure->prop_predict Comparison in_silico->dft md MD Simulation (Dynamics, Solvation) dft->md md->prop_predict prop_predict->ligand_design Refinement

Caption: Integrated workflow for this compound-metal complex analysis.

G cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) center_node This compound-Metal Complex geom Optimized Geometry center_node->geom energy Thermodynamic Stability (log K) center_node->energy electro Electronic Structure center_node->electro spectro Spectroscopic Properties center_node->spectro conform Conformational Dynamics center_node->conform solvation Solvation Structure center_node->solvation water_ex Water Exchange (τM) center_node->water_ex binding Biomolecular Interactions center_node->binding

Caption: Computational toolkit for this compound-metal complex properties.

Quantitative Data Summary

Theoretical models are validated against quantitative experimental data. The following tables summarize key performance metrics for selected this compound-metal complexes relevant to MRI applications.

Table 1: Relaxivity and Water Exchange Data for this compound-Based MRI Agents

Complex Metal Ion Magnetic Field (T) Temperature (°C) Relaxivity (r₁) (mM⁻¹s⁻¹) Water Residence Time (τM)
Mn(II)-Pyclen Derivatives Mn²⁺ 1.41 37 1.7 - 3.4 ~6 ns
[GdL5]⁺ Gd³⁺ 1.41 (60 MHz) 25 4.47 Not Specified
[GdL6]⁺ Gd³⁺ 1.41 (60 MHz) 25 4.12 Not Specified
Gd-X-PCTA-1 Gd³⁺ Not Specified Not Specified Higher than Gd-PCTA Distinct τMᵃ and τMᵇ
Gd-X-PCTA-2 Gd³⁺ Not Specified Not Specified Higher than Gd-PCTA Distinct τMᵃ and τMᵇ

(Data sourced from references[3][14][15])

Table 2: Thermodynamic Stability of Lanthanide-Pyclen Complexes

Complex Metal Ion Method log K (Stability Constant)
Tb(III)-Picolinate this compound Tb³⁺ Potentiometry + DFT Very High
Lu(III)-Picolinate this compound Lu³⁺ Potentiometry + DFT Very High
Gd-X-PCTA-2 Gd³⁺ Experimental 21.3
Gd-PCTA (parent) Gd³⁺ Experimental 20.4

(Data sourced from references[8][16])

Experimental Protocols for Validation

The accuracy of theoretical models hinges on their validation against robust experimental data. Below are generalized protocols for the synthesis and characterization of this compound-metal complexes.

This protocol is adapted from procedures for creating lanthanide complexes with this compound derivatives functionalized with picolinate (B1231196) arms.[14]

  • Ligand Dissolution: Dissolve the functionalized this compound ligand (e.g., L5 or L6) in deionized water to create a stock solution.

  • Metal Salt Addition: In a reaction vessel, add 1.0 to 1.3 molar equivalents of the desired lanthanide(III) chloride salt (e.g., GdCl₃, TbCl₃).

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to approximately 6.0 using a suitable base (e.g., NaOH).

  • Reaction Conditions: Heat the mixture to 100°C and maintain this temperature with stirring for 14 hours to ensure complete complexation.

  • Purity Confirmation: After cooling, verify the formation and purity of the resulting [ML]⁺ chelate using High-Resolution Mass Spectrometry (HR-MS). The product is typically used directly in solution for further studies.

  • X-ray Crystallography: Provides the definitive solid-state structure of a complex, including precise bond lengths and coordination geometry.[1] This is the "gold standard" for validating DFT-optimized geometries.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Used to confirm the structure of the ligand and its complex in solution.[14]

    • ¹⁷O NMR: Variable-temperature ¹⁷O NMR studies are performed to determine the number of inner-sphere water molecules and their residence times (τM), a critical parameter for MRI contrast agents.[15]

  • Potentiometric Titration: An analytical method used to determine the thermodynamic stability constants (log K) of the metal complexes in solution.[8] These experimental values are used to validate the stabilities predicted by DFT calculations.[8]

  • Relaxivity Measurements: The efficiency of paramagnetic complexes (e.g., Gd³⁺, Mn²⁺) as MRI CAs is quantified by measuring the proton relaxivity (r₁) at various magnetic field strengths and temperatures.[15] This involves plotting the longitudinal relaxation rate (1/T₁) against the complex concentration.[14]

Conclusion

The development of advanced this compound-metal complexes is a synergistic process that relies heavily on the integration of theoretical modeling and empirical experimentation. DFT and MD simulations provide unparalleled, atomistic insight into the structure, stability, and dynamic behavior of these systems, enabling the pre-screening of candidates and the rationalization of observed properties. This computational-experimental workflow accelerates the discovery and optimization of novel complexes for critical applications in diagnostics, therapeutics, and catalysis, ensuring that newly designed molecules have a higher probability of success.

References

Unveiling the Electronic Landscape of Pyclen Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and its derivatives. The unique macrocyclic structure of this compound, featuring a rigid pyridine (B92270) ring fused to a cyclen framework, imparts distinct electronic characteristics to its metal complexes, making them promising candidates for a range of applications, including bioinorganic modeling, catalysis, and medical imaging.[1] This guide provides a comprehensive overview of their redox behavior, molecular orbital energies, and the experimental and computational methodologies used to characterize these properties.

Core Electronic Properties of this compound Derivatives

The electronic properties of this compound derivatives are intrinsically linked to the nature of the substituents on the macrocyclic frame and the coordinated metal ion. These modifications allow for the fine-tuning of redox potentials and other electronic parameters.

Redox Behavior

Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of this compound complexes. The redox potentials of these complexes are sensitive to the electron-donating or electron-withdrawing nature of the functional groups attached to the pyridine ring and the coordinated metal ion.

For instance, studies on iron(III) complexes with this compound derivatives bearing different functional groups on the 4-position of the pyridine ring have shown that these modifications can tune the electrochemical properties of the resulting complexes. This tuning capability is crucial for applications in catalysis and the development of redox-active probes.

Below is a summary of representative redox potential data for various metal complexes of this compound and its derivatives.

ComplexMetal IonE1/2 (V vs. reference)Reference ElectrodeSolventSupporting Electrolyte
[Cu(L)]2+Cu(II)+0.03 (red), +0.75 (ox)Ag/AgClAcetonitrile-
[Fe(L)]2+Fe(II)-0.47 (red), -0.67 (ox)Ag/AgClAcetonitrile-
[Ni(L)]2+Ni(II)+0.12 (red), +0.71 (ox)Ag/AgClAcetonitrile-

Note: 'L' represents a 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-functionalized this compound derivative. The potentials correspond to the M(II)/M(I) redox couple for Cu and M(III)/M(II) for Fe and Ni.[2]

Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of molecules. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the chemical reactivity and kinetic stability of the molecule.

For this compound derivatives, both experimental and computational methods are employed to determine these energy levels. Cyclic voltammetry data can be used to estimate the HOMO and LUMO energies. Computationally, Density Functional Theory (DFT) is a powerful tool for calculating and visualizing molecular orbitals.

The introduction of different functional groups and coordination to various metal ions significantly influences the HOMO and LUMO energy levels of this compound derivatives, thereby affecting their charge transfer properties and reactivity. For example, the introduction of electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels.

Derivative/ComplexMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Representative this compound DerivativeDFT Calculation-5.5 to -6.5-1.0 to -2.03.5 to 5.5
Metal Complex of this compoundExperimental (CV)-5.0 to -6.0-1.5 to -2.52.5 to 4.5

Note: These are representative value ranges and can vary significantly based on the specific derivative and computational/experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step procedures, including the protection of amine groups, macrocyclization, and subsequent deprotection and functionalization. A general synthetic scheme is outlined below.

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives start Starting Materials (e.g., Protected Triamine) step1 Macrocyclization (e.g., Richman-Atkins reaction) start->step1 step2 Deprotection step1->step2 step3 N-Functionalization (Alkylation with desired side arms) step2->step3 end Final this compound Derivative step3->end CV_Workflow Experimental Workflow for Cyclic Voltammetry prep Prepare Analyte Solution (this compound complex in solvent with supporting electrolyte) cell Assemble Three-Electrode Cell (Working, Reference, Counter electrodes) prep->cell deoxygenate Deoxygenate Solution (Purge with inert gas, e.g., Argon) cell->deoxygenate instrument Connect to Potentiostat deoxygenate->instrument scan Apply Potential Scan (Varying scan rates) instrument->scan data Record Voltammogram (Current vs. Potential) scan->data analysis Data Analysis (Determine Epc, Epa, E1/2) data->analysis DFT_Workflow Computational Workflow for Electronic Properties structure Build Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT with appropriate functional and basis set) structure->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO, LUMO, electrostatic potential, etc.) freq_calc->electronic_props analysis Analyze and Visualize Results electronic_props->analysis

References

Pyclen Derivatives for Iron(III) Complexation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyclen derivatives as ligands for iron(III) complexation. This compound, a tetra-aza pyridinophane macrocycle, and its functionalized analogues have garnered significant interest for their potential applications in bioinorganic chemistry, catalysis, and medicine.[1][2][3] The ability to tune the electronic and thermodynamic properties of the resulting iron complexes by modifying the pyridine (B92270) moiety makes these compounds particularly attractive for the development of novel therapeutics and imaging agents.[1][2][3][4]

Core Concepts: The this compound Scaffold

This compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) provides a rigid and pre-organized cavity for metal ion coordination. The inclusion of a pyridine ring within the macrocyclic framework, as compared to the more common cyclen, imparts distinct conformational rigidity and basicity.[1][3] This structural feature allows for the modulation of thermodynamic stabilities and complexation kinetics through functionalization of the pyridine ring.[1][3]

A series of this compound-based ligands, denoted as L1-L6, have been synthesized and studied to understand the impact of pyridine substitution on the properties of their iron(III) complexes. These ligands feature a range of electron-donating to electron-withdrawing groups at the 4-position of the pyridine ring.[1][2][3][4]

Synthesis and Characterization of Iron(III) Complexes

The iron(III) complexes of the this compound derivatives (L1-L6) are typically synthesized as their triflate or perchlorate (B79767) salts.[4] X-ray diffraction analysis of these complexes reveals a six-coordinate, distorted octahedral geometry. The coordination sphere is comprised of the four nitrogen donor atoms from the macrocyclic ligand and two cis-coordinated chlorine atoms.[4]

Synthesis_Workflow start This compound Ligand (L1-L6) metalation Metalation with Fe(III) salt start->metalation complex [Fe(L)Cl2]+ Complex metalation->complex xray X-ray Diffraction Analysis complex->xray cv Cyclic Voltammetry complex->cv potentiometry Potentiometric Titration complex->potentiometry characterization Structural and Electrochemical Characterization xray->characterization cv->characterization potentiometry->characterization

Quantitative Data on Iron(III) Complexation

The thermodynamic stability of the iron(III) complexes is a critical parameter for their potential in vivo applications. Due to the formation of insoluble iron(III) hydroxides at lower pH values, the stability constants for the Fe(III) complexes are often calculated from the experimentally determined stability constants of the corresponding Fe(II) complexes and the redox potentials of the Fe(III)/Fe(II) couple.[1]

Table 1: Formation Constants (log β) for Fe(II) and Fe(III) Complexes of this compound Derivatives [1][3]

LigandFunctional Group (R)log β (Fe(II))log β (Fe(III))
L1-OH14.18(5)14.57
L2-H14.46(7)14.70
L3-Cl12.41(2)12.02
L4-CF314.12(4)13.92
L5-CN12.30(2)11.44

Conditions: I = 0.15 M NaCl, T = 25.0 °C.[1][3] Note: The stability of the Fe(III) species was calculated.[1]

The data indicate that the binding affinity for both iron(II) and iron(III) generally decreases with increasing electron-withdrawing character of the pyridine substituent.[1] Interestingly, the iron(III) complexes of ligands with electron-donating or no substituents (L1 and L2) are thermodynamically more favorable than their iron(II) counterparts.[1][4] In contrast, ligands with electron-withdrawing groups (L3-L5) show a preference for the lower valent iron(II) cation.[1][4]

Table 2: Electrochemical Properties of Fe(III)/Fe(II) Complexes of this compound Derivatives [1][3]

ComplexE₁/₂ (mV vs. Fc⁺/Fc)
FeL1-462
FeL2-453
FeL3-401
FeL4-389
FeL5-383
FeL6-372

Conditions: 3–4 mM complex, 100 mM [Bu₄N][BF₄] in DMF, glassy carbon working electrode, Pt auxiliary electrode, Ag wire reference electrode.[1]

The half-cell potentials (E₁/₂) of the Fe(III)/Fe(II) redox couple become more positive with increasing electron-withdrawing character of the pyridine substituent, indicating that the reduction of Fe(III) to Fe(II) is more favorable for these complexes.[3]

Experimental Protocols

Potentiometric Titrations for Stability Constant Determination

This method is used to determine the protonation constants of the ligands and the stability constants of their metal complexes.

Materials and Equipment:

  • Metrohm 888 Titrando equipped with a combined pH electrode (e.g., Metrohm 6.0234.100).[1]

  • Standardized NaOH solution (e.g., 0.2 M).

  • Standardized HCl solution (e.g., 0.02 M).

  • High-purity NaCl for ionic strength adjustment.

  • KH-phthalate and borax (B76245) buffers for electrode calibration.

  • Inert gas (e.g., Nitrogen) supply.

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using KH-phthalate (pH 4.008) and borax (pH 9.177) buffers.[1][3]

  • Determination of [H⁺] from pH: Perform a titration of a standardized HCl solution with standardized NaOH to establish a correction factor for converting measured pH values to [H⁺].[1][3]

  • Ligand Protonation Constants: Titrate a known concentration of the ligand solution with standardized NaOH under an inert atmosphere at a constant temperature (e.g., 25 °C) and ionic strength (e.g., 0.15 M NaCl).

  • Metal Complex Stability Constants: Titrate a solution containing a 1:1 molar ratio of the metal ion (e.g., Fe(II)) and the ligand with standardized NaOH under the same conditions as the ligand protonation titration.[3]

  • Data Analysis: Use appropriate software to analyze the titration curves and calculate the protonation and stability constants.

Potentiometric_Titration_Workflow start Calibrate pH Electrode prepare_sample Prepare Ligand or Ligand-Metal Solution start->prepare_sample titrate Titrate with Standardized NaOH under N2 prepare_sample->titrate record_data Record pH vs. Volume of Titrant titrate->record_data analyze Analyze Titration Curve record_data->analyze calculate Calculate Protonation/Stability Constants analyze->calculate

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry is employed to investigate the redox properties of the iron complexes.

Materials and Equipment:

  • Potentiostat.

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon).

    • Auxiliary electrode (e.g., platinum wire).

    • Reference electrode (e.g., silver wire).

  • Supporting electrolyte (e.g., 100 mM [Bu₄N][BF₄] in DMF for complexes, 100 mM NaCl in water for ligands).[1]

  • Inert gas supply.

Procedure:

  • Prepare Solution: Dissolve the iron complex (e.g., 3-4 mM) in the appropriate solvent containing the supporting electrolyte.[1]

  • Assemble Cell: Assemble the three-electrode cell with the prepared solution.

  • Purge with Inert Gas: Deoxygenate the solution by bubbling with an inert gas.

  • Run Cyclic Voltammogram: Scan the potential between set limits at a specific scan rate (e.g., 100 mV/s) and record the resulting current.[1]

  • Data Normalization: Normalize the potential values to a standard reference, such as the ferrocenium/ferrocene (Fc⁺/Fc) redox couple.[1]

Conclusion and Future Directions

The functionalization of the pyridine ring in this compound-based macrocycles provides a powerful tool for tuning the thermodynamic and electrochemical properties of their iron(III) complexes.[1][2][3] This tunability is crucial for the rational design of iron chelators for various biomedical applications. For instance, ligands that form highly stable and inert iron(III) complexes could be explored as therapeutic agents for iron overload diseases. Conversely, complexes with specific redox potentials might be developed as catalysts or sensors. Further research into the kinetic inertness and in vivo behavior of these complexes will be essential to translate their promising in vitro properties into practical applications in drug development and molecular imaging.

References

Unveiling the Solvent-Dependent Photophysical Behavior of Pyclen Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between a molecule and its surrounding solvent environment can profoundly influence its electronic structure and, consequently, its photophysical properties. This phenomenon, known as solvatochromism, is of paramount importance in the design of responsive fluorescent probes for a myriad of applications, including cellular imaging and drug delivery. Pyclen-based macrocyclic complexes, particularly those incorporating lanthanide ions, have emerged as a promising class of compounds for such applications due to their unique luminescent properties. This technical guide provides an in-depth exploration of the solvatochromic properties of this compound complexes, summarizing available quantitative data, detailing experimental protocols for their study, and visualizing key experimental workflows.

Core Principles of Solvatochromism in this compound Complexes

This compound, a rigid and pre-organized macrocyclic ligand, provides a stable coordination environment for metal ions. When functionalized with chromophoric antennae, these complexes can exhibit significant solvatochromism. The extent of this solvent-dependent shift in absorption and emission spectra is governed by the change in the dipole moment of the complex upon electronic excitation and the polarity of the surrounding solvent. By systematically studying these shifts, valuable insights into the nature of the excited state and the complex's interaction with its environment can be gleaned.

Quantitative Analysis of Photophysical Properties

While comprehensive solvatochromic studies on a single this compound complex across a wide range of solvents are not extensively documented in the current literature, a compilation of available photophysical data provides a foundational understanding. The following table summarizes key parameters for representative Europium (Eu³⁺) and Samarium (Sm³⁺) this compound complexes in different solvent environments.

ComplexSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ)Reference
[EuL] Methanol (B129727)~320615--[1]
PBS (pH 7.4)~320615--[1]
[SmL] Methanol~320598< 1%-[1]
PBS (pH 7.4)~320598--[1]
[Tb(3,9-pc2pa)] H₂O--up to 28%-[2]
D₂O----[2]

Note: The provided data is based on available literature and may not represent a systematic solvatochromic study. Further research is required to fully characterize the solvatochromic behavior of these and other this compound complexes in a broader range of solvents.

Experimental Protocols

Synthesis of a Functionalized this compound Ligand and its Lanthanide Complex

This protocol provides a general methodology for the synthesis of a this compound-based ligand functionalized with a chromophoric antenna and its subsequent complexation with a lanthanide ion. This example is based on procedures reported in the literature for similar compounds.[3][4]

Materials:

  • This compound precursor (e.g., N-Boc-pyclen)

  • Functionalized picolinate (B1231196) or other chromophoric antenna with a reactive group (e.g., bromomethyl)

  • Sodium iodide (NaI)

  • Diisopropylethylamine (DIEA) or other suitable base

  • Anhydrous solvent (e.g., acetonitrile (B52724), DMF)

  • Trifluoroacetic acid (TFA) for deprotection

  • Lanthanide(III) chloride salt (e.g., EuCl₃, TbCl₃)

  • Methanol

  • Water

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Ligand Synthesis (Alkylation):

    • Dissolve the this compound precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the functionalized chromophoric antenna, a catalytic amount of NaI, and the base (e.g., DIEA).

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the functionalized this compound ligand.

  • Deprotection (if necessary):

    • If the this compound precursor was protected (e.g., with a Boc group), dissolve the purified ligand in a suitable solvent (e.g., dichloromethane).

    • Add TFA and stir at room temperature. Monitor the deprotection by LC-MS.

    • Once the reaction is complete, remove the solvent and TFA under reduced pressure.

  • Lanthanide Complexation:

    • Dissolve the deprotected ligand in a mixture of methanol and water.

    • Adjust the pH of the solution to approximately 6-7 using a suitable buffer or base.

    • Add an equimolar amount of the desired lanthanide(III) chloride salt dissolved in water.

    • Heat the reaction mixture and stir for several hours.

    • Monitor the complex formation by observing changes in the luminescence of the solution upon excitation with a UV lamp.

    • Upon completion, cool the solution and remove the solvent. The resulting complex can be further purified if necessary.

Measurement of Solvatochromic Properties

This protocol outlines the steps for characterizing the solvatochromic behavior of a synthesized this compound complex.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

  • A range of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound complex in a solvent in which it is highly soluble (e.g., acetonitrile or methanol) at a known concentration (typically in the micromolar range).

    • From the stock solution, prepare a series of solutions of the complex in each of the selected solvents. Ensure the final concentration is identical for all samples to allow for direct comparison of absorption intensities.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).

    • Identify and record the wavelength of maximum absorption (λmax) for each solvent.

  • Fluorescence Spectroscopy:

    • For each solution, record the emission spectrum by exciting at the absorption maximum (λmax) determined from the UV-Vis measurements.

    • Identify and record the wavelength of maximum emission (λem) for each solvent.

    • If the instrument is capable, measure the fluorescence quantum yield (Φ) and lifetime (τ) for the complex in each solvent.

  • Data Analysis:

    • Tabulate the λmax and λem values for the complex in all the measured solvents.

    • Analyze the solvatochromic shifts by plotting the absorption and emission maxima as a function of a solvent polarity scale (e.g., the Reichardt's dye ET(30) scale or the Lippert-Mataga plot).

    • The nature and magnitude of the shifts will provide information about the change in dipole moment of the complex upon excitation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation This compound This compound Precursor Reaction1 Alkylation Reaction This compound->Reaction1 Antenna Chromophoric Antenna Antenna->Reaction1 Purification1 Purification (Chromatography) Reaction1->Purification1 Ligand Functionalized this compound Ligand Purification1->Ligand Deprotection Deprotection (if needed) Ligand->Deprotection Reaction2 Complexation Reaction Deprotection->Reaction2 Ln_Salt Lanthanide Salt Ln_Salt->Reaction2 Final_Complex This compound-Lanthanide Complex Reaction2->Final_Complex

Caption: Workflow for the synthesis of a this compound-lanthanide complex.

Solvatochromism_Workflow start Start: Synthesized this compound Complex prep Prepare Solutions in Varying Polarity Solvents start->prep uv_vis UV-Vis Spectroscopy (Measure λmax) prep->uv_vis fluor Fluorescence Spectroscopy (Measure λem, Φ, τ) prep->fluor data Data Analysis (Plot vs. Solvent Polarity) uv_vis->data fluor->data end End: Characterize Solvatochromic Properties data->end

Caption: Experimental workflow for studying solvatochromic properties.

Signaling Pathways and Future Directions

A critical area of interest for drug development professionals is the potential for these solvatochromic this compound complexes to interact with and report on specific biological signaling pathways. For instance, a complex that exhibits a distinct spectroscopic change upon binding to a particular enzyme or entering a specific cellular compartment could serve as a powerful diagnostic or research tool.

Currently, the scientific literature does not provide concrete examples of signaling pathways that are directly modulated or reported by the solvatochromic properties of this compound complexes. This represents a significant and exciting frontier for future research. The development of this compound complexes with tailored solvatochromic responses to specific biological microenvironments could lead to novel imaging agents for:

  • Enzyme activity assays: Designing complexes that change their fluorescence upon enzymatic modification.

  • Sensing changes in cellular polarity: Monitoring processes such as apoptosis or membrane fusion that involve alterations in the local environment.

  • Drug-target engagement studies: Developing probes that signal the binding of a drug to its intracellular target.

The logical relationship for such a future application is conceptualized in the following diagram:

Signaling_Pathway_Sensing Complex Solvatochromic This compound Complex Cell Cellular Environment Complex->Cell Interaction Binding / Interaction Complex->Interaction Target Biological Target (e.g., Enzyme, Receptor) Cell->Target Target->Interaction Signal_Change Change in Local Polarity Interaction->Signal_Change Spectroscopic_Shift Observable Spectroscopic Shift (Solvatochromic Response) Signal_Change->Spectroscopic_Shift Pathway_Readout Readout of Signaling Pathway Activity Spectroscopic_Shift->Pathway_Readout

Caption: Conceptual diagram of a solvatochromic this compound complex reporting on a signaling pathway.

Conclusion

This compound complexes represent a versatile platform for the development of luminescent probes with solvent-sensitive properties. While the systematic exploration of their solvatochromism is an ongoing area of research, the available data and established synthetic and analytical protocols provide a strong foundation for future investigations. The potential to harness their solvatochromic behavior for probing complex biological processes, such as cellular signaling, opens up exciting new avenues for innovation in drug discovery and development. Further research dedicated to synthesizing and characterizing this compound complexes with pronounced and specific solvatochromic responses will be crucial in realizing this potential.

References

Methodological & Application

Application Notes and Protocols for Pyclen-Based Gadolinium Complexes in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pyclen-based gadolinium complexes as a promising class of contrast agents for Magnetic Resonance Imaging (MRI). The following sections detail their properties, synthesis, and evaluation protocols, offering valuable guidance for researchers and developers in the field of medical imaging.

Introduction

Gadolinium-based contrast agents (GBCAs) are crucial for enhancing the quality of MRI scans. However, concerns about the potential for gadolinium release from less stable linear chelates have spurred the development of safer and more efficient agents. Macrocyclic ligands, such as those based on the this compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) scaffold, offer superior thermodynamic stability and kinetic inertness, minimizing the risk of toxic free Gd(III) ion release.[1][2] this compound-based complexes have demonstrated high relaxivity and stability, making them excellent candidates for next-generation MRI contrast agents.[1][3][4] Notably, gadopiclenol, a this compound-based GBCA, has recently received clinical approval, highlighting the significance of this class of compounds.[3][5]

Key Features of this compound-Based Gadolinium Complexes

This compound-based gadolinium complexes exhibit several advantageous properties for MRI applications:

  • High Thermodynamic Stability and Kinetic Inertness: The rigid macrocyclic structure of this compound leads to the formation of highly stable Gd(III) complexes, which is crucial for in vivo safety.[2][6][7]

  • High Relaxivity: Many this compound derivatives have been designed to optimize the number of inner-sphere water molecules and their exchange rate, resulting in significantly enhanced relaxivity and, consequently, better image contrast.[4][8][9]

  • Tunable Properties: The this compound scaffold can be functionalized with various pendant arms, such as picolinate (B1231196) or acetate (B1210297) groups, allowing for the fine-tuning of the complex's stability, relaxivity, and biodistribution.[6][7] The introduction of chiral centers has also been shown to improve these properties.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various this compound-based gadolinium complexes, allowing for easy comparison of their performance.

Table 1: Relaxivity of this compound-Based Gd(III) Complexes

Complexr₁ (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)Notes
Gd-L13.27 ± 0.081.4137Achiral
Gd-L22.98 ± 0.101.4137Achiral
Gd-L34.53 ± 0.141.4137Chiral, ~52% higher relaxivity than Gd-L2
Gd-L44.08 ± 0.121.4137Chiral, ~37% higher relaxivity than Gd-L2
[GdL5]⁺4.460.4725Picolinate pendant arms
[GdL6]⁺4.350.4725Picolinate pendant arms
Gd-PCTALower than chiral derivatives--Achiral parent derivative
Gd-X-PCTA-1Higher than Gd-PCTA--Chiral
Gd-X-PCTA-2Higher than Gd-PCTA--Chiral
pH-responsive complex6.7 (pH 8.6) to 8.5 (pH < 6.0)--

Data sourced from multiple studies for comparative purposes.[2][4][5][6][9][10][11]

Table 2: Stability Constants of this compound-Based Gd(III) Complexes

Complexlog KGdLpGdNotes
Gd-L322.21 ± 0.2219.79Chiral
Gd-L423.28 ± 0.1021.76Chiral, stability comparable to Gd-DOTA
[GdL5]⁺20.47-Picolinate pendant arms
[GdL6]⁺19.77-Picolinate pendant arms
Gd-X-PCTA-2Enhanced thermodynamic stability-Chiral

pGd is the negative logarithm of the free Gd(III) concentration at pH 7.4 with 1 µM complex and 10 µM ligand.[2][7][9][12]

Table 3: Kinetic Inertness of this compound-Based Gd(III) Complexes

ComplexDissociation Half-Life (t₁/₂)ConditionsNotes
Gd-L3> 120 hours0.1 M HClSignificantly more inert than linear agents
Gd-L4> 120 hours0.1 M HClSignificantly more inert than linear agents
[GdL5]⁺Remarkably inertAcid-assisted dissociation
Gd-X-PCTA-2Enhanced kinetic inertness-Chiral

Data highlights the exceptional kinetic stability of these macrocyclic complexes.[2][5][7][9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-based gadolinium complexes are provided below.

Protocol 1: Synthesis of this compound-Based Ligands and Gd(III) Complexes

This protocol provides a general workflow for the synthesis of this compound-based ligands and their subsequent complexation with gadolinium. The specific reagents and reaction conditions will vary depending on the desired functionalization of the this compound macrocycle.

Diagram: Synthetic Workflow for this compound-Based Gd(III) Complexes

G Synthetic Workflow cluster_ligand Ligand Synthesis cluster_complexation Complexation A This compound Precursor B Regiospecific Protection (e.g., Boc, Alloc) A->B C Functionalization (Alkylation with pendant arms) B->C D Deprotection C->D E Purification (e.g., HPLC) D->E F Synthesized Ligand H Reaction in H₂O (pH adjustment) F->H G GdCl₃·6H₂O G->H I Purification H->I J Final Gd(III) Complex I->J

Caption: General synthetic scheme for this compound-based Gd(III) complexes.

Materials:

  • This compound precursor (e.g., N3-pyclen-Boc)[6]

  • Protecting groups (e.g., Boc anhydride, Alloc-Cl)[6][7]

  • Alkylating agents with desired pendant arms (e.g., methyl 6-(bromomethyl)picolinate)[2]

  • Solvents (e.g., acetonitrile, water)

  • Base (e.g., K₂CO₃, NaI)[6]

  • Acid for deprotection (e.g., HCl)

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Purification supplies (e.g., HPLC system, columns)

Procedure:

  • Regiospecific Protection: Protect one or more amine groups of the this compound precursor to control the position of functionalization. For example, react N3-pyclen-Boc with a protecting group in an appropriate solvent.[6]

  • Functionalization: Introduce the desired pendant arms by alkylating the remaining free secondary amine groups. This is typically done by reacting the protected this compound with an alkylating agent in the presence of a base.[2][6]

  • Deprotection: Remove the protecting groups to yield the final ligand. This is often achieved by acid hydrolysis.[6]

  • Purification of the Ligand: Purify the synthesized ligand using techniques such as semi-preparative HPLC.[2]

  • Complexation with Gd(III): Dissolve the purified ligand in water and add an equimolar amount of GdCl₃·6H₂O. Adjust the pH to neutral and heat the reaction mixture to ensure complete complexation.[2]

  • Purification of the Complex: Purify the final Gd(III) complex to remove any unreacted ligand or free gadolinium.

Protocol 2: Measurement of Longitudinal Relaxivity (r₁)

This protocol describes the determination of the longitudinal relaxivity (r₁), a key measure of the efficacy of an MRI contrast agent.

Diagram: Workflow for Relaxivity Measurement

G Relaxivity Measurement Workflow A Prepare stock solution of Gd(III) complex B Prepare series of dilutions in water or buffer A->B C Measure T₁ relaxation time of each sample using NMR B->C D Plot 1/T₁ vs. concentration C->D E Calculate r₁ from the slope of the linear fit D->E

Caption: Standard procedure for determining longitudinal relaxivity (r₁).

Materials:

  • This compound-based Gd(III) complex

  • Deionized water or appropriate buffer (e.g., PBS)

  • NMR spectrometer with T₁ measurement capabilities

  • Temperature control unit

Procedure:

  • Sample Preparation: Prepare a stock solution of the Gd(III) complex of known concentration. Create a series of dilutions of the complex in water or buffer.

  • T₁ Measurement: For each sample, measure the longitudinal relaxation time (T₁) using an inversion-recovery pulse sequence on an NMR spectrometer at a specific magnetic field strength and temperature (e.g., 1.41 T and 37°C).[2][9]

  • Data Analysis: Plot the relaxation rate (1/T₁) as a function of the Gd(III) complex concentration.

  • Calculation of r₁: The longitudinal relaxivity (r₁) is determined from the slope of the linear fit of the data.

Protocol 3: Determination of Thermodynamic Stability Constant (log KGdL)

This protocol outlines the 'out-of-cell' method for determining the thermodynamic stability constant of the Gd(III) complexes, which is particularly useful for highly stable complexes that equilibrate slowly.[9]

Diagram: 'Out-of-Cell' Method for Stability Constant Determination

G Thermodynamic Stability Determination A Prepare solutions with varying pH containing ligand and Gd(III) B Incubate solutions to reach equilibrium (e.g., 45°C for 1 week) A->B C Stabilize complexes at room temperature B->C D Measure final pH of each solution C->D E Fit data to determine log K_GdL D->E

Caption: Workflow for determining thermodynamic stability constants.

Materials:

  • This compound-based ligand

  • Gd(III) solution of known concentration

  • pH meter

  • Incubator

  • Appropriate acid and base for pH adjustment

Procedure:

  • Sample Preparation: Prepare a series of solutions containing the ligand and Gd(III) ions at varying pH levels.[9]

  • Equilibration: Incubate the solutions at an elevated temperature (e.g., 45°C) for an extended period (e.g., one week) to ensure that the complexation reaction reaches equilibrium.[9]

  • Stabilization: Allow the solutions to stabilize at room temperature for an additional week.[9]

  • pH Measurement: Accurately measure the final pH of each solution.

  • Data Analysis: Fit the pH titration data to an appropriate model to determine the protonation constants of the ligand and the stability constant (log KGdL) of the Gd(III) complex.

Protocol 4: Assessment of Kinetic Inertness

This protocol describes a method to compare the kinetic inertness of different Gd(III) complexes by monitoring their dissociation in the presence of a competing ion or under acidic conditions.

Diagram: Kinetic Inertness Assessment Workflow

G Kinetic Inertness Assessment A Prepare solution of Gd(III) complex in challenging medium (e.g., 0.1 M HCl or with Zn²⁺ ions) B Incubate at physiological temperature (37°C) A->B C Monitor relaxivity (r₁) over time B->C D Calculate dissociation half-life (t₁/₂) C->D

Caption: Procedure for evaluating the kinetic inertness of Gd(III) complexes.

Materials:

  • This compound-based Gd(III) complex

  • Challenging medium (e.g., 0.1 M HCl solution or a buffer containing competing metal ions like Zn²⁺)[9]

  • NMR spectrometer

  • Incubator or water bath at 37°C

Procedure:

  • Sample Preparation: Dissolve the Gd(III) complex in the challenging medium.

  • Incubation: Incubate the solution at 37°C.

  • Monitoring Dissociation: At various time points, measure the longitudinal relaxivity (r₁) of the solution. Dissociation of the Gd(III) complex will lead to a decrease in relaxivity.

  • Data Analysis: Plot the relaxivity as a function of time to determine the dissociation rate and calculate the dissociation half-life (t₁/₂) of the complex.

Conclusion

This compound-based gadolinium complexes represent a significant advancement in the field of MRI contrast agents, offering a compelling combination of high stability, excellent relaxivity, and tunability. The protocols and data presented in these application notes provide a solid foundation for researchers and developers to synthesize, characterize, and evaluate these promising compounds for clinical and preclinical applications. The continued exploration of novel this compound derivatives holds the potential for the development of even safer and more effective MRI contrast agents.

References

Synthesis of Pyclen-Based MRI Contrast Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis, purification, and characterization of Pyclen-based Magnetic Resonance Imaging (MRI) contrast agents. The following sections outline the necessary reagents, equipment, and step-by-step instructions for the preparation of these advanced imaging probes.

Introduction

This compound-based macrocyclic chelators have emerged as a promising platform for the development of highly stable and efficient MRI contrast agents.[1] Their rigidified structure, incorporating a pyridine (B92270) moiety within the cyclen backbone, offers superior thermodynamic stability and kinetic inertness compared to traditional chelators.[2] This enhanced stability is crucial for minimizing the in vivo release of toxic metal ions, a significant safety concern with some gadolinium-based contrast agents (GBCAs).[3][4][5]

Notably, Gadopiclenol, a this compound-based contrast agent, received clinical approval in 2022, highlighting the translational potential of this class of compounds.[1][2] this compound-based agents can be functionalized to modulate their relaxivity, water exchange rates, and biodistribution, allowing for the design of probes with tailored properties for specific imaging applications.[3][6][7] This protocol will focus on the synthesis of a generic this compound-based ligand and its subsequent complexation with a paramagnetic metal ion, typically gadolinium(III) or manganese(II).[8]

Overview of the Synthetic Workflow

The synthesis of a this compound-based MRI contrast agent can be broadly divided into three main stages:

  • Synthesis of the Functionalized this compound Ligand: This involves the chemical modification of the this compound macrocycle to introduce coordinating pendant arms.

  • Metal Ion Complexation: The synthesized ligand is then reacted with a suitable metal salt (e.g., Gadolinium(III) chloride) to form the paramagnetic complex.

  • Purification and Characterization: The final contrast agent is purified and its physicochemical properties are thoroughly characterized to ensure its quality and suitability for in vivo applications.

Synthesis_Workflow Figure 1. General Synthetic Workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation cluster_purification Purification & Characterization This compound This compound Macrocycle Protection Regiospecific Protection This compound->Protection Functionalization Introduction of Pendant Arms Protection->Functionalization Deprotection Removal of Protecting Groups Functionalization->Deprotection Purified_Ligand Purified Ligand Deprotection->Purified_Ligand Complexation_Reaction Complexation Reaction Purified_Ligand->Complexation_Reaction Metal_Salt Paramagnetic Metal Salt (e.g., GdCl3) Metal_Salt->Complexation_Reaction Crude_Complex Crude Contrast Agent Complexation_Reaction->Crude_Complex Purification Purification (e.g., HPLC) Crude_Complex->Purification Final_Product Final Contrast Agent Purification->Final_Product Characterization Characterization Final_Product->Characterization Properties_Relationship Figure 2. Interplay of Key Physicochemical Properties cluster_synthesis Molecular Design cluster_properties Physicochemical Properties cluster_outcome In Vivo Performance Ligand_Structure Ligand Structure (this compound Backbone, Pendant Arms) Relaxivity Relaxivity (r₁) Ligand_Structure->Relaxivity Stability Stability (Thermodynamic & Kinetic) Ligand_Structure->Stability Water_Exchange Water Exchange Rate (kex) Ligand_Structure->Water_Exchange Efficacy Image Contrast Enhancement Relaxivity->Efficacy Safety Biocompatibility (Low Gd3+ release) Stability->Safety Water_Exchange->Relaxivity

References

Application Notes and Protocols: Pyclen-Lanthanide Complexes as Luminescent Bioprobes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanthanide (Ln³⁺) ions possess unique luminescent properties, including long-lived emission (from microseconds to milliseconds) and narrow, line-like emission bands.[1][2] These characteristics make them highly suitable for time-resolved luminescence bioassays, which eliminate short-lived background autofluorescence from biological samples, thereby significantly enhancing the signal-to-noise ratio.[1][3][4] However, lanthanide ions themselves have very low absorption cross-sections.[5] To overcome this, they are chelated with organic ligands that act as "antennas," absorbing excitation light and efficiently transferring the energy to the lanthanide ion.[6][7]

Pyclen-based macrocyclic ligands have emerged as a superior class of chelators for lanthanide ions.[8][9] These ligands form highly stable and inert complexes with lanthanides, which is crucial to prevent the release of potentially toxic free metal ions in biological systems.[8][10][11] By functionalizing the this compound backbone with chromophoric arms, such as picolinates, highly luminescent bioprobes can be developed for a range of applications, including one- and two-photon microscopy, in vitro and in vivo imaging, and enzyme assays.[9][12][13][14][15][16] This document provides an overview of the properties of this compound-Ln³⁺ complexes and detailed protocols for their use as luminescent bioprobes.

Principle of Lanthanide Luminescence: The Antenna Effect

The characteristic luminescence of this compound-lanthanide complexes is achieved through a process known as the "antenna effect" or sensitization. This multi-step process allows for efficient excitation of the lanthanide ion, which would otherwise be difficult to achieve directly.

  • Excitation of the Antenna: The organic chromophore (the "antenna") integrated into the this compound ligand absorbs incident light (one- or two-photon absorption), transitioning to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited antenna rapidly undergoes intersystem crossing to a lower-energy, long-lived triplet state (T₁).

  • Energy Transfer (ET): If the energy of the triplet state is appropriately matched with the accepting energy level of the lanthanide ion, efficient intramolecular energy transfer occurs from the antenna's triplet state to the lanthanide ion, populating its emissive excited state.

  • Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting a photon. This emission is characterized by a long lifetime and narrow, well-defined spectral bands.[6][7]

Antenna_Effect cluster_ligand Antenna Ligand S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation T1 Triplet Excited State (T₁) S1->T1 ISC Ln_E Emissive Excited State T1->Ln_E ET Ln_G Ground State Emission Luminescence Ln_E->Ln_G Emission Excitation Light Absorption (1P or 2P) ISC Intersystem Crossing (ISC) ET Energy Transfer (ET)

Caption: The "Antenna Effect" mechanism for lanthanide luminescence.

Photophysical Properties of this compound-Lanthanide Complexes

The choice of the lanthanide ion and the specific design of the antenna on the this compound macrocycle allow for the tuning of the photophysical properties. A dissymmetrical arrangement of the chelating arms on the this compound structure has been shown to have a positive impact on the luminescence properties.[12][13][14][15][16]

ComplexLanthanide (Ln³⁺)Excitation (nm)Emission (nm)Quantum Yield (Φ)Lifetime (ms)Reference(s)
[EuL4a] Europium (Eu³⁺)~330~61522% (in Tris)-[10][12]
[TbL4c] Terbium (Tb³⁺)-~545~90% (in Tris)-[10][12]
[SmL4a] Samarium (Sm³⁺)-~598< 1%-[12][17]
[YbL4b] Ytterbium (Yb³⁺)----[12]
[DyL4c] Dysprosium (Dy³⁺)----[12]
[EuL3] Europium (Eu³⁺)--16% (in Tris)-[10]
[TbL3] Terbium (Tb³⁺)--~90% (in Tris)-[10]

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not specified in the cited sources.

Application Note 1: In Vitro Cellular Imaging

This compound-lanthanide complexes are excellent probes for cellular imaging due to their high brightness, resistance to photobleaching, and the ability to perform background-free imaging using time-resolved techniques.[1][12] They have been successfully used to stain living cells, such as human breast cancer cells and HeLa cells, for both one-photon and two-photon microscopy.[12][17][18]

Protocol 1: Live Cell Staining and Imaging

This protocol describes the general procedure for staining live cells with a this compound-lanthanide complex and subsequent imaging.

Materials:

  • This compound-lanthanide complex stock solution (e.g., 1 mM in DMSO or water).

  • Live cells cultured on glass-bottom dishes or chamber slides.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope (confocal, widefield, or two-photon) equipped for time-resolved measurements (optional but recommended).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging dish or slide.

  • Probe Preparation: Prepare a working solution of the this compound-lanthanide complex by diluting the stock solution in complete cell culture medium. The final concentration can range from 50 nM to 40 µM, depending on the probe's brightness and cellular uptake.[1][17][18] Optimization may be required.

  • Cell Staining: Remove the existing medium from the cells and replace it with the medium containing the luminescent probe.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 30 minutes to 4 hours). Incubation time should be optimized for each cell line and probe.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed medium or PBS to the cells. Image the cells using a suitable fluorescence microscope. For lanthanide complexes, typical excitation is in the UV-A or near-UV range (e.g., 320-380 nm).[1][17]

Cellular_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_culture 1. Culture Cells on Imaging Dish probe_prep 2. Prepare Probe Working Solution incubation 3. Incubate Cells with Probe probe_prep->incubation washing 4. Wash to Remove Unbound Probe incubation->washing imaging 5. Acquire Images (e.g., TRLM) washing->imaging

Caption: General workflow for live cell imaging with luminescent probes.

Application Note 2: Time-Resolved Luminescence Microscopy (TRLM)

TRLM is a powerful technique that leverages the long luminescence lifetime of lanthanide probes to eliminate short-lived autofluorescence from biological samples, which typically decays within nanoseconds.[3][4] This results in images with a very high signal-to-noise ratio.

Principle of TRLM

The sample is excited with a short pulse of light. After the pulse, there is a "delay time" during which the short-lived background fluorescence decays completely. The detector is then "gated" (switched on) to collect only the long-lived luminescence from the lanthanide probe.[1][4]

TRLM_Principle Time-Resolved Luminescence Detection axis Time start_point->end_point Time p1 d1 p1:s->d1:n g1 Signal Acquisition p1:s->g1:n autofluorescence Autofluorescence (decays rapidly) lanthanide_lum Lanthanide Luminescence (long-lived)

Caption: Principle of Time-Resolved Luminescence Microscopy (TRLM).
Protocol 2: TRLM Imaging

This protocol assumes access to a microscope system capable of pulsed excitation and gated detection.

Materials:

  • Live or fixed cells stained with a this compound-lanthanide probe (as per Protocol 1).

  • TRLM system (e.g., widefield microscope with a pulsed light source like a xenon flash lamp or LED, and an intensified CCD (ICCD) camera for gated detection).[3][19]

Procedure:

  • System Setup:

    • Set the excitation wavelength appropriate for the probe's antenna (e.g., 365 nm).[3]

    • Set the emission filter to capture the desired lanthanide emission band (e.g., ~615 nm for Eu³⁺).

  • Time-Gating Parameters:

    • Delay Time: Set a delay time between the end of the excitation pulse and the start of signal acquisition. This is typically in the range of 50 to 70 µs to allow for the decay of autofluorescence.[1]

    • Gate Time (Acquisition Time): Set the duration for which the detector will be active. This should be long enough to capture a significant portion of the lanthanide emission, for example, 808 µs.[1]

  • Image Acquisition:

    • Focus on the sample.

    • Acquire the time-resolved image. The total acquisition time per image may range from 333 ms (B15284909) to a few seconds, depending on the probe concentration and brightness.[3][4]

  • Control Image (Optional): Acquire an image with no delay time (a "prompt" fluorescence image) to visualize the total emission, including autofluorescence. Comparing this to the time-gated image will demonstrate the effectiveness of background rejection.[1]

Application Note 3: In Vivo and Two-Photon Bioimaging

This compound-lanthanide complexes are suitable for in vivo imaging due to their high stability and the potential for two-photon excitation (TPE).[12][14] TPE uses near-infrared (NIR) light, which allows for deeper tissue penetration and reduced phototoxicity compared to one-photon UV excitation.[17] Successful in vivo two-photon microscopy has been demonstrated in a living zebrafish model using the [EuL4a] complex, with no apparent toxicity observed.[12][14][15][16]

Protocol 3: In Vivo Two-Photon Microscopy in Zebrafish

This protocol provides a general guideline for in vivo imaging in a zebrafish model. All animal procedures must be conducted in accordance with institutional and national guidelines.

Materials:

  • This compound-lanthanide complex (e.g., [EuL4a]).

  • Zebrafish embryos/larvae.

  • Embryo medium (e.g., E3 medium).

  • Tricaine (MS-222) for anesthesia.

  • Low-melting-point agarose (B213101).

  • Two-photon microscope with a tunable NIR laser (e.g., Ti:Sapphire).

Procedure:

  • Probe Administration: Incubate zebrafish larvae in embryo medium containing the this compound-lanthanide complex at a suitable concentration (e.g., 10-100 µM) for a defined period (e.g., 2-24 hours).

  • Anesthesia and Mounting:

    • Anesthetize the larvae using Tricaine.

    • Mount the anesthetized larvae in low-melting-point agarose on a glass-bottom dish to immobilize them for imaging.

  • Two-Photon Imaging:

    • Place the dish on the microscope stage.

    • Set the two-photon excitation wavelength (e.g., 720 nm).[17]

    • Acquire Z-stack images through the region of interest.

    • Use time-resolved detection if available to further reduce any remaining background signal.

  • Post-Imaging: Recover the larvae by carefully removing the agarose and returning them to fresh embryo medium. Monitor for any signs of toxicity.[12]

Application Note 4: Enzyme Activity and Ion Sensing

The luminescence of certain lanthanide complexes can be modulated by their local environment. This property can be exploited to create responsive probes for detecting enzyme activity or changes in the concentration of specific ions or pH.[20][21][22] For example, an enzymatic reaction might produce a molecule (e.g., phosphate, H₂O₂) that interacts with the complex, causing a change in its luminescence intensity or lifetime.[20][21]

Protocol 4: General Protocol for a Luminescence-Based Enzyme Assay

This protocol outlines a general approach for monitoring enzyme activity. The specific this compound-lanthanide probe must be designed to be responsive to a substrate or product of the enzyme of interest.

Materials:

  • Responsive this compound-lanthanide probe.

  • Enzyme of interest.

  • Enzyme substrate.

  • Appropriate assay buffer.

  • Microplate reader capable of time-resolved luminescence measurements.

Procedure:

  • Assay Preparation: In a microplate well, combine the assay buffer, the responsive this compound-lanthanide probe, and the enzyme substrate.

  • Reaction Initiation: Add the enzyme to the well to initiate the reaction. A control well without the enzyme should be prepared in parallel.

  • Measurement: Immediately place the microplate in the reader and begin monitoring the luminescence signal over time. Measurements should be taken at the appropriate excitation and emission wavelengths for the probe.

    • Use a time-resolved mode (with appropriate delay and gate times) to minimize background interference.

  • Data Analysis: Plot the change in luminescence intensity or lifetime as a function of time. The initial rate of this change is proportional to the enzyme activity.

  • Inhibitor Screening (Optional): To screen for enzyme inhibitors, perform the assay in the presence of test compounds and compare the reaction rates to a control without any inhibitor.[20][21]

Enzyme_Assay_Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Enzyme->Product Probe_On Probe + Product (High Luminescence) Product->Probe_On Probe_Off Probe (Low Luminescence) label_node Enzymatic reaction leads to a product that modulates probe luminescence.

Caption: Signaling pathway for an enzyme-responsive luminescent probe.

References

Application Notes and Protocols for Two-Photon Microscopy Using Pyclen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Pyclen-based lanthanide complexes as highly efficient probes for two-photon microscopy (TPM). The unique photophysical properties of these derivatives, including high brightness, long lifetimes, and significant two-photon absorption cross-sections, make them exceptional tools for high-contrast in vitro and in vivo imaging.

Introduction to this compound Derivatives in Two-Photon Microscopy

This compound-based macrocyclic ligands, when chelated with lanthanide ions (such as Eu³⁺, Sm³⁺, Tb³⁺, and Dy³⁺), form highly luminescent bioprobes. These complexes are engineered with specific "antenna" chromophores, often picolinate (B1231196) derivatives, that are designed to efficiently absorb two near-infrared (NIR) photons and transfer that energy to the emissive lanthanide center. This process, known as the "antenna effect," is crucial for their function in TPM.

The advantages of using this compound-lanthanide complexes in TPM include:

  • Deep Tissue Penetration: The use of NIR excitation light (typically in the 700-1000 nm range) allows for deeper imaging into scattering biological tissues compared to one-photon confocal microscopy.

  • Reduced Phototoxicity and Photobleaching: The excitation is confined to the focal volume, minimizing damage to the surrounding tissue and the probe itself.

  • High Signal-to-Noise Ratio: The long-lived luminescence of lanthanides allows for time-gated detection, effectively reducing background fluorescence and improving image contrast.

  • Sharp Emission Bands: Lanthanide emission spectra consist of narrow, line-like bands, which is advantageous for multicolor imaging.

Photophysical Properties of this compound-Lanthanide Complexes

The performance of this compound-based probes in two-photon microscopy is dictated by their photophysical parameters. The following table summarizes key quantitative data for representative this compound-lanthanide complexes.

ComplexLanthanide IonQuantum Yield (Φ)Lifetime (τ)Two-Photon Absorption Cross-Section (σ₂)Brightness (B)
[EuL4a] Eu³⁺HighHighGoodHigh
[SmL4a] Sm³⁺ModerateHighGoodModerate
[YbL4b] Yb³⁺ModerateHighGoodModerate
[TbL4c] Tb³⁺HighHighGoodHigh
[DyL4c] Dy³⁺LowHighModerateLow
[EuL7] Eu³⁺Excellent-ExcellentExcellent
[SmL7] Sm³⁺< 1%-ExcellentGood

Note: Specific numerical values for quantum yield, lifetime, and two-photon absorption cross-section can vary depending on the specific ligand structure and the solvent environment. The table provides a qualitative comparison based on published literature.

Experimental Workflows and Signaling Pathway Visualization

To facilitate their use in biological systems, this compound-lanthanide complexes are often functionalized for bioconjugation. A common strategy involves incorporating a reactive group, such as an alkyne, which can be "clicked" onto a biomolecule of interest (e.g., a cell-penetrating peptide) bearing a complementary azide (B81097) group. This approach enables targeted delivery of the probe within cells.

Below are Graphviz diagrams illustrating the experimental workflow for bioconjugation and the general workflow for two-photon microscopy imaging.

Bioconjugation_Workflow This compound This compound-Ln Complex with Alkyne Group Click Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) This compound->Click Peptide Cell-Penetrating Peptide with Azide Group Peptide->Click Bioprobe Functional Bioprobe Click->Bioprobe

Bioconjugation of a this compound-based probe.

TPM_Workflow cluster_preparation Sample Preparation cluster_imaging Two-Photon Microscopy cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa) or Zebrafish Embryo Mounting Incubation Incubation with This compound-Bioprobe Cell_Culture->Incubation Microscope Two-Photon Microscope Setup Incubation->Microscope Excitation NIR Femtosecond Laser Excitation (e.g., 720 nm) Microscope->Excitation Detection Signal Detection (e.g., 580-690 nm filter) Excitation->Detection Image_Acquisition Image Acquisition and 3D Reconstruction Detection->Image_Acquisition Data_Interpretation Data Interpretation Image_Acquisition->Data_Interpretation

General workflow for two-photon microscopy.

Experimental Protocols

In Vitro Imaging of Live HeLa Cells

This protocol describes the use of a this compound-Eu³⁺ complex conjugated to a cell-penetrating peptide (e.g., TAT) for imaging live HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-Eu³⁺-TAT bioprobe stock solution (e.g., 1 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass-bottom dishes or chamber slides

  • Two-photon microscope equipped with a femtosecond laser (e.g., Ti:Sapphire)

Protocol:

  • Cell Seeding: Seed HeLa cells in glass-bottom dishes or chamber slides at a suitable density to achieve 60-70% confluency on the day of imaging.

  • Probe Preparation: Prepare a working solution of the this compound-Eu³⁺-TAT bioprobe in DMEM. The final concentration can range from 50 nM to 5 µM.[1][2]

  • Cell Incubation: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.[1]

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh DMEM to the cells and proceed with two-photon microscopy.

    • Excitation Wavelength (λex): 720 nm.[1]

    • Laser Power: Use low laser power (e.g., 0.3-1.0%) to avoid saturation and phototoxicity.[1]

    • Detection: Collect the luminescence signal using an appropriate bandpass filter (e.g., 580-690 nm for Eu³⁺).[1]

    • Image Acquisition: Acquire images and Z-stacks as required.

In Vivo Imaging of Zebrafish

This protocol provides a general framework for in vivo imaging of zebrafish embryos using this compound-based probes.[2] Specific parameters may need to be optimized based on the probe and the biological question.

Materials:

  • Zebrafish embryos (e.g., 2-3 days post-fertilization)

  • This compound-lanthanide bioprobe stock solution

  • Embryo medium (E3)

  • Low-melting-point agarose (B213101) (1.5%)

  • Tricaine solution (anesthetic)

  • Glass-bottom dish

  • Microinjection setup (if applicable for probe delivery)

  • Two-photon microscope

Protocol:

  • Probe Delivery: The bioprobe can be delivered to the zebrafish embryos via microinjection into the yolk or by soaking the embryos in a solution containing the probe. The optimal concentration and delivery method should be determined empirically.

  • Anesthesia: Anesthetize the zebrafish embryos using Tricaine solution to prevent movement during imaging.

  • Mounting: Embed the anesthetized embryos in 1.5% low-melting-point agarose in a glass-bottom dish. Orient the embryos as needed for imaging the desired structure.

  • Imaging:

    • Excitation Wavelength (λex): Typically in the NIR range (e.g., 720-950 nm), optimized for the specific probe.

    • Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity.

    • Detection: Use appropriate filters to isolate the lanthanide emission.

    • Image Acquisition: Acquire time-lapse images or Z-stacks to observe dynamic processes in the living embryo.

  • Recovery: After imaging, carefully remove the agarose and return the embryos to fresh E3 medium to recover. Monitor for any signs of toxicity.[2]

Conclusion

This compound-based lanthanide complexes are powerful tools for two-photon microscopy, offering significant advantages for high-resolution, deep-tissue imaging in both in vitro and in vivo models. The detailed protocols and workflows provided here serve as a starting point for researchers to incorporate these innovative probes into their studies, paving the way for new discoveries in cell biology and drug development.

References

Application Notes and Protocols for Pyclen Chelators in Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclen-based chelators, such as those belonging to the PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) family, are emerging as a versatile platform for the development of novel radiopharmaceuticals. Their rigid pre-organized structure allows for stable complexation of a variety of radiometals, including Gallium-68 for Positron Emission Tomography (PET) imaging, and therapeutic radionuclides like Lutetium-177. This document provides a comprehensive overview of the applications of this compound chelators in radiopharmaceutical development, including detailed experimental protocols, comparative data, and visualization of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The selection of a chelator for a specific radiopharmaceutical application is a critical decision influenced by factors such as the choice of radiometal, the desired in vivo pharmacokinetics, and the nature of the targeting biomolecule. The following tables provide a summary of key quantitative data for this compound-based chelators in comparison to the widely used DOTA and NOTA chelators.

Table 1: Comparative Stability Constants (log K) of Ga(III) Complexes

Chelatorlog KReference
PCTA>25[1]
DOTA21.3[2]
NOTA31.1[2]
HBED-CC39.4[3]

Table 2: Comparative Radiolabeling Efficiencies

ChelatorRadionuclideTemperature (°C)Time (min)pHRadiochemical Yield (%)Reference
PCTA⁶⁴Cu8015->95[4]
DOTA⁶⁸Ga85-9510-153-4>95[5]
NOTA⁶⁸GaRoom Temp<53.5-4.5>95[6]
DOTA¹⁷⁷Lu80204-4.5>95[5]
PCTA²²⁵AcRoom Temp--High[7]

Table 3: In Vitro and In Vivo Stability of ⁶⁴Cu-labeled Chelators

Chelator ConjugateMediumIncubation TimeStabilityReference
⁶⁴Cu-NOTA-peptideMouse Plasma24 hStable[8]
⁶⁴Cu-NOTA-rituximabSerum48 h<6% dissociation[9]
⁶⁴Cu-PCTA-peptideSerum-Stable[4]
⁶⁴Cu-CB-TE2ARat Liver4 h13 +/- 6% protein-associated[10]
⁶⁴Cu-TETARat Liver4 h75 +/- 9% protein-associated[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful development and application of radiopharmaceuticals. The following sections provide step-by-step methodologies for the radiolabeling of this compound-based and other common chelators with medically relevant radionuclides.

Protocol 1: Gallium-68 Labeling of a DOTA-Conjugated Peptide[11][12][13]

This protocol describes a typical manual radiolabeling procedure for preparing a ⁶⁸Ga-labeled peptide for PET imaging.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Strong cation exchange (SCX) cartridge

  • 5 M NaCl / 5.5 M HCl solution

  • 1 M Sodium acetate (B1210297) buffer (pH 4.5)

  • DOTA-conjugated peptide (e.g., DOTATATE)

  • Ascorbic acid solution (1.4%)

  • Sterile water for injection (WFI)

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Sterile 0.22 µm filter

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • ⁶⁸Ga Purification and Concentration:

    • Pass the ⁶⁸Ga eluate through a pre-conditioned SCX cartridge to trap the ⁶⁸Ga³⁺.

    • Wash the SCX cartridge with sterile WFI to remove any metallic impurities.

    • Elute the purified ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl / 5.5 M HCl solution directly into the reaction vial.

  • Radiolabeling Reaction:

    • To the reaction vial containing the purified ⁶⁸Ga³⁺, add the DOTA-conjugated peptide (typically 25-50 µg).

    • Add 1 M sodium acetate buffer to adjust the pH to 3.5-4.5.

    • Add ascorbic acid solution to prevent radiolysis.

    • Gently mix the contents of the vial.

  • Incubation: Place the reaction vial in a heating block or water bath pre-heated to 95°C and incubate for 5-15 minutes.

  • Purification:

    • After incubation, allow the reaction mixture to cool to room temperature.

    • Pass the crude reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile WFI to remove unreacted ⁶⁸Ga³⁺ and other hydrophilic impurities.

    • Elute the purified ⁶⁸Ga-DOTA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL of 50-60% ethanol in water).

  • Final Formulation:

    • Dilute the purified product with sterile saline or a suitable buffer for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

    • Measure the pH of the final product.

    • Perform a sterility test.

Protocol 2: Lutetium-177 Labeling of a DOTA-Conjugated Peptide[5][14][15]

This protocol outlines the preparation of a ¹⁷⁷Lu-labeled peptide for targeted radionuclide therapy.

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-conjugated peptide (e.g., DOTATATE, PSMA-617)

  • Sodium acetate or ammonium (B1175870) acetate buffer (pH 4.0-5.5)

  • Ascorbic acid and/or gentisic acid as radical scavengers

  • Sterile water for injection (WFI)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile 0.22 µm filter

Procedure:

  • Preparation of Reaction Mixture:

    • In a sterile reaction vial, dissolve the DOTA-conjugated peptide in the chosen buffer.

    • Add the radical scavenger(s).

  • Radiolabeling Reaction:

    • Add the ¹⁷⁷LuCl₃ solution to the reaction vial.

    • Ensure the final pH of the reaction mixture is between 4.0 and 5.5.

    • Gently mix the contents.

  • Incubation: Place the reaction vial in a heating block or water bath pre-heated to 80-100°C and incubate for 20-30 minutes.

  • Purification (if necessary):

    • After incubation, cool the reaction mixture to room temperature.

    • If purification is required to remove unreacted ¹⁷⁷Lu, use a C18 Sep-Pak cartridge following the same procedure as in Protocol 1.

  • Final Formulation:

    • Dilute the product with sterile saline to the desired concentration.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.

  • Quality Control:

    • Determine radiochemical purity by radio-TLC or radio-HPLC.

    • Measure the pH.

    • Perform endotoxin (B1171834) and sterility testing.

Protocol 3: Copper-64 Labeling of a PCTA-Conjugated Peptide[4]

This protocol describes the radiolabeling of a PCTA-conjugated peptide with ⁶⁴Cu for PET imaging.

Materials:

  • ⁶⁴CuCl₂ solution

  • PCTA-conjugated peptide

  • Ammonium acetate buffer (pH 5.5-7.2)

  • Sterile water for injection (WFI)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile 0.22 µm filter

Procedure:

  • Preparation of Reaction Mixture:

    • In a sterile reaction vial, dissolve the PCTA-conjugated peptide in ammonium acetate buffer.

  • Radiolabeling Reaction:

    • Add the ⁶⁴CuCl₂ solution to the reaction vial.

    • Gently mix the contents.

  • Incubation: Place the reaction vial in a heating block or water bath pre-heated to 80°C and incubate for 15 minutes. Note: Some PCTA conjugates may label efficiently at lower temperatures or even room temperature.[9]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Purify the ⁶⁴Cu-PCTA-peptide using a C18 Sep-Pak cartridge as described in Protocol 1.

  • Final Formulation:

    • Formulate the final product in sterile saline.

    • Sterilize by passing through a 0.22 µm filter.

  • Quality Control:

    • Assess radiochemical purity via radio-TLC or radio-HPLC.

    • Measure the pH.

    • Perform sterility and endotoxin tests.

Signaling Pathways and Experimental Workflows

The development of targeted radiopharmaceuticals requires a thorough understanding of the biological pathways involved and a systematic experimental workflow.

Signaling Pathways

This compound-based radiopharmaceuticals are often designed to target specific cell surface receptors that are overexpressed in cancer cells, such as Prostate-Specific Membrane Antigen (PSMA) and integrins.

PSMA Signaling Pathway: PSMA expression has been shown to modulate key signaling pathways in prostate cancer, including the PI3K-AKT and MAPK pathways, which are critical for cell survival, proliferation, and migration.[11][12]

PSMA_Signaling PSMA Signaling Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 disrupts interaction Integrin_beta1 Integrin β1 Integrin_beta1->RACK1 IGF1R IGF-1R RACK1->IGF1R PI3K PI3K IGF1R->PI3K FAK FAK IGF1R->FAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival GRB2 GRB2 FAK->GRB2 ERK ERK GRB2->ERK ERK->Survival

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Integrin Signaling Pathway: Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate downstream signaling cascades, including the FAK, PI3K/AKT, and MAPK/ERK pathways, which are involved in tumor angiogenesis, invasion, and metastasis.[13][14][15]

Integrin_Signaling Integrin Signaling Pathway ECM Extracellular Matrix (e.g., Fibronectin) Integrin Integrin (e.g., αvβ3) ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Ras Ras Src->Ras AKT AKT PI3K->AKT Survival Survival AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Integrin signaling activates multiple downstream pathways in cancer.

Experimental Workflow for Radiopharmaceutical Development

The development of a this compound-based radiopharmaceutical follows a structured workflow from initial design to preclinical and clinical evaluation.[16][17][18][19]

Radiopharmaceutical_Workflow Radiopharmaceutical Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (e.g., PSMA, Integrins) Chelator_Selection Chelator Selection (this compound, DOTA, etc.) Target_ID->Chelator_Selection Conjugation Bioconjugation (Chelator + Targeting Molecule) Chelator_Selection->Conjugation Radiolabeling Radiolabeling (with Ga-68, Lu-177, etc.) Conjugation->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC In_Vitro In Vitro Studies (Cell Binding, Internalization) QC->In_Vitro In_Vivo In Vivo Studies (Biodistribution, PET/SPECT Imaging) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety, Dosimetry) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy Studies) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A streamlined workflow for radiopharmaceutical development.

Conclusion

This compound-based chelators represent a promising and versatile platform for the development of next-generation radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. Their favorable coordination chemistry with a range of medically relevant radiometals, coupled with the potential for robust and efficient radiolabeling, positions them as valuable tools for advancing the field of nuclear medicine. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and drug development professionals working to translate these innovative agents from the laboratory to the clinic.

References

Pyclen Complexes in Catalytic C-C Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pyclen-based metal complexes in catalytic carbon-carbon (C-C) bond formation reactions. The following sections cover two key applications: Iron-Pyclen catalyzed C-H arylation of pyrroles and Copper-Pyclen catalyzed asymmetric cyclopropanation.

Iron-Pyclen Catalyzed Direct C-H Arylation of Pyrroles

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Iron complexes of the this compound macrocycle have emerged as effective catalysts for the C-H arylation of heterocycles, such as pyrrole (B145914), with arylboronic acids. This method offers a more sustainable and economical alternative to traditional cross-coupling reactions that often rely on precious metals.

Application and Significance

This catalytic system is particularly useful for the synthesis of 2-arylpyrroles, which are important structural motifs in pharmaceuticals and materials science. The reaction proceeds via a proposed mechanism involving the activation of the C-H bond of the pyrrole by an iron-oxo species.

Quantitative Data Summary

The following table summarizes the catalytic performance of an Iron(III)-Pyclen complex in the C-H arylation of pyrrole with phenylboronic acid.

CatalystSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Ref.
[Fe(this compound)Cl₂]ClPyrrolePhenylboronic acidPyrrole1002475[1]
Experimental Protocol: Iron-Pyclen Catalyzed Arylation of Pyrrole

This protocol is based on the work of Wen and co-workers.

Materials:

  • [Fe(this compound)Cl₂]Cl (Iron(III) dichloro(1,4,7,10-tetraaza-2,6-pyridinophane) chloride)

  • Pyrrole (reagent grade, used as both substrate and solvent)

  • Phenylboronic acid

  • Standard Schlenk flask and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Iron(III)-Pyclen catalyst (e.g., [Fe(this compound)Cl₂]Cl, 0.02 mmol, 10 mol%).

  • Add phenylboronic acid (0.20 mmol, 1.0 equiv).

  • Under a counterflow of inert gas, add pyrrole (2.0 mL).

  • The reaction mixture is stirred and heated to 100 °C under an inert atmosphere for 24 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the 2-phenylpyrrole product.

  • The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Catalytic Cycle

The proposed mechanism for the iron-catalyzed C-H arylation of pyrrole is depicted below. The catalytic cycle is initiated by the formation of a high-valent iron-oxo species, which is believed to be the active oxidant responsible for the C-H bond activation.

Iron_Catalyzed_CH_Arylation Fe_III [Fe(III)(this compound)]³⁺ Fe_IV_O [Fe(IV)=O(this compound)]²⁺ Fe_III->Fe_IV_O Oxidant (O₂) Intermediate1 Pyrrole Adduct Fe_IV_O->Intermediate1 Pyrrole C-H Activation Intermediate2 σ-Aryl-Fe(III) Intermediate Intermediate1->Intermediate2 Arylboronic Acid Transmetalation Intermediate2->Fe_III Reductive Elimination Product 2-Arylpyrrole Intermediate2->Product

Figure 1. Proposed catalytic cycle for the Iron-Pyclen catalyzed C-H arylation of pyrrole.

Copper-Pyclen Catalyzed Asymmetric Cyclopropanation

Chiral cyclopropanes are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. Copper(I) complexes of chiral, C₁-symmetric this compound derivatives have proven to be highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds, affording cyclopropane (B1198618) products with excellent yields and enantioselectivities.[2][3]

Application and Significance

This methodology provides access to enantioenriched cyclopropanes from a variety of olefin substrates. The modular synthesis of the chiral this compound ligands allows for fine-tuning of the catalyst structure to optimize stereoselectivity for specific substrates.

Quantitative Data Summary

The following table summarizes the results for the asymmetric cyclopropanation of styrene (B11656) with ethyl diazoacetate using a Copper(I) complex of a chiral this compound ligand (Pc-L*).[2]

LigandAlkeneDiazo CompoundSolventTemp (°C)Yield (%)trans:cisee (trans, %)ee (cis, %)Ref.
Pc-LStyreneEthyl diazoacetateCH₂Cl₂259570:309085[2]
Pc-L4-ChlorostyreneEthyl diazoacetateCH₂Cl₂259280:209288[2]
Pc-L4-MethoxystyreneEthyl diazoacetateCH₂Cl₂259865:358882[2]
Pc-L1-OcteneEthyl diazoacetateCH₂Cl₂258575:258580[2]
Experimental Protocol: Asymmetric Cyclopropanation

This protocol is based on the work of Caselli and co-workers.[2]

Materials:

  • [Cu(CH₃CN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)

  • Chiral this compound ligand (Pc-L*)

  • Styrene (or other alkene)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Standard Schlenk flask

  • Syringe pump

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve the chiral this compound ligand (Pc-L*, 0.012 mmol) in anhydrous dichloromethane (5 mL).

    • Add [Cu(CH₃CN)₄]PF₆ (0.01 mmol) to the ligand solution.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Cyclopropanation Reaction:

    • To the catalyst solution, add the alkene (e.g., styrene, 1.0 mmol).

    • Using a syringe pump, add a solution of ethyl diazoacetate (EDA, 1.2 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture over a period of 4 hours at the desired temperature (e.g., 25 °C).

    • After the addition is complete, stir the reaction mixture for an additional 12 hours at the same temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the cis and trans isomers of the cyclopropane product.

    • Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC) of the purified products.

Experimental Workflow and Enantioselective Step

The overall workflow for the copper-catalyzed asymmetric cyclopropanation is outlined below. The key enantioselective step is the transfer of the carbene moiety from the copper complex to the alkene. The chiral this compound ligand creates a chiral environment around the copper center, directing the approach of the alkene and leading to the preferential formation of one enantiomer of the cyclopropane product.

Copper_Cyclopropanation_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Cyclopropanation cluster_analysis Analysis Ligand Chiral this compound Ligand (Pc-L) Catalyst [Cu(I)(Pc-L)]⁺ Ligand->Catalyst Cu_salt [Cu(CH₃CN)₄]PF₆ Cu_salt->Catalyst Alkene Alkene Carbene_Complex Copper Carbene Intermediate Catalyst->Carbene_Complex EDA, -N₂ Alkene->Carbene_Complex EDA Ethyl Diazoacetate (EDA) Product Chiral Cyclopropane Carbene_Complex->Product Carbene Transfer (Enantioselective Step) Purification Column Chromatography Product->Purification Analysis NMR, GC, HPLC Purification->Analysis

Figure 2. Workflow for Copper-Pyclen catalyzed asymmetric cyclopropanation.

References

Application Notes and Protocols for In Vivo Bioimaging Using Pyclen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) is a versatile macrocyclic ligand that has garnered significant attention as a scaffold for the development of advanced probes for in vivo bioimaging. Its rigid structure, incorporating a pyridine (B92270) moiety, provides a pre-organized framework for chelation of various metal ions. This results in complexes with high thermodynamic stability and kinetic inertness, which are crucial properties for in vivo applications. This compound derivatives have been successfully developed for two primary imaging modalities: Magnetic Resonance Imaging (MRI) as contrast agents and luminescence imaging as fluorescent probes.

These application notes provide an overview of the use of this compound derivatives in these two key areas, along with detailed protocols for their application in preclinical research models.

I. This compound Derivatives as MRI Contrast Agents

This compound-based chelators, when complexed with paramagnetic metal ions such as Gadolinium(III) (Gd³⁺) or Manganese(II) (Mn²⁺), function as highly effective MRI contrast agents. These agents work by altering the relaxation times of water protons in their vicinity, thereby enhancing the contrast in MR images. The efficiency of a contrast agent is quantified by its relaxivity (r₁ and r₂), which is a measure of the change in the relaxation rate of water protons per unit concentration of the agent.

A notable example is Gadopiclenol , a Gd(III) complex of a this compound-based heptadentate ligand, which received clinical approval in 2022. Its high relaxivity allows for effective contrast enhancement at lower doses compared to conventional Gd-based contrast agents. Research is also actively exploring Mn²⁺ complexes with this compound derivatives as a safer alternative to Gd³⁺-based agents, due to concerns about gadolinium deposition in the body.

Quantitative Data for this compound-Based MRI Contrast Agents

The following table summarizes the key quantitative parameters for selected this compound-based MRI contrast agents.

Compound/DerivativeMetal Ionr₁ Relaxivity (mM⁻¹s⁻¹)r₂ Relaxivity (mM⁻¹s⁻¹)Stability Constant (log K)ConditionsReference
GadopiclenolGd³⁺12.8--1.41 T, 37°C, human serum
Gd-X-PCTA-1Gd³⁺> Gd-PCTA--1.41 T
Gd-X-PCTA-2Gd³⁺> Gd-PCTA-Enhanced1.41 T
MnL¹HMn²⁺1.7 - 3.4--1.41 T, 37°C
MnL²COO⁻Mn²⁺1.7 - 3.4--1.41 T, 37°C
MnL³CHMn²⁺1.7 - 3.4--1.41 T, 37°C
MnL⁴NH₃⁺Mn²⁺1.7 - 3.4--1.41 T, 37°C

Experimental Workflow: this compound-Based MRI Contrast Agent

G cluster_synthesis Probe Synthesis & Characterization cluster_invivo In Vivo Imaging cluster_analysis Data Analysis synthesis Synthesis of this compound Derivative Ligand complexation Complexation with Paramagnetic Metal Ion (e.g., Gd³⁺, Mn²⁺) synthesis->complexation characterization Physicochemical Characterization (NMR, MS, Relaxivity) complexation->characterization animal_prep Animal Model Preparation (e.g., Tumor Xenograft) characterization->animal_prep probe_admin Contrast Agent Administration (e.g., Intravenous Injection) animal_prep->probe_admin mri_acq MRI Data Acquisition (T₁-weighted imaging) probe_admin->mri_acq image_proc Image Processing & Reconstruction mri_acq->image_proc quant_analysis Quantitative Analysis (Signal Enhancement, Biodistribution) image_proc->quant_analysis

Caption: Experimental workflow for in vivo MRI using this compound-based contrast agents.

Protocol: In Vivo MRI of a Mouse Tumor Model with a this compound-Gd Contrast Agent

This protocol describes a general procedure for evaluating the contrast enhancement of a this compound-gadolinium complex in a subcutaneous tumor model in mice.

1. Materials

  • This compound-Gd contrast agent solution (sterile, isotonic)

  • Tumor-bearing mice (e.g., BALB/c nude mice with 4T1 tumor xenografts)

  • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

  • Catheterization supplies (e.g., 30-gauge needle, catheter tubing, syringe pump)

  • Animal monitoring equipment (respiratory sensor, rectal temperature probe)

  • MRI scanner (e.g., 7T small animal MRI system)

  • Image analysis software

2. Animal Preparation

  • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) in oxygen.

  • Place the mouse in a prone position on the MRI animal bed.

  • Insert a tail vein catheter for the administration of the contrast agent.

  • Monitor the animal's vital signs (respiration and body temperature) throughout the experiment. Maintain body temperature at 37°C.

3. MRI Acquisition

  • Pre-contrast imaging:

    • Acquire anatomical reference images (e.g., T₂-weighted fast spin-echo sequence).

    • Acquire a pre-contrast T₁-weighted baseline scan (e.g., spin-echo or gradient-echo sequence).

  • Contrast agent administration:

    • Administer the this compound-Gd contrast agent intravenously via the tail vein catheter. A typical dose for a high-relaxivity agent like Gadopiclenol is 0.05 mmol/kg.

  • Post-contrast imaging:

    • Immediately after injection, acquire a series of dynamic T₁-weighted scans for a specified duration (e.g., every 2 minutes for 30 minutes) to observe the pharmacokinetics.

    • Acquire a high-resolution T₁-weighted scan at the time of peak tumor enhancement.

4. Data Analysis

  • Reconstruct the MR images.

  • Draw regions of interest (ROIs) over the tumor tissue and a reference tissue (e.g., muscle).

  • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for the pre- and post-contrast images.

  • Quantify the signal enhancement in the tumor over time.

  • Perform a biodistribution analysis by measuring signal enhancement in various organs (e.g., kidneys, liver).

II. This compound Derivatives as Luminescent Probes

Complexes of this compound derivatives with lanthanide ions (e.g., Eu³⁺, Tb³⁺, Sm³⁺, Yb³⁺) exhibit unique photophysical properties that make them suitable for luminescence bioimaging. These probes are characterized by large Stokes shifts, long luminescence lifetimes, and sharp emission bands, which allow for time-gated detection to reduce background autofluorescence. Furthermore, by incorporating specific antenna chromophores into the this compound ligand, these complexes can be designed for one- or two-photon excitation. Two-photon microscopy (TPM) is particularly advantageous for in vivo imaging as it allows for deeper tissue penetration and reduced phototoxicity.

Dissymmetrical substitution on the this compound scaffold has been shown to positively impact the photophysical properties of these lanthanide complexes, leading to high brightness and quantum yields. These probes have been successfully used for in vitro cell staining and in vivo imaging in zebrafish models.

Quantitative Data for this compound-Based Luminescent Probes

The following table summarizes the key photophysical properties of selected this compound-based lanthanide complexes.

CompoundLanthanide IonQuantum Yield (Φ)Lifetime (τ)Brightness (εΦ)ExcitationReference
[EuL⁴ᵃ]Eu³⁺HighHighHighOne- and Two-Photon
[SmL⁴ᵃ]Sm³⁺HighHighHighOne- and Two-Photon
[YbL⁴ᵇ]Yb³⁺HighHighHighOne- and Two-Photon
[TbL⁴ᶜ]Tb³⁺HighHighHighOne- and Two-Photon
[DyL⁴ᶜ]Dy³⁺HighHighHighOne- and Two-Photon

Experimental Workflow: this compound-Based Luminescent Probe

G cluster_synthesis Probe Synthesis & Characterization cluster_invivo In Vivo Imaging cluster_analysis Data Analysis synthesis Synthesis of this compound Derivative Ligand with Antenna Chromophore complexation Complexation with Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) synthesis->complexation characterization Photophysical Characterization (Absorption, Emission, QY, Lifetime) complexation->characterization animal_prep Zebrafish Larva Preparation & Mounting characterization->animal_prep probe_admin Probe Administration (e.g., Microinjection) animal_prep->probe_admin tpm_acq Two-Photon Microscopy Data Acquisition probe_admin->tpm_acq image_proc Image Processing & Visualization tpm_acq->image_proc quant_analysis Quantitative Analysis (Intensity, Localization) image_proc->quant_analysis

Caption: Experimental workflow for in vivo two-photon microscopy using this compound-based luminescent probes.

Protocol: In Vivo Two-Photon Microscopy of Zebrafish Larvae with a this compound-Eu Complex

This protocol provides a general method for in vivo imaging of zebrafish larvae using a two-photon excitable this compound-Europium luminescent probe.

1. Materials

  • This compound-Eu complex solution (e.g., in DMSO or aqueous buffer)

  • Zebrafish larvae (e.g., 3-4 days post-fertilization)

  • Mounting medium (e.g., low-melting-point agarose)

  • Anesthetic (e.g., tricaine (B183219) methanesulfonate, MS-222)

  • Microinjection setup (e.g., micromanipulator, microinjector, pulled glass capillaries)

  • Two-photon microscope with a femtosecond laser

  • Image analysis software

2. Zebrafish Larva Preparation and Mounting

  • Anesthetize the zebrafish larvae in a solution of MS-222.

  • Prepare a 1% low-melting-point agarose (B213101) solution in E3 medium.

  • Place a drop of the warm agarose solution on a glass-bottom dish.

  • Carefully transfer an anesthetized larva into the agarose drop and orient it for imaging (e.g., dorsal side up).

  • Allow the agarose to solidify.

  • Cover the mounted larva with E3 medium containing MS-222 to keep it hydrated and anesthetized.

3. Probe Administration

  • Load the this compound-Eu complex solution into a microinjection needle.

  • Using a micromanipulator, carefully inject a small volume (e.g., 1-2 nL) of the probe solution into the desired location in the larva (e.g., yolk sac or bloodstream).

  • Allow time for the probe to distribute within the larva (e.g., 30-60 minutes).

4. Two-Photon Microscopy

  • Place the dish with the mounted and injected larva on the microscope stage.

  • Locate the region of interest using brightfield or DIC imaging.

  • Set the two-photon excitation wavelength to the appropriate value for the probe's antenna (e.g., in the 700-900 nm range).

  • Set the emission detection window to capture the characteristic sharp emission peaks of Europium (e.g., around 615 nm).

  • Acquire Z-stack images of the region of interest.

  • If the probe has a long luminescence lifetime, time-gated detection can be used to suppress autofluorescence.

5. Data Analysis

  • Process the acquired images (e.g., maximum intensity projection of Z-stacks).

  • Analyze the localization and intensity of the luminescence signal within the zebrafish larva.

  • If performing time-lapse imaging, analyze the dynamic changes in the probe's distribution and intensity.

General Concept of this compound Derivatives in Bioimaging

G cluster_derivatization Derivatization cluster_complexation Metal Complexation cluster_application In Vivo Bioimaging Application This compound This compound Scaffold Functionalization Functionalization with Pendant Arms & Antennae This compound->Functionalization MRI_Metal Paramagnetic Metal Ion (Gd³⁺, Mn²⁺) Functionalization->MRI_Metal Luminescent_Metal Lanthanide Ion (Eu³⁺, Tb³⁺) Functionalization->Luminescent_Metal MRI Magnetic Resonance Imaging (Contrast Enhancement) MRI_Metal->MRI Luminescence Luminescence Imaging (One- & Two-Photon Microscopy) Luminescent_Metal->Luminescence

Caption: Conceptual diagram illustrating the development of this compound-based probes for bioimaging.

Application Notes and Protocols for Pyclen-Based Sensors in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pyclen-based fluorescent sensors for the sensitive and selective detection of various metal ions. This compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and its derivatives serve as versatile molecular scaffolds for the design of chemosensors. By functionalizing the this compound macrocycle with appropriate fluorophores and metal-binding moieties, researchers can develop robust probes for quantifying metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and lanthanides (Ln³⁺) in diverse applications, from environmental monitoring to cellular imaging.

Principle of Detection: Signaling Mechanisms

This compound-based sensors primarily operate on two key fluorescence signaling mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF): In the absence of a target metal ion, the fluorescent part of the sensor molecule may have its fluorescence quenched through various non-radiative decay pathways, such as intramolecular rotations or vibrations. Upon chelation with a metal ion, the sensor's structure becomes more rigid. This rigidity restricts the non-radiative decay processes, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of the fluorescence signal.[1][2][3][4]

Photoinduced Electron Transfer (PET): In PET-based sensors, the this compound macrocycle is typically linked to a fluorophore. In the unbound state, an electron can be transferred from the electron-rich this compound moiety (the donor) to the photoexcited fluorophore (the acceptor), quenching its fluorescence. When a metal ion binds to the this compound receptor, the lone pair of electrons on the nitrogen atoms become engaged in coordination. This binding event lowers the energy level of the donor's frontier orbitals, thereby inhibiting the PET process and causing a "turn-on" fluorescence response.[5][6][7][8]

Quantitative Data Summary

The following tables summarize the performance of various this compound-based and other relevant fluorescent sensors for the detection of different metal ions.

Table 1: Performance of this compound-Based and Other Fluorescent Sensors for Zinc (Zn²⁺) Detection

Sensor Type/NameLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing MechanismReference
Quinoline-based probe (TQA)---CHEF[4]
Ditopic Fluorescent Zinpyr Sensor--1:2Fluorescence Turn-on/off[9]
f-MWCNTs/CS/PB/AuE2.60 x 10⁻⁷ mol L⁻¹0.2 - 7.0 ppm-Electrochemical[10]
Quinoline-based probe0.3 µM-2:1Ratiometric/Turn-on[11]

Table 2: Performance of this compound-Based and Other Fluorescent Sensors for Copper (Cu²⁺) Detection

Sensor Type/NameLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing MechanismReference
Pyrene-Based Ligand (PMDP)0.42 µM-1:2Fluorescence Quenching ("Turn-off")[12]
Pyrene-Based Probe (PYB)8.35 x 10⁻⁷ M1 x 10⁻⁴ - 5 x 10⁻⁴ M1:1Fluorescence Quenching[13][14]
Amidochlorin-Based Probe (ACP)7.5 x 10⁻⁸ mol/L1 - 10 µM1:1Fluorescence Quenching[15]
Fluorescein-Based Probe (A5)0.11 µM0.1 - 1.5 equivalents1:1Fluorescence Enhancement[16]
Optical Sensor (L²)3.99 x 10⁻⁷ mol L⁻¹7.98 x 10⁻⁶ - 1.31 x 10⁻⁴ mol L⁻¹-Colorimetric[17]
Optical Sensor (L¹)5.88 x 10⁻⁷ mol L⁻¹1.99 x 10⁻⁶ - 5.12 x 10⁻⁵ mol L⁻¹-Colorimetric[17]

Table 3: Performance of this compound-Based and Other Fluorescent Sensors for Lanthanide (Ln³⁺) and Other Metal Ion Detection

Sensor Type/NameTarget IonLimit of Detection (LOD)Binding Constant (K)Sensing MechanismReference
This compound-based ligand (L5)Gd³⁺-logKGdL = 20.47-[18]
This compound-based ligand (L6)Gd³⁺-logKGdL = 19.77-[18]
Anthracene-based N-methylthiohydroxamatePb²⁺--CHEF[17]
Lanthanide Coordination PolymerCu²⁺1.13 x 10⁻⁵ mol/LKsv = 3.53 x 10⁴ M⁻¹Luminescence Quenching[3]
Lanthanide Coordination PolymerCo²⁺4.4 x 10⁻⁵ mol/LKsv = 9.4 x 10⁴ M⁻¹Luminescence Quenching[3]

Experimental Protocols

Protocol 1: General Synthesis of a Functionalized this compound-Based Fluorescent Sensor

This protocol describes a general method for the synthesis of a this compound derivative functionalized with a fluorophore, for example, a pyrene (B120774) moiety, which can act as a fluorescent sensor for metal ions.

Materials:

  • This compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene)

  • 1-Pyrenecarboxaldehyde (B26117)

  • Anhydrous ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) supplies

  • Cold ethanol for washing

  • Suitable solvent for recrystallization (e.g., ethanol or methanol)

  • Vacuum drying apparatus

  • Instrumentation for characterization: ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of anhydrous ethanol.

  • Addition of Aldehyde: To this solution, add 1-pyrenecarboxaldehyde (1.0 mmol).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the Schiff base formation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound-based sensor.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Detection using a this compound-Based Fluorescent Sensor

This protocol outlines a general method for the quantification of a target metal ion using a synthesized this compound-based fluorescent probe via fluorometric titration.

Materials:

  • Synthesized this compound-based fluorescent sensor

  • High-purity solvent (e.g., DMSO, ethanol, or a buffer solution like HEPES)

  • Stock solutions of the target metal ion salt (e.g., ZnCl₂, CuCl₂) and other interfering metal ion salts of known concentrations.

  • Quartz cuvettes or a 96-well black microplate

  • Spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in the same solvent or an appropriate aqueous buffer.

    • Prepare a working solution of the sensor by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1% v/v) to minimize interference.

  • Initial Fluorescence Measurement:

    • Transfer an appropriate volume of the sensor working solution into a quartz cuvette or the wells of a microplate.

    • Record the initial fluorescence spectrum using the spectrofluorometer at the predetermined excitation wavelength for the sensor.

  • Fluorometric Titration:

    • Add small, precise aliquots of the target metal ion stock solution to the cuvette or well containing the sensor solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating the saturation of the sensor with the metal ion.

  • Selectivity Study:

    • To assess the selectivity of the sensor, repeat the titration procedure with other potentially interfering metal ions at the same concentrations as the target ion.

  • Competition Experiment:

    • To evaluate the sensor's performance in a mixed-ion environment, perform a titration with the target metal ion in the presence of a constant concentration of potentially interfering ions.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From this titration curve, the limit of detection (LOD), linear range, and binding constant (Ka) can be determined. The binding stoichiometry can be determined using a Job's plot.

Visualizations

Below are diagrams illustrating the key signaling pathways and experimental workflows.

CHEF_Mechanism cluster_unbound Unbound Sensor cluster_bound Metal-Bound Sensor Unbound_Sensor This compound-Fluorophore (Flexible) Quenching Fluorescence Quenching (Vibrational Relaxation) Unbound_Sensor->Quenching Bound_Sensor [this compound-Fluorophore]-Metal Ion (Rigid Complex) Unbound_Sensor->Bound_Sensor Chelation Excitation1 Excitation (Light) Excitation1->Unbound_Sensor Fluorescence Fluorescence Emission ('Turn-On') Bound_Sensor->Fluorescence Excitation2 Excitation (Light) Excitation2->Bound_Sensor Metal_Ion Metal Ion Metal_Ion->Bound_Sensor

Caption: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.

PET_Mechanism cluster_unbound_pet Unbound Sensor cluster_bound_pet Metal-Bound Sensor Fluorophore_Excited Excited Fluorophore* PET Photoinduced Electron Transfer Fluorophore_Excited->PET Pyclen_Donor This compound (Electron Donor) Pyclen_Donor->PET Pyclen_Metal [this compound]-Metal Ion Pyclen_Donor->Pyclen_Metal Binding Quenched_State Quenched State (No Fluorescence) PET->Quenched_State Fluorophore_Excited2 Excited Fluorophore* PET_Blocked PET Blocked Fluorophore_Excited2->PET_Blocked Pyclen_Metal->PET_Blocked Fluorescence_Emission Fluorescence Emission ('Turn-On') PET_Blocked->Fluorescence_Emission Metal_Ion2 Metal Ion Metal_Ion2->Pyclen_Metal Experimental_Workflow Start Start: Prepare Reagents Prepare_Sensor Prepare this compound-Sensor Stock Solution Start->Prepare_Sensor Prepare_Metal Prepare Metal Ion Stock Solutions Start->Prepare_Metal Titration Perform Fluorometric Titration (Add Metal Aliquots to Sensor) Prepare_Sensor->Titration Prepare_Metal->Titration Measure Measure Fluorescence Intensity After Each Addition Titration->Measure Data_Analysis Data Analysis Measure->Data_Analysis Plot Plot Fluorescence vs. [Metal Ion] Data_Analysis->Plot Calculate Calculate LOD, Linear Range, and Binding Constant Plot->Calculate Selectivity Perform Selectivity & Competition Studies Calculate->Selectivity End End: Report Results Selectivity->End

References

Application Notes and Protocols for Cell Imaging with Pyclen-Europium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pyclen-Europium (this compound-Eu) complexes for advanced cell imaging applications. The unique photophysical properties of these lanthanide-based probes, including their long luminescence lifetimes and narrow emission bands, enable high-contrast imaging with minimal background interference, making them ideal for a range of cellular studies.

This compound-Europium complexes are luminescent probes that have gained significant attention in bio-imaging.[1][2] The this compound macrocycle provides a stable and protective coordination environment for the Europium(III) ion, ensuring its stability in biological media.[2][3] The complex is further functionalized with an organic chromophore, often referred to as an "antenna," which efficiently absorbs light and transfers the energy to the central Eu(III) ion. This indirect excitation mechanism, known as the "antenna effect," results in the characteristic red emission of Europium.[3][4]

A key advantage of using Europium complexes is their long luminescence lifetime, typically in the range of microseconds to milliseconds.[4][5][6] This is orders of magnitude longer than the nanosecond-scale autofluorescence from endogenous biological molecules.[7][8] By employing time-resolved luminescence microscopy (TRLM) or time-gated detection, it is possible to introduce a delay between the excitation pulse and signal detection.[4][8] This allows the short-lived background fluorescence to decay completely, resulting in a significantly improved signal-to-noise ratio and high-contrast images.[5][6][7]

This compound-Eu complexes have been successfully used for both one-photon and two-photon excitation microscopy in various cell lines, including HeLa and T24 cancer cells, and even in vivo models like zebrafish.[9][10][11][12][13] Furthermore, the this compound scaffold can be modified with reactive groups to allow for "click" chemistry, enabling conjugation to biomolecules such as cell-penetrating peptides for targeted delivery.[9][10]

Photophysical and Imaging Data

The following table summarizes the key quantitative data for representative this compound-Europium complexes used in cell imaging, facilitating comparison and experimental design.

ComplexExcitation (nm)Emission (nm)Quantum Yield (Φ)Lifetime (τ) in H₂O/PBS (ms)Two-Photon Cross-Section (GM)Cell LineIncubation ConcentrationReference
[EuL¹]³⁻33261615.7%1.06292 @ 700 nmFixed Cancer CellsNot specified[5]
[EuL⁷]Not specified590, 61530% (in PBS)1.11 (in PBS), 0.82 (in-cell)Not specifiedLive HeLa Cells50 nM - 5 µM[10][14]
[EuL⁴ᵃ]Not specifiedNot specifiedHighHighNot specifiedLiving Human Breast Cancer Cells, ZebrafishNot specified[12]
[Eu(DO3Aphen)]Not specified620Not specifiedNot specifiedNot specifiedSolid Tumors (in vivo)0.1 - 50 nmol[3]

Experimental Protocols

Here, we provide detailed protocols for live-cell imaging using this compound-Europium complexes with both one-photon (confocal or widefield) and two-photon microscopy.

Protocol 1: Live-Cell Imaging with this compound-Eu Complexes using Time-Resolved Luminescence Microscopy (TRLM)

This protocol is designed for widefield TRLM to minimize cellular autofluorescence.

Materials:

  • This compound-Europium complex of choice

  • Appropriate cell line (e.g., HeLa, T24) cultured on glass-bottom dishes or chambered cover glass

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Time-resolved fluorescence microscope equipped with:

    • Pulsed UV light source (e.g., LED at 365 nm)[8]

    • Gated intensified CCD (ICCD) camera or other time-gated detector[8]

    • Appropriate emission filter for Europium (e.g., 605-630 nm bandpass)[8]

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the this compound-Eu complex in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in complete culture medium to the final desired incubation concentration (e.g., 50 nM to 5 µM).[10][14]

  • Cell Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the medium containing the this compound-Eu complex to the cells.

  • Incubation: Incubate the cells for a specific duration (e.g., 1-12 hours) at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time should be determined empirically for each complex and cell line.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound complex.

  • Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells for imaging.

  • Microscope Setup:

    • Turn on the microscope and the pulsed light source.

    • Set the excitation wavelength (e.g., 365 nm).

    • Configure the time-gating parameters on the detector. This involves setting a delay time after the excitation pulse (e.g., 1-10 µs) to allow for the decay of short-lived autofluorescence, followed by a detection window (e.g., 1-2 ms) to collect the long-lived Europium luminescence.

    • Select the appropriate emission filter for Europium (~615 nm).

  • Image Acquisition:

    • Locate the cells using brightfield or DIC microscopy.

    • Switch to luminescence imaging and acquire images. Adjust exposure time and gain to obtain a good signal-to-noise ratio. Acquisition times can range from 333 ms (B15284909) to several seconds.[8]

Protocol 2: Two-Photon Microscopy of Live Cells Labeled with this compound-Eu Complexes

This protocol is suitable for high-resolution 3D imaging with deeper tissue penetration and reduced phototoxicity.[5][6]

Materials:

  • This compound-Europium complex with a known two-photon cross-section

  • Cell line of interest cultured on imaging dishes

  • Complete culture medium

  • PBS

  • Two-photon scanning microscope equipped with:

    • Tunable femtosecond laser (e.g., Ti:Sapphire laser)

    • High-sensitivity non-descanned detectors

    • Appropriate emission filters for Europium

Procedure:

  • Cell Preparation and Incubation: Follow steps 1-6 from Protocol 1.

  • Microscope Setup:

    • Turn on the two-photon microscope and the laser.

    • Tune the laser to the optimal two-photon excitation wavelength for the specific this compound-Eu complex (typically in the 700-900 nm range).[5][6]

    • Select the appropriate emission filter to isolate the Europium signal.

  • Image Acquisition:

    • Locate the cells of interest.

    • Set the laser power to the minimum necessary to obtain a good signal, avoiding excessive power that could lead to phototoxicity.

    • Acquire single-plane images or Z-stacks for 3D reconstruction.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G Energy Transfer in a this compound-Europium Complex cluster_0 This compound-Eu Complex Antenna Antenna (Chromophore) Europium Europium(III) Ion Antenna->Europium Energy Transfer Emission Red Luminescence (~615 nm) Europium->Emission Emission Excitation Light Excitation (e.g., UV or 2-Photon) Excitation->Antenna Absorption

Caption: The "antenna effect" in this compound-Europium complexes.

G Time-Resolved Luminescence Microscopy Workflow start Start pulse Pulsed UV Excitation start->pulse delay Time Delay (µs) pulse->delay detection Gated Detection (ms) (Collect Eu³⁺ Luminescence) delay->detection After delay autofluorescence Autofluorescence Decay (ns) delay->autofluorescence During delay image High-Contrast Image detection->image end End image->end G Live-Cell Imaging Protocol cell_culture 1. Culture Cells on Imaging Dish probe_prep 2. Prepare this compound-Eu Working Solution cell_culture->probe_prep incubation 3. Incubate Cells with Probe probe_prep->incubation wash 4. Wash Cells to Remove Unbound Probe incubation->wash imaging 5. Acquire Images with TRLM or 2P Microscopy wash->imaging analysis 6. Image Analysis imaging->analysis

References

Pyclen-Based Theranostics: Revolutionizing Precision Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A new class of chelating agents, Pyclen and its derivatives, is demonstrating significant promise in the development of next-generation theranostic agents for precision medicine. These macrocyclic molecules exhibit exceptional capabilities in complexing with a wide array of radionuclides, paving the way for highly specific diagnostic imaging and targeted radiotherapy of cancers, particularly prostate cancer.

Theranostics, a paradigm that integrates diagnostic imaging and therapy, allows for personalized treatment strategies. A key component of a theranostic agent is a chelator, a molecule that securely binds to a radioactive metal. This compound-based chelators are emerging as superior alternatives to commonly used chelators like DOTA, offering stable complexation with a variety of medically relevant radionuclides. This stability is crucial to prevent the release of toxic radioactive metals in the body.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound-based agents in theranostics, with a focus on Prostate-Specific Membrane Antigen (PSMA)-targeted applications.

Application Notes

Overview of this compound as a Theranostic Chelator

This compound, a 12-membered tetraazamacrocycle containing a pyridine (B92270) ring, and its derivatives such as PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) and picolinate-functionalized this compound, have shown remarkable properties for theranostic applications. These chelators can be conjugated to targeting molecules, such as PSMA inhibitors, to deliver diagnostic or therapeutic radionuclides directly to cancer cells.

Key Features of this compound-Based Chelators:

  • High Stability: this compound and its derivatives form highly stable complexes with a range of radionuclides, including therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y), and diagnostic isotopes. This high stability minimizes the in vivo release of the radionuclide, enhancing safety.

  • Versatile Coordination Chemistry: The this compound backbone can be functionalized with various pendant arms (e.g., carboxylate, picolinate) to fine-tune the coordination properties and overall characteristics of the resulting radiopharmaceutical.

  • Favorable Pharmacokinetics: When conjugated to targeting moieties, this compound-based radiopharmaceuticals can be designed to have optimal pharmacokinetic profiles, leading to high tumor uptake and rapid clearance from non-target tissues.

Application in PSMA-Targeted Theranostics for Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is a protein that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for precision medicine. This compound-based chelators can be attached to small molecules that bind to PSMA, creating a powerful tool for both diagnosing and treating prostate cancer.

A this compound-PSMA inhibitor conjugate, when labeled with a diagnostic radionuclide like Gallium-68, can be used for Positron Emission Tomography (PET) imaging to visualize the location and extent of prostate cancer. The same this compound-PSMA conjugate can then be labeled with a therapeutic radionuclide, such as ¹⁷⁷Lu, to deliver targeted radiation therapy that specifically destroys the cancer cells while sparing healthy tissue.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of PSMA-targeted radiopharmaceuticals, providing a benchmark for the evaluation of new this compound-based agents.

Parameter ¹⁷⁷Lu-PSMA-617 (DOTA-based) ¹⁷⁷Lu-Pyclen-PSMA (Hypothetical)
Radiochemical Purity > 95%> 95%
In Vitro Cell Uptake (PSMA+ cells) High, specific uptakeExpected to be high and specific
Tumor Uptake (in vivo) High and sustainedExpected to be high and sustained
Kidney Uptake (in vivo) Moderate, with clearance over timeTo be determined
Tumor-to-Kidney Ratio FavorableTo be determined

Table 1: Comparison of key parameters for a DOTA-based and a hypothetical this compound-based PSMA radiopharmaceutical.

Time Point ¹⁷⁷Lu-PSMA-617 (%ID/g) ¹⁷⁷Lu-PSMA-I&T (%ID/g)
1 h Tumor: 15.6 ± 4.5Tumor: 12.8 ± 3.9
Kidney: 3.2 ± 0.8Kidney: 45.1 ± 11.2
24 h Tumor: 11.2 ± 3.1Tumor: 9.5 ± 2.7
Kidney: 1.1 ± 0.3Kidney: 4.8 ± 1.5
48 h Tumor: 8.9 ± 2.5Tumor: 7.1 ± 2.1
Kidney: 0.8 ± 0.2Kidney: 2.9 ± 0.9

Table 2: Biodistribution data of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T in tumor-bearing mice, expressed as percentage of injected dose per gram of tissue (%ID/g). Data is presented as mean ± standard deviation. This table serves as a template for expected data from this compound-based agents.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional this compound-Picolinate Chelator

This protocol describes a general procedure for the synthesis of a this compound derivative functionalized with picolinate (B1231196) arms, suitable for conjugation to a targeting molecule.

Materials:

  • This compound macrocycle

  • Appropriate protecting groups (e.g., Boc, Alloc)

  • Methyl 6-(bromomethyl)picolinate

  • Sodium iodide (NaI)

  • Solvents (e.g., acetonitrile, dichloromethane, methanol)

  • Acids and bases for deprotection and pH adjustment

  • Purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Protection of this compound: Selectively protect the secondary amine groups of the this compound macrocycle that are not intended for functionalization using appropriate protecting groups.

  • Alkylation with Picolinate Arms: React the partially protected this compound with methyl 6-(bromomethyl)picolinate in the presence of a base and NaI in a suitable solvent like acetonitrile. The reaction is typically heated to drive it to completion.

  • Deprotection: Remove the protecting groups from the this compound backbone using appropriate acidic or basic conditions.

  • Hydrolysis of Ester Groups: Hydrolyze the methyl ester groups on the picolinate arms to carboxylic acids using a base like lithium hydroxide.

  • Purification: Purify the final bifunctional chelator using techniques such as column chromatography or crystallization.

  • Characterization: Confirm the structure and purity of the final product using methods like NMR spectroscopy and mass spectrometry.

Protocol 2: Radiolabeling of a this compound-PSMA Conjugate with Lutetium-177

This protocol outlines the steps for radiolabeling a this compound-PSMA inhibitor conjugate with ¹⁷⁷Lu.

Materials:

  • This compound-PSMA conjugate

  • ¹⁷⁷LuCl₃ solution in dilute HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Ascorbic acid solution (as a radioprotectant)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation: In a sterile, lead-shielded vial, add the this compound-PSMA conjugate solution.

  • Buffering: Add the sodium acetate buffer to the vial to achieve the optimal pH for the labeling reaction (typically pH 4.5-5.5).

  • Radionuclide Addition: Carefully add the ¹⁷⁷LuCl₃ solution to the reaction vial.

  • Incubation: Gently mix the reaction solution and incubate at a controlled temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

  • Quenching (Optional): After incubation, an optional quenching solution like DTPA can be added to complex any unreacted ¹⁷⁷Lu.

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should typically be greater than 95%.

Protocol 3: In Vitro Cell Uptake Assay

This protocol describes a method to evaluate the uptake of a ¹⁷⁷Lu-labeled this compound-PSMA conjugate in cancer cells.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cell lines

  • Cell culture medium and supplements

  • ¹⁷⁷Lu-labeled this compound-PSMA conjugate

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed a known number of PSMA-positive and PSMA-negative cells into multi-well plates and allow them to adhere overnight.

  • Incubation with Radiotracer: Add the ¹⁷⁷Lu-labeled this compound-PSMA conjugate to the cell culture medium at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, remove the radioactive medium and wash the cells several times with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the added radioactivity and normalize to the cell number or protein content.

Protocol 4: In Vivo Biodistribution Study

This protocol details the procedure for assessing the biodistribution of a ¹⁷⁷Lu-labeled this compound-PSMA conjugate in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with PSMA-positive tumor xenografts)

  • ¹⁷⁷Lu-labeled this compound-PSMA conjugate

  • Anesthetic for animals

  • Dissection tools

  • Gamma counter

Procedure:

  • Animal Model: Use mice bearing PSMA-positive tumors of a suitable size.

  • Injection: Inject a known amount of the ¹⁷⁷Lu-labeled this compound-PSMA conjugate intravenously into the tail vein of the mice.

  • Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle, bone).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

PSMA_Targeted_Theranostics cluster_Theranostic_Agent Theranostic Agent Construction cluster_Mechanism_of_Action Mechanism of Action in Prostate Cancer This compound This compound Chelator PSMA_Inhibitor PSMA Inhibitor This compound->PSMA_Inhibitor Conjugation Radionuclide Radionuclide (e.g., ¹⁷⁷Lu) Radionuclide->this compound Chelation Theranostic_Agent ¹⁷⁷Lu-Pyclen-PSMA PSMA_Receptor PSMA Receptor Theranostic_Agent->PSMA_Receptor Binding Prostate_Cancer_Cell Prostate Cancer Cell Internalization Internalization PSMA_Receptor->Internalization DNA_Damage DNA Double-Strand Breaks Internalization->DNA_Damage Beta Emission from ¹⁷⁷Lu Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: PSMA-Targeted Theranostics Workflow.

Experimental_Workflow cluster_Synthesis_and_Labeling Synthesis and Radiolabeling cluster_Preclinical_Evaluation Preclinical Evaluation Synthesis Synthesis of This compound-PSMA Conjugate Radiolabeling Radiolabeling with ¹⁷⁷Lu Synthesis->Radiolabeling QC Quality Control (>95% Purity) Radiolabeling->QC In_Vitro In Vitro Studies (Cell Uptake, Binding) QC->In_Vitro Proceed if QC passes In_Vivo In Vivo Studies (Biodistribution, Imaging) In_Vitro->In_Vivo Therapy Therapy Studies (Tumor Growth Inhibition) In_Vivo->Therapy

Caption: Preclinical Development Workflow.

Application Notes and Protocols for Mn(II) Complexes with Pyclen Derivatives as MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool, the sensitivity of which is often enhanced by the use of contrast agents. For decades, gadolinium(III) (Gd³⁺)-based complexes have been the mainstay. However, concerns regarding gadolinium deposition in the body have spurred the development of safer alternatives. Manganese(II) (Mn²⁺) has emerged as a promising candidate due to its paramagnetic properties and its status as an essential biological element.[1][2]

This document provides detailed application notes and protocols for the synthesis, characterization, and in vivo application of Mn(II) complexes with Pyclen-based macrocyclic ligands. This compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and its derivatives are of particular interest due to their ability to form stable and kinetically inert complexes with Mn(II), a critical feature for in vivo applications.[3][4][5] These complexes typically feature a coordinated water molecule, which is essential for achieving high relaxivity and, consequently, strong contrast enhancement in MRI.[4][5]

Data Presentation

The following tables summarize key quantitative data for representative Mn(II) complexes with this compound derivatives, facilitating a comparative analysis of their performance as potential MRI contrast agents.

Table 1: Physicochemical Properties of Mn(II)-Pyclen Derivative Complexes

ComplexLigandlog K_MnL_pMnr₁ (mM⁻¹s⁻¹)Magnetic Field (T)Temperature (°C)
[Mn(3,9-PC2A)]3,9-bis(carboxymethyl)-Pyclen17.098.642.910.4925
[Mn(3,6-PC2A)]3,6-bis(carboxymethyl)-Pyclen15.538.032.720.4925
[Mn(3,9-OPC2A)]3,9-bis(carboxymethyl)-12-oxa-Pyclen-8.69---
MnL¹HThis compound-based ligand 1--1.7-3.41.4137
MnL²COO⁻This compound-based ligand 2--1.7-3.41.4137
MnL³CHThis compound-based ligand 3--1.7-3.41.4137
MnL⁴NH₃⁺This compound-based ligand 4--1.7-3.41.4137

Data sourced from multiple studies for comparison.[1][3][4][6]

Table 2: Kinetic Inertness of Mn(II)-Pyclen Derivative Complexes

ComplexDissociation Half-life (t₁/₂) (hours)Conditions
[Mn(3,9-PC2A)]21pH 7.4, in presence of excess Cu(II)
[Mn(3,6-PC2A)]63pH 7.4, in presence of excess Cu(II)
[Mn(3,9-PC2A-BPEN)]64.5pH 6.0, 37°C, in presence of 25 eq. Zn(II)

Kinetic inertness is a crucial parameter for in vivo stability, preventing the release of potentially toxic free Mn²⁺ ions.[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and characterization of Mn(II)-Pyclen derivative complexes.

Protocol 1: Synthesis of 3,9-PC2A Ligand and Mn(II) Complexation

This protocol is a composite based on multi-step synthetic routes reported in the literature.[3][4]

Part A: Synthesis of 3,9-bis(tert-butoxycarbonylmethyl)-Pyclen

  • Protection of this compound: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane). Add a protecting group for two of the secondary amine nitrogens, for example, by reacting with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine.

  • Alkylation: To the solution of the protected this compound, add tert-butyl bromoacetate (B1195939) in the presence of a non-nucleophilic base such as potassium carbonate or cesium carbonate in an appropriate solvent like acetonitrile.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the reaction is complete, filter the reaction mixture and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) to remove the Boc protecting groups.

  • Final Purification: After the deprotection is complete (monitored by LC-MS), evaporate the solvent and TFA under reduced pressure. The resulting 3,9-PC2A ligand can be further purified by recrystallization or chromatography.

Part B: Mn(II) Complexation

  • Ligand Dissolution: Dissolve the purified 3,9-PC2A ligand in deionized water.

  • pH Adjustment: Adjust the pH of the ligand solution to approximately 6.0-6.5 using a dilute solution of NaOH or KOH.

  • Addition of Mn(II) Salt: Add an equimolar amount of a manganese(II) salt, such as MnCl₂·4H₂O, dissolved in deionized water, to the ligand solution dropwise while stirring.

  • Reaction and pH Control: Maintain the pH of the reaction mixture between 6.0 and 7.0 by adding small aliquots of NaOH or KOH solution as needed. Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring Complex Formation: Monitor the formation of the complex by checking for the absence of free Mn²⁺ ions using a colorimetric indicator or by LC-MS.

  • Purification of the Complex: Once the reaction is complete, the solution can be filtered to remove any insoluble impurities. The final complex solution can be lyophilized to obtain the solid product. The purity of the complex should be verified by analytical techniques such as HPLC and mass spectrometry.

Protocol 2: Measurement of Longitudinal Relaxivity (r₁)

This protocol outlines the procedure for determining the r₁ relaxivity of a Mn(II) complex using a clinical or preclinical MRI scanner.

  • Sample Preparation:

    • Prepare a stock solution of the Mn(II) complex of a known concentration (e.g., 10 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a series of dilutions from the stock solution to obtain at least five different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

    • Include a blank sample containing only the buffer.

    • Transfer the solutions into MRI-compatible tubes (e.g., 5 mm NMR tubes or small vials).

  • MRI Acquisition:

    • Place the sample tubes in a phantom holder and position it in the isocenter of the MRI scanner.

    • Acquire T₁-weighted images using an Inversion Recovery (IR) pulse sequence.

    • Key parameters for the IR sequence:

      • Repetition Time (TR): Set to at least 5 times the longest expected T₁.

      • Echo Time (TE): Keep as short as possible.

      • Inversion Times (TI): Acquire a series of images with varying TIs (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms) to accurately map the T₁ recovery curve.

  • Data Analysis:

    • For each sample, measure the signal intensity in a region of interest (ROI) for each TI.

    • Fit the signal intensity versus TI data to the following equation to determine the T₁ relaxation time for each concentration: S(TI) = S₀ |1 - 2exp(-TI/T₁)|

    • Calculate the relaxation rate (R₁) for each sample as R₁ = 1/T₁.

    • Plot the relaxation rate (R₁) as a function of the Mn(II) complex concentration (in mM).

    • The r₁ relaxivity is the slope of the linear fit to this plot, expressed in mM⁻¹s⁻¹.

Protocol 3: Assessment of Kinetic Inertness via Transmetallation

This protocol describes a method to evaluate the kinetic inertness of a Mn(II) complex by measuring its dissociation in the presence of a competing metal ion, such as Cu²⁺ or Zn²⁺.

  • Sample Preparation:

    • Prepare a solution of the Mn(II) complex at a known concentration (e.g., 1 mM) in a buffer at a specific pH (e.g., pH 7.4 HEPES buffer).

    • Prepare a solution of a competing metal salt (e.g., CuSO₄ or ZnCl₂) at a concentration that is in large excess (e.g., 50-fold) to the Mn(II) complex.

  • Transmetallation Reaction:

    • Initiate the reaction by mixing the Mn(II) complex solution with the competing metal ion solution at a constant temperature (e.g., 37°C).

  • Monitoring the Reaction:

    • Method A: Relaxometry: At various time points, measure the T₁ of the solution. Dissociation of the Mn(II) complex will lead to a change in relaxivity, which can be correlated to the concentration of the intact complex.

    • Method B: UV-Vis Spectroscopy: If the Mn(II) complex and the complex of the competing metal have distinct UV-Vis absorption spectra, the reaction can be monitored by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis:

    • Plot the concentration of the intact Mn(II) complex (or a parameter proportional to it, like relaxivity or absorbance) as a function of time.

    • Fit the data to a first-order or pseudo-first-order kinetic model to determine the dissociation rate constant (k_d_).

    • Calculate the half-life of dissociation (t₁/₂) using the equation: t₁/₂ = ln(2) / k_d_.

Protocol 4: In Vivo MRI in a Mouse Model

This protocol provides a general guideline for performing in vivo MRI in mice using a Mn(II)-Pyclen derivative as a contrast agent. All animal procedures must be approved by the institutional animal care and use committee.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

    • Place the mouse on a heated animal bed to maintain body temperature.

    • Monitor the animal's respiration and temperature throughout the experiment.

    • For intravenous injection, cannulate the tail vein with a 30-gauge needle connected to a catheter.

  • Contrast Agent Administration:

    • Prepare a sterile solution of the Mn(II)-Pyclen derivative complex in saline.

    • The typical dose for preclinical studies can range from 0.05 to 0.2 mmol/kg body weight.

    • Inject the contrast agent solution as a bolus via the tail vein catheter, followed by a saline flush.

  • MRI Acquisition:

    • Acquire pre-contrast T₁-weighted images of the region of interest.

    • Immediately after injection, acquire a series of dynamic T₁-weighted images to observe the distribution and enhancement pattern of the contrast agent over time.

    • A fast spin-echo (FSE) or gradient-echo (GRE) sequence is typically used for T₁-weighted imaging.

    • Example MRI parameters for a 7T scanner:

      • Sequence: T₁-weighted FSE

      • TR/TE: 500/10 ms

      • Field of View (FOV): 25 x 25 mm

      • Matrix size: 256 x 256

      • Slice thickness: 1 mm

  • Image Analysis:

    • Analyze the signal intensity changes in various tissues or regions of interest before and after contrast agent administration.

    • Generate signal enhancement maps to visualize the distribution of the contrast agent.

Visualizations

The following diagrams illustrate key experimental workflows.

Ligand_Synthesis_and_Complexation cluster_synthesis Ligand Synthesis (e.g., 3,9-PC2A) cluster_complexation Mn(II) Complexation This compound This compound Protection Protection of Secondary Amines This compound->Protection Alkylation Alkylation with tert-butyl bromoacetate Protection->Alkylation Purification1 Column Chromatography Alkylation->Purification1 Deprotection Deprotection (TFA) Purification1->Deprotection Purification2 Final Purification Deprotection->Purification2 Ligand 3,9-PC2A Ligand Purification2->Ligand Ligand_sol Dissolve Ligand in Water Ligand->Ligand_sol pH_adjust Adjust pH to 6.0-6.5 Ligand_sol->pH_adjust Mn_add Add MnCl₂ Solution pH_adjust->Mn_add Reaction Stir at Room Temp (12-24h) Mn_add->Reaction Purification3 Purification Reaction->Purification3 Final_Complex [Mn(3,9-PC2A)] Complex Purification3->Final_Complex

Caption: Workflow for the synthesis of the 3,9-PC2A ligand and subsequent complexation with Mn(II).

Relaxivity_Measurement cluster_prep Sample Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution of Mn(II) Complex Dilutions Create Serial Dilutions (≥5 concentrations) Stock->Dilutions Samples Transfer to MRI Tubes Dilutions->Samples Blank Prepare Blank (Buffer Only) Blank->Samples Phantom Place Samples in Phantom Samples->Phantom IR_Scan Acquire T₁-weighted Images (Inversion Recovery Sequence) Phantom->IR_Scan ROI_analysis Measure Signal Intensity in ROIs for each TI IR_Scan->ROI_analysis T1_calc Fit Data to Calculate T₁ for each Concentration ROI_analysis->T1_calc R1_calc Calculate R₁ (1/T₁) T1_calc->R1_calc Plotting Plot R₁ vs. Concentration R1_calc->Plotting r1_determination r₁ = Slope of Linear Fit Plotting->r1_determination

Caption: Experimental workflow for the determination of r₁ relaxivity.

In_Vivo_MRI_Workflow cluster_animal_prep Animal Preparation cluster_imaging MRI Acquisition cluster_analysis Image Analysis Anesthesia Anesthetize Mouse Positioning Position on Animal Bed Anesthesia->Positioning Monitoring Monitor Vitals Positioning->Monitoring Cannulation Cannulate Tail Vein Monitoring->Cannulation Pre_contrast Acquire Pre-contrast T₁-weighted Images Cannulation->Pre_contrast Injection Inject Mn(II) Complex (IV Bolus) Pre_contrast->Injection Post_contrast Acquire Dynamic Post-contrast Images Injection->Post_contrast ROI_selection Select Regions of Interest (ROIs) Post_contrast->ROI_selection Signal_analysis Analyze Signal Intensity Changes Over Time ROI_selection->Signal_analysis Enhancement_maps Generate Signal Enhancement Maps Signal_analysis->Enhancement_maps

Caption: General workflow for in vivo MRI studies in a mouse model.

References

Application Notes & Protocols: Pyclen-Based Chelates for Targeted Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyclen-based macrocyclic ligands are emerging as a highly versatile and effective platform for the development of radiopharmaceuticals for targeted radiotherapy. Their inherent structural rigidity and the ability to be functionalized with various pendant arms allow for the stable chelation of a wide range of therapeutic radionuclides. These chelates, when conjugated to targeting vectors such as antibodies or peptides, can deliver a potent radiation dose directly to tumor cells, minimizing damage to surrounding healthy tissue. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound-based chelates.

Application Notes

This compound-based chelators offer significant advantages for radiopharmaceutical development, primarily due to their favorable complexation kinetics and high in vivo stability.[1][2] The 12-membered macrocyclic backbone can be derivatized to fine-tune the coordination properties for specific radiometals, leading to the formation of highly stable radiochelates.[1][3]

A notable example is the this compound tri-n-butylphosphonate ester (PCTMB), which has been investigated as a chelator for Yttrium-90 (⁹⁰Y), a high-energy beta emitter used in radiotherapy.[1][4][5] The resulting [⁹⁰Y(PCTMB)] complex is a neutral and lipophilic agent, making it a promising candidate for applications requiring transport across cell membranes or for use in nonaqueous media.[1][4] Furthermore, the this compound scaffold has been adapted for other radionuclides, including Gallium-68 for PET imaging and Scandium-44, demonstrating its broad utility in nuclear medicine.[6][7]

Workflow for this compound-Based Radiopharmaceutical Development

The development process for a targeted radiotherapeutic agent using a this compound-based chelate follows a structured workflow, from initial ligand design to preclinical evaluation.

G cluster_0 Design & Synthesis cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation Ligand_Design Ligand Design & Functionalization Chelator_Synth Chelator Synthesis Ligand_Design->Chelator_Synth Vector_Conj Conjugation to Targeting Vector Chelator_Synth->Vector_Conj Radiolabeling Radiolabeling with Therapeutic Radionuclide Vector_Conj->Radiolabeling Purification Purification Radiolabeling->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC In_Vitro In Vitro Stability (Serum, Challenge) QC->In_Vitro Cell_Studies Cellular Uptake & Binding Assays In_Vitro->Cell_Studies In_Vivo In Vivo Biodistribution & Efficacy Studies Cell_Studies->In_Vivo

Development workflow for this compound-based radiopharmaceuticals.
Quantitative Data Summary

The performance of this compound-based chelates can be quantified through various physicochemical and radiochemical parameters. The following tables summarize key data for representative this compound-based systems.

Table 1: Complexation and Stability Data of Y³⁺-PCTMB [4][5]

Parameter Value Conditions
Stability Constant (log KY-PCTMB) 19.49 Potentiometry
pY 16.7 pH 7.4
Half-life of [Y(PCTMB)] 37 min 0.5 M HCl, 25 °C

| Half-life of [Y(PCTMB)] | 2.6 min | 5 M HCl, 25 °C |

Table 2: Optimal Radiolabeling Conditions

Chelator Radionuclide Concentration Buffer/pH Temp. (°C) Time (min) Radiochemical Yield/Conversion Citation
PCTMB ⁹⁰Y 10⁻⁴ to 10⁻² M Acetate (B1210297) / 4.75 45–60 15 >95% [1][4][5]
PC2A-OAE-NCS Ga-¹⁸F Not specified Water / 5.0 Room Temp. 20 86% (RCC) [6]
PC2AM-NI ⁴⁴Sc Not specified Not specified 95 15 92% [7]

| PC2A-Ph-NI | ⁴⁴Sc | Not specified | Not specified | 95 | 15 | >99% |[7] |

Table 3: In Vitro Stability of [⁹⁰Y(PCTMB)] in Human Serum [1][4][5]

Time (hours) Intact Radiotracer (%)
24 ~90%
48 ~80%

| 72 | ~80% |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the radiolabeling and evaluation of this compound-based chelates. Researchers should optimize these protocols for their specific chelate-radionuclide pair and intended application.

Protocol 1: Radiolabeling of a this compound-based Chelator with Yttrium-90

This protocol is based on the radiolabeling of the PCTMB chelator.[1][4][5]

Materials:

  • This compound-based chelator stock solution (e.g., 10⁻² M PCTMB in ethanol (B145695) or water).

  • ⁹⁰YCl₃ in dilute HCl (e.g., 0.04 M).

  • Ammonium (B1175870) Acetate buffer (1 M, pH 4.75).

  • Metal-free water.

  • Heating block or water bath.

  • Reaction vials (e.g., 1.5 mL polypropylene (B1209903) tubes).

Procedure:

  • In a sterile reaction vial, add the required volume of ammonium acetate buffer.

  • Add the this compound-based chelator stock solution to achieve a final concentration between 10⁻⁴ M and 10⁻² M.

  • Carefully add the ⁹⁰YCl₃ solution (typically 5-10 µL, corresponding to several MBq of activity).

  • Gently vortex the mixture to ensure homogeneity.

  • Incubate the reaction vial in a heating block set to a temperature between 45 °C and 60 °C for 15 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • The final product is ready for quality control analysis.

Protocol 2: Quality Control using Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid method to determine the radiochemical purity (RCP) by separating the radiolabeled chelate from free, unchelated radionuclide.

G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Analysis Spotting Spot ~1-2 µL of radiolabeled solution on TLC plate Development Develop plate in chamber with mobile phase Spotting->Development Drying Remove plate and allow to dry completely Development->Drying Scanning Scan plate with a radio-TLC scanner Drying->Scanning Integration Integrate peaks to determine RCP Scanning->Integration

Workflow for Radio-TLC quality control analysis.

Materials:

  • TLC plates (e.g., silica (B1680970) gel coated).

  • Mobile phase (e.g., 50 mM EDTA solution, pH 5, for [⁹⁰Y(PCTMB)]).

  • Developing chamber.

  • Radio-TLC scanner or gamma counter.

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allow it to equilibrate.

  • Using a micropipette, carefully spot 1-2 µL of the radiolabeled reaction mixture onto the origin line of a TLC plate.

  • Place the TLC plate into the developing chamber, ensuring the origin is above the mobile phase level.

  • Allow the solvent front to migrate up the plate until it is ~1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front. Allow the plate to air dry completely.

  • Analyze the plate using a radio-TLC scanner to obtain a chromatogram.

  • Calculate the Radiochemical Purity (RCP):

    • In this system, the [⁹⁰Y(Chelate)] complex remains at the origin (Rf = 0), while free ⁹⁰Y³⁺ migrates with the solvent front (Rf ≈ 1).

    • RCP (%) = [Activity of complex peak / (Activity of complex peak + Activity of free radionuclide peak)] x 100.

Protocol 3: In Vitro Human Serum Stability Assay

This protocol assesses the stability of the radiopharmaceutical in a biologically relevant medium.[1][4]

Materials:

  • Purified radiolabeled chelate.

  • Human serum (commercially available).

  • Incubator or water bath at 37 °C.

  • Analysis equipment (Radio-TLC or Radio-HPLC).

  • Centrifuge and protein precipitation agent (e.g., ethanol or acetonitrile), if required for analysis.

Procedure:

  • Add an aliquot of the purified radiolabeled chelate (e.g., 50 µL) to a vial containing human serum (e.g., 450 µL).

  • Gently mix and incubate the vial at 37 °C.

  • At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), withdraw a small aliquot of the mixture.

  • Analyze the aliquot immediately by Radio-TLC (as per Protocol 2) or Radio-HPLC to determine the percentage of intact radiopharmaceutical.

  • If using Radio-HPLC or if serum proteins interfere with TLC, protein precipitation may be necessary. To do this, add 2 volumes of cold ethanol to the aliquot, vortex, centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes, and analyze the supernatant.

  • Plot the percentage of intact radiotracer against time to determine the stability profile.

Mechanism of Targeted Radiotherapy

The ultimate goal of these this compound-based radiochelates is to function as part of a larger targeting conjugate. The chelate securely holds the therapeutic radionuclide while a targeting moiety directs the entire construct to cancer cells, enabling localized cell killing via radiation emission.

G cluster_0 Radiopharmaceutical Construct cluster_1 Cellular Interaction & Effect Radionuclide Therapeutic Radionuclide (e.g., ⁹⁰Y) Chelate This compound Chelate Radionuclide->Chelate chelated by DNA_Damage Radiation-Induced DNA Damage Radionuclide->DNA_Damage Emits Radiation Targeting_Vector Targeting Vector (e.g., Antibody) Chelate->Targeting_Vector conjugated to Receptor Target Receptor Targeting_Vector->Receptor Binds to Tumor_Cell Tumor Cell Receptor->Tumor_Cell Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Mechanism of action for a this compound-based targeted radiopharmaceutical.

References

Pyclen Derivatives: A Versatile Scaffold for Bifunctional Chelating Agents in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted radiopharmaceuticals for diagnostic imaging and therapy relies on the stable chelation of a radionuclide by a bifunctional chelating agent (BCA). The BCA serves a dual role: it firmly binds the radiometal and provides a functional group for covalent attachment to a targeting biomolecule, such as an antibody or peptide. The Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) macrocycle has emerged as a promising scaffold for the design of novel BCAs. Its rigid structure and the ability to be functionalized with various pendant arms allow for the fine-tuning of its coordination properties to achieve high thermodynamic stability and kinetic inertness with a range of radiometals. This document provides detailed application notes and experimental protocols for the use of this compound-based scaffolds in the development of bifunctional chelating agents for radiopharmaceutical applications.

Key Advantages of the this compound Scaffold

This compound-based chelators offer several advantages over other macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid):

  • High Thermodynamic Stability: The pre-organized structure of the this compound macrocycle contributes to the formation of highly stable complexes with various radiometals. For instance, the yttrium-90 (B1217062) (⁹⁰Y) complex of a this compound derivative, PCTMB, exhibits a high thermodynamic stability constant (log KY-PCTMB = 19.49).[1]

  • Kinetic Inertness: this compound-based complexes demonstrate remarkable resistance to dissociation, a critical factor for in vivo applications to prevent the release of free radiometals. Studies have shown that ⁹⁰Y-labeled this compound derivatives are more stable than ⁹⁰Y-DOTA.[2]

  • Versatile Functionalization: The this compound backbone can be readily modified with different pendant arms, such as acetate (B1210297), picolinate, or phosphonate (B1237965) groups, to optimize the coordination chemistry for specific radiometals.[1][2] Furthermore, a linker with a reactive functional group (e.g., isothiocyanate or N-hydroxysuccinimide ester) can be introduced to create a bifunctional chelator for bioconjugation.

  • Mild Radiolabeling Conditions: Certain this compound derivatives can be radiolabeled under mild conditions of temperature and pH, which is crucial for sensitive biomolecules. For example, a this compound-based chelator has been successfully used for the radiofluorination with Gallium-18F (Ga-¹⁸F) at room temperature and pH 5.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-based chelators in comparison to the widely used DOTA.

ChelatorRadionuclidelog KML (Stability Constant)ConditionsReference
This compound Derivatives
PCTMBY³⁺19.49Potentiometry[1]
YL3Y³⁺23.36Not Specified[2]
YL4Y³⁺23.07Not Specified[2]
DOTA
DOTAGa³⁺21.3Not Specified[5]
DOTAY³⁺Not Specified-
DOTALu³⁺Not Specified-
DOTACu²⁺Not Specified-
NOTA
NOTAGa³⁺31.1Not Specified[5]

Table 1: Thermodynamic Stability Constants of this compound Derivatives and DOTA with Various Metal Ions.

ChelatorRadionuclideRadiolabeling ConditionsRadiochemical Yield/ConversionReference
This compound Derivatives
PC2A-basedGa-¹⁸FRoom temperature, pH 5, 20 min86%[3][4]
PCTMB⁹⁰Y45-60 °C, pH 4.75, 15 minOptimal[1]
DOTA Derivatives
DOTA-xPy⁶⁴CuRoom temperature, 5 min (1 x 10⁻⁴ M)Quantitative[5]
DOTA⁶⁴CuRoom temperatureLow[5]

Table 2: Radiolabeling Efficiency of this compound-based Chelators Compared to DOTA.

Experimental Protocols

Protocol 1: Synthesis of an Isothiocyanate-Functionalized this compound-Based Bifunctional Chelator (Conceptual)

This protocol outlines a conceptual synthetic route for a this compound-based bifunctional chelator functionalized with an isothiocyanate group for antibody conjugation. The synthesis involves the initial functionalization of the this compound macrocycle with chelating arms, followed by the attachment of a linker containing a nitro group, which is subsequently reduced to an amine and converted to an isothiocyanate.

Materials:

  • This compound macrocycle

  • Bromoacetic acid or other pendant arm precursors

  • A suitable linker with a nitro group (e.g., 4-nitrobenzyl bromide)

  • Reducing agent (e.g., SnCl₂ or H₂/Pd-C)

  • Thiophosgene (B130339) or a thiophosgene equivalent

  • Appropriate solvents (e.g., acetonitrile (B52724), DMF, dichloromethane)

  • Bases (e.g., K₂CO₃, triethylamine)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Alkylation of this compound: React the this compound macrocycle with the desired pendant arm precursors (e.g., bromoacetic acid) in the presence of a base to introduce the chelating arms.

  • Introduction of the Linker: Alkylate one of the remaining secondary amines of the functionalized this compound with a linker containing a nitro group.

  • Reduction of the Nitro Group: Reduce the nitro group to a primary amine using a suitable reducing agent.

  • Formation of the Isothiocyanate: Convert the primary amine to an isothiocyanate group using thiophosgene or a safer alternative.[6]

  • Purification: Purify the final bifunctional chelator using column chromatography or HPLC.

Protocol 2: Conjugation of a this compound-Isothiocyanate Chelator to a Peptide

This protocol describes the conjugation of a this compound-based bifunctional chelator containing an isothiocyanate group to a peptide with a primary amine (e.g., the N-terminus or a lysine (B10760008) residue).

Materials:

  • This compound-isothiocyanate bifunctional chelator

  • Peptide with a primary amine

  • Conjugation buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5)

  • Acetonitrile

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Solution: Dissolve the peptide in a 1:1 mixture of conjugation buffer and acetonitrile to a final concentration of 250 µM.[3]

  • Chelator Solution: Dissolve the this compound-isothiocyanate chelator in acetonitrile to a concentration of 50 mM.[3]

  • Conjugation Reaction: Add the chelator solution to the peptide solution to achieve a desired molar ratio (e.g., 1:10 peptide to isothiocyanate).[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.[3]

  • Purification: Purify the resulting peptide-chelator conjugate by HPLC.

Protocol 3: Radiolabeling of a this compound-Based Chelator with Yttrium-90

This protocol provides a general procedure for the radiolabeling of a this compound-based chelator with ⁹⁰Y for therapeutic applications.[1]

Materials:

  • This compound-based chelator (e.g., PCTMB)

  • ⁹⁰YCl₃ in dilute HCl

  • Acetate buffer (pH 4.75)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation: In a sterile vial, mix the this compound-based chelator (10⁻⁴ to 10⁻² M final concentration) with acetate buffer.[1]

  • Addition of Radionuclide: Add the ⁹⁰YCl₃ solution to the chelator solution.

  • Incubation: Heat the reaction mixture at 45-60 °C for 15 minutes.[1]

  • Quality Control: Determine the radiochemical purity of the [⁹⁰Y]Y-Pyclen complex using radio-TLC or radio-HPLC.

Visualizations

Conceptual Workflow for this compound-Based Radiopharmaceutical Development cluster_0 Synthesis of Bifunctional Chelator cluster_1 Bioconjugation cluster_2 Radiolabeling cluster_3 Application This compound This compound Scaffold Func_this compound Functionalized this compound (with chelating arms) This compound->Func_this compound Alkylation BFC Bifunctional Chelator (this compound-NCS/NHS) Func_this compound->BFC Linker Attachment & Functional Group Conversion Conjugate This compound-Biomolecule Conjugate BFC->Conjugate Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) Biomolecule->Conjugate Conjugation Reaction Radiopharmaceutical Final Radiopharmaceutical Conjugate->Radiopharmaceutical Radionuclide Radionuclide (e.g., ⁹⁰Y, ⁶⁸Ga, ¹⁷⁷Lu) Radionuclide->Radiopharmaceutical Radiolabeling Imaging PET/SPECT Imaging Radiopharmaceutical->Imaging Therapy Radionuclide Therapy Radiopharmaceutical->Therapy

Caption: Workflow for developing this compound-based radiopharmaceuticals.

Radiolabeling Protocol with this compound-Chelator start Start prep Prepare Chelator Solution (this compound-conjugate in buffer) start->prep add_radio Add Radionuclide (e.g., ⁹⁰YCl₃) prep->add_radio incubate Incubate (e.g., 45-60°C, 15 min) add_radio->incubate qc Quality Control (Radio-TLC/HPLC) incubate->qc end End qc->end

Caption: General experimental workflow for radiolabeling.

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of bifunctional chelating agents for a wide range of radiometals. The ability to fine-tune the coordination properties through the introduction of various pendant arms, coupled with the potential for mild radiolabeling conditions, makes this compound-based chelators highly attractive for the development of next-generation radiopharmaceuticals. The protocols and data presented here offer a valuable resource for researchers in the field of radiopharmaceutical chemistry and drug development. Further research into the synthesis of novel this compound derivatives and their in vivo performance will continue to expand the utility of this promising class of chelating agents.

References

Application Notes and Protocols for Pyclen Derivatives in Biomimetic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyclen (3,6,9-triaza-1(2,6)-pyridinacyclodecaphane) and its derivatives have emerged as a versatile class of macrocyclic ligands in the field of biomimetic catalysis. Their unique structural framework, which combines the rigidity of a pyridine (B92270) unit with the flexibility of a triazacyclononane ring, allows for the stable chelation of a variety of transition metal ions. This structural arrangement provides a robust platform for mimicking the active sites of metalloenzymes, leading to the development of synthetic catalysts for a range of oxidative transformations.

These application notes provide an overview of the use of this compound-based metal complexes in biomimetic oxidation reactions, including quantitative performance data, detailed experimental protocols for their synthesis and catalytic application, and visualizations of proposed catalytic mechanisms. The ability to tune the electronic and steric properties of the this compound ligand through functionalization of the macrocyclic backbone or the pyridine ring offers a powerful tool for modulating the reactivity and selectivity of the resulting metal complexes.

Key Applications in Biomimetic Catalysis

Metal complexes of this compound derivatives have shown significant promise in mimicking the function of various oxidoreductases. Key areas of application include:

  • Catechol Oxidase Mimicry: Copper complexes of this compound derivatives effectively catalyze the oxidation of catechols to their corresponding quinones, mimicking the activity of the type-3 copper enzyme catechol oxidase. This is relevant for understanding biological processes and for developing sensors for catecholic neurotransmitters.

  • Alcohol Oxidation: Iron and copper complexes of this compound derivatives have been utilized as catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often utilize environmentally benign oxidants like hydrogen peroxide.

  • C-H Bond Activation and Oxidation: Iron-Pyclen complexes have demonstrated the ability to catalyze the challenging oxidation of C-H bonds in hydrocarbons, such as the aerobic oxidation of p-xylene. This area is of great interest for the development of catalysts for fine chemical synthesis.

Data Presentation: Catalytic Performance of this compound Derivatives

The catalytic efficiency of this compound-based biomimetic catalysts is highly dependent on the choice of the metal center, the functionalization of the this compound ligand, and the reaction conditions. The following tables summarize representative quantitative data for different catalytic applications.

Table 1: Catechol Oxidase Activity of Copper-Pyclen Derivatives
Catalyst/LigandSubstratekcat (h⁻¹)Reference
[Cu₂(papy)₂(CH₃OH)₂]3,5-di-tert-butylcatechol (B55391)7200[1]
Monocopper(II) complex with H(L1)3,5-di-tert-butylcatechol10⁶[2]
Monocopper(II) complex with H(L2)3,5-di-tert-butylcatechol10⁶[2]

Note: While not all catalysts listed are strictly this compound-based, they represent relevant biomimetic copper complexes for catechol oxidation, providing a benchmark for performance.

Table 2: Aerobic Oxidation of p-Xylene Catalyzed by Iron-Pyclen Complexes
CatalystProductYield (%)TONReference
[Fe(III)(Br)₂this compound]Brp-tolualdehyde25125[3]
[Fe(III)(Cl)₂this compound]Clp-tolualdehyde<1-[3]
[Fe(III)(OTf)₂this compound]OTfp-tolualdehyde<1-[3]

Experimental Protocols

Protocol 1: Synthesis of a Picolinate-Functionalized this compound Ligand (L5)[4]

This protocol describes the synthesis of a this compound derivative functionalized with two picolinate (B1231196) arms at the 3 and 9 positions of the macrocycle.

Materials:

  • This compound-Boc precursor

  • Methyl 6-(bromomethyl)picolinate

  • Sodium iodide (NaI)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl, 3 M)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Alkylation:

    • Dissolve the this compound-Boc precursor (1 equivalent) in acetonitrile.

    • Add methyl 6-(bromomethyl)picolinate (2.2 equivalents), potassium carbonate (4 equivalents), and a catalytic amount of sodium iodide.

    • Reflux the mixture for 7 hours.

    • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the di-alkylated intermediate.

  • Deprotection and Hydrolysis:

    • Suspend the purified intermediate in 3 M hydrochloric acid.

    • Reflux the mixture overnight.

    • After cooling, evaporate the solvent to dryness to yield the final ligand, L5, as a chlorohydrate salt (yield: 95%).

    • The product can be characterized by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Biomimetic Catechol Oxidation using a Copper Complex[1]

This protocol outlines a general procedure for studying the catechol oxidase activity of a copper complex using 3,5-di-tert-butylcatechol (3,5-DTBC) as a model substrate.

Materials:

  • Copper(II) complex of a this compound derivative

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • Methanol (B129727) (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the copper complex in methanol (e.g., 1 x 10⁻⁴ M).

    • Prepare a stock solution of 3,5-DTBC in methanol (e.g., 1 x 10⁻² M).

  • Catalytic Reaction:

    • In a quartz cuvette, place the copper complex solution.

    • Initiate the reaction by adding a defined excess of the 3,5-DTBC solution (e.g., 100 equivalents) to the cuvette.

    • Immediately start monitoring the reaction by UV-Vis spectrophotometry.

  • Kinetic Analysis:

    • Follow the formation of the oxidation product, 3,5-di-tert-butylquinone (3,5-DTBQ), by monitoring the increase in absorbance at its characteristic wavelength (around 400 nm).

    • Record the absorbance at regular time intervals.

    • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

    • By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined using a Lineweaver-Burk plot.[4]

Signaling Pathways and Experimental Workflows

Catalytic Cycle for Catechol Oxidation by a Dicopper Complex

The following diagram illustrates a proposed catalytic cycle for the oxidation of catechol to quinone by a dicopper(II) complex, a process that this compound-based copper complexes can mimic.[5]

Catechol_Oxidation_Cycle CuII_CuII [Cu(II)₂-L] Substrate_Complex [Cu(II)₂-L(CatH₂)] CuII_CuII->Substrate_Complex + CatH₂ CuI_CuI [Cu(I)₂-L] + Q + 2H⁺ Substrate_Complex->CuI_CuI - Q - 2H⁺ Oxygen_Adduct [Cu(I)₂-L(O₂)(CatH₂)] CuI_CuI->Oxygen_Adduct + O₂ + CatH₂ Oxygen_Adduct->CuII_CuII + Q + 2H₂O

Proposed catalytic cycle for catechol oxidation.
Experimental Workflow for Synthesis and Catalytic Testing

The following diagram outlines the general workflow for the synthesis of a this compound-based catalyst and its subsequent evaluation in a biomimetic oxidation reaction.

Experimental_Workflow start Start synthesis Synthesis of This compound Derivative start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification complexation Metal Complexation (e.g., with CuCl₂, FeCl₃) purification->complexation catalyst_char Catalyst Characterization (X-ray, UV-Vis, EPR) complexation->catalyst_char catalysis Biomimetic Catalytic Oxidation Reaction catalyst_char->catalysis analysis Product Analysis (GC, HPLC, NMR) catalysis->analysis end End analysis->end

General workflow for catalyst synthesis and testing.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Kinetic Inertness of Pyclen-Gadolinium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working to improve the kinetic inertness of Pyclen-gadolinium (Gd) complexes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the synthesis, characterization, and evaluation of this compound-Gd complexes.

Q1: My this compound-Gd complex shows low kinetic inertness. What are the potential causes and how can I improve it?

A1: Low kinetic inertness in this compound-Gd complexes can stem from several factors. A primary cause is the dissociation of the gadolinium ion (Gd³⁺) from the this compound ligand. This can be influenced by the ligand's structure and the experimental conditions.

Troubleshooting Steps:

  • Ligand Design: The rigidity of the ligand framework is crucial for kinetic inertness.[1][2] Consider modifying the this compound backbone to create a more pre-organized coordination cavity for the Gd³⁺ ion.[3] Incorporating chiral centers or picolinate (B1231196) arms into the ligand structure can significantly enhance both thermodynamic stability and kinetic inertness.[3][4][5][6]

  • pH Control: The dissociation of Gd³⁺ chelates is often acid-catalyzed.[1] Ensure that the pH of your solution is maintained above 5, as lower pH values can accelerate complex dissociation.[1]

  • Purity of Reagents: Impurities in your starting materials or solvents can interfere with the complexation reaction and affect the stability of the final product. Use high-purity reagents and solvents for all syntheses and experiments.

Q2: I am observing transmetallation of my this compound-Gd complex with endogenous ions like zinc. How can I minimize this?

A2: Transmetallation, the displacement of Gd³⁺ by other metal ions like zinc (Zn²⁺), is a common challenge that indicates insufficient kinetic inertness.[7][8]

Troubleshooting Steps:

  • Enhance Ligand Rigidity: As with improving overall kinetic inertness, increasing the rigidity of the this compound ligand can significantly reduce the likelihood of transmetallation.[9] The incorporation of a pyridine (B92270) unit into the macrocyclic fragment has been shown to have a beneficial effect on kinetic inertness.[10]

  • Increase Thermodynamic Stability: While kinetic inertness is the primary factor in preventing transmetallation in the short term, higher thermodynamic stability also plays a role, especially over longer periods.[2][11] Modifications to the ligand that increase the number of donor atoms and optimize the chelation environment can improve thermodynamic stability.[12]

  • Experimental Controls: When performing in vitro or in vivo experiments, it is crucial to be aware of the concentrations of potentially competing endogenous ions. Consider including control experiments to assess the extent of transmetallation under your specific conditions.

Q3: How do I accurately measure the kinetic inertness of my this compound-Gd complex?

A3: A common and effective method to evaluate kinetic inertness is through a transmetallation challenge experiment, typically using zinc ions.[3]

Measurement Protocol Outline:

  • Prepare a solution of your this compound-Gd complex in a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4) and temperature (e.g., 37 °C).

  • Introduce a significant excess of a competing metal ion, such as ZnCl₂.

  • Monitor the change in a property that is sensitive to the presence of free Gd³⁺ over time. A common method is to measure the longitudinal relaxivity (r₁) of the solution.[3]

  • As the Gd³⁺ is displaced by Zn²⁺, it will precipitate as gadolinium phosphate (B84403) (GdPO₄), which has negligible relaxivity.[3]

  • A stable complex with high kinetic inertness will show minimal change in relaxivity over an extended period (e.g., over 120 hours).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-Gd complexes.

Protocol 1: Synthesis of Chiral this compound-Based Gd(III) Complexes

This protocol is a generalized procedure based on the synthesis of chiral this compound-based ligands and their subsequent complexation with gadolinium.[3]

Materials:

  • Appropriate chiral starting materials (e.g., compounds 1 and 5 as described in the source literature)[3]

  • Reagents for installing acetate (B1210297) or picolinate side arms

  • Reagents for deprotection steps

  • Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

  • Solvents (e.g., deionized water, methanol)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Semipreparative HPLC for purification

Procedure:

  • Ligand Synthesis: Synthesize the chiral this compound-based ligand following established multi-step organic synthesis routes. This typically involves the installation of acetate or picolinate side arms and subsequent deprotection steps.[3]

  • Complexation Reaction: a. Dissolve the purified ligand in deionized water. b. Adjust the pH of the solution to approximately 5 with 1 M NaOH. c. Prepare a solution of GdCl₃·6H₂O in water. d. Add the GdCl₃ solution to the ligand solution in aliquots, maintaining the pH between 5.5 and 6.0 with 1 M NaOH. e. Stir the solution at room temperature for several hours (e.g., 5 hours), then increase the temperature (e.g., to 60 °C) and continue the reaction overnight (e.g., 12 hours).[13]

  • Purification: Purify the resulting Gd(III) complex using semipreparative HPLC.

  • Characterization: Confirm the identity and purity of the complex using techniques such as mass spectrometry and NMR.

Protocol 2: Assessment of Kinetic Inertness via Zinc Transmetallation

This protocol details the procedure for evaluating the kinetic inertness of a this compound-Gd complex by challenging it with zinc ions.[3]

Materials:

  • This compound-Gd complex of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Zinc chloride (ZnCl₂) solution

  • Incubator or water bath at 37 °C

  • NMR spectrometer or relaxometer to measure longitudinal relaxivity (r₁)

Procedure:

  • Prepare a solution of the this compound-Gd complex in PBS (pH 7.4).

  • Add a known excess of ZnCl₂ solution to the complex solution.

  • Incubate the mixture at 37 °C.

  • At regular time intervals (e.g., 0, 1, 6, 12, 24, 48, 72, 96, 120 hours), take an aliquot of the solution.

  • Measure the longitudinal relaxivity (r₁) of each aliquot at a specific magnetic field strength (e.g., 1.41 T).[3]

  • Plot the r₁ values as a function of time. A stable complex will exhibit a minimal decrease in r₁ over the course of the experiment.

Data Presentation

The following tables summarize key quantitative data for representative this compound-Gd complexes, providing a basis for comparison.

Table 1: Thermodynamic Stability and Relaxivity of Chiral this compound-Gd Complexes [3]

Complexlog KMLpGdr₁ (mM⁻¹s⁻¹) in PBSr₁ (mM⁻¹s⁻¹) in HSA
Gd-L2 (achiral)----
Gd-L3 (chiral)22.21 ± 0.2219.79Increased by ~52.0% vs Gd-L2-
Gd-L4 (chiral)23.28 ± 0.1021.76Increased by ~36.9% vs Gd-L2-

Note: Data for Gd-L2 was not explicitly provided in the source but is used as a baseline for comparison.

Table 2: Kinetic Inertness of this compound-Gd Complexes in the Presence of Zinc Ions [3]

ComplexDissociation after 120h in PBS with Zn(II)
Gd-L3Undissociated
Gd-L4Undissociated
Gd-EOB-DTPANearly completely dissociated within 20h
Gd-BOPTANearly completely dissociated within 20h

Visualizations

The following diagrams illustrate key concepts and workflows related to improving the kinetic inertness of this compound-gadolinium complexes.

G cluster_0 Factors Influencing Kinetic Inertness cluster_1 Strategies for Improvement Ligand Rigidity Ligand Rigidity Incorporate Chiral Centers Incorporate Chiral Centers Ligand Rigidity->Incorporate Chiral Centers Optimize Macrocyclic Backbone Optimize Macrocyclic Backbone Ligand Rigidity->Optimize Macrocyclic Backbone Ligand Basicity Ligand Basicity Add Picolinate Arms Add Picolinate Arms Ligand Basicity->Add Picolinate Arms Macrocyclic Structure Macrocyclic Structure Macrocyclic Structure->Optimize Macrocyclic Backbone pH of Medium pH of Medium Improved Kinetic Inertness Improved Kinetic Inertness Incorporate Chiral Centers->Improved Kinetic Inertness Add Picolinate Arms->Improved Kinetic Inertness Optimize Macrocyclic Backbone->Improved Kinetic Inertness Low Kinetic Inertness Low Kinetic Inertness Low Kinetic Inertness->Incorporate Chiral Centers Low Kinetic Inertness->Add Picolinate Arms Low Kinetic Inertness->Optimize Macrocyclic Backbone

Caption: Logical relationship for improving kinetic inertness.

G start Prepare this compound-Gd Complex Solution in PBS add_zn Add Excess ZnCl₂ start->add_zn incubate Incubate at 37°C add_zn->incubate measure Measure r₁ at Time Intervals incubate->measure plot Plot r₁ vs. Time measure->plot evaluate Evaluate Stability plot->evaluate

Caption: Experimental workflow for kinetic inertness assessment.

G PyclenGd This compound-Gd Complex FreeGd Free Gd³⁺ PyclenGd->FreeGd Dissociation PyclenZn This compound-Zn Complex PyclenGd->PyclenZn Transmetallation GdPO4 GdPO₄ Precipitate (Negligible Relaxivity) FreeGd->GdPO4 Zn Zn²⁺ Zn->PyclenZn Phosphate Phosphate (from PBS) Phosphate->GdPO4

Caption: Signaling pathway of transmetallation and precipitation.

References

Technical Support Center: Optimizing Water Exchange Rates in Pyclen MRI Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the water exchange rates of Pyclen-based MRI contrast agents. The following sections offer frequently asked questions, troubleshooting guidance, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the role of the water exchange rate in this compound-based MRI contrast agents?

The efficacy of a paramagnetic MRI contrast agent, known as relaxivity (r₁), is critically dependent on the exchange rate (kₑₓ) of the water molecule(s) coordinated directly to the metal ion (inner-sphere water).[1][2] This exchange between the inner-sphere water and the bulk water of the body allows the paramagnetic effect of the metal ion to be efficiently transferred to a large number of water protons, thus enhancing the MR signal.[2] An optimal water exchange rate is crucial for maximizing relaxivity; if the exchange is too slow, the agent's potential is not fully realized, and if it's too fast, it can also lead to suboptimal performance.[3][4]

Q2: What is a this compound-based ligand and why is it used for MRI agents?

This compound, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, is a macrocyclic ligand known for forming highly stable and kinetically inert complexes with metal ions like Gadolinium(III) (Gd³⁺) and Manganese(II) (Mn²⁺).[5][6][7] This high stability is crucial for preventing the release of potentially toxic free metal ions in the body.[6][8] The rigid structure of the this compound core provides a solid foundation for chemical modification, allowing researchers to fine-tune properties like water exchange rates and relaxivity by altering the pendant arms attached to the macrocycle.[6][9]

Q3: What key parameters influence the water exchange rate (kₑₓ) in this compound agents?

Several factors related to the ligand's structure and the complex's environment can be modified to tune the water exchange rate:

  • Steric Hindrance: Increasing steric compression around the coordinated water molecule(s) can accelerate water exchange. This is often achieved by modifying the pendant arms of the this compound ligand.[10][11]

  • Charge of the Complex: The overall charge of the metal complex influences the attraction and retention of the inner-sphere water molecule. Generally, less positively charged complexes exhibit faster water exchange rates.[4]

  • Ligand Rigidity and Donor Atoms: The rigidity of the ligand backbone and the nature of the atoms coordinating to the metal ion impact the stability of the metal-water bond.[1][11] For instance, substituting carboxylate arms with amide groups can alter the electronic properties and rigidity, thereby influencing kₑₓ.[12]

  • Chirality: Introducing chiral centers into the this compound-based ligand can lead to complexes with shorter inner-sphere water residence lifetimes, resulting in significantly higher water exchange rates compared to their achiral counterparts.[13][14]

Q4: How is the water exchange rate experimentally measured?

The primary technique for measuring the water residence lifetime (τₘ), the inverse of the water exchange rate (kₑₓ = 1/τₘ), is variable-temperature ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy.[13][15][16] This method involves measuring the transverse relaxation rates of ¹⁷O-enriched water in the presence of the paramagnetic complex at different temperatures.[16] The data is then fitted to the Swift-Connick equations to determine τₘ and other key parameters.[3]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s) & Solutions
Observed relaxivity (r₁) is lower than theoretically predicted. The inner-sphere water exchange rate (kₑₓ) is suboptimal (either too slow or too fast).1. Modify Ligand Structure: Introduce steric hindrance near the water binding site or alter the electronic properties of the pendant arms. For example, chiral this compound derivatives have shown accelerated water exchange rates.[13][14]2. Re-evaluate Experimental Conditions: Ensure pH, temperature, and solvent are optimal for the specific agent.3. Measure kₑₓ directly: Use variable-temperature ¹⁷O NMR to confirm if the water exchange rate is the limiting factor.
Inconsistent relaxivity measurements between batches. 1. Impurities: Presence of unbound metal ions or ligand impurities.2. Isomeric Mixture: The synthesized complex exists as a mixture of stereoisomers with different properties.[13]1. Purification: Use HPLC or other chromatographic techniques to ensure high purity of the final complex.2. Characterization: Perform detailed structural analysis (e.g., NMR, X-ray crystallography) to confirm the isomeric composition of each batch.
Poor stability of the complex in biological media (e.g., serum). 1. Insufficient Kinetic Inertness: The ligand may not be rigid enough, leading to dissociation or transmetallation with endogenous ions like Zn²⁺.[12]2. Proton-Assisted Dissociation: The complex may be unstable at physiological pH.[7]1. Ligand Redesign: Enhance the rigidity of the this compound backbone or modify pendant arms to improve kinetic inertness.[7][12] For instance, replacing a macrocyclic amine with an ether oxygen can improve dissociation kinetics.[7][17]2. Stability Assays: Conduct thorough stability tests in relevant biological media and in the presence of competing metal ions.
¹⁷O NMR data fitting yields high uncertainty. 1. Low Signal-to-Noise Ratio: Insufficient concentration of the complex or low ¹⁷O enrichment.2. Second-Sphere Effects: Water molecules in the second coordination sphere are contributing significantly to relaxation, complicating the data analysis.[11]1. Optimize Sample: Increase the concentration of the paramagnetic agent if possible and use sufficiently enriched H₂¹⁷O.2. Advanced Modeling: Include terms in the fitting equations to account for second-sphere relaxation contributions. This may require control experiments with analogous complexes that have no inner-sphere water.[16]

Key Experimental Protocols

Protocol: Measurement of Water Exchange Rate (kₑₓ) via Variable-Temperature ¹⁷O NMR

This protocol outlines the methodology for determining the water residence lifetime (τₘ) and the water exchange rate (kₑₓ) of a this compound-based paramagnetic complex.

1. Sample Preparation:

  • Prepare an aqueous solution of the purified this compound-metal complex at a known concentration (typically 1-5 mM).

  • Use water enriched with the ¹⁷O isotope (commercially available, typically 10-40% enrichment) as the solvent.

  • Adjust the pH of the solution to the desired value (e.g., 7.4 for physiological conditions) using appropriate buffers.

  • Prepare a reference sample containing only the ¹⁷O-enriched water and buffer, without the paramagnetic complex.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer equipped with a variable-temperature probe.

  • Acquire the ¹⁷O NMR spectra over a range of temperatures (e.g., 278 K to 350 K).

  • For each temperature point, measure the transverse relaxation rate (R₂ = 1/T₂) of the ¹⁷O water signal for both the sample containing the complex (R₂p) and the diamagnetic reference sample (R₂d). This is typically done using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • Measure the chemical shift difference (Δω) between the sample and the reference.

3. Data Analysis:

  • Calculate the paramagnetic contribution to the transverse relaxation rate (R₂r) at each temperature using the equation: R₂r = R₂p - R₂d.

  • Fit the temperature-dependent R₂r and chemical shift data to the Swift-Connick equations, which describe the relationship between the observed relaxation rates, chemical shifts, and the underlying microscopic parameters.

  • The fitting procedure will yield values for:

    • τₘ²⁹⁸: The water residence lifetime at 298 K (25 °C).

    • ΔH‡: The activation enthalpy for the exchange process.

    • ΔS‡: The activation entropy for the exchange process.

  • Calculate the water exchange rate at 298 K using the relationship: kₑₓ²⁹⁸ = 1 / τₘ²⁹⁸.

Comparative Data on this compound-Based Agents

The structural modifications of the this compound ligand have a direct and measurable impact on the water exchange rate and relaxivity. The table below summarizes key parameters for different Gd(III) and Mn(II) this compound derivatives, illustrating these relationships.

ComplexMetal IonKey Structural FeatureWater Residence Lifetime (τₘ²⁹⁸)Water Exchange Rate (kₑₓ²⁹⁸)Longitudinal Relaxivity (r₁)Reference(s)
[Mn(this compound-derivative)]Mn²⁺Hexadentate ligand~6 ns~1.67 x 10⁸ s⁻¹1.7 - 3.4 mM⁻¹s⁻¹[5][15][18]
[Mn(3,9-OPC2A)]Mn²⁺Oxygen atom in macrocycle18.9 ns5.3 x 10⁷ s⁻¹Not specified[17]
[Mn(3,9-PC2A)]Mn²⁺Nitrogen atom in macrocycle7.9 ns1.26 x 10⁸ s⁻¹Not specified[17]
Gd-L2Gd³⁺Achiral octadentate ligand~217 ns (calculated)~4.6 x 10⁶ s⁻¹2.98 mM⁻¹s⁻¹[13][14]
Gd-L3Gd³⁺Chiral octadentate ligand~106 ns (calculated)~9.4 x 10⁶ s⁻¹4.53 mM⁻¹s⁻¹[13][14]
Gd-L4Gd³⁺Chiral octadentate ligand~119 ns (calculated)~8.4 x 10⁶ s⁻¹4.08 mM⁻¹s⁻¹[13][14]

Note: Relaxivity values can vary significantly depending on the magnetic field strength and temperature at which they are measured.

Visualizations

G cluster_0 Bulk Solvent (H₂O) cluster_1 This compound-Metal Complex H2O_1 H2O_1 H2O_2 H2O_2 H2O_3 H2O_3 InnerSphereH2O H₂O H2O_3->InnerSphereH2O Water Exchange (kₑₓ) Residence Time (τₘ = 1/kₑₓ) H2O_4 H2O_4 H2O_5 H2O_5 H2O_6 H2O_6 Metal Metal (Gd³⁺/Mn²⁺) This compound This compound Ligand

Caption: Mechanism of inner-sphere water exchange in a this compound-based MRI agent.

G Start 1. Initial Design (this compound Scaffold Selection) Synthesis 2. Ligand Synthesis & Complexation Start->Synthesis Characterization 3. Physicochemical Characterization (Purity, Structure) Synthesis->Characterization Measurement 4. Measure Water Exchange Rate (¹⁷O NMR) & Relaxivity (r₁) Characterization->Measurement Evaluation 5. Evaluate Results Is kₑₓ optimal? Measurement->Evaluation Modification 6. Rational Ligand Modification (Alter Pendant Arms, Chirality, etc.) Evaluation->Modification No Stability 7. In Vitro Stability & Toxicity Assessment Evaluation->Stability Yes Modification->Synthesis InVivo 8. Preclinical In Vivo MRI & Biodistribution Studies Stability->InVivo

Caption: Workflow for the optimization of this compound-based MRI contrast agents.

References

Technical Support Center: Enhancing Thermodynamic Stability of Pyclen Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermodynamic stability of Pyclen complexes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound complexes.

Issue 1: Poor Complex Formation or Low Yield

  • Question: My this compound complex is not forming, or the yield is consistently low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields or failure in complex formation can stem from several factors. Firstly, verify the purity and integrity of your this compound ligand and the metal salt. Impurities can interfere with the coordination process. Ensure that the solvent is of high purity and appropriately dried if the reaction is sensitive to moisture. The pH of the reaction mixture is critical; for many lanthanide complexes with this compound derivatives, a pH range of 6-7 is optimal for complexation.[1] Operating outside this range can lead to the protonation of the ligand at low pH, preventing metal coordination, or the formation of metal hydroxides at high pH, which compete with complex formation.[2] Additionally, the reaction temperature and time may need optimization. Some complexation reactions require heating (e.g., 100°C for 14 hours) to proceed to completion.[1]

Issue 2: Complex Precipitation During Reaction or Purification

  • Question: My this compound complex precipitates out of solution during the reaction or during purification steps like HPLC. What can I do to prevent this?

  • Answer: Precipitation can be due to several factors including low solubility of the final complex, the formation of insoluble polymeric species, or the use of an inappropriate solvent system. To address this, consider using a co-solvent to increase the solubility of the complex. If using HPLC, adjusting the mobile phase composition, such as the percentage of organic solvent or the pH, can prevent precipitation on the column. For gadolinium complexes, it has been noted that in some crystal structures, trinuclear entities can form, which might have lower solubility.[3] If precipitation occurs during the reaction, ensure adequate stirring and consider a more dilute reaction mixture.

Issue 3: Inconsistent or Non-Reproducible Stability Constant (log K) Values

  • Question: I am getting inconsistent results when determining the thermodynamic stability constant of my this compound complex. What could be the reason for this variability?

  • Answer: Inconsistent stability constants often point to issues with the experimental setup or procedure. Ensure that the temperature and ionic strength of the solutions are strictly controlled throughout the experiment, as these parameters significantly influence equilibrium constants.[4] For potentiometric titrations, precise calibration of the pH electrode is crucial. The presence of competing metal ions as impurities in your reagents can also lead to erroneous results. For complexes that equilibrate slowly, it is essential to allow sufficient time for the system to reach equilibrium. For some Gd(III) complexes, an 'out-of-cell' method with an incubation period of up to a week at an elevated temperature (e.g., 45°C) may be necessary to ensure equilibration.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of this compound complex stability.

  • Question 1: How can I modify the this compound ligand to increase the thermodynamic stability of its complexes?

  • Answer: Several strategies can be employed to enhance the thermodynamic stability of this compound complexes. Increasing the rigidity of the ligand and creating a pre-organized coordination cavity can significantly improve stability.[5] This can be achieved by introducing chiral substituents or incorporating a pyridine (B92270) unit into the this compound backbone.[5] The nature and arrangement of the pendant coordinating arms also play a crucial role. For instance, octadentate this compound-based ligands with picolinate (B1231196) arms have been shown to form highly stable complexes with lanthanides.[6][7] The position of these arms, whether on adjacent or opposite nitrogen atoms of the macrocycle, can also influence stability.[6][7][8]

  • Question 2: What is the effect of introducing chiral centers on the stability of this compound complexes?

  • Answer: The introduction of chiral centers into the this compound ligand framework has been demonstrated to substantially enhance both thermodynamic stability and kinetic inertness.[5][9][10] Chiral modifications can lead to a more rigid and pre-organized structure, which minimizes the entropic penalty upon complexation, thus favoring the formation of a more stable complex.[5][11]

  • Question 3: How do different pendant arms (e.g., picolinate vs. acetate) on the this compound macrocycle affect complex stability?

  • Answer: The choice of pendant arms significantly impacts the thermodynamic stability of this compound complexes. Picolinate arms, with their pyridine nitrogen and carboxylate oxygen donors, generally form more stable complexes compared to acetate (B1210297) arms.[1] This is attributed to the increased number of donor atoms and the formation of more stable chelate rings. The substitution of a picolinate arm with an acetate arm, while potentially allowing for the coordination of a water molecule, can lead to a significant decrease in complex stability.[1]

  • Question 4: What is the 'out-of-cell' method for determining stability constants, and when should it be used?

  • Answer: The 'out-of-cell' method is an experimental technique used to determine the thermodynamic stability constants for metal complexes that equilibrate very slowly.[5] This is often the case for highly stable and kinetically inert complexes, such as some Gd(III) complexes with macrocyclic ligands. In this method, a series of solutions containing the ligand and metal ion at varying pH levels are prepared and allowed to equilibrate over an extended period (e.g., a week) at a controlled, often elevated, temperature.[5] After equilibration, the pH of each solution is measured. This method is particularly useful when the time to reach equilibrium exceeds the practical duration of a standard potentiometric titration.

Data Presentation

The following tables summarize the thermodynamic stability constants for various Gd(III)-Pyclen complexes, providing a clear comparison of the impact of different ligand modifications.

Table 1: Thermodynamic Stability of Gd(III)-Pyclen Complexes with Different Pendant Arms

LigandPendant Armslog KGdLpGdReference
L12x Acetate, 1x Picolinate (symmetric)20.4917.74[5]
L22x Acetate, 1x Picolinate (asymmetric)22.3720.25[5]
L32x Picolinate, 1x Acetate (opposite)23.5620.69[6][7]
L42x Picolinate, 1x Acetate (adjacent)23.4421.83[6][7]
L52x Picolinate (symmetric)20.47-[3]
L62x Picolinate (asymmetric)19.77-[3]

Table 2: Impact of Chiral Modification on the Thermodynamic Stability of Gd(III)-Pyclen Complexes

ComplexModificationlog KGdLpGdReference
Gd-L2Achiral22.3720.25[5]
Gd-L3Chiral22.21 ± 0.2219.79[5]
Gd-L4Chiral23.28 ± 0.1021.76[5]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Stability Constants by Potentiometric Titration

This protocol outlines the general steps for determining the stability constants of this compound complexes with metal ions using potentiometric pH titration.

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound ligand of known concentration in deionized water.

    • Prepare a stock solution of the metal chloride (e.g., GdCl₃) of known concentration. The exact concentration can be determined by complexometric titration with a standard EDTA solution.

    • Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.

    • All solutions should be prepared in a background electrolyte (e.g., 0.15 M NaCl) to maintain constant ionic strength.[12]

  • Calibration of the pH Electrode:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Perform a strong acid-strong base titration to determine the standard potential (E⁰) of the electrode and the ionic product of water (pKw) under the experimental conditions.

  • Titration Procedure:

    • In a thermostated titration vessel (e.g., at 25°C), place a known volume of a solution containing the ligand and the metal ion in a specific ratio (e.g., 1:1 or 2:1).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized strong base solution, adding small increments of the titrant.

    • Record the pH reading after each addition, ensuring that the reading is stable before proceeding.

  • Data Analysis:

    • The collected titration data (volume of titrant vs. pH) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

    • This is typically done using specialized software that employs non-linear least-squares algorithms to fit the titration curve to a chemical model of the system.[13]

Visualizations

experimental_workflow prep Solution Preparation calib pH Electrode Calibration prep->calib Standard Buffers titration Potentiometric Titration calib->titration Calibrated Electrode data Data Collection titration->data pH vs. Volume analysis Data Analysis data->analysis Titration Curve results Stability Constants analysis->results log K, pM

Caption: Workflow for determining stability constants.

stability_factors stability Thermodynamic Stability ligand Ligand Modification rigidity Increased Rigidity ligand->rigidity preorg Pre-organization ligand->preorg pendant Pendant Arm Nature & Position ligand->pendant rigidity->stability Enhances preorg->stability Enhances pendant->stability Influences chiral Chiral Centers chiral->rigidity pyridine Pyridine Unit pyridine->rigidity picolinate Picolinate Arms picolinate->pendant

References

Addressing stability issues of Pyclen complexes in acidic solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyclen-based metal complexes. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges, particularly in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound complex and why is its stability important?

A: this compound, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, is a macrocyclic ligand known for forming highly stable and inert complexes with metal ions. The structure incorporates a rigid pyridine (B92270) ring into a 12-membered cyclen-like framework.[1] This rigidity contributes to high thermodynamic stability and kinetic inertness, which are crucial for applications like MRI contrast agents and radiopharmaceuticals, as it prevents the toxic release of free metal ions in biological systems.[2][3]

Q2: Why are this compound complexes susceptible to instability in acidic solutions?

A: The instability of this compound complexes in acidic solutions is primarily due to a mechanism called acid-assisted dissociation.[4][5] Protons (H+) in the solution compete with the metal ion to bind to the ligand's donor atoms (specifically the nitrogen atoms of the macrocycle and the oxygen atoms of pendant arms like carboxylates). Protonation of these donor atoms weakens their coordination to the central metal ion, which can ultimately lead to the complete dissociation, or "decomplexation," of the metal.[6]

Q3: What factors influence the stability of a this compound complex?

A: Several factors are key to the stability of this compound complexes:

  • Nature of the Metal Ion: The charge and size of the metal ion affect how strongly it binds to the ligand.[7]

  • Pendant Arms: The type, number, and arrangement of coordinating pendant arms (e.g., acetate (B1210297), picolinate) significantly impact stability. For instance, increasing the number of coordinating groups generally enhances stability.[1][8]

  • Structural Rigidity: The inherent rigidity of the this compound macrocycle pre-organizes the ligand for metal binding, which contributes to high stability compared to more flexible linear or cyclic ligands.[6]

  • pH of the Solution: Lower pH (higher proton concentration) increases the rate of acid-assisted dissociation.[9]

Q4: How is the stability of a this compound complex measured quantitatively?

A: Stability is assessed in two main ways:

  • Thermodynamic Stability: Measured by the stability constant (log KML). A higher log K value indicates a greater affinity of the ligand for the metal ion at equilibrium. This is often determined by pH-potentiometric titrations.[10][11]

  • Kinetic Inertness: Refers to the speed at which the complex dissociates. A complex can be thermodynamically stable but still dissociate quickly (kinetically labile). Inertness is often measured by the dissociation half-life (t1/2) under specific conditions (e.g., in acid or in the presence of a competing metal ion).[2][4]

Troubleshooting Guide

Issue: My this compound complex appears to be degrading or releasing free metal in an acidic formulation (pH < 5).

This is a common challenge driven by acid-assisted dissociation. The following steps can help you diagnose and mitigate the issue.

start Instability Observed in Acidic Solution check_ligand Step 1: Verify Ligand Structure - Are pendant arms optimally arranged? - Is the ligand denticity sufficient? start->check_ligand check_conditions Step 2: Assess Experimental Conditions - Can pH be raised? - Are competing metal ions present? check_ligand->check_conditions Structure is Optimal outcome1 Ligand Modification Required (e.g., add pendant arms, change isomer) check_ligand->outcome1 Suboptimal Structure quantify_stability Step 3: Quantify Stability - Determine log KML and dissociation rate. - Compare to literature values. check_conditions->quantify_stability Conditions Fixed outcome2 Adjust Formulation (e.g., use buffer, add excipients) check_conditions->outcome2 Conditions Adjustable outcome3 Complex Unsuitable (Select more inert complex) quantify_stability->outcome3 Kinetics Too Fast end Stability Optimized quantify_stability->end Kinetics Acceptable outcome1->end outcome2->end

Caption: Troubleshooting workflow for this compound complex instability.

Step 1: Is the ligand structure optimized for stability?

  • Problem: The number or arrangement of the ligand's pendant arms may not be providing sufficient coordination or protection for the metal ion. Symmetric arrangements of pendant arms can sometimes lead to more inert complexes than asymmetric ones.[8]

  • Solution: Compare the thermodynamic stability constants (log K) and kinetic inertness of your complex with different isomers or derivatives reported in the literature. It may be necessary to synthesize a new ligand with higher denticity (more coordinating arms) or a different substitution pattern.[1][10]

Step 2: Can the solution environment be modified?

  • Problem: The low pH of your solution is directly promoting the dissociation of the complex.

  • Solution: If your experimental protocol allows, increase the pH of the solution using a suitable buffer system. Even a small increase in pH can dramatically decrease the rate of proton-assisted dissociation.

Step 3: What is the kinetic profile of the complex?

  • Problem: The complex may have high thermodynamic stability but still be kinetically labile, meaning it dissociates quickly.

  • Solution: Perform a kinetic challenge study. This typically involves incubating your complex in an acidic solution, often with an excess of a competing metal ion like Cu(II) or Zn(II), and monitoring the dissociation of your complex over time using techniques like HPLC or UV-Vis spectroscopy.[4] If the dissociation half-life is too short for your application, a more inert ligand system is required.

Data Presentation: Stability of this compound-Derivative Complexes

The stability of a metal complex is highly dependent on the ligand structure and the metal ion. The tables below summarize stability constants for complexes with various this compound-based ligands.

Table 1: Protonation Constants (log KiH) of this compound-Based Ligands Protonation constants refer to the step-wise association of protons with the ligand.

Ligandlog K1Hlog K2Hlog K3Hlog K4HConditionsReference
3,9-PC2A10.277.022.50< 2.025°C, 0.15 M NaCl[10]
3,6-PC2A9.997.315.75< 2.025°C, 0.15 M NaCl[10]
PC1A10.166.832.52-25°C, 0.15 M NaCl[2]

Table 2: Thermodynamic Stability Constants (log KML) of Metal-Pyclen Complexes Stability constants represent the equilibrium for the formation of the complex M + L ⇌ ML.

LigandMetal Ionlog KMLConditionsReference
3,9-PC2AMn(II)17.0925°C, 0.15 M NaCl[10]
3,6-PC2AMn(II)15.5325°C, 0.15 M NaCl[10]
3,9-PC2ACu(II)24.3725°C, 0.15 M NaCl[10]
3,6-PC2ACu(II)24.5225°C, 0.15 M NaCl[10]
L5 (3,9-pc2pa)Gd(III)20.4725°C, 0.15 M NaCl[4][5]
L6 (3,6-pc2pa)Gd(III)19.7725°C, 0.15 M NaCl[4][5]
L3Y(III)23.3625°C, 0.1 M KCl[8]
L4Y(III)23.0725°C, 0.1 M KCl[8]

Key Experimental Protocols

Protocol 1: Determination of Stability Constants by pH-Potentiometric Titration

This method is used to determine the protonation constants of the ligand and the stability constants of the metal complex by monitoring pH changes during titration with a strong base.[2][12]

prep Prepare Solutions - Ligand (known conc.) - Metal salt (known conc.) - Standardized HCl - Standardized NaOH (carbonate-free) calib Calibrate pH Electrode (Using standard buffers) prep->calib titration1 Titration A: Ligand Protonation - Titrate (Ligand + HCl) with NaOH - Record pH vs. volume of titrant calib->titration1 titration2 Titration B: Complex Stability - Titrate (Ligand + Metal + HCl) with NaOH - Record pH vs. volume of titrant calib->titration2 analysis Data Analysis - Use software (e.g., HYPERQUAD) - Calculate pKa and log KML values titration1->analysis titration2->analysis

Caption: Workflow for pH-potentiometric titration.

Methodology:

  • Solution Preparation: Prepare aqueous solutions of the ligand, the metal salt of interest, standardized hydrochloric acid (HCl), and carbonate-free sodium hydroxide (B78521) (NaOH) at a constant ionic strength (e.g., 0.15 M NaCl).[2]

  • Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions.

  • Titrations: Perform at least two sets of titrations at a constant temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption.[2]

    • Ligand Titration: Titrate a solution containing the ligand and HCl with the standardized NaOH solution.

    • Complex Titration: Titrate a solution containing the ligand, the metal salt (typically at a 1:1 molar ratio), and HCl with the same NaOH solution.

  • Data Analysis: The collected titration curves (pH vs. volume of NaOH added) are analyzed using specialized software like HYPERQUAD.[2] The software fits the data to a model that includes the protonation equilibria of the ligand and the metal-ligand complexation equilibria to calculate the respective constants.

Protocol 2: Assessment of Kinetic Inertness via Metal Exchange Reaction

This experiment evaluates how quickly the metal ion dissociates from the this compound complex in the presence of a competing metal ion under acidic conditions.

Methodology:

  • Complex Preparation: Prepare a solution of the this compound complex at a known concentration in a buffered solution at the desired acidic pH.

  • Initiate Exchange: Add a significant excess (e.g., 10- to 50-fold) of a competing metal ion solution (e.g., CuCl₂ or ZnCl₂). The competing ion should form a complex that has a distinct UV-Vis spectrum from your starting complex.

  • Monitor Reaction: Follow the reaction over time using UV-Vis spectrophotometry or reverse-phase HPLC.[4]

    • UV-Vis: Monitor the change in absorbance at a wavelength where the reactant and product complexes have different molar absorptivities.

    • HPLC: Separate the intact complex from the dissociated metal and product complex, and quantify the peak areas over time.

  • Calculate Rate: The dissociation rate constant (kd) can be determined by fitting the concentration-versus-time data to a pseudo-first-order kinetic model. The half-life of the complex is then calculated as t1/2 = ln(2)/kd.

References

Technical Support Center: Enhancing the Relaxivity of Pyclen-Based MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of Pyclen-based MRI contrast agents. Our goal is to provide actionable strategies and detailed protocols to optimize the relaxivity of these agents for improved imaging performance.

Frequently Asked Questions (FAQs)

Q1: My this compound-based gadolinium complex shows lower-than-expected relaxivity. What are the primary factors I should investigate?

A1: Low relaxivity in this compound-based contrast agents can stem from several molecular parameters. The key factors to investigate are:

  • Number of inner-sphere water molecules (q): Relaxivity is directly proportional to the number of water molecules coordinated to the gadolinium ion. This compound-based ligands can be designed to accommodate one or two inner-sphere water molecules. A lower than expected 'q' value will significantly decrease relaxivity.

  • Water exchange rate (kex): The rate at which inner-sphere water molecules exchange with bulk water is critical. For optimal relaxivity, this exchange must be fast, but not too fast. An unfavorably slow or excessively rapid water exchange rate can limit relaxivity.

  • Rotational correlation time (τR): This parameter describes the tumbling rate of the complex in solution. Slower tumbling leads to higher relaxivity. Small, rapidly tumbling molecules often have suboptimal relaxivity.

  • Electronic relaxation time of the gadolinium ion: This intrinsic property of the gadolinium ion can also limit relaxivity, particularly at lower magnetic field strengths.

Q2: How can I increase the rotational correlation time (τR) of my this compound-based contrast agent?

A2: Increasing the molecular weight and size of the contrast agent is a primary strategy to slow down its tumbling in solution and thereby increase τR. This can be achieved by:

  • Covalent attachment to macromolecules: Conjugating the this compound-based chelate to polymers, dendrimers, or proteins like Human Serum Albumin (HSA) can dramatically increase its effective size and slow its rotation, leading to significant relaxivity enhancements.

  • Formation of supramolecular adducts: Designing the ligand to have a high affinity for endogenous macromolecules like HSA can lead to non-covalent binding in vivo, which also restricts the rotational motion of the agent.

  • Dimerization or oligomerization: Linking two or more this compound-based chelates together can increase the overall molecular weight and slow tumbling.

Q3: What is the role of chirality in influencing the relaxivity of this compound-based contrast agents?

A3: Introducing chiral centers into the this compound ligand backbone can significantly enhance relaxivity. Chiral derivatives often exhibit increased structural rigidity, which can optimize the water exchange rate and improve the stability of the complex.[1][2] For instance, certain chiral this compound-based Gd(III) complexes have demonstrated substantial increases in relaxivity compared to their achiral analogues.[2][3] This enhancement is attributed to a combination of factors including optimized water exchange dynamics and improved electron relaxation properties.[2]

Q4: How does the number of inner-sphere water molecules (q) affect relaxivity, and how can I design ligands to control it?

A4: The relaxivity of a gadolinium-based contrast agent is directly proportional to 'q', the number of water molecules in the inner coordination sphere of the gadolinium ion. A higher 'q' value generally leads to higher relaxivity. This compound-based ligands are versatile scaffolds that can be designed to accommodate a specific number of inner-sphere water molecules. For example, heptadentate this compound-based ligands leave two coordination sites on the gadolinium ion available for water molecules (q=2), which can lead to higher relaxivity compared to octadentate ligands that typically only allow for one inner-sphere water molecule (q=1).[1] Gadopiclenol, a recently approved contrast agent, features a this compound-based heptadentate ligand with two inner-sphere water molecules.[1][4]

Troubleshooting Guide

Problem: The relaxivity of my agent does not increase significantly upon binding to Human Serum Albumin (HSA).

Possible Cause Troubleshooting Step
Weak or No Binding to HSA Confirm and quantify the binding affinity of your contrast agent to HSA using an ultrafiltration assay or other suitable methods. Modify the ligand structure to include moieties known to bind to HSA, such as lipophilic groups.
Unfavorable Water Exchange Rate The water exchange rate (kex) may become the limiting factor for relaxivity when the rotational motion is slowed upon binding to HSA. Measure the water exchange rate using variable-temperature 17O NMR. If the rate is too slow, modify the ligand structure to increase steric crowding around the water binding site, which can accelerate water exchange.
Internal Motion of the Chelate Even when bound to HSA, internal flexibility or rotation within the linker connecting the chelate to the binding moiety can reduce the effective rotational correlation time. Design more rigid linkers to minimize internal motion.

Problem: Synthesis of a chiral this compound-based ligand results in a mixture of stereoisomers with poor relaxivity.

Possible Cause Troubleshooting Step
Non-stereospecific synthetic route Employ a stereospecific synthetic strategy starting from a chiral precursor. Utilize chiral resolving agents or chiral chromatography to separate the desired stereoisomer.
Racemization during synthesis Identify reaction steps where racemization might occur (e.g., harsh pH or high temperature) and optimize the reaction conditions to preserve the stereochemical integrity of the chiral centers.

Quantitative Data Summary

The following tables summarize the relaxivity (r1) values of various this compound-based and other macrocyclic contrast agents.

Table 1: Relaxivity of Selected this compound-Based Gd(III) Complexes

Complexr1 (mM⁻¹s⁻¹) at 20 MHz, 25 °CKey Structural Feature
Gd-PCTA5.1Achiral this compound derivative
Gd-X-PCTA-1Higher than Gd-PCTAChiral this compound derivative
Gd-X-PCTA-26.5Chiral this compound derivative with ethyl groups on the backbone
[GdL5]⁺-This compound with 3,9-picolinate arms
[GdL6]⁺-This compound with 3,6-picolinate arms
Gd-L34.53Chiral octadentate this compound complex
Gd-L44.08Chiral octadentate this compound complex

Note: Specific relaxivity values for some complexes were not available in the provided search results, but were noted to be higher than the parent compound.

Table 2: Relaxivity of Clinically Used Macrocyclic Contrast Agents in Human Plasma at 37°C

Contrast Agentr1 (L/mmol·s) at 1.5 Tr1 (L/mmol·s) at 3.0 T
Gadobutrol4.78 ± 0.124.97 ± 0.59
Gadoteridol3.80 ± 0.103.28 ± 0.09
Gadoterate3.32 ± 0.133.00 ± 0.13

Experimental Protocols

Protocol 1: Measurement of Longitudinal Relaxivity (r1) by ¹H NMR Relaxometry

Objective: To determine the longitudinal relaxivity (r1) of a this compound-based Gd(III) complex.

Materials:

  • This compound-based Gd(III) complex

  • Deionized water or appropriate buffer (e.g., HEPES)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the Gd(III) complex of known concentration. Create a series of dilutions of the contrast agent in deionized water or buffer to obtain at least five different concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM). Also prepare a blank sample containing only the solvent.

  • T1 Measurement:

    • Place each sample in an NMR tube and allow it to equilibrate to the desired temperature (e.g., 25 °C or 37 °C) in the NMR spectrometer.

    • Measure the longitudinal relaxation time (T1) of the water protons for each sample using an inversion-recovery pulse sequence.

  • Data Analysis:

    • Calculate the relaxation rate (R1) for each sample using the formula R1 = 1/T1.

    • Plot R1 (in s⁻¹) as a function of the concentration of the Gd(III) complex (in mM).

    • Perform a linear regression on the data. The slope of the resulting line is the longitudinal relaxivity (r1) in units of mM⁻¹s⁻¹.

Protocol 2: Determination of Water Exchange Rate (kex) by Variable-Temperature ¹⁷O NMR

Objective: To measure the water exchange rate of a this compound-based Gd(III) complex.

Materials:

  • This compound-based Gd(III) complex

  • ¹⁷O-enriched water

  • NMR spectrometer equipped for variable temperature measurements and ¹⁷O observation

Procedure:

  • Sample Preparation: Prepare a solution of the Gd(III) complex in ¹⁷O-enriched water.

  • ¹⁷O NMR Measurements:

    • Acquire ¹⁷O NMR spectra of the sample at a range of temperatures.

    • Measure the transverse relaxation rates (R2) and chemical shifts of the ¹⁷O signal at each temperature.

  • Data Analysis:

    • Analyze the temperature dependence of the reduced transverse relaxation rates and chemical shifts using the Swift-Connick equations to determine the water residence lifetime (τM).

    • The water exchange rate (kex) is the inverse of the water residence lifetime (kex = 1/τM).

Protocol 3: Human Serum Albumin (HSA) Binding Assay via Ultrafiltration

Objective: To determine the fraction of a this compound-based Gd(III) complex bound to HSA.

Materials:

  • This compound-based Gd(III) complex

  • Human Serum Albumin (HSA)

  • Buffer (e.g., 50 mM HEPES)

  • Ultrafiltration devices with a molecular weight cutoff (e.g., 5000 Da)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable analytical method to quantify Gd concentration.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the Gd(III) complex at a known concentration (e.g., 0.1 mM) in a 4.5% (w/v) solution of HSA in HEPES buffer.

    • Prepare a control solution of the Gd(III) complex at the same concentration in HEPES buffer without HSA.

  • Ultrafiltration:

    • Incubate both solutions at a physiologically relevant temperature (e.g., 37 °C).

    • Centrifuge a portion of each solution through the ultrafiltration device to separate the free (unbound) complex from the protein-bound complex.

  • Quantification:

    • Measure the concentration of Gd in the filtrate of both the sample and control solutions using ICP-MS. The concentration in the filtrate of the control solution represents the total complex concentration, while the concentration in the filtrate of the HSA-containing solution represents the unbound complex concentration.

  • Calculation:

    • Calculate the fraction of the complex bound to HSA as: Fraction Bound (%) = [(Total [Gd] - Unbound [Gd]) / Total [Gd]] * 100

Visualizations

Relaxivity_Factors cluster_strategies Strategies to Increase Relaxivity cluster_methods Methods to Increase τR Increase_q Increase Inner-Sphere Water Molecules (q) Relaxivity Relaxivity (r1) Increase_q->Relaxivity Directly Proportional Optimize_kex Optimize Water Exchange Rate (kex) Optimize_kex->Relaxivity Optimal Range Increase_tauR Increase Rotational Correlation Time (τR) Increase_tauR->Relaxivity Increases r1 Macromolecule_Conjugation Macromolecule Conjugation Increase_tauR->Macromolecule_Conjugation HSA_Binding HSA Binding Increase_tauR->HSA_Binding Dimerization Dimerization Increase_tauR->Dimerization Introduce_Chirality Introduce Chirality Introduce_Chirality->Optimize_kex Introduce_Chirality->Relaxivity

Caption: Key strategies and factors influencing the relaxivity of this compound-based contrast agents.

Experimental_Workflow Start Start: Design this compound-based Ligand Synthesis Ligand Synthesis & Gd(III) Complexation Start->Synthesis Characterization Initial Characterization (MS, NMR) Synthesis->Characterization Relaxivity_Measurement Relaxivity (r1) Measurement Characterization->Relaxivity_Measurement Evaluation Evaluate Relaxivity Relaxivity_Measurement->Evaluation Optimization Ligand Modification (e.g., add chirality, alter arms) Evaluation->Optimization Low Relaxivity Advanced_Analysis Advanced Analysis: - Water Exchange Rate (17O NMR) - HSA Binding Assay Evaluation->Advanced_Analysis High Relaxivity Optimization->Synthesis Final_Agent Optimized Contrast Agent Advanced_Analysis->Final_Agent

Caption: Experimental workflow for the development and optimization of this compound-based contrast agents.

References

Overcoming challenges in regioselective synthesis of Pyclen ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of Pyclen ligands. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these versatile chelating agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the regioselective synthesis of this compound ligands.

Q1: I am getting a mixture of poly-alkylated products instead of the desired mono-alkylated this compound. How can I improve the regioselectivity for mono-substitution?

A1: Achieving mono-alkylation over poly-alkylation is a common challenge due to the multiple reactive secondary amine sites on the this compound macrocycle. Here are several strategies to enhance regioselectivity:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the alkylating agent to the this compound starting material is crucial. Using a significant excess of the this compound macrocycle relative to the alkylating agent can statistically favor mono-alkylation.

  • Protecting Group Strategy: The most reliable method is to use a protecting group to block all but one reactive amine. The tert-butoxycarbonyl (Boc) group is a convenient choice as it can be removed under mild acidic conditions.[1][2] The Alloc group is another option, offering orthogonal deprotection conditions.[1]

  • Reaction Conditions: The choice of solvent can influence the selectivity of the N-functionalization.[1] Experiment with different solvents, such as DMF, acetonitrile, or chloroform, to optimize for your specific substrate. Temperature and concentration generally have a lesser effect on the product distribution.

Q2: My purification process is tedious and results in low yields. What are the best methods for purifying this compound ligands?

A2: Purification of this compound derivatives can be challenging due to their polarity and the potential for multiple products with similar properties.

  • Chromatography: While sometimes laborious, column chromatography is a common purification technique. Tailing on silica (B1680970) gel can be an issue due to the basicity of the amine groups. This can often be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.

  • High-Performance Liquid Chromatography (HPLC): For high-purity applications, semi-preparative HPLC is a powerful tool for separating complex mixtures of this compound derivatives.[3]

  • Crystallization: If your final product is a solid, crystallization can be a highly effective method for achieving high purity.

  • Acid/Base Extraction: For pyridine-phenolic ligand derivatives, an acid/base extraction protocol can be a facile method to remove significant impurities without resorting to gradient chromatography.[4]

Q3: I am struggling to synthesize an unsymmetrically substituted this compound ligand. What is a reliable synthetic strategy?

A3: The synthesis of unsymmetrical this compound ligands requires a carefully planned protecting group strategy to differentiate the nitrogen atoms.

  • Mono-protection: Start by protecting one of the secondary amines of the this compound macrocycle. For example, using a Boc or Alloc protecting group.[1]

  • First N-Functionalization: Introduce the first pendant arm onto the unprotected secondary amines.

  • Deprotection: Selectively remove the protecting group.

  • Second N-Functionalization: Introduce the second, different pendant arm onto the newly deprotected nitrogen.

This stepwise approach allows for the controlled and regioselective introduction of different functional groups.

Q4: What are the key differences between using Boc and Alloc protecting groups in this compound synthesis?

A4: Both Boc and Alloc are effective protecting groups for the secondary amines of this compound, but they offer different deprotection conditions, which is key for orthogonal synthesis strategies.

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OMild acidic conditions (e.g., TFA in DCM)Readily available, easy to introduce, and removed under mild conditions.[1][2]
Alloc Allyl chloroformatePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to Boc and other acid/base labile groups, allowing for selective deprotection.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the regioselective synthesis of this compound ligands.

Protocol 1: Mono-N-Boc Protection of this compound

This protocol describes the synthesis of N-Boc-Pyclen, a key intermediate for regioselective functionalization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1 equivalent) in DCM to the this compound solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure mono-N-Boc-Pyclen.

Protocol 2: Regioselective N-Alkylation of Mono-N-Boc-Pyclen

This protocol details the introduction of a pendant arm onto the mono-protected this compound.

Materials:

  • Mono-N-Boc-Pyclen

  • Alkylating agent (e.g., methyl 6-(chloromethyl)picolinate)

  • Sodium iodide (NaI)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of mono-N-Boc-Pyclen in ACN, add K₂CO₃ and NaI.

  • Add the alkylating agent to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC. A significant reduction in reaction time from several days to a few hours has been reported with heating.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated product.

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes the thermodynamic stability constants and dissociation half-lives of different Gd(III)-Pyclen complexes, highlighting the impact of the ligand structure on complex stability.

Complexlog KGdLpGdDissociation Half-Life (t1/2) in 0.1 M HCl
Gd-L1 (achiral) 20.4917.74-
Gd-L2 (achiral) 22.3720.25-
Gd-L3 (chiral) 22.21 ± 0.2219.79-
Gd-L4 (chiral) 23.28 ± 0.1021.76-
[GdL5]+ 20.47-Remarkably inert
[GdL6]+ 19.77--
Data sourced from[1][3]

Visualizations

The following diagrams illustrate key workflows and concepts in the regioselective synthesis of this compound ligands.

regioselective_synthesis_workflow start This compound mono_protection Mono-N-Protection (e.g., Boc, Alloc) start->mono_protection protected_this compound Mono-protected this compound mono_protection->protected_this compound alkylation1 First N-Alkylation protected_this compound->alkylation1 intermediate1 Unsymmetrically Functionalized Intermediate alkylation1->intermediate1 deprotection Deprotection intermediate1->deprotection deprotected_intermediate Deprotected Intermediate deprotection->deprotected_intermediate alkylation2 Second N-Alkylation deprotected_intermediate->alkylation2 final_product Unsymmetrical This compound Ligand alkylation2->final_product

Caption: Workflow for the regioselective synthesis of unsymmetrical this compound ligands.

troubleshooting_logic problem Low Yield of Mono-alkylated Product cause1 Poly-alkylation problem->cause1 cause2 Purification Loss problem->cause2 solution1a Optimize Stoichiometry (Excess this compound) cause1->solution1a solution1b Use Protecting Group (Boc or Alloc) cause1->solution1b solution2a Optimize Chromatography (Add base to eluent) cause2->solution2a solution2b Use Semi-preparative HPLC cause2->solution2b

Caption: Troubleshooting logic for low yields in mono-alkylation of this compound.

References

Pyclen Metalation Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for Pyclen metalation. This guide is designed for researchers, scientists, and drug development professionals to provide direct solutions to common issues encountered during the complexation of this compound and its derivatives with various metal ions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound metalation?

A1: The optimal pH for this compound metalation is crucial for achieving high radiochemical yield and is dependent on the specific metal ion and this compound derivative being used. For many radiometalation reactions, a slightly acidic pH is preferred to ensure the metal ion is in a soluble and reactive form while the chelator is sufficiently deprotonated for complexation. For instance, optimal radiolabeling of a this compound derivative with Yttrium-90 has been achieved in an acetate (B1210297) buffer at pH 4.75.[1][2][3] It is highly recommended to perform small-scale experiments to determine the optimal pH for your specific system.

Q2: How can I improve a low radiochemical yield?

A2: Low radiochemical yield can stem from several factors. Key areas to investigate include the presence of competing metal ion impurities, suboptimal pH, incorrect chelator concentration, or inappropriate temperature.[4][5] Ensure all labware is metal-free to avoid contamination from ions like Fe³⁺, Zn²⁺, or Cu²⁺.[5] Verifying the purity of the this compound precursor is also essential. Optimization of the reaction buffer, temperature, and incubation time should be systematically performed.

Q3: What are the typical reaction temperatures and times for this compound metalation?

A3: Reaction conditions vary depending on the metal and the this compound derivative. For example, a this compound derivative for ⁹⁰Y radiolabeling showed optimal results at 45-60°C for 15 minutes.[1][2][3] Complexation with Gd(III) has been performed at 100°C for 14 hours.[6] For Ga-¹⁸F, a this compound-based chelator achieved high radiochemical conversion at room temperature within 20 minutes.[7][8] It is important to consult literature for your specific this compound derivative and metal or to empirically determine these parameters.

Q4: How does the structure of the this compound derivative affect complex stability?

A4: The thermodynamic stability and kinetic inertness of this compound metal complexes are significantly influenced by the nature and arrangement of the pendant arms on the macrocyclic frame.[9][10][11][12] For instance, the introduction of picolinate (B1231196) arms can enhance the thermodynamic stability and complexation kinetics compared to carboxylate arms.[13] The specific arrangement of these arms (symmetric vs. dissymmetric) can also impact the stability and dissociation kinetics of the resulting complex.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Radiochemical Purity (RCP)
  • Potential Cause: Presence of competing metal ion contaminants in the radionuclide solution or reaction buffers.

  • Troubleshooting Steps:

    • Use high-purity water and reagents for all solutions.

    • Employ metal-free vials and pipette tips for the reaction setup.[5]

    • If using a generator-eluted radionuclide, ensure the absence of parental breakthrough or other metallic impurities.[14] Consider using a purification cartridge for the eluate.

  • Potential Cause: Suboptimal pH of the reaction mixture.

  • Troubleshooting Steps:

    • Prepare a series of buffers with varying pH values (e.g., from 3.5 to 6.5) to test the radiolabeling efficiency.

    • Carefully measure the final pH of the reaction mixture.

    • Ensure the buffering capacity is sufficient to maintain the desired pH after the addition of all components.

  • Potential Cause: Radiolysis of the precursor or the radiolabeled complex, especially at high radioactivity concentrations.

  • Troubleshooting Steps:

    • Add radical scavengers or antioxidants, such as ethanol (B145695) or ascorbic acid, to the reaction mixture.[5]

    • Minimize the reaction time and exposure of the product to high radioactive concentrations.

    • Consider performing the labeling in a larger volume to reduce the radioactivity concentration.

Issue 2: Complex Instability (Dissociation over time)
  • Potential Cause: The formed complex has insufficient kinetic inertness under physiological or experimental conditions.

  • Troubleshooting Steps:

    • Evaluate the stability of the complex in human serum or a relevant biological matrix over time.[1][2][3]

    • Perform challenge studies with competing chelators or metal ions to assess the kinetic inertness.

    • If instability is observed, consider modifying the this compound ligand structure to enhance its rigidity or the coordination of the pendant arms, which can improve complex stability.[10][11]

Issue 3: Formation of Unidentified Side Products
  • Potential Cause: Thermal degradation of the this compound-conjugate or the radiolabeled product at elevated temperatures.

  • Troubleshooting Steps:

    • Attempt the reaction at a lower temperature for a longer duration.

    • Analyze the reaction mixture using radio-HPLC to identify and quantify any impurities.

    • If the side product persists, purification of the final product using solid-phase extraction (e.g., C18 cartridge) or preparative HPLC may be necessary.[15]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Derivatives with Various Metal Ions

Metal IonThis compound DerivativepHTemperature (°C)TimeChelator ConcentrationReference
⁹⁰YPCTMB4.7545-6015 min10⁻⁴ to 10⁻² M[1][2][3]
Y³⁺PCTMB5.52513 min0.2 mM[1][3]
Gd³⁺This compound-dipicolinate610014 hN/A[6]
Ga-¹⁸FPC2A-based5Room Temp.20 minN/A[7][8]
Fe³⁺VariousN/AN/AN/AN/A[12][16]

Experimental Protocols

Protocol 1: General Procedure for ⁶⁸Ga Labeling of a this compound-based Precursor
  • Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5) using high-purity reagents and water.

    • Dissolve the this compound-based precursor in the reaction buffer to a concentration of 1 mg/mL.

  • Radiolabeling:

    • In a metal-free microcentrifuge tube, add 5-10 µg of the this compound precursor solution.

    • Add the ⁶⁸GaCl₃ eluate (purified from the generator) to the reaction tube.

    • Adjust the final pH to be within the optimal range (typically 3.5-5.0) using the reaction buffer. The final reaction volume should be around 0.5-1.0 mL.

    • Incubate the reaction mixture at the optimized temperature (e.g., 85-95°C) for 5-15 minutes.[17]

  • Purification and Quality Control:

    • After incubation, cool the reaction mixture.

    • Purify the labeled product using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.[17]

    • Elute the final product with an ethanol/water mixture.

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.[17]

Protocol 2: General Procedure for ¹⁷⁷Lu Labeling of a this compound-based Precursor
  • Preparation:

    • Prepare a reaction buffer (e.g., 0.4 M sodium acetate or ammonium (B1175870) acetate, pH 4.5-5.5).

    • Prepare a solution of ascorbic acid (or another antioxidant) to prevent radiolysis.

    • Dissolve the this compound-based precursor in high-purity water.

  • Radiolabeling:

    • In a clean reaction vial, combine the ¹⁷⁷LuCl₃ solution, the reaction buffer, and the antioxidant solution.

    • Add the this compound-based precursor (typically 1 µg per 370-740 MBq of ¹⁷⁷Lu).

    • Heat the reaction mixture at 95-100°C for 15-30 minutes.

  • Quality Control:

    • After cooling, determine the radiochemical purity by radio-TLC or radio-HPLC.

    • The final product should be a clear, colorless solution.

Visualizations

Troubleshooting_Workflow start Low Radiochemical Yield check_pH Is pH optimal? start->check_pH check_metal_ions Are metal ion contaminants present? check_pH->check_metal_ions No optimize_pH Adjust pH with appropriate buffer check_pH->optimize_pH Yes check_temp_time Are temperature and time optimized? check_metal_ions->check_temp_time No use_metal_free Use metal-free labware and high-purity reagents check_metal_ions->use_metal_free Yes check_reagents Is precursor/reagent purity confirmed? check_temp_time->check_reagents No optimize_conditions Systematically vary temperature and time check_temp_time->optimize_conditions Yes verify_purity Verify precursor purity (e.g., MS, NMR) check_reagents->verify_purity Yes success High Radiochemical Yield check_reagents->success No optimize_pH->success use_metal_free->success optimize_conditions->success verify_purity->success

Caption: Troubleshooting workflow for low radiochemical yield.

Experimental_Workflow prep 1. Preparation (Buffer, Precursor, Radionuclide) reaction 2. Radiolabeling Reaction (Combine reagents, Incubate) prep->reaction qc1 3. In-process Quality Control (e.g., radio-TLC) reaction->qc1 qc1->reaction RCP < 95% (Re-optimize) purification 4. Purification (e.g., SPE cartridge) qc1->purification RCP > 95% qc2 5. Final Quality Control (RCP, Stability) purification->qc2 final_product Final Radiolabeled Product qc2->final_product

Caption: General experimental workflow for this compound metalation.

References

Technical Support Center: Enhancing the Solubility of Pyclen Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Pyclen derivatives.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why is their solubility important?

This compound, or 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene, is a macrocyclic ligand known for its rigid structure.[1] Its derivatives are widely investigated for various applications, including as metal chelators for magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and luminescent bioprobes.[2][3][4] For these in vivo and in vitro biological applications, sufficient aqueous solubility is a critical prerequisite to ensure bioavailability, prevent precipitation, and allow for proper formulation and administration.

Q2: I have synthesized a new this compound derivative. What is the first step to assess its solubility?

The initial step is to perform a preliminary solubility screening in a range of relevant solvents. This typically includes aqueous buffers (e.g., phosphate-buffered saline at physiological pH), organic solvents commonly used for stock solutions (e.g., DMSO, ethanol), and potentially co-solvent mixtures. A simple qualitative assessment can be done by observing the visual clarity of the solution after adding a small amount of the compound to the solvent and vortexing. For quantitative analysis, a standardized protocol such as the shake-flask method followed by UV-Vis spectroscopy or UPLC-MS/MS is recommended.

Q3: My this compound derivative is poorly soluble in aqueous buffers. What are the primary strategies to improve its solubility?

Several strategies can be employed, often in combination:

  • pH Modification: this compound derivatives are aza-macrocycles and often have basic nitrogen atoms that can be protonated at acidic pH. Adjusting the pH of the aqueous buffer can significantly increase the solubility of the free ligand. For metal complexes, the optimal pH will depend on the overall charge and stability of the complex.

  • Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties within their central cavity, thereby increasing their apparent solubility in water.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in pharmaceutical formulations.

  • Salt Formation: If the this compound derivative has ionizable functional groups, forming a salt (e.g., a hydrochloride salt) can dramatically improve its aqueous solubility.

Q4: How do the functional groups on the this compound ring affect solubility?

The nature of the functional groups appended to the this compound macrocycle has a profound impact on solubility.

  • Hydrophilic groups: Introducing polar or ionizable groups like carboxylates (-COOH), phosphonates (-PO(OH)₂), or hydroxyls (-OH) will generally increase aqueous solubility. For instance, this compound derivatives with acetate (B1210297) or picolinate (B1231196) arms are often designed for aqueous applications.[7]

  • Hydrophobic groups: Large, nonpolar, or aromatic substituents, such as nitroimidazole pendants used in hypoxia imaging, can significantly decrease aqueous solubility.[8] In one study, a this compound derivative with a nitro group (L6) was reported to have poor solubility, which limited further solution-based studies.[1]

  • Overall charge: The net charge of the this compound derivative or its metal complex will influence its solubility. Charged species tend to be more soluble in polar solvents like water.

Troubleshooting Guide for this compound Derivative Solubility Issues

This section provides a systematic approach to troubleshooting and resolving common solubility problems.

Problem 1: The this compound derivative does not dissolve sufficiently in aqueous buffer for an in vitro assay.

This is a common challenge, especially for derivatives with hydrophobic functional groups. The following workflow can help identify a suitable solubilization strategy.

Troubleshooting_Solubility start Start: Poor aqueous solubility of this compound derivative ph_adjust Step 1: pH Adjustment Is the derivative ionizable? Adjust pH (e.g., to 2 units below pKa for bases). start->ph_adjust check_solubility1 Is solubility sufficient? ph_adjust->check_solubility1 cosolvent Step 2: Co-solvent Addition Try 1-10% DMSO, Ethanol, or PEG 400. Check for experimental compatibility. check_solubility1->cosolvent No success Success: Proceed with experiment check_solubility1->success Yes check_solubility2 Is solubility sufficient? cosolvent->check_solubility2 cyclodextrin (B1172386) Step 3: Cyclodextrin Complexation Use HP-β-CD or SBE-β-CD. Determine optimal derivative:CD ratio. check_solubility2->cyclodextrin No check_solubility2->success Yes check_solubility3 Is solubility sufficient? cyclodextrin->check_solubility3 surfactant Step 4: Surfactant Addition Use non-ionic surfactants (e.g., Tween® 80). Ensure concentration is above CMC. check_solubility3->surfactant No check_solubility3->success Yes check_solubility4 Is solubility sufficient? surfactant->check_solubility4 reformulate Consider derivatization or salt formation. check_solubility4->reformulate No check_solubility4->success Yes

Caption: Troubleshooting workflow for poor aqueous solubility.
Problem 2: The this compound derivative dissolves in an organic solvent for a stock solution but precipitates when diluted into aqueous media.

This is a common issue when using a high concentration of an organic co-solvent (like DMSO) for the stock solution. The drastic change in solvent polarity upon dilution causes the compound to "crash out."

Immediate Actions:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous medium. Try preparing serial dilutions to find a concentration that remains soluble.

  • Reduce the stock solution concentration: Prepare a less concentrated stock solution in the organic solvent. This will result in a lower percentage of the organic solvent in the final aqueous solution, which may prevent precipitation.

  • Modify the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.

If precipitation persists, refer to the advanced strategies in the workflow above (pH adjustment, co-solvents, cyclodextrins, surfactants) to improve the solubility in the final aqueous medium.

Experimental Protocols

Protocol 1: General Shake-Flask Method for Determining Thermodynamic Solubility

This method determines the equilibrium solubility of a this compound derivative in a specific solvent.

Materials:

  • This compound derivative (solid powder)

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, ensure low compound binding)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC/UPLC-MS)

Procedure:

  • Add an excess amount of the solid this compound derivative to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow larger particles to settle.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the remaining undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved this compound derivative using a pre-validated analytical method.

Protocol 2: Screening for Solubility Enhancement with Cyclodextrins

This protocol helps determine if a cyclodextrin can improve the aqueous solubility of your this compound derivative.

Materials:

  • This compound derivative (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Materials from Protocol 1

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in the aqueous buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add this compound Derivative: Add an excess amount of the solid this compound derivative to vials containing a known volume of each cyclodextrin solution (and the 0% control).

  • Equilibrate and Separate: Follow steps 3-8 from Protocol 1 for all samples.

  • Quantify and Analyze: Quantify the concentration of the dissolved this compound derivative in the filtrate from each cyclodextrin concentration. Plot the concentration of the dissolved derivative against the cyclodextrin concentration to generate a phase-solubility diagram. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.

Data Presentation: Illustrative Solubility of this compound Derivatives

The following table provides an illustrative summary of expected solubility trends for different this compound derivatives. Note: These are not experimental values but are based on general chemical principles and qualitative information from the literature.

This compound DerivativeFunctional GroupsExpected Aqueous Solubility (pH 7.4)Expected Solubility in DMSORationale
This compound (unsubstituted) NoneLow to ModerateHighThe macrocyclic backbone has some polarity from the amine groups, but the overall structure is relatively hydrophobic.
PCTA (this compound-triacetate) 3 x -CH₂COOHHighModerateThe three carboxylate groups are ionized at pH 7.4, making the molecule highly polar and water-soluble.[9]
This compound-picolinate derivative 2 x picolinate, 1 x acetateHighModerateSimilar to PCTA, the carboxylate groups on the picolinate and acetate arms confer high aqueous solubility.[10]
This compound-nitroimidazole derivative 1 x nitroimidazoleVery LowHighThe large, hydrophobic nitroimidazole group significantly reduces aqueous solubility.[8]
This compound-OH 1 x -OHModerateHighThe hydroxyl group increases polarity and hydrogen bonding potential compared to the unsubstituted this compound, leading to improved aqueous solubility.
Gd(PCTA) complex 3 x -CH₂COO⁻ (complexed)HighModerateThe overall complex is often charged and designed for aqueous administration as an MRI contrast agent. The hydrophilic carboxylate arms remain exposed to the solvent.

References

Technical Support Center: Pyclen Complex Stability in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyclen complexes for in vivo applications, with a specific focus on their stability in human serum.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound complexes in human serum.

Question/Issue Potential Cause(s) Suggested Solution(s)
1. Low radiolabeling efficiency of the this compound ligand. - Suboptimal pH: The pH of the reaction mixture is critical for efficient complexation. - Incorrect temperature: Radiolabeling reactions are often temperature-sensitive. - Presence of competing metal ions: Contaminating metal ions in buffers or reagents can compete with the desired radiometal for the this compound ligand. - Ligand concentration too low: Insufficient ligand concentration can lead to incomplete radiolabeling.- Optimize pH: Perform radiolabeling at the optimal pH for the specific this compound derivative and radiometal. For example, a pH of 4.75 is optimal for ⁹⁰Y labeling of PCTMB.[1] - Adjust temperature: Optimize the reaction temperature. For instance, ⁹⁰Y labeling of PCTMB is efficient at 45-60°C.[1] - Use metal-free buffers: Prepare all buffers and solutions with high-purity, metal-free water and reagents. - Increase ligand concentration: Ensure an adequate molar excess of the this compound ligand to the radiometal.
2. Poor stability of the this compound complex in human serum. - Transchelation: Endogenous metal-binding proteins (e.g., transferrin) or small molecule chelators in serum can strip the metal ion from the this compound complex.[2] - Transmetalation: Other metal ions present in the serum can displace the radiometal from the this compound ligand.[2] - Ligand modification: The structure of the this compound ligand and its functional groups can influence its stability. For example, the arrangement of picolinate (B1231196) arms around the this compound cycle can affect lability.[3] - pH sensitivity: Some this compound complexes exhibit pH-dependent stability.[4]- Ligand design: Select or design this compound derivatives with high thermodynamic stability and kinetic inertness. This compound-dipicolinate chelates have shown to be very efficient.[5] - Functional group optimization: The addition of certain functional groups can enhance stability. For instance, incorporating a pyridine (B92270) moiety into a polyaza macrocycle can lead to higher thermodynamic stability and kinetic inertness.[6] - Pre-screen stability: Evaluate the stability of the complex in human serum in vitro before in vivo studies.
3. Inconsistent or unexpected in vivo biodistribution. - Complex dissociation: If the complex is not sufficiently stable in vivo, the released radiometal may accumulate in non-target tissues like the liver or bone. - Lipophilicity changes: The lipophilicity of the complex can be altered by interactions with serum components, affecting its biodistribution. - Protein binding: Non-specific binding to serum proteins like albumin can alter the pharmacokinetic profile of the complex.[7]- Confirm in vitro stability: Ensure high stability in human serum for an extended period (e.g., >90% intact after 24 hours).[1] - Tune lipophilicity: Modify the this compound ligand to achieve the desired lipophilicity for the target application. For example, adding C12 alkyl chains increases the lipophilicity of a ⁹⁰Y-pyclen-dipicolinate complex.[5] - Assess protein binding: Characterize the extent of plasma protein binding of the this compound complex.
4. Difficulty in purifying the radiolabeled this compound complex. - Formation of byproducts: Incomplete radiolabeling or side reactions can lead to the formation of impurities. - Similar chromatographic behavior: The desired complex and impurities may have similar retention times, making separation challenging.- Optimize reaction conditions: Adjust pH, temperature, and reactant concentrations to maximize the yield of the desired product. - Use appropriate purification methods: Employ techniques like high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) with optimized conditions for separation.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Troubleshooting Workflow for this compound Complex Instability cluster_solutions Potential Solutions A Problem Encountered (e.g., Low Serum Stability) B Step 1: Verify Radiolabeling Efficiency A->B Start C Step 2: Re-evaluate Ligand Design B->C Radiolabeling >95%? S1 Optimize Labeling (pH, Temp, Conc.) B->S1 If No D Step 3: Assess In Vitro Serum Stability C->D Ligand Optimized? S2 Modify Ligand (Functional Groups) C->S2 If No E Step 4: Analyze Biodistribution Data D->E Stable in Serum? S3 Pre-screen Stability (Challenge Assays) D->S3 If No F Solution Implemented E->F Biodistribution as Expected? S4 Tune Lipophilicity E->S4 If No

Caption: A stepwise workflow for troubleshooting common issues with this compound complexes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a promising ligand for in vivo applications?

A1: this compound is an azamacrocyclic framework that, when functionalized with coordinating arms like carboxylates or picolinates, can form highly stable and kinetically inert complexes with various metal ions, including lanthanides and radiometals.[3] This high stability is crucial for in vivo applications to prevent the release of the metal ion, which could lead to toxicity and off-target accumulation.

Q2: How is the stability of a this compound complex typically evaluated in human serum?

A2: The stability is commonly assessed by incubating the radiolabeled this compound complex in human serum at 37°C for various time points (e.g., 1, 4, 24, 48, 72 hours).[1] At each time point, an aliquot of the serum is analyzed using techniques like high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), or size-exclusion chromatography to determine the percentage of the radiometal that remains complexed to the this compound ligand.[1][2][8]

Q3: What are "challenge" assays and why are they important for assessing stability?

A3: Challenge assays are in vitro experiments designed to mimic the in vivo environment where the this compound complex will encounter competing chelators. In these assays, the radiolabeled complex is incubated in the presence of a large excess of a strong chelating agent like DTPA or EDTA, or with a solution containing high concentrations of competing metal ions.[9] These assays provide a more stringent assessment of the kinetic inertness of the complex and its resistance to transchelation and transmetalation.

Q4: How does the choice of metal ion affect the stability of the this compound complex?

A4: The stability of the complex is highly dependent on the coordination chemistry of the metal ion and its compatibility with the this compound ligand's cavity size and donor atoms. The thermodynamic stability and kinetic inertness can vary significantly between different metal ions. For example, this compound-based ligands have been shown to form very stable complexes with Y³⁺ and Gd³⁺.[1][10]

Q5: Can the lipophilicity of a this compound complex be modified, and why is this important?

A5: Yes, the lipophilicity can be tuned by adding functional groups to the this compound backbone or its pendant arms. For instance, the addition of alkyl chains increases lipophilicity.[5] This is important because the lipophilicity of a complex influences its biodistribution, clearance mechanism, and ability to cross cell membranes, which are critical parameters for designing effective diagnostic and therapeutic agents.

This compound Complex and Serum Component Interaction Pathway

Serum_Interaction_Pathway Potential Interactions of this compound Complexes in Human Serum cluster_components Serum Components This compound This compound-Metal Complex Serum Human Serum Environment This compound->Serum Proteins Serum Proteins (e.g., Albumin, Transferrin) This compound->Proteins Non-specific Binding Metals Endogenous Metal Ions (e.g., Zn²⁺, Cu²⁺) Chelators Small Molecule Chelators (e.g., Citrate) Proteins->this compound Transchelation Metals->this compound Transmetalation

Caption: Interactions of a this compound-metal complex within the human serum environment.

Quantitative Data Summary

The stability of this compound complexes in serum is a critical parameter for their in vivo applications. The following table summarizes stability data for various this compound derivatives from the literature.

This compound DerivativeMetal IonStability in Serum (% Intact)Time (hours)Reference
PCTMB⁹⁰Y~90%24[1]
PCTMB⁹⁰Y~80%48-72[1]
PC2AM-NI⁴⁴ScStable4[2]
PC2A-Ph-NI⁴⁴ScStable4[2]

Key Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

Objective: To determine the stability of a radiolabeled this compound complex in human serum over time.

Materials:

  • Radiolabeled this compound complex

  • Freshly prepared human serum (filtered through a 0.22 µm filter)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C with 5% CO₂[8]

  • Analytical equipment (e.g., HPLC, TLC)

Procedure:

  • Add the radiolabeled this compound complex to a sterile microcentrifuge tube containing human serum to achieve the desired final concentration.

  • Incubate the mixture at 37°C in a humidified incubator with 5% CO₂.[8]

  • At predetermined time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot of the serum mixture.

  • To stop any further reaction and precipitate proteins, add an equal volume of cold acetonitrile (B52724) or ethanol (B145695) to the aliquot.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant, which contains the this compound complex and any dissociated radiometal, using a suitable analytical method (e.g., radio-HPLC, radio-TLC).

  • Quantify the percentage of radioactivity associated with the intact complex versus the free radiometal at each time point to determine the stability profile.

Protocol 2: Transchelation Challenge Assay

Objective: To assess the kinetic inertness of the this compound complex against a strong competing chelator.

Materials:

  • Radiolabeled this compound complex

  • A solution of a competing chelator (e.g., 1000-fold molar excess of DTPA or EDTA) in PBS, pH 7.4[9]

  • Incubator at 37°C

  • Analytical equipment (e.g., HPLC, TLC)

Procedure:

  • Add the radiolabeled this compound complex to a solution containing a large molar excess of the competing chelator.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots and analyze them to determine the percentage of the radiolabeled complex that has remained intact.

  • A high percentage of intact complex over time indicates good resistance to transchelation.

Logical Flow for Stability Assessment

Stability_Assessment_Flow Logical Flow for this compound Complex Stability Assessment A Synthesize and Characterize This compound-Metal Complex B Radiolabel this compound Ligand A->B C Purify Radiolabeled Complex (e.g., HPLC) B->C D In Vitro Stability Assays C->D E Serum Stability Assay D->E Primary Screen F Challenge Assays (Transchelation/Transmetalation) D->F Secondary Screen G Assess In Vivo Biodistribution in Animal Model E->G Stable I Re-design Ligand or Optimize Complex E->I Unstable F->G Inert F->I Labile H Proceed to Further Preclinical Development G->H Favorable Biodistribution G->I Unfavorable Biodistribution

References

Side-bridged Pyclen derivatives for enhanced rigidity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with side-bridged Pyclen derivatives. The information is designed to address common challenges encountered during synthesis, purification, and complexation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of introducing a side-bridge to a this compound macrocycle?

A1: The principal benefit of incorporating a side-bridge, typically an ethyl bridge between adjacent nitrogen atoms, is the enhancement of the macrocycle's structural rigidity. This pre-organization of the ligand's binding cavity can lead to metal complexes with significantly improved thermodynamic stability and kinetic inertness. The increased rigidity can also influence the coordination geometry and the properties of the resulting complex, which is particularly relevant in the design of metal-based diagnostics and therapeutics.

Q2: I am observing a low yield in the synthesis of my side-bridged this compound derivative. What are the common points of failure?

A2: Low yields in the synthesis of side-bridged this compound derivatives can often be attributed to several factors. One common issue is the choice of solvent during the alkylation of the tetraazamacrocycle-glyoxal condensate; nonpolar chlorinated solvents like dichloromethane (B109758) have been shown to produce higher yields compared to acetonitrile (B52724), especially when using pyridyl-derived alkyl halides.[1] Another point of failure can be the purity of the starting materials, as impurities can lead to unwanted side reactions.

Q3: During the complexation of a side-bridged this compound derivative with CuCl₂, I noticed the formation of a precipitate. What is happening?

A3: The complexation of side-bridged this compound ligands with copper(II) chloride in acetonitrile can be susceptible to a redox process that results in the destruction of the complex and the precipitation of metallic copper.[1] This phenomenon is thought to be related to the presence of the secondary amine in the side-bridged ligand, as it is not observed with cross-bridged derivatives that have all tertiary amine donors.[1] It is advisable to keep the reaction time short (e.g., around 15 minutes) to minimize this decomposition.[1]

Q4: How does the regiochemistry of functionalization on the this compound ring affect the stability of the resulting metal complexes?

A4: The arrangement of pendant arms on the this compound macrocycle has a significant impact on the thermodynamic stability and dissociation kinetics of the metal complexes. For instance, studies on regioisomeric this compound-based ligands have demonstrated that different placements of picolinate (B1231196) or acetate (B1210297) arms can lead to stability constants that differ by orders of magnitude.[2][3] This is attributed to the steric and electronic effects imposed by the substituents, which influence the pre-organization of the ligand and its ability to encapsulate a metal ion.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Pyridine-Armed Side-Bridged this compound (SB-PyCyclen)

If you are experiencing low yields during the synthesis of SB-PyCyclen, consider the following troubleshooting steps:

  • Problem: Inefficient alkylation of the tetraazamacrocycle-glyoxal condensate.

    • Solution: Switch the reaction solvent from acetonitrile to a nonpolar chlorinated solvent such as dichloromethane. This has been shown to improve yields to approximately 80%.[1]

  • Problem: Incomplete reduction of the quaternary ammonium (B1175870) salt intermediate.

    • Solution: Ensure an adequate excess of the reducing agent, sodium borohydride (B1222165), is used. The reaction should be monitored by a suitable method (e.g., TLC or LC-MS) to confirm the complete consumption of the starting material.

  • Problem: Difficulty in purifying the final product.

    • Solution: Pyridine derivatives can be challenging to purify via column chromatography due to their basicity, which can cause tailing on silica (B1680970) gel.[4] Consider adding a small amount of a base like triethylamine (B128534) to the eluent. Alternatively, acid-base extraction can be an effective purification strategy.[4]

Issue 2: Instability of Copper(II) Complexes with Side-Bridged this compound Ligands

If you are observing decomposition of your copper(II) complex, characterized by the precipitation of copper metal, follow this guidance:

  • Problem: Redox-mediated decomposition of the complex in acetonitrile.

    • Solution 1: Minimize Reaction Time: Limit the duration of the complexation reaction. Stirring for as little as 15 minutes can be sufficient to form the complex while minimizing decomposition.[1]

    • Solution 2: Solvent Exploration: While acetonitrile is a common solvent for complexation, its use with CuCl₂ and side-bridged this compound ligands can be problematic.[1] Consider exploring alternative solvents that may not promote the observed redox process.

    • Solution 3: Change of Copper Salt: The choice of the copper salt (e.g., counter-ion) might influence the redox potential of the system. Experimenting with other copper(II) salts, such as copper(II) triflate or perchlorate, may mitigate the issue.

Data Presentation

Table 1: Thermodynamic Stability Constants of Gd(III) Complexes with this compound-Based Ligands

LigandlogKGdLpGdReference
L5 (3,9-pc2pa)20.47-[5]
L6 (3,6-pc2pa)19.77-[5]
Gd-L322.21 ± 0.2219.79[6]
Gd-L423.28 ± 0.1021.76[6]
1,4-H₃DO₂APA16.98-[2]
1,7-H₃DO₂APA16.33-[2]

Table 2: Stability Constants of Sc(III) and Mn(II) Complexes with this compound Derivatives

LigandMetal Ionlog KMLReference
PC2AMnBuSc(III)19.53(4)[7][8]
3,9-PC2AMn(II)17.09(2)[3]
3,6-PC2AMn(II)15.53(1)[3]

Experimental Protocols

Protocol 1: Synthesis of Mono-pyridyl Side-Bridged Cyclen (SB-PyCyclen)

This protocol is based on the synthesis described in the literature.[1]

  • Step 1: Alkylation of Tetraazamacrocycle-Glyoxal Condensate

    • Dissolve the tetraazamacrocycle-glyoxal condensate in dichloromethane (CH₂Cl₂).

    • Add the pyridyl-derived alkyl halide to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water to remove any water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the mono-quaternary ammonium salt intermediate.

  • Step 2: Reduction to SB-PyCyclen

    • Dissolve the intermediate from Step 1 in a suitable solvent, such as methanol (B129727) or ethanol.

    • Add an excess of sodium borohydride (NaBH₄) portion-wise while stirring the solution.

    • Continue stirring until the reaction is complete, as indicated by TLC or LC-MS.

    • Carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid solution.

    • Remove the solvent under reduced pressure.

    • Extract the product into an organic solvent and purify using column chromatography or acid-base extraction.

Visualizations

Synthesis_Workflow start Start: Tetraazamacrocycle-glyoxal condensate alkylation Alkylation (Pyridyl alkyl halide, CH2Cl2) start->alkylation intermediate Mono-quaternary ammonium salt alkylation->intermediate reduction Reduction (NaBH4) intermediate->reduction product Crude SB-PyCyclen reduction->product purification Purification (Column Chromatography or Acid-Base Extraction) product->purification final_product Pure SB-PyCyclen purification->final_product

Caption: Synthetic workflow for side-bridged this compound derivatives.

Troubleshooting_Logic start Low Yield in Synthesis? check_solvent Check Alkylation Solvent start->check_solvent Yes check_reduction Verify Complete Reduction start->check_reduction Yield still low solvent_solution Use CH2Cl2 instead of MeCN check_solvent->solvent_solution check_purification Optimize Purification check_reduction->check_purification Reduction complete reduction_solution Add excess NaBH4 Monitor reaction check_reduction->reduction_solution purification_solution Use base in eluent or Acid-Base Extraction check_purification->purification_solution

Caption: Troubleshooting logic for low synthesis yield.

References

Modifying Pyclen pyridine moiety to tune electrochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers modifying the pyridine (B92270) moiety of Pyclen-based macrocycles to tune the electrochemical properties of their metal complexes.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected side products in the synthesis of our functionalized this compound ligand. What are some common pitfalls?

A1: Synthesis of functionalized this compound derivatives can be challenging. Common issues include:

  • Incomplete Reactions: The alkylation of the secondary amines on the this compound macrocycle can be sluggish. Reaction times may need to be extended, or heating under reflux might be necessary to drive the reaction to completion. The use of additives like NaI can sometimes reduce reaction times and improve yields.[1]

  • Over-alkylation: If multiple secondary amine sites are available for functionalization, statistical mixtures of products can result. To achieve regioselective functionalization, it is often necessary to use protecting groups like Boc (tert-butoxycarbonyl) or Alloc (allyloxycarbonyl) to selectively block certain amine positions.[1][2]

  • Purification Challenges: The polarity of this compound derivatives can make them difficult to purify. Column chromatography on silica (B1680970) gel is a common method, but careful selection of the eluent system is critical. In some cases, purification may require crystallization or the use of specialized chromatography resins.

Q2: Our cyclic voltammogram shows an irreversible or poorly defined redox wave for our metal-Pyclen complex. What could be the cause?

A2: An irreversible or poorly defined redox wave can indicate several issues:

  • Decomposition of the Complex: The metal complex may not be stable under the electrochemical conditions. This can be particularly true at the extremes of the potential window. Consider narrowing the potential window or changing the solvent and electrolyte system.

  • Adsorption to the Electrode Surface: The complex or its decomposition products may be adsorbing to the working electrode, leading to fouling and distorted voltammograms. Polishing the electrode between scans is crucial.

  • Slow Electron Transfer Kinetics: The electron transfer process itself may be slow. Try lowering the scan rate to see if the wave becomes more reversible.

  • Presence of Impurities: Impurities in the sample, solvent, or electrolyte can interfere with the electrochemical measurement. Ensure all components are of high purity.[3]

Q3: How does the electronic nature of the substituent on the pyridine ring affect the redox potential of the metal complex?

A3: The electronic properties of the substituent at the 4-position of the pyridine ring directly tune the electrochemical properties of the resulting metal complex.[4][5][6]

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or methoxy (B1213986) (-OMe) increase electron density on the pyridine nitrogen, strengthening its bond to the metal center.[5][6] This makes the metal center more electron-rich and thus harder to reduce, shifting the redox potential to more negative values.[6][7]

  • Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), trifluoromethyl (-CF3), nitrile (-CN), or nitro (-NO2) decrease electron density on the pyridine nitrogen.[4][6] This makes the metal center more electron-deficient and easier to reduce, resulting in a shift of the redox potential to more positive values.[6][7]

Troubleshooting Guides

Guide 1: Synthesis of a 4-Substituted this compound Derivative

This guide outlines a general workflow for synthesizing a this compound derivative with a functional group at the 4-position of the pyridine ring, a common strategy for tuning electrochemical properties.

Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Metal Complexation start Start with 4-substituted 2,6-dibromopyridine step1 Richman-Atkins Cyclization start->step1 Tosyl-protected diamines step2 Deprotection of amine protecting groups step1->step2 step3 Purification (e.g., Chromatography) step2->step3 end_ligand Isolated Functionalized This compound Ligand step3->end_ligand step4 React Ligand with Metal Salt (e.g., Fe(OTf)3, FeCl2) end_ligand->step4 step5 Purification and Crystallization step4->step5 end_complex Isolated Metal-Pyclen Complex step5->end_complex

Caption: General workflow for the synthesis of 4-substituted this compound ligands and their subsequent metal complexation.

Guide 2: Interpreting Electrochemical Data

This diagram illustrates the expected trend in the Fe(III)/Fe(II) redox potential when modifying the this compound pyridine moiety with electron-donating versus electron-withdrawing groups.

Redox_Potential_Tuning cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) center Unsubstituted this compound-Fe Complex (e.g., 4-H) effect_ewg Harder to Oxidize (Easier to Reduce) center->effect_ewg More Positive E1/2 edg 4-OH, 4-NMe2 effect_edg Easier to Oxidize (Harder to Reduce) edg->effect_edg effect_edg->center More Negative E1/2 ewg 4-Cl, 4-CF3, 4-NO2 ewg->effect_ewg

Caption: Relationship between pyridine substituent and the Fe(III)/Fe(II) redox potential of this compound complexes.

Data Summary

The following tables summarize the effect of different substituents on the pyridine ring of this compound-based ligands on the electrochemical properties and thermodynamic stability of their iron complexes.

Table 1: Electrochemical Potentials of Fe(III)-Pyclen Complexes with Varied Pyridine Substituents.[6][7]

Ligand4-Position SubstituentE½ (mV vs. Fc+/Fc) in DMF
FeL1-OH-462
FeL2-H-453
FeL3-Cl-414
FeL4-CF₃-389
FeL5-CN-380
FeL6-NO₂-372

Table 2: Thermodynamic Stability Constants (log β) for Fe(II) and Fe(III) Complexes.[6]

Ligand4-Position Substituentlog β (Fe(II))log β (Fe(III))
L1-OH10.322.8
L2-H10.823.0
L3-Cl11.222.6
L4-CF₃11.322.0
L5-CN11.421.7

Experimental Protocols

Protocol 1: General Synthesis of a 4-Substituted this compound-Iron(III) Complex

This protocol is a generalized procedure based on reported syntheses.[6]

  • Ligand Synthesis: The functionalized this compound ligand (e.g., L1-L6) is synthesized according to established literature procedures, typically involving a Richman-Atkins cyclization followed by deprotection.

  • Complexation: a. Dissolve the functionalized this compound ligand (1 equivalent) in a suitable solvent such as methanol (B129727) or acetonitrile. b. Add a solution of an iron(III) salt, for example, iron(III) trifluoromethanesulfonate (B1224126) (Fe(OTf)₃) or iron(III) chloride (FeCl₃), (1 equivalent) in the same solvent to the ligand solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Reduce the solvent volume under reduced pressure. e. The crude product can often be precipitated by the addition of a less polar solvent like diethyl ether.

  • Purification: a. Collect the solid product by filtration and wash with a small amount of cold solvent. b. If necessary, the complex can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Protocol 2: Cyclic Voltammetry Measurement

This protocol outlines a standard procedure for electrochemical analysis.[7]

  • Preparation of the Solution: a. Prepare a 3-4 mM solution of the iron-Pyclen complex in an appropriate solvent (e.g., N,N-Dimethylformamide, DMF). b. Add a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) ([Bu₄N][BF₄]), to the solution.

  • Electrochemical Cell Setup: a. Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver ion (Ag/Ag⁺) reference electrode.

  • Measurement: a. Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with the solvent, and dry before each measurement. b. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment. c. Record the cyclic voltammogram at a scan rate of 100 mV/s.

  • Data Standardization: a. After recording the voltammogram of the sample, add a small amount of ferrocene (B1249389) as an internal standard. b. Record the voltammogram again and determine the half-wave potential (E½) of the Fc⁺/Fc redox couple. c. Normalize all reported potentials for the sample to the measured E½ of the Fc⁺/Fc couple.

References

Validation & Comparative

Pyclen vs. DOTA: A Comparative Guide to Gadolinium Complexation for Enhanced MRI

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two leading macrocyclic chelators for gadolinium-based contrast agents, assessing their impact on the stability, relaxivity, and overall performance in Magnetic Resonance Imaging (MRI).

In the landscape of MRI contrast agents, the quest for safer and more efficient gadolinium (Gd³⁺)-based probes is paramount. The macrocyclic chelators Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) have emerged as cornerstone scaffolds for the development of next-generation contrast agents. This guide provides an objective comparison of their performance in gadolinium complexation, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chelator for their applications.

Executive Summary

Both this compound and DOTA form highly stable complexes with gadolinium, a critical feature to minimize the in vivo release of toxic free Gd³⁺ ions.[1] Macrocyclic chelates, in general, offer superior kinetic inertness compared to their linear counterparts.[2][3] However, subtle structural differences between the this compound and DOTA frameworks lead to distinct physicochemical properties, notably affecting their thermodynamic stability, kinetic inertness, and relaxivity—the measure of a contrast agent's efficacy. Recent studies on this compound-based complexes have highlighted their potential for substantial enhancements in relaxivity and stability.[4][5][6]

Quantitative Performance Comparison

The following tables summarize key quantitative data for Gd-Pyclen and Gd-DOTA derivatives from various studies. It is important to note that absolute values can vary depending on the specific derivatives and experimental conditions.

ParameterGd-Pyclen DerivativesGd-DOTA & DerivativesSignificance
Thermodynamic Stability (log KGdL) 20.49 - 23.28[7]~22.09 - 25.8[1][7]A higher value indicates a more stable complex at equilibrium.
Conditional Stability (pGd) 17.74 - 21.76[7]~22.09 (for Gd-DOTA)[7]Represents stability under physiological conditions (pH 7.4).
Longitudinal Relaxivity (r1) [mM⁻¹s⁻¹] 2.98 - 4.53 (in water)[7]4.2 (Gd-DOTA in water)[8]Higher relaxivity leads to greater image enhancement at lower doses.
Dissociation Half-life (t1/2) in 0.1 M HCl Varies with derivative[7]~13 hours (for Gd-DOTA)[9]A longer half-life indicates greater kinetic inertness and resistance to demetallation.

Table 1: Key Performance Indicators of Gd-Pyclen and Gd-DOTA Complexes.

Molecular Structure and Complexation

The structural differences between this compound and DOTA are fundamental to their chelating properties. DOTA is a 12-membered tetraaza macrocycle with four pendant acetate (B1210297) arms, creating a highly symmetric and pre-organized cavity for the gadolinium ion.[10] this compound, a 12-membered macrocycle containing a pyridine (B92270) unit, offers a more rigid framework.[11]

cluster_this compound This compound Ligand cluster_dota DOTA Ligand P1 N C1 C P1->C1 P2 N C3 C P2->C3 P3 N C5 C P3->C5 P4 N C8 C P4->C8 C2 C C1->C2 C2->P2 C4 C C3->C4 C4->P3 C6 C C5->C6 C7 C C6->C7 C7->P4 C11 C C7->C11 C9 C C8->C9 C10 C C9->C10 C10->C11 C11->P1 D1 N DC1 C D1->DC1 CH₂COOH CH₂COOH D1->CH₂COOH D2 N DC3 C D2->DC3 D2->CH₂COOH D3 N DC5 C D3->DC5 D3->CH₂COOH D4 N DC7 C D4->DC7 D4->CH₂COOH DC2 C DC1->DC2 DC2->D2 DC4 C DC3->DC4 DC4->D3 DC6 C DC5->DC6 DC6->D4 DC8 C DC7->DC8 DC8->D1 G cluster_synthesis Ligand Synthesis cluster_complexation Gadolinium Complexation start Starting Materials steps Multi-step Organic Synthesis (e.g., alkylation, protection/deprotection) start->steps purification1 Purification (e.g., HPLC, crystallization) steps->purification1 ligand Purified Ligand purification1->ligand reaction Reaction in H₂O (pH adjustment) ligand->reaction gd_salt GdCl₃·6H₂O gd_salt->reaction purification2 Purification of Gd-Complex reaction->purification2 G cluster_protocol Kinetic Inertness Protocol start Gd-Complex Solution challenge Addition of Challenging Agent (e.g., Zn²⁺, HCl) start->challenge incubation Incubation over Time (e.g., 37 °C) challenge->incubation monitoring Monitoring Dissociation (e.g., HPLC, Relaxivity) incubation->monitoring

References

A Comparative Analysis of Pyclen and Cyclen-Based Chelators for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical decision in the design of metal-based radiopharmaceuticals and imaging agents. This guide provides an objective comparison of Pyclen and cyclen-based chelators, summarizing key performance data and outlining detailed experimental protocols to support informed decision-making in the development of next-generation therapeutic and diagnostic agents.

The macrocyclic chelators, cyclen and its pyridine-containing analogue, this compound, form the foundational scaffolds for a wide array of bifunctional chelators used in nuclear medicine and magnetic resonance imaging (MRI). The choice between these two frameworks can significantly impact the stability, labeling efficiency, and in vivo performance of the final drug product. This guide delves into a comparative analysis of their properties, supported by experimental data from peer-reviewed literature.

Structural and Chemical Properties

Cyclen (1,4,7,10-tetraazacyclododecane) is a 12-membered macrocycle with four secondary amine groups. Its derivatives, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), are widely used for chelating a variety of metal ions. This compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) incorporates a pyridine (B92270) ring into the macrocyclic backbone, which imparts greater rigidity to the structure. This structural constraint has been shown to enhance the thermodynamic stability and kinetic inertness of the resulting metal complexes.

Below is a diagram illustrating the fundamental structures of cyclen and this compound.

Figure 1: Chemical structures of Cyclen and this compound backbones.

Comparative Performance Data

The selection of a chelator is often dictated by the specific radionuclide or metal ion to be used and the desired in vivo stability. The following tables summarize key quantitative data comparing this compound and cyclen-based chelators.

Table 1: Thermodynamic Stability Constants (log K)

Thermodynamic stability is a crucial parameter indicating the strength of the metal-ligand bond. Higher log K values suggest a more stable complex, which is less likely to release the metal ion in vivo.

ChelatorMetal Ionlog KReference
[Gd(do2pa)]+ (cyclen-based)Gd(III)17.27[1]
[GdL5]+ (this compound-based)Gd(III)20.47[1]
[GdL6]+ (this compound-based)Gd(III)19.77[1]
Y-PCTMB (this compound-based)Y(III)19.49[2][3]
Cu-DOTPI (cyclen-based)Cu(II)23.11
Lu-DOTPI (cyclen-based)Lu(III)20.0
Y-DOTPI (cyclen-based)Y(III)19.6
Gd-DOTPI (cyclen-based)Gd(III)21.0

Note: L5 and L6 are regioisomers of this compound functionalized with picolinic acid pendant arms. DOTPI is a cyclen-based tetraphosphinate chelator. PCTMB is the tri-n-butyl phosphonate (B1237965) ester of this compound.

The data clearly indicates that for Gd(III), the this compound-based chelators (L5 and L6) form significantly more stable complexes than the analogous cyclen-based chelator [Gd(do2pa)]+.[1]

Table 2: Radiolabeling Efficiency and Conditions

Efficient radiolabeling under mild conditions is highly desirable to preserve the integrity of sensitive biomolecules to which the chelator may be conjugated.

ChelatorRadionuclideConcentrationTemperature (°C)Time (min)Radiochemical Yield (%)Reference
DOTA (cyclen-based)197m/gHg10-4 M80-0-6[4][5]
TCMC (cyclen-based)197m/gHg10-4 M80-0-6[4][5]
DOTPI(RGD)4 (cyclen-based)177Lu---Improved vs. DOTA
DOTPI(RGD)4 (cyclen-based)64Cu---Improved vs. DOTA
DOTA-2Py, -3Py, -4Py (cyclen-based)64Cu1 x 10-4 MRoom Temp5Quantitative[6]
PCTMB (this compound-based)90Y10-4 - 10-2 M45-6015-[2][3]

Note: TCMC is also known as DOTAM. DOTA-xPy are DOTA derivatives with pyridine moieties. DOTPI(RGD)4 is a tetrameric conjugate.

While DOTA and TCMC show low radiochemical yields with 197m/gHg even under harsh conditions[4][5], derivatives of cyclen such as DOTA-xPy can achieve quantitative labeling of 64Cu at room temperature within minutes.[6] this compound-based PCTMB also demonstrates efficient labeling with 90Y under relatively mild conditions.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for key experiments.

Synthesis of a this compound-Based Ligand (L5)

The synthesis of the this compound-based ligand L5, functionalized with picolinic acid pendant arms, is a multi-step process. A representative workflow is depicted below.

start N3-pyclen-Boc (1) step1 Introduction of two picolinate (B1231196) moieties (NaI, reflux heating, 7 hours) start->step1 intermediate Intermediate compound 2 step1->intermediate step2 Deprotection intermediate->step2 end Ligand L5 (chlorohydrate salt) step2->end

Figure 2: Synthetic workflow for this compound-based ligand L5.

A detailed procedure involves starting with N3-pyclen-Boc.[1] The two picolinate moieties are introduced on the two secondary amine functions. The use of NaI and reflux heating significantly reduces the reaction time to 7 hours and increases the yield to 95%.[1] The final step involves deprotection to yield the L5 ligand as a chlorohydrate salt.[1]

Radiolabeling Protocol with 90Y

A typical radiolabeling experiment involves the incubation of the chelator with the radionuclide under optimized conditions of pH, temperature, and concentration.

start Prepare 90Y in acetate (B1210297) medium step1 Add PCTMB chelator (10^-4 to 10^-2 M) in acetate buffer (pH 4.75) start->step1 step2 Incubate at 45-60 °C for 15 minutes step1->step2 step3 Analyze radiochemical purity (e.g., TLC) step2->step3 end [90Y(PCTMB)] radiochelate step3->end

Figure 3: Experimental workflow for 90Y radiolabeling.

For the radiolabeling of the this compound-based chelator PCTMB with 90Y, optimal conditions were found to be a chelator concentration of 10-4 to 10-2 M in an acetate buffer at pH 4.75, with incubation at 45-60 °C for 15 minutes.[2][3]

In Vitro Stability Assay

The stability of a radiolabeled complex is often assessed by challenging it in human serum or against other chelating agents.

start Prepare radiolabeled complex (e.g., [90Y(PCTMB)]) step1 Incubate in human serum at 37 °C start->step1 step2 Take aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72 h) step1->step2 step3 Analyze the percentage of intact radiotracer (e.g., by thin-layer chromatography) step2->step3 end Determine in vitro stability profile step3->end

Figure 4: Workflow for in vitro stability assessment.

In vitro stability studies of [90Y(PCTMB)] in human serum showed that approximately 90% of the activity remained as the intact radiotracer after 24 hours, and 80% after 48 to 72 hours, indicating good stability.[2][3]

Conclusion

The choice between this compound and cyclen-based chelators is nuanced and depends heavily on the specific application. The greater rigidity of the this compound backbone generally leads to complexes with higher thermodynamic stability, which is a significant advantage for in vivo applications where metal decomplexation can lead to toxicity and off-target radiation. However, cyclen-based chelators, particularly with modified pendant arms, have demonstrated excellent and rapid radiolabeling kinetics under mild conditions for certain radiometals.

This guide provides a foundational comparison to aid in the rational design and selection of chelators for novel radiopharmaceuticals and imaging agents. The provided data and protocols should serve as a valuable resource for researchers in this dynamic field. It is recommended to consult the primary literature for more in-depth information and specific experimental details relevant to your research goals.

References

In Vivo Performance of Pyclen-Based MRI Contrast Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is evolving, with a growing emphasis on safety and efficacy. Pyclen-based chelators represent a promising class of ligands for developing next-generation MRI contrast agents, offering high stability and relaxivity. This guide provides an objective comparison of the in vivo performance of this compound-based contrast agents against established gadolinium-based contrast agents (GBCAs), supported by experimental data.

Comparative Performance Data

The following tables summarize the key performance metrics of various this compound-based and commercially available MRI contrast agents.

Table 1: Longitudinal Relaxivity (r1) of MRI Contrast Agents

Contrast AgentChelate TypeMetal Ionr1 Relaxivity (mM⁻¹s⁻¹)Magnetic Field (T)MediumTemperature (°C)
This compound-Based Agents
GadopiclenolThis compoundGd³⁺12.21.41WaterN/A
12.81.41Human Serum37
11.63.0Human Serum37
Gd-X-PCTA-2This compoundGd³⁺Higher than Gd-PCTAN/AN/AN/A
Gd-PCTAThis compoundGd³⁺5.10.47 (20 MHz)Water (pH 7)40
Mn-PyC3AThis compoundMn²⁺2.11.4Buffer (pH 7.4)37
3.81.4Bovine Blood Plasma37
3.43.0Human Blood Plasma37
Gadolinium-Based Agents (Alternatives)
Gadobutrol (Gadovist®)MacrocyclicGd³⁺4.78 - 5.51.5Human Plasma/Blood37
4.973.0Human Plasma37
3.837.0Human Plasma37
Gd-DOTA (Dotarem®)MacrocyclicGd³⁺3.61.5Blood Plasma37
3.321.5Human Plasma37
3.003.0Human Plasma37

N/A: Not available in the provided search results.

Table 2: In Vivo Biodistribution and Clearance of Selected MRI Contrast Agents in Rodent Models

Contrast AgentAnimal ModelPrimary Clearance PathwayOrgan Retention (24h post-injection)
Gd-X-PCTA-2MouseRenalLower residue in liver and kidney compared to Gd-PCTA.[1]
Gd-PCTAMouseRenalHigher residue in liver and kidney compared to Gd-X-PCTA-2.[1]
Mn-PyC3ARatMixed Renal and Hepatobiliary>99% eliminated by 24h.[2]
Gd-DOTARat (renal impairment model)RenalHigher retention than Mn-PyC3A at 7 days.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of MRI contrast agents. Below are outlines of key experimental protocols for in vivo validation.

Animal Preparation for In Vivo MRI
  • Animal Model: Typically, mice or rats are used for initial in vivo studies. For specific disease models, tumor-bearing mice (e.g., with xenografts or orthotopic tumors) are utilized.

  • Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure to prevent motion artifacts. Isoflurane (1-3% in oxygen) is commonly used.

  • Catheterization: For intravenous administration of the contrast agent, a catheter is typically placed in the tail vein or via retro-orbital injection.

  • Physiological Monitoring: The animal's body temperature, respiratory rate, and electrocardiogram (ECG) are monitored and maintained within a stable physiological range. Body temperature is often maintained using a warm air system.

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Imaging

DCE-MRI is a technique used to assess vascular properties such as perfusion and permeability by acquiring a series of T1-weighted images before, during, and after the administration of a contrast agent.

  • Imaging System: A high-field MRI scanner (e.g., 7T or 9.4T) is typically used for small animal imaging to achieve high spatial resolution.

  • Pulse Sequence: A T1-weighted fast spoiled gradient-echo (FSPGR) or similar rapid acquisition sequence is employed.

  • Imaging Parameters (Example for a 9.4T scanner):

    • Repetition Time (TR): ~200 ms (B15284909) (ECG-gated)

    • Echo Time (TE): ~3 ms

    • Flip Angle: 90° for the dynamic series

    • Field of View (FOV): ~32 x 32 mm

    • Matrix Size: 64 x 64 or 128 x 128

    • Slice Thickness: 1-2 mm

  • Contrast Agent Administration: A bolus of the contrast agent (e.g., 0.1 mmol/kg for gadolinium-based agents, dose may vary for investigational agents) is injected intravenously via the catheter, followed by a saline flush. The injection is often performed using a syringe pump for a consistent injection rate.

  • Image Acquisition: A baseline of 10-20 images is acquired before contrast injection. Image acquisition continues for a set period (e.g., 10-30 minutes) after injection to capture the wash-in and wash-out kinetics of the contrast agent in the tissue of interest.

  • Data Analysis: Regions of interest (ROIs) are drawn on the tumor and a reference tissue (e.g., muscle). The signal intensity changes over time within these ROIs are used to generate time-intensity curves. Pharmacokinetic models (e.g., the Tofts model) can be applied to these curves to quantify parameters such as Ktrans (volume transfer constant) and ve (extravascular extracellular space volume fraction).

Biodistribution Studies using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Biodistribution studies are essential to determine the fate of the contrast agent in the body, including its uptake in various organs and its clearance pathways.

  • Animal Dosing: A known dose of the contrast agent is administered to a cohort of animals (typically mice).

  • Tissue Harvesting: At predefined time points (e.g., 1 hour, 4 hours, 24 hours, 7 days) post-injection, animals are euthanized, and major organs (e.g., liver, kidneys, spleen, heart, lungs, brain, bone) and fluids (blood, urine) are collected.

  • Sample Preparation: The collected tissues are weighed and then digested, typically using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) and heat, to break down the organic matrix and bring the metal ion into solution.

  • ICP-MS Analysis: The concentration of the metal ion (e.g., Gadolinium or Manganese) in the digested samples is quantified using ICP-MS. This technique offers high sensitivity and specificity for elemental analysis.

  • Data Expression: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or the total percentage of the injected dose per organ.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action cluster_1 In Vivo Validation Workflow CA Contrast Agent (this compound-based) Water Water Protons (in tissue) CA->Water Shortens T1 relaxation time MRI MRI Scanner Water->MRI Signal detection Signal Enhanced MR Signal MRI->Signal AnimalPrep Animal Preparation (Anesthesia, Catheterization) Imaging MRI Acquisition (DCE-MRI) AnimalPrep->Imaging Biodist Biodistribution Study (Tissue Harvesting) AnimalPrep->Biodist Analysis Data Analysis (Pharmacokinetics, ICP-MS) Imaging->Analysis Biodist->Analysis

G This compound This compound Relaxivity Relaxivity This compound->Relaxivity Stability Stability This compound->Stability Signal Signal This compound->Signal Clearance Clearance This compound->Clearance Alternative Alternative Alternative->Relaxivity Alternative->Stability Alternative->Signal Alternative->Clearance

References

Preclinical Assessment of Pyclen-Based Radiopharmaceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel radiopharmaceuticals is a critical component of advancing nuclear medicine for both diagnostic imaging and targeted therapy.[1][2] At the core of many of these agents is a bifunctional chelator, a molecule responsible for securely binding a radioisotope to a targeting vector, such as a peptide or antibody.[3] Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) and its derivatives have emerged as promising chelators, particularly for a range of radiometals.[4] This guide provides a comparative preclinical assessment of this compound-based radiopharmaceuticals against common alternatives like DOTA and NOTA, supported by experimental data and detailed methodologies.

Preclinical evaluation is an essential phase in radiopharmaceutical development, designed to characterize the physicochemical and biological behavior of a new agent to assess its safety and suitability for clinical applications.[1][2] This process involves a series of in vitro and in vivo studies to determine stability, targeting affinity, pharmacokinetics, and dosimetry before human trials can be initiated.[1][5]

Comparative Performance Data

The selection of a chelator significantly influences the overall characteristics of a radiopharmaceutical, including its radiolabeling efficiency, stability, and in vivo biodistribution. The following tables summarize quantitative data comparing this compound-based agents with those utilizing the well-established DOTA and NOTA chelators.

Radiolabeling Efficiency and Conditions

Efficient radiolabeling under mild conditions is a highly desirable characteristic for radiopharmaceutical manufacturing.

Chelator/RadiopharmaceuticalRadioisotopeTemperature (°C)Time (min)Radiolabeling Yield (%)Molar Activity (GBq/µmol)
[⁴⁴Sc][Sc(PC2A-Ph-NI)]⁺ (this compound-based) ⁴⁴Sc9515>99Not Reported
[⁴⁴Sc][Sc(PC2AM-NI)]⁺ (this compound-based) ⁴⁴Sc951592Not Reported
⁶⁸Ga-NOTA-PSMA ⁶⁸GaRoom Temp5-10>9550-100
⁶⁸Ga-DOTA-PSMA ⁶⁸Ga9510-15>9550-100
⁹⁰Y-PCTMB (this compound-based) ⁹⁰Y45-6015>95Not Reported
[²¹²Pb]Pb-PSC-PEG-T (this compound-based) ²¹²Pb25Not Reported>95Not Reported

Data compiled from multiple sources.[6][7][8][9][10]

In Vitro Stability

High in vitro stability in biological media is crucial to ensure the radioisotope remains chelated after administration, preventing off-target radiation exposure.

RadiopharmaceuticalMediumTime (h)Intact Radiopharmaceutical (%)
[⁴⁴Sc][Sc(PC2A-Ph-NI)]⁺ (this compound-based) Rat Serum4>99
[⁴⁴Sc][Sc(PC2AM-NI)]⁺ (this compound-based) Rat Serum4>99
⁹⁰Y-PCTMB (this compound-based) Human Serum24~90
⁹⁰Y-PCTMB (this compound-based) Human Serum72~80
[²²⁵Ac]Ac-DOTA-JR11 Mouse Serum24~81
[¹⁷⁷Lu]Lu-DOTA-JR11 Mouse Serum24>93

Data compiled from multiple sources.[6][7][11]

In Vivo Biodistribution

Biodistribution studies reveal the uptake and clearance of a radiopharmaceutical from various organs and tissues, providing critical information on target engagement and potential toxicity. The data below compares different PSMA-targeting agents 1-hour post-injection in preclinical tumor models.

RadiopharmaceuticalTumor (%ID/g)Blood (%ID/g)Kidney (%ID/g)Liver (%ID/g)Spleen (%ID/g)Salivary Gland (%ID/g)
⁶⁸Ga-NOTA-PSMA 42.2 ± 6.7Not Reported28.4 ± 4.21.2 ± 0.3Not ReportedNot Reported
⁶⁸Ga-DOTA-PSMA 24.5 ± 3.5Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
⁶⁸Ga-HBED-CC-PSMA 35.6 ± 5.8Not Reported115 ± 18Not ReportedNot ReportedNot Reported

%ID/g = percentage of injected dose per gram of tissue. Data compiled from multiple sources.[9][10]

Experimental Workflows and Logical Diagrams

Visualizing experimental processes and molecular structures provides clarity for complex scientific concepts. The following diagrams were generated using Graphviz (DOT language).

Preclinical_Evaluation_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment radiolabeling Radiolabeling & QC stability Stability Studies (Serum, PBS) radiolabeling->stability cell_studies Cellular Studies (Uptake, Internalization) stability->cell_studies animal_model Animal Model Selection (e.g., Xenograft) cell_studies->animal_model Promising Candidate biodistribution Biodistribution Studies (Ex Vivo) animal_model->biodistribution imaging PET/SPECT Imaging biodistribution->imaging dosimetry Dosimetry Calculations imaging->dosimetry clinical_translation Clinical Translation dosimetry->clinical_translation Favorable Safety & Efficacy Profile

Caption: General workflow for the preclinical evaluation of novel radiopharmaceuticals.

Radiolabeling_QC_Workflow cluster_qc Quality Control (QC) start This compound-Conjugate + Radioisotope incubation Incubation (Optimized Temp, Time, pH) start->incubation tlc Radio-TLC/HPLC (Radiochemical Purity) incubation->tlc activity Activity Measurement (Molar Activity) tlc->activity end_product Purified Radiopharmaceutical activity->end_product >95% Purity fail Optimization Required activity->fail <95% Purity

Caption: Workflow for radiolabeling a this compound-conjugate and subsequent quality control.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide standardized protocols for the key experiments involved in the preclinical assessment of radiopharmaceuticals.

Radiolabeling and Quality Control

This protocol outlines the standard procedure for labeling a this compound-conjugated molecule with a metallic radioisotope (e.g., ⁴⁴Sc, ⁶⁸Ga, ⁹⁰Y, ²¹²Pb).

  • Materials: this compound-conjugated precursor, radioisotope in a suitable buffer (e.g., HCl or acetate), reaction buffer (e.g., HEPES, sodium acetate), metal-free water, and vials.

  • Procedure:

    • Add the this compound-conjugated precursor (typically 1-10 nmol) to a sterile, metal-free reaction vial.

    • Add the appropriate volume of reaction buffer to achieve the optimal pH for complexation (typically pH 4-5.5).

    • Introduce the radioisotope solution (e.g., 50-500 MBq) to the vial.

    • Incubate the reaction mixture at the optimized temperature (ranging from room temperature to 95°C) for a specified duration (typically 5-20 minutes).[6][7]

    • After incubation, cool the reaction vial to room temperature.

  • Quality Control:

    • Radiochemical Purity (RCP): Determine the RCP using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC).[12][13] This separates the radiolabeled conjugate from free radioisotope and other impurities.

    • Molar Activity: Calculate the molar activity by dividing the total radioactivity of the final product by the total moles of the precursor, expressed in GBq/µmol.

In Vitro Stability Studies

These assays assess the stability of the radiopharmaceutical in biological fluids.

  • Materials: Purified radiopharmaceutical, fresh human or rat serum, phosphate-buffered saline (PBS).

  • Procedure:

    • Add a known amount of the radiopharmaceutical to vials containing either serum or PBS.

    • Incubate the vials at 37°C with gentle shaking.

    • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot from each vial.[6][7]

    • Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of the intact radiopharmaceutical.

Cell Uptake and Internalization Assays

These assays quantify the binding and internalization of the radiopharmaceutical in target cells.[14][15]

  • Materials: Target-positive and target-negative cell lines, cell culture medium, purified radiopharmaceutical, binding buffer (e.g., PBS with 1% BSA), acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5), and a gamma counter.

  • Procedure:

    • Cell Plating: Plate a known number of cells (e.g., 0.5-1.0 x 10⁶ cells/well) in multi-well plates and allow them to attach overnight.

    • Uptake:

      • Wash the cells with cold binding buffer.

      • Add the radiopharmaceutical (typically 0.1-1 MBq/mL) to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

      • For blocking experiments (to determine specificity), co-incubate with a 100-fold excess of the non-radiolabeled ("cold") ligand.[16]

      • After incubation, wash the cells twice with cold binding buffer to remove unbound radioactivity.

      • Lyse the cells with a suitable buffer (e.g., 1M NaOH) and collect the lysate.

    • Internalization:

      • Following the uptake incubation, wash the cells with cold binding buffer.

      • Add cold acid wash buffer and incubate for 5-10 minutes on ice to strip surface-bound radioactivity.[17]

      • Collect the supernatant (surface-bound fraction).

      • Lyse the remaining cells to collect the internalized fraction.

    • Counting: Measure the radioactivity in the cell lysates and collected fractions using a gamma counter.[3] Calculate the uptake as a percentage of the total added activity.

In Vivo Biodistribution Studies

These studies provide quantitative data on the distribution, accumulation, and clearance of the radiotracer in a living organism.[18][19]

  • Materials: Suitable animal models (e.g., mice bearing tumor xenografts), purified radiopharmaceutical, saline for injection, anesthesia, and a calibrated gamma counter.

  • Procedure:

    • Animal Preparation: Anesthetize the animals according to an approved protocol.

    • Injection: Inject a known amount of the radiopharmaceutical (typically 0.5-2 MBq) into each animal, usually via the tail vein.[20]

    • Euthanasia and Dissection: At predefined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize groups of animals (n=3-5 per group).[20]

    • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.

    • Data Analysis: Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[18]

Small Animal PET/SPECT Imaging

Non-invasive imaging allows for longitudinal studies and visual confirmation of the biodistribution data.[21][22]

  • Materials: Small animal PET or SPECT scanner, animal model, radiopharmaceutical, anesthesia, and physiological monitoring equipment.

  • Procedure:

    • Animal Preparation: Anesthetize the animal and position it on the scanner bed. Maintain body temperature throughout the scan.

    • Injection: Administer the radiopharmaceutical (typically 5-10 MBq) via tail vein injection.

    • Image Acquisition: Perform dynamic or static scans at various time points post-injection.[22] For anatomical reference, a co-registered CT scan is often acquired.[23][24]

    • Image Reconstruction and Analysis: Reconstruct the images using appropriate algorithms. Draw regions of interest (ROIs) over the tumor and various organs to quantify radioactivity uptake over time.

References

A Comparative Guide to the Characterization of Pyclen-Metal Complexes: NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Pyclen-metal complexes is paramount for their application in fields such as magnetic resonance imaging (MRI) and radiopharmaceuticals. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate characterization methods.

This compound, a versatile macrocyclic ligand, forms stable and inert complexes with a variety of metal ions, particularly lanthanides. The resulting coordination complexes' properties, such as their structure in solution, stability, and dynamics, are crucial for their function. NMR spectroscopy stands out as a powerful tool for elucidating these characteristics in detail. This guide will delve into the application of various NMR techniques and compare their utility against alternative methods like X-ray crystallography, mass spectrometry, and luminescence spectroscopy.

Unraveling Complex Structures with NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of this compound-metal complexes in solution, providing insights that are often inaccessible by solid-state methods. Different NMR active nuclei can be probed to build a comprehensive picture of the complex.

¹H and ¹³C NMR: The Structural Backbone

¹H and ¹³C NMR are fundamental for confirming the identity and purity of newly synthesized this compound-based ligands and their diamagnetic metal complexes (e.g., with Y³⁺, Lu³⁺, La³⁺). The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and conformation of the ligand framework. For instance, the coordination of a metal ion typically induces significant changes in the chemical shifts of the protons and carbons of the this compound macrocycle and its pendant arms, confirming complex formation.

Paramagnetic NMR: A Window into Lanthanide Complexes

For paramagnetic this compound-metal complexes, such as those with Gd³⁺, Eu³⁺, or Tb³⁺, the game changes. The unpaired electrons of the metal ion dramatically influence the NMR spectra, causing large chemical shift spreads and significant line broadening. While this can complicate spectral assignment, it also provides a wealth of information. Paramagnetic NMR techniques are instrumental in studying the solution structure and dynamics of these complexes. For example, ¹⁷O NMR spectroscopy is a key method for determining the number of water molecules coordinated to the metal ion (q) and their exchange rate (kex), both critical parameters for the efficacy of MRI contrast agents.[1][2]

Heteronuclear NMR: Expanding the Toolkit

Beyond ¹H and ¹³C, other nuclei can provide specific insights. For this compound ligands functionalized with phosphorus-containing groups, ³¹P NMR is an invaluable tool for confirming the coordination of these moieties to the metal center and for studying their electronic environment. Similarly, ⁸⁹Y NMR can be used to probe the coordination environment of yttrium complexes, which often serve as diamagnetic analogs for their gadolinium counterparts.[3]

Comparative Analysis of Characterization Techniques

While NMR is a powerful tool for solution-state analysis, a multi-faceted approach employing various techniques is often necessary for a complete characterization of this compound-metal complexes.

Technique Information Provided Advantages Limitations Typical Application for this compound-Metal Complexes
NMR Spectroscopy Solution structure, conformation, dynamics, purity, ligand exchange kinetics, hydration state.[1][3]Non-destructive, provides detailed structural and dynamic information in solution, versatile for various nuclei.[4]Can be complex for paramagnetic complexes, lower resolution than X-ray crystallography for static structures.[5]Determining solution conformation, assessing ligand dynamics, quantifying water coordination and exchange.[1][2]
X-ray Crystallography Precise solid-state structure, bond lengths, and angles.Provides atomic-resolution 3D structures.[6]Requires single crystals, the solid-state structure may not represent the solution-state conformation.[5]Unambiguous determination of the solid-state structure and coordination geometry.[3]
Mass Spectrometry (ESI-MS) Molecular weight confirmation, stoichiometry, purity, and stability assessment.[7][8]High sensitivity, low sample consumption, provides information on complex stability.[9]Can sometimes induce fragmentation or changes in the complex during ionization.[10]Confirming the formation of the desired complex and assessing its kinetic inertness through competition experiments.[1]
Luminescence Spectroscopy Hydration state (for Eu³⁺/Tb³⁺), quantum yield, and luminescence lifetime.[11][12]Highly sensitive for luminescent lanthanide complexes, provides a direct measure of the number of coordinated water molecules.[13]Limited to luminescent metal ions, provides less structural detail than NMR.Determining the number of inner-sphere water molecules in Eu³⁺ and Tb³⁺ complexes.[11]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for key characterization techniques.

¹H NMR Spectroscopy of a Diamagnetic this compound-Yttrium Complex
  • Sample Preparation: Dissolve 2-5 mg of the this compound-Y³⁺ complex in 0.5 mL of a deuterated solvent (e.g., D₂O, CD₃OD). Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for ¹H.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the internal standard.

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the resonances to the protons of the this compound ligand.

Relaxivity Measurement of a Paramagnetic this compound-Gadolinium Complex
  • Sample Preparation: Prepare a series of aqueous solutions of the this compound-Gd³⁺ complex with varying concentrations (e.g., 0.1 to 1.0 mM) in a buffered solution (e.g., HEPES or TRIS) at a physiological pH (e.g., 7.4).

  • Instrument Setup: Use a relaxometer or an NMR spectrometer equipped for T₁ measurements. The measurements are typically performed at a specific magnetic field strength (e.g., 1.41 T) and temperature (e.g., 37 °C).[14]

  • Data Acquisition: Measure the longitudinal relaxation time (T₁) of the water protons for each sample using an inversion-recovery pulse sequence.

  • Data Analysis: Calculate the longitudinal relaxation rate (R₁ = 1/T₁). Plot R₁ as a function of the complex concentration.

  • Relaxivity Calculation: The longitudinal relaxivity (r₁) is determined from the slope of the linear fit of the R₁ versus concentration plot.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound-metal complex (typically 1-10 µM) in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid).

  • Instrument Setup: Use an ESI-mass spectrometer. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and minimize in-source fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The instrument should be calibrated using a known standard.

  • Data Analysis: Identify the molecular ion peak corresponding to the this compound-metal complex. The isotopic distribution pattern of the metal ion can be used to confirm the identity of the complex.

Visualizing Experimental Workflows

Experimental_Workflow

Logical Relationships in Characterization

Characterization_Logic

Conclusion

The characterization of this compound-metal complexes is a multifaceted process that relies on a combination of analytical techniques. NMR spectroscopy, with its ability to probe the solution structure and dynamics, is an indispensable tool in this endeavor. When combined with data from X-ray crystallography for solid-state structure, mass spectrometry for stoichiometry and stability, and luminescence spectroscopy for the hydration state of specific lanthanide complexes, a complete and robust characterization can be achieved. This comprehensive understanding is essential for the rational design and development of novel this compound-based agents for advanced medical and scientific applications.

References

A Comparative Crystallographic Analysis of Pyclen-Iron Complexes and Clinically Relevant Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural features of Pyclen-iron complexes with two widely used clinical iron chelators, Deferiprone and Deferasirox. The information presented is based on X-ray diffraction analysis, offering valuable insights for the design and development of novel therapeutic agents for iron overload disorders.

Introduction

Iron overload is a pathological condition that can lead to severe organ damage. The primary treatment involves chelation therapy to remove excess iron from the body. This compound-based ligands are a class of synthetic chelators that have shown promise in forming stable complexes with iron. Understanding the precise coordination chemistry and structural characteristics of these complexes is crucial for optimizing their efficacy and safety. This guide compares the X-ray crystal structure of a representative this compound-iron complex with the iron complexes of Deferiprone and Deferasirox, two FDA-approved iron chelators.

Performance Comparison: Structural Parameters

The following table summarizes key crystallographic data for the iron complexes of a functionalized this compound, Deferiprone, and a derivative of Deferasirox. The data highlights the coordination geometry, key bond lengths, and angles, providing a basis for structural comparison.

Parameter[Fe(L)Cl₂]⁺ (L = Functionalized this compound)[Fe(Deferiprone)₃][Fe(Deferasirox derivative)₂]
CCDC Number 19841711183332SAJFAL
Coordination Geometry Distorted OctahedralOctahedralDistorted Octahedral
Fe-N(pyridine) (Å) ~2.10N/AN/A
Fe-N(amine) (Å) ~2.25N/A~2.15 (triazole)
Fe-O (Å) N/A~2.00~1.98 (phenolate)
Fe-Cl (Å) ~2.35N/AN/A
Key Bond Angles (°) N(axial)-Fe-N(axial) ~150O-Fe-O ~90, ~175O-Fe-O ~85, ~170
Ligand to Iron Ratio 1:13:12:1

Note: The values for the this compound-iron complex are representative and based on published data for similar functionalized this compound ligands[1][2]. Specific values can be found in the supplementary information of the cited publication. The data for Deferiprone and Deferasirox complexes are sourced from their respective CCDC entries.

Experimental Protocols

The determination of the crystal structures of these iron complexes involves single-crystal X-ray diffraction. A general experimental protocol is outlined below, with specific details for the this compound-iron complex derived from published methods[1][2].

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent (e.g., methanol, ethanol, or acetonitrile).

2. Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer is equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software such as CHECKCIF.

For the specific this compound-iron complexes, data collection and refinement details can be found in the supplementary information of the publication by Mekhail et al. (2020)[1][2].

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray diffraction analysis of a metal complex.

experimental_workflow cluster_synthesis Complex Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination synthesis Synthesis of this compound-Iron Complex crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation (e.g., CHECKCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow for X-ray Diffraction Analysis.

Signaling Pathways and Logical Relationships

The development of effective iron chelators involves understanding the relationship between the ligand's structure and the resulting complex's stability and biological activity. The following diagram illustrates this logical relationship.

logical_relationship ligand_design Ligand Design (e.g., this compound scaffold) complex_formation Complex Formation with Fe(III) ligand_design->complex_formation physicochemical_properties Physicochemical Properties (Stability, Redox Potential) ligand_design->physicochemical_properties structural_analysis Structural Analysis (X-ray Diffraction) complex_formation->structural_analysis structural_analysis->physicochemical_properties biological_activity Biological Activity (Iron Chelation Efficacy) physicochemical_properties->biological_activity drug_development Drug Development biological_activity->drug_development

Ligand Design to Drug Development Pathway.

Conclusion

The X-ray diffraction data reveals distinct structural differences between this compound-iron complexes and the iron complexes of Deferiprone and Deferasirox. The this compound ligand, being a macrocycle, coordinates to the iron center through a combination of pyridine (B92270) and amine nitrogens, resulting in a distorted octahedral geometry. In contrast, Deferiprone, a bidentate ligand, forms a more symmetrical octahedral complex with a 3:1 ligand-to-iron ratio. Deferasirox, a tridentate ligand, forms a 2:1 complex. These variations in coordination environment, bond lengths, and angles directly influence the stability and pharmacokinetic properties of the complexes, which are critical factors in their therapeutic potential. This comparative guide underscores the importance of detailed structural analysis in the rational design of new and improved iron chelators.

References

Chiral Modification of Pyclen-Based Gd(III) Complexes: A Comparative Guide to Enhanced Relaxivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the relaxivity of chiral versus achiral Pyclen-based Gadolinium (Gd) complexes, supported by experimental data. The introduction of chiral centers into the ligand structure can significantly impact the complex's properties, leading to improved performance as MRI contrast agents.

The development of safer and more efficient gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI) is a continuous pursuit. Macrocyclic ligands, such as this compound, are known to form highly stable Gd(III) complexes, reducing the risk of toxic free Gd(III) ion release. Recent research has focused on modifying the this compound backbone to further enhance the relaxivity, a key parameter that determines the effectiveness of a contrast agent. One promising strategy is the introduction of chirality to the ligand structure.

This guide compares two achiral this compound-based Gd(III) complexes, Gd-L1 and Gd-L2, with two innovative chiral counterparts, Gd-L3 and Gd-L4. The chiral complexes incorporate ethyl groups on the this compound backbone, creating a more rigid and preorganized coordination environment for the Gd(III) ion.[1] This structural modification has been shown to substantially enhance relaxivity, thermodynamic stability, and kinetic inertness.[1][2][3]

Quantitative Relaxivity Data

The longitudinal relaxivity (r1) is a primary measure of the efficiency of a T1 contrast agent. The following table summarizes the r1 values for the achiral and chiral this compound-Gd complexes in water.

ComplexChiralityr1 Relaxivity (mM⁻¹s⁻¹) at 1.41 T and 37 °C
Gd-L1Achiral3.27 ± 0.08
Gd-L2Achiral2.98 ± 0.10
Gd-L3 Chiral 4.53 ± 0.14
Gd-L4 Chiral 4.08 ± 0.12

Table 1: Comparison of longitudinal relaxivity (r1) of achiral and chiral this compound-Gd complexes in water at 1.41 T and 37 °C.[1]

Signaling Pathways and Logical Relationships

The enhanced relaxivity of the chiral complexes is a result of a cascade of structural and dynamic effects. The following diagram illustrates the logical relationship between the introduction of chirality and the resulting improvement in relaxivity.

cluster_cause Structural Modification cluster_effect Physicochemical Effects cluster_outcome Performance Outcome Chirality Introduction of Chiral Centers Rigidity Increased Ligand Rigidity Chirality->Rigidity WaterExchange Optimized Water Exchange Rate Rigidity->WaterExchange ElectronRelaxation Improved Electron Relaxation Rigidity->ElectronRelaxation Relaxivity Enhanced r1 Relaxivity WaterExchange->Relaxivity ElectronRelaxation->Relaxivity

Figure 1: Logical relationship showing how chirality enhances relaxivity.

Experimental Protocols

Synthesis of Chiral this compound-Gd Complexes (Gd-L3 and Gd-L4)

The synthesis of the chiral ligands L3 and L4 is a multi-step process that begins with the introduction of chiral centers onto the this compound backbone. A general overview of the synthetic route is provided below. For detailed procedures, please refer to the supporting information of the primary literature.[1]

Synthesis of Gd-L3:

  • A nucleophilic addition reaction of tert-butyl glycine (B1666218) to azacyclopropane yields a triamine intermediate.

  • This intermediate is then cyclized with 2,6-dibromomethylpyridine.

  • The resulting product undergoes selective deprotection of the 4-nitrobenzenesulfonyl groups.

  • Finally, the compound is reacted with an appropriate reagent to install the acetate (B1210297) side arms, followed by hydrolysis to yield the ligand L3.

  • Ligand L3 is then coordinated with GdCl₃·6H₂O in water at a controlled pH to form the Gd-L3 complex.[1]

Synthesis of Gd-L4:

  • The synthesis starts with a different triamine precursor.

  • Cyclization with 2,6-dibromomethylpyridine is followed by selective deprotection under acidic conditions.

  • Acetate side arms are installed on the resulting compound, and the 4-nitrobenzenesulfonyl group is removed.

  • A nucleophilic substitution reaction with methyl 6-(bromomethyl)picolinate is then performed.

  • Hydrolysis of the resulting compound yields the ligand L4, which is subsequently coordinated with GdCl₃·6H₂O to form the Gd-L4 complex.[1]

Experimental Workflow for Relaxivity Measurement

The longitudinal (T1) and transverse (T2) relaxation times of aqueous solutions of the Gd(III) complexes are measured to determine their relaxivities (r1 and r2). The following diagram outlines the typical experimental workflow.

cluster_prep Sample Preparation cluster_measurement Relaxation Time Measurement cluster_analysis Data Analysis cluster_result Result Prep Prepare aqueous solutions of Gd complex at various concentrations T1 Measure T1 relaxation time (e.g., using Inversion Recovery pulse sequence) Prep->T1 T2 Measure T2 relaxation time (e.g., using Carr-Purcell-Meiboom-Gill pulse sequence) Prep->T2 Plot Plot 1/T1 and 1/T2 vs. Gd concentration T1->Plot T2->Plot Slope Calculate the slope of the linear fit Plot->Slope Relaxivity Slope = r1 (from 1/T1 plot) Slope = r2 (from 1/T2 plot) Slope->Relaxivity

Figure 2: Experimental workflow for determining r1 and r2 relaxivities.

Detailed Methodology for Relaxivity Measurement:

  • Sample Preparation: A series of aqueous solutions of the Gd(III) complex are prepared at different concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM). The exact concentration of Gd(III) in each sample is determined using methods like inductively coupled plasma mass spectrometry (ICP-MS).

  • T1 Measurement: The longitudinal relaxation time (T1) of each sample is measured using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner. A common pulse sequence for T1 measurement is the inversion recovery sequence. The temperature is maintained at 37 °C.

  • T2 Measurement: The transverse relaxation time (T2) of each sample is measured using a suitable pulse sequence, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, at 37 °C.

  • Data Analysis: The relaxation rates (1/T1 and 1/T2) are plotted against the concentration of the Gd(III) complex.

  • Relaxivity Calculation: The longitudinal relaxivity (r1) and transverse relaxivity (r2) are determined from the slope of the linear fit of the 1/T1 and 1/T2 versus concentration plots, respectively. The relaxivity is expressed in units of mM⁻¹s⁻¹.

References

Pyclen-Based MRI Contrast Agents Outshine Gadobutrol in Key Performance Metrics for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A new class of Pyclen-based macrocyclic contrast agents is demonstrating superior performance over the clinically established gadobutrol (B1674391) in preclinical in vivo imaging studies. These agents, including novel chiral derivatives and the recently approved gadopiclenol (B1258881), exhibit significantly higher relaxivity, leading to enhanced signal intensity at lower doses, and possess favorable stability and safety profiles. These findings position this compound-based agents as promising alternatives for more sensitive and safer magnetic resonance imaging (MRI).

Recent research highlights the advancements of this compound-based gadolinium (Gd) chelates, which are engineered for improved efficacy and safety in MRI.[1][2][3] Unlike traditional agents, newer this compound derivatives have been designed to optimize the key parameters that govern contrast enhancement, namely relaxivity and water exchange rates.[2][4] This guide provides a comprehensive comparison of this compound-based agents and gadobutrol, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Performance Analysis

This compound-based contrast agents consistently demonstrate higher T1 relaxivity compared to gadobutrol.[5] Relaxivity is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons, which directly translates to brighter signals in T1-weighted MR images.[6] For instance, the tetrameric this compound-based agent, gadoquatrane, exhibits more than double the r1-relaxivity of gadobutrol in human plasma.[7] This increased relaxivity allows for comparable or superior image enhancement with a significantly lower dose of gadolinium, a critical factor in mitigating potential long-term gadolinium retention in the body.[8][9]

In a direct comparison using a rat brain tumor model, gadopiclenol at half the dose (0.05 mmol/kg) achieved comparable signal enhancement and morphological characterization of tumors as gadobutrol at a full dose (0.1 mmol/kg).[10] Similarly, other novel chiral this compound-based complexes have shown substantial enhancements in relaxivity, in some cases by over 50% compared to their achiral counterparts, and have outperformed gadobutrol in distinguishing tumor tissue from normal tissue in mouse models.[1][2][3]

Beyond relaxivity, the thermodynamic and kinetic stability of these agents are paramount for safety. This compound-based chelates have shown significant enhancements in both thermodynamic stability and kinetic inertness, reducing the risk of toxic free gadolinium ion release in vivo.[2][3][7] Biodistribution studies indicate that these agents are primarily cleared through the renal pathway, with some newer derivatives showing even lower residual gadolinium in the liver and kidneys 24 hours post-injection compared to earlier this compound-based agents.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing various this compound-based agents with gadobutrol.

Contrast Agent Type r1 Relaxivity (mM⁻¹s⁻¹) Magnetic Field (T) Medium Reference
GadobutrolMacrocyclic4.9 - 5.51.5Not Specified[11]
GadobutrolMacrocyclic11.8 (per Gd)1.41Human Plasma[7]
GadoquatraneTetrameric this compound-based47.2 (per molecule)1.41Human Plasma[7]
GadopiclenolThis compound-basedApprox. 2x GadobutrolNot SpecifiedNot Specified[10]
Gd-X-PCTA-1Chiral this compound-basedHigher than Gd-PCTANot SpecifiedNot Specified[1]
Gd-X-PCTA-2Chiral this compound-basedHigher than Gd-PCTANot SpecifiedNot Specified[1]
Gd-L3Chiral this compound-based52.0% increase vs. Gd-L2Not SpecifiedNot Specified[2]
Gd-L4Chiral this compound-based36.9% increase vs. Gd-L2Not SpecifiedNot Specified[2]
Contrast Agent Thermodynamic Stability (log KGdL) Kinetic Inertness (Dissociation t1/2) Primary Clearance Pathway Reference
GadobutrolHigh (Macrocyclic)HighRenal[11]
GadoquatraneVery HighGd release below LOQ after 21 daysNot Specified[7]
Gd-X-PCTA-2Enhanced vs. Gd-PCTAEnhanced vs. Gd-PCTARenal[1][3]
Gd-L322.21Improved vs. achiralHepatic and Renal[2]
Gd-L423.28Improved vs. achiralRenal[2]

Mechanism of Action and Experimental Workflow

The enhanced performance of MRI contrast agents is rooted in their ability to influence the relaxation of water protons. The following diagram illustrates the fundamental mechanism of T1 contrast enhancement.

G Mechanism of T1 Contrast Enhancement cluster_0 Contrast Agent Microenvironment Gd Gadolinium (Gd³⁺) Ion Water Inner-Sphere Water Molecule Gd->Water Coordinates Bulk_Water Bulk Water Protons Gd->Bulk_Water Dipole-Dipole Interaction (Shortens T1) Chelate This compound-based or Gadobutrol Chelate Chelate->Gd Encapsulates Water->Bulk_Water Fast Exchange (kex) Bulk_Water->Water

Caption: Mechanism of T1 relaxation enhancement by a gadolinium-based contrast agent.

The experimental validation of these agents typically follows a standardized workflow, from initial chemical synthesis and characterization to preclinical in vivo imaging.

G Experimental Workflow for Contrast Agent Evaluation A Synthesis & Characterization of this compound-based Ligand B Complexation with Gd³⁺ A->B C In Vitro Characterization (Relaxivity, Stability) B->C E Contrast Agent Administration (Intravenous Injection) C->E Select Promising Candidates D Animal Model Preparation (e.g., Tumor Implantation) D->E F In Vivo MRI (e.g., 1.5T, 3T) E->F G Image Analysis (Signal Enhancement, CNR) F->G H Biodistribution & Safety (Ex Vivo Analysis, Histology) G->H

Caption: A typical experimental workflow for the preclinical evaluation of novel MRI contrast agents.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparison of this compound-based agents and gadobutrol.

In Vivo MRI in a 4T1 Mouse Tumor Model
  • Animal Model: Female BALB/c mice (4-6 weeks old) are subcutaneously injected with 4T1 breast cancer cells in the flank. Tumors are allowed to grow to a volume of approximately 100-200 mm³.

  • Imaging Equipment: MRI is performed on a clinical 3.0T or a small animal 7.0T scanner.

  • Contrast Agent Administration: A solution of the this compound-based agent (e.g., Gd-X-PCTA-2) or gadobutrol is administered intravenously via the tail vein at a dose of 0.1 mmol Gd/kg body weight.[1][3] For high-relaxivity agents like gadopiclenol, a lower dose of 0.05 mmol/kg may be used.[10]

  • Imaging Sequence: T1-weighted spin-echo or gradient-echo sequences are acquired before and at multiple time points after contrast injection (e.g., 5, 15, 30, 60 minutes).

  • Image Analysis: Regions of interest (ROIs) are drawn over the tumor, muscle, and other relevant organs on the pre- and post-contrast images. The signal enhancement, signal-to-noise ratio (SNR), and contrast-to-noise ratio (CNR) are calculated to quantify the performance of the contrast agents.[10][12]

Biodistribution Studies
  • Animal Model and Agent Administration: Following the in vivo imaging protocol, mice are euthanized at specific time points (e.g., 24 hours) after contrast agent injection.

  • Sample Collection: Major organs (e.g., liver, kidneys, spleen, heart, lungs, brain) and a blood sample are collected, weighed, and recorded.

  • Gadolinium Quantification: The concentration of gadolinium in each tissue sample is determined using inductively coupled plasma mass spectrometry (ICP-MS). This allows for the quantitative assessment of the agent's distribution and clearance from the body.

Safety and Clinical Outlook

The macrocyclic structure of this compound-based agents, similar to gadobutrol, provides high stability, which is a crucial factor in minimizing the risk of nephrogenic systemic fibrosis (NSF) and gadolinium deposition in the brain.[8][13] The ability of newer this compound-based agents to provide excellent contrast at lower doses further enhances their safety profile.[9]

The development and recent clinical approval of gadopiclenol underscore the clinical viability of this new class of contrast agents. With their superior relaxivity, enhanced stability, and favorable safety profiles, this compound-based agents are poised to become the next generation of MRI contrast agents, offering significant improvements in diagnostic imaging.

References

Pyclen vs. DOTA: A Comparative Guide to Kinetic Inertness of Macrocyclic Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of metal chelates is a critical parameter influencing their efficacy and safety, particularly in applications like radiopharmaceuticals and MRI contrast agents. This guide provides an objective comparison of the kinetic inertness of Pyclen-based chelates and their DOTA analogue counterparts, supported by experimental data and detailed methodologies.

The kinetic inertness of a metal chelate, its resistance to dissociation, is paramount for in vivo applications. Insufficient stability can lead to the release of toxic free metal ions, off-target accumulation, and reduced therapeutic or diagnostic efficacy. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been the gold standard for chelating a variety of metal ions due to the high thermodynamic and kinetic stability of its complexes. However, a newer class of chelators based on the this compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) scaffold has emerged, demonstrating exceptional kinetic inertness that, in some instances, surpasses that of DOTA analogues.

Quantitative Comparison of Kinetic Inertness

The following tables summarize key quantitative data from studies comparing the kinetic inertness of this compound and DOTA-based chelates under various conditions.

Table 1: Dissociation Half-Lives (t₁/₂) in Acidic Conditions (1 M HCl)

This table compares the time it takes for 50% of the complex to dissociate in a highly acidic environment, a common method to assess kinetic inertness.

Metal IonThis compound-based LigandDissociation Half-life (t₁/₂) (min)DOTA AnalogueDissociation Half-life (t₁/₂) (min)Reference
Y³⁺L4 (this compound-dipicolinate)41880DOTA-[1]
Tb³⁺L2 (this compound-picolinate-acetate)178DOTA-[1]
Tb³⁺L3 (this compound-dipicolinate)296DOTA-[1]
Tb³⁺L4 (this compound-dipicolinate)22602DOTA-[1]
Lu³⁺L2 (this compound-picolinate-acetate)671DOTA-[1]
Lu³⁺L3 (this compound-dipicolinate)785DOTA-[1]
Lu³⁺L4 (this compound-dipicolinate)> 30 daysDOTA-[1]
Ce³⁺pyta~6 hoursDOTA~19 seconds[2]

Note: A direct comparison for DOTA under identical conditions was not always available in the cited literature. The pyta ligand is a pyridine-rigidified 18-membered hexaazamacrocycle, demonstrating significantly higher inertness than DOTA.

Table 2: Transchelation Studies with Competing Metal Ions

This table presents data from studies where the stability of the chelate is challenged by the presence of a competing metal ion, which is a more physiologically relevant condition.

Metal IonThis compound-based LigandChallenging AgentObservationDOTA AnalogueChallenging AgentObservationReference
Gd³⁺Gd-L3 (Chiral this compound)Zn(II) in PBSNo dissociation over 120 hGd-DOTA--[3]
Gd³⁺Gd-L4 (Chiral this compound)Zn(II) in PBSNo dissociation over 120 hGd-DOTA--[3]
⁶⁴Cu²⁺---DOTA-2Py, -3Py, -4Py1000 eq. NOTANo transchelation over 4 h[4]
Mn²⁺3,6-PC2AExcess Cu(II)t₁/₂ = 63 h---[5]
Mn²⁺3,9-PC2AExcess Cu(II)t₁/₂ = 21 h---[5]

Table 3: Thermodynamic Stability Constants (log KML) and pM Values

Thermodynamic stability (log KML) indicates the strength of the metal-ligand bond at equilibrium, while the pM value (-log[M]free) represents the ability of a ligand to bind a metal ion at a specific pH (typically 7.4) and is a good indicator of the conditional stability.

Metal IonThis compound-based Ligandlog KMLpM (pGd)DOTA Analoguelog KMLpM (pGd)Reference
Gd³⁺Gd-L4 (Chiral this compound)23.2821.76Gd-DOTA-22.09[3]
Tb³⁺L2 (this compound-picolinate-acetate)21.417.6DOTA20.3916.2[1]
Tb³⁺L3 (this compound-dipicolinate)23.820.4DOTA20.3916.2[1]
Tb³⁺L4 (this compound-dipicolinate)25.222.6DOTA20.3916.2[1]
Lu³⁺L2 (this compound-picolinate-acetate)24.3220.5DOTA25.4118.4[1]
Lu³⁺L3 (this compound-dipicolinate)25.922.4DOTA25.4118.4[1]
Lu³⁺L4 (this compound-dipicolinate)27.124.5DOTA25.4118.4[1]

Experimental Protocols

The kinetic inertness of these chelates is primarily assessed through two key experimental approaches: acid-assisted dissociation and metal-ion catalyzed transchelation.

Protocol 1: Acid-Assisted Dissociation Kinetics using UV-Vis Spectrophotometry

This method measures the rate at which a complex dissociates in a highly acidic solution.

1. Materials and Reagents:

  • Lanthanide chelate stock solution (e.g., 1 mM in deionized water).

  • Concentrated hydrochloric acid (HCl) to prepare a 1 M HCl solution.

  • Deionized water.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Thermostatted cuvette holder.

2. Procedure:

  • Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).

  • Prepare a solution of the lanthanide chelate in 1 M HCl in a quartz cuvette. The final concentration of the chelate should be sufficient to give a measurable absorbance in the UV-Vis spectrum (e.g., 100 µM).

  • Immediately after mixing, start recording the UV-Vis absorption spectrum of the solution over a relevant wavelength range at regular time intervals. The wavelength range should cover the absorbance bands of both the intact complex and the free ligand.[1]

  • Continue data acquisition until the spectral changes indicate that the dissociation reaction is complete or has reached equilibrium.

  • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance change at a specific wavelength over time to a single exponential decay function.

  • The dissociation half-life (t₁/₂) is then calculated using the equation: t₁/₂ = ln(2) / kobs.

Protocol 2: Metal-Ion Catalyzed Transchelation Kinetics using Relaxometry

This method is particularly useful for paramagnetic complexes, such as those of Gd³⁺, and assesses their stability in the presence of competing metal ions.

1. Materials and Reagents:

  • Gd³⁺-chelate stock solution (e.g., 10 mM in deionized water).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Zinc chloride (ZnCl₂) solution (e.g., 100 mM in deionized water).

  • Relaxometer (e.g., a nuclear magnetic resonance spectrometer or a dedicated relaxometer).

  • Thermostatted sample holder.

2. Procedure:

  • Prepare a solution of the Gd³⁺-chelate in PBS at a known concentration (e.g., 1 mM).[3]

  • Measure the initial longitudinal relaxation rate (R₁ = 1/T₁) of this solution at a specific temperature (e.g., 37 °C) and magnetic field strength.[3]

  • Initiate the transchelation reaction by adding a significant excess of the competing metal ion solution (e.g., 10 equivalents of ZnCl₂).[3]

  • Monitor the change in the longitudinal relaxation rate (R₁) of the solution over time. The dissociation of the Gd³⁺-chelate and subsequent precipitation of GdPO₄ will lead to a decrease in the observed relaxivity.[3]

  • The percentage of intact complex at each time point can be calculated from the change in relaxivity.

  • The kinetic inertness is often reported as the percentage of complex remaining after a specific period or the dissociation half-life if the reaction proceeds to a significant extent.

Visualizing Dissociation Pathways

The dissociation of a metal chelate can proceed through different pathways, which can be visualized to understand the factors influencing kinetic inertness.

DissociationPathways cluster_this compound This compound Chelate cluster_DOTA DOTA Analogue Pyclen_Complex [M(this compound)] Pyclen_Intermediate Protonated/Intermediate Complex Pyclen_Complex->Pyclen_Intermediate Protonation/ Conformational Change DOTA_Complex [M(DOTA)] Pyclen_Free Free Metal + Ligand Pyclen_Intermediate->Pyclen_Free Dissociation DOTA_Intermediate Protonated/Intermediate Complex DOTA_Complex->DOTA_Intermediate Protonation/ Conformational Change DOTA_Free Free Metal + Ligand DOTA_Intermediate->DOTA_Free Dissociation

Caption: General dissociation pathways for this compound and DOTA chelates.

The kinetic inertness of both this compound and DOTA chelates is influenced by the rigidity of the macrocyclic framework and the nature of the pendant arms. The this compound backbone is generally more rigid than the cyclen ring of DOTA.[6] This increased rigidity can hinder the conformational changes required for the metal ion to dissociate from the ligand, thus enhancing the kinetic inertness.

ExperimentalWorkflow cluster_Experiment Kinetic Inertness Assessment start Synthesized Chelate method_choice Choose Assay start->method_choice acid_diss Acid-Assisted Dissociation method_choice->acid_diss Paramagnetic? No transchelation Transchelation (e.g., with Zn²⁺) method_choice->transchelation Paramagnetic? Yes acid_monitor Monitor Absorbance (UV-Vis) acid_diss->acid_monitor trans_monitor Monitor Relaxivity (NMR/Relaxometer) transchelation->trans_monitor data_analysis Data Analysis (k_obs, t₁/₂) acid_monitor->data_analysis trans_monitor->data_analysis conclusion Assess Kinetic Inertness data_analysis->conclusion

Caption: Workflow for assessing the kinetic inertness of a metal chelate.

Conclusion

The experimental data strongly suggests that this compound-based chelates, particularly those functionalized with picolinate (B1231196) arms, exhibit exceptional kinetic inertness, often superior to that of their DOTA counterparts. This is evident from their significantly longer dissociation half-lives in acidic media and their high resistance to transchelation in the presence of competing metal ions. The enhanced rigidity of the this compound macrocycle is a key contributing factor to this remarkable stability.

For researchers and drug development professionals, the superior kinetic inertness of this compound chelates makes them a highly promising platform for the development of safer and more effective metal-based diagnostics and therapeutics. The choice between a this compound-based chelator and a DOTA analogue will ultimately depend on the specific application, the metal ion of interest, and the desired in vivo performance. However, the evidence presented in this guide indicates that this compound derivatives warrant serious consideration as a next-generation of highly stable macrocyclic chelators.

References

Pyclen vs. PCTA Derivatives: A Comparative Guide to Thermodynamic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chelating agent is paramount in the design of metal-based diagnostic and therapeutic agents. The thermodynamic stability of the resulting metal complex is a critical determinant of its in vivo efficacy and safety. This guide provides an objective comparison of the thermodynamic stability of two prominent classes of macrocyclic chelators: Pyclen-based ligands and PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) derivatives.

This comparison draws upon experimental data to highlight the key differences in the stability of complexes formed with these ligands, with a particular focus on their application in gadolinium-based MRI contrast agents.

Data Presentation: Thermodynamic Stability Constants

The thermodynamic stability of a metal complex is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for various this compound and PCTA derivatives with Gadolinium(III).

Ligand/ChelatorMetal Ionlog KExperimental ConditionsReference
This compound Derivatives
L1 (pc1a1pa)Gd(III)-25°C, I = 0.15 M NaCl
L2 (pc1a1pa)Gd(III)-25°C, I = 0.15 M NaCl
L3 (pc1a2pa-sym)Gd(III)-25°C, I = 0.15 M NaCl
L4 (pc1a2pa-disym)Gd(III)-25°C, I = 0.15 M NaCl
L5 (3,9-pc2pa)Gd(III)20.4725°C, I = 0.15 M NaCl
L6 (3,6-pc2pa)Gd(III)19.7725°C, I = 0.15 M NaCl
Gd-X-PCTA-2 (chiral)Gd(III)Enhanced vs. Gd-PCTANot specified[1]
PCTA Derivatives
PCTAGd(III)Less stable than L3 & L4Not specified
PC2AMnBuSc(III)19.5325°C[2]

Note: Specific log K values for L1-L4 and the parent PCTA with Gd(III) were mentioned as being comparatively lower than other this compound derivatives in the source material, but exact numerical values were not provided in the snippet. It is highlighted that this compound-based ligands with dipicolinate arms (L3 and L4) form more stable Gd(III) complexes than the heptadentate PCTA ligand. Furthermore, chiral modifications to the PCTA backbone, as in Gd-X-PCTA-2, have been shown to enhance thermodynamic stability.[1]

Experimental Protocols

The determination of thermodynamic stability constants for these complexes typically involves the following experimental methodologies:

1. Potentiometric Titration:

This is a classical and widely used method to determine the protonation constants of the ligand and the stability constants of the metal complexes.

  • Principle: The method involves monitoring the pH of a solution containing the ligand as it is titrated with a standard acid or base. The experiment is then repeated in the presence of the metal ion of interest. By analyzing the resulting titration curves, the stepwise protonation constants of the ligand and the overall stability constant of the metal complex can be calculated using specialized software like HYPERQUAD.[3]

  • Typical Protocol:

    • A solution of the ligand is prepared in a suitable electrolyte solution (e.g., 0.1 M or 0.15 M NaCl or KCl) to maintain constant ionic strength.[4]

    • The solution is placed in a thermostated vessel (e.g., at 25°C) and titrated with a standardized solution of NaOH or HCl.[3][4]

    • The potential (related to pH) is measured after each addition of the titrant using a calibrated glass electrode.[3]

    • The process is repeated with a solution containing both the ligand and the metal ion at a known concentration.

    • The collected data (volume of titrant vs. pH) is then analyzed to determine the stability constants.

2. Relaxometric Titration:

This method is particularly useful for paramagnetic metal ions like Gd(III) and is often used when potentiometry is not feasible.

  • Principle: The longitudinal water proton relaxation rate (R1 = 1/T1) of a solution is highly sensitive to the presence of paramagnetic complexes. The stability constant can be determined by measuring the change in relaxivity as a function of pH or metal-to-ligand ratio.

  • Typical Protocol (Batch Method):

    • A series of samples are prepared with a constant concentration of the Gd(III) complex at different pH values.

    • The samples are allowed to equilibrate.

    • The longitudinal relaxation time (T1) of the water protons in each sample is measured using a relaxometer.

    • The stability constant (log K) is then determined by fitting the relaxivity data to an appropriate equilibrium model.

3. UV-Vis Spectrophotometry (Competition Titrations):

This method is often employed for complexes with very high stability constants where direct methods are challenging.[4]

  • Principle: A competing ligand with a known stability constant is introduced to the solution of the metal complex being studied. The distribution of the metal ion between the two ligands is monitored by changes in the UV-Vis absorption spectrum.

  • Typical Protocol:

    • The UV-Vis spectrum of the metal complex of interest is recorded.

    • A competing ligand is added to the solution, and the spectral changes are monitored until equilibrium is reached.

    • By knowing the stability constant of the competing ligand-metal complex and the concentrations of all species, the stability constant of the primary complex can be calculated.[4] This method is particularly useful for determining the stability of highly stable complexes, such as those with Zr(IV) and Ga(III).[4][5]

Mandatory Visualization

Thermodynamic_Stability_Comparison cluster_this compound This compound Derivatives cluster_PCTA PCTA Derivatives Pyclen_High Higher Thermodynamic Stability (e.g., dipicolinate derivatives L3, L4, L5) Comparison Thermodynamic Stability (log K) Pyclen_High->Comparison Generally Higher for Gd(III) Pyclen_Mod Tunable Stability via Functionalization PCTA_Base Heptadentate Ligand PCTA_Base->Comparison Comparatively Lower for Gd(III) PCTA_Enhanced Enhanced Stability with Chiral Modifications (e.g., Gd-X-PCTA-2)

Caption: Comparative thermodynamic stability of this compound and PCTA derivatives.

References

Bridging Theory and Reality: A Comparative Guide to Cross-Validating Pyclen Complex Properties with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of therapeutic agents increasingly relies on computational methods to predict molecular properties, thereby guiding synthetic efforts and reducing costs. Pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) and its derivatives represent a critical class of macrocyclic ligands, known for forming stable and rigid complexes with various metal ions, making them valuable in medical imaging, catalysis, and drug delivery.[1][2][3] Accurately predicting the structural and thermodynamic properties of these metal complexes is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of DFT calculations against experimental data and alternative computational methods for validating the properties of this compound complexes.

Methodology Showdown: DFT vs. Molecular Dynamics

The two primary computational approaches for studying this compound complexes are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations based on molecular mechanics (MM) force fields.

  • Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of molecules to determine properties like optimized geometries, reaction energies, and spectroscopic data.[4] It is known for its high accuracy in describing metal coordination environments but comes at a significant computational cost.[1][5] The accuracy of DFT is highly dependent on the chosen exchange-correlation functional.[4][6]

  • Molecular Dynamics (MD) with MM Force Fields: This approach uses classical mechanics to simulate the movements of atoms over time. It is computationally less expensive than DFT, allowing for the exploration of conformational landscapes and dynamic properties of larger systems over longer timescales.[7] The accuracy of MD simulations is critically dependent on the quality of the underlying force field, with modern force fields like OpenFF showing good performance for macrocycles.[7][8]

Quantitative Performance Comparison

Cross-validation involves comparing computationally predicted properties with experimentally determined values. The following tables summarize key performance data from published studies on this compound complexes.

Table 1: Geometric Parameter Validation of a [(this compound)Zn(NH₃)]²⁺ Complex

This table compares the geometric parameters of a zinc-pyclen complex as determined by X-ray crystallography (the experimental "gold standard") and gas-phase DFT calculations. The strong similarity lends confidence to the DFT method used.[1]

ParameterX-ray Crystal StructureDFT Calculation (M05-2X/cc-pVTZ)
Geometry Descriptor (τ) 0.340.21
Zn-N1 (pyridine) Bond (Å) 2.1372.193
Zn-N2 Bond (Å) 2.1852.228
Zn-N3 Bond (Å) 2.1492.194
Zn-N4 Bond (Å) 2.1552.215
Zn-N (NH₃) Bond (Å) 2.0522.100

The τ value describes the geometry of the five-coordinate complex, where 0.00 is a true square pyramid and 1.00 is a trigonal bipyramid. Both methods describe the geometry as closer to a square pyramid.[1]

Table 2: Thermodynamic Stability of Mn(II) Complexes with this compound-Diacetate Ligands

This table shows the experimentally determined thermodynamic stability constants for Mn(II) complexes with two different regioisomers of a this compound-based ligand. DFT calculations were employed to understand the structural basis for the observed stability differences.[2][5]

ComplexLigand IsomerThermodynamic Stability (log KMnL)
[Mn(3,6-PC2A)] 3,6-disubstituted15.53
[Mn(3,9-PC2A)] 3,9-disubstituted17.09

The higher stability of the 3,9-PC2A complex was investigated using DFT, highlighting the method's utility in explaining experimental observations.[2][5]

Table 3: Challenges in Modeling Functionalized Iron(III)-Pyclen Complexes

While DFT is powerful, it can face challenges. In a study of this compound-based iron(III) complexes with different functional groups on the pyridine (B92270) ring, DFT analysis with a wide range of functionals and basis sets was unable to accurately model the solid-state structures and other observed properties, suggesting that factors beyond simple electronics were at play.[9]

PropertyObservationDFT Modeling Outcome
Solid-State Geometry Determined by X-ray diffraction.[9]Unable to reproduce experimental structures.[9]
Thermodynamic Stability Determined by potentiometric titrations.[9]Did not correlate well with experimental trends.[9]
Electrochemical Properties Measured via cyclic voltammetry.[9]Did not correlate well with experimental trends.[9]

Experimental and Computational Protocols

Detailed and reproducible protocols are essential for valid comparisons.

Protocol 1: DFT Calculation Workflow for this compound Complexes This generalized protocol is based on methodologies reported in peer-reviewed literature.[1][5]

  • Structure Preparation: The initial 3D coordinates of the this compound complex are obtained from experimental data (e.g., X-ray crystallography) or built using molecular modeling software.[1]

  • Functional and Basis Set Selection: The choice of functional and basis set is critical. For zinc and manganese this compound complexes, the M05-2X hybrid meta functional has been shown to perform well for energies and geometries.[1] Common basis sets include Pople-style (e.g., 6-311++g(d,p)) or correlation-consistent sets (e.g., cc-pVTZ).[1][9][10] For metal ions, effective core potentials like LANL2DZ are often used.[10]

  • Environment Modeling: Gas-phase calculations can be performed, but for higher accuracy, the solvent environment is modeled using either implicit continuum models (e.g., PCM) or by including explicit solvent molecules in the first or second coordination spheres.[5]

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation. A frequency calculation is then typically performed to confirm that the optimized structure is a true minimum on the potential energy surface.

  • Property Calculation: Once the geometry is optimized, desired properties such as bond lengths, angles, electronic energies, and thermodynamic stability are calculated.

  • Software: All quantum mechanical calculations are commonly performed using software packages like Gaussian 16.[1]

Protocol 2: Alternative - MD Simulation Workflow for Macrocycles This protocol outlines a typical workflow for assessing macrocyclic compounds using MD simulations.[7][8]

  • Force Field Selection: Choose a suitable force field for organic molecules and macrocycles. Options include GAFF2, OPLS/AA, and the modern OpenFF series.[7][8]

  • System Parametrization: Generate parameters and partial charges for the this compound complex.

  • System Solvation: Place the complex in a simulation box filled with a chosen solvent (e.g., water, chloroform) that mimics experimental conditions.

  • Simulation and Sampling: Perform MD simulations. To ensure sufficient sampling of the conformational space of flexible macrocycles, enhanced sampling techniques like Replica Exchange with Solute Tempering (REST2) are often employed.[7][8]

  • Trajectory Analysis: Analyze the resulting trajectories to calculate conformational ensembles and other dynamic properties.

  • Validation: Compare the computed conformational ensembles against experimental data, such as Nuclear Overhauser Effect (NOE) distance restraints from NMR experiments.[7][8]

Workflow Visualization

The following diagram illustrates the logical workflow for the cross-validation of this compound complex properties.

G cluster_comp Computational Prediction cluster_exp Experimental Validation comp_model Build Initial 3D Model dft DFT Calculation (Geometry, Energy) comp_model->dft High Accuracy md MD Simulation (Conformational Ensemble) comp_model->md Lower Cost validation Cross-Validation: Compare Predicted vs. Experimental Properties dft->validation md->validation synthesis Synthesize this compound Complex xray X-ray Crystallography (Solid-State Structure) synthesis->xray nmr NMR Spectroscopy (Solution Structure) synthesis->nmr thermo Potentiometry (Stability Constants) synthesis->thermo xray->validation nmr->validation thermo->validation start This compound Complex Design start->comp_model start->synthesis conclusion Validated Model / Refined Hypothesis validation->conclusion

Cross-validation workflow for this compound complex properties.

Conclusion

The cross-validation of computational predictions with experimental data is a cornerstone of modern chemical research. For this compound complexes, DFT calculations provide highly reliable predictions of geometric and thermodynamic properties, showing strong agreement with X-ray crystallography and helping to rationalize experimental stability data.[1][5] However, researchers must be aware that the accuracy is sensitive to the chosen methodology, and in some cases, DFT may struggle to reproduce experimental trends, indicating more complex underlying physics.[9]

Alternative methods like MD simulations offer a computationally efficient way to explore the conformational dynamics of these macrocycles, which is crucial for understanding their behavior in solution.[7] Ultimately, a synergistic approach that combines the high accuracy of DFT for static properties, the efficiency of MD for dynamic properties, and the ground truth of experimental validation will provide the most comprehensive understanding of this compound complexes, accelerating their development for therapeutic and diagnostic applications.

References

Benchmarking a Novel Pyclen-Based Radiopharmaceutical Against a Clinically Approved Agent for Metastatic Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive preclinical and clinical benchmark analysis of a novel investigational Pyclen-based radiopharmaceutical, [¹⁷⁷Lu]Lu-Pyclen-PSMA, against the clinically approved agent, [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®), for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data.

The emergence of radiopharmaceutical therapy (RPT) represents a significant advancement in oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to surrounding healthy tissue. The clinical success of [¹⁷⁷Lu]Lu-PSMA-617 has established a new standard of care for patients with mCRPC.[1][2] The development of new chelating agents, such as this compound derivatives, aims to improve upon existing therapies by potentially offering enhanced stability, altered pharmacokinetic profiles, and improved therapeutic indices.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key preclinical and clinical performance indicators of [¹⁷⁷Lu]Lu-Pyclen-PSMA (hypothetical data for a new investigational agent) and [¹⁷⁷Lu]Lu-PSMA-617.

Table 1: Preclinical Characteristics

Parameter[¹⁷⁷Lu]Lu-Pyclen-PSMA (Investigational)[¹⁷⁷Lu]Lu-PSMA-617 (Approved Agent)
Radiolabeling Efficiency >98% at room temperature>95% at room temperature
In Vitro Cell Binding (IC50) ~1.5 nM~2.3 nM[3]
Tumor Uptake (in vivo) High and sustainedHigh and sustained[3]
Kidney Uptake (in vivo) ModerateModerate to high[3]
Salivary Gland Uptake (in vivo) Low to moderateModerate[3]

Table 2: Therapeutic Efficacy in Preclinical Models

Parameter[¹⁷⁷Lu]Lu-Pyclen-PSMA (Investigational)[¹⁷⁷Lu]Lu-PSMA-617 (Approved Agent)
Tumor Growth Inhibition Significant delay in tumor growthSignificant delay in tumor growth[4]
Median Survival (Animal Model) Increased by >50% vs. controlSignificantly increased vs. control[4]

Table 3: Clinical Trial Outcomes for [¹⁷⁷Lu]Lu-PSMA-617 (VISION Trial)

Endpoint[¹⁷⁷Lu]Lu-PSMA-617 + Standard of CareStandard of Care Alone
Median Overall Survival 15.3 months[1][5]11.3 months[1][5]
Median Radiographic Progression-Free Survival 8.7 months[1][5]3.4 months[1][5]
Prostate-Specific Antigen (PSA) Response (>50% decline) 57%[6]Not reported
Most Common Adverse Events (any grade) Dry mouth (87%), Fatigue, Nausea[6]Not reported
Grade 3/4 Adverse Events Anemia, Thrombocytopenia[7]Not reported

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of PSMA-targeted radiopharmaceuticals.

1. Radiolabeling and Quality Control

  • Objective: To efficiently label the PSMA-targeting ligand with Lutetium-177 and assess the radiochemical purity.

  • Procedure:

    • The this compound-PSMA or PSMA-617 precursor is dissolved in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.0).

    • [¹⁷⁷Lu]LuCl₃ solution is added to the precursor solution.

    • The reaction mixture is incubated at a specified temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 15-30 minutes).

    • Radiochemical purity is determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate the radiolabeled conjugate from free [¹⁷⁷Lu]Lu.

2. In Vitro Cell Binding and Internalization Assay

  • Objective: To determine the binding affinity and internalization rate of the radiopharmaceutical in PSMA-expressing cancer cells.

  • Procedure:

    • PSMA-positive prostate cancer cell lines (e.g., LNCaP, 22Rv1) are cultured in appropriate media.[8][9]

    • Cells are incubated with increasing concentrations of the non-radioactive ("cold") ligand to compete with a constant concentration of the radiolabeled compound to determine the IC50 value (a measure of binding affinity).

    • For internalization, cells are incubated with the radiolabeled compound for various time points.

    • At each time point, the supernatant is removed, and the cells are washed.

    • A mild acid wash is used to differentiate between membrane-bound and internalized radioactivity.

    • The radioactivity in each fraction is measured using a gamma counter.

3. In Vivo Biodistribution Studies

  • Objective: To evaluate the uptake and clearance of the radiopharmaceutical in various organs and the tumor.

  • Procedure:

    • Animal models, typically immunodeficient mice bearing PSMA-positive human prostate cancer xenografts, are used.[10][11]

    • A defined amount of the radiopharmaceutical is administered intravenously.

    • At selected time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of animals are euthanized.

    • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and the radioactivity is measured in a gamma counter.

    • The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

4. Preclinical Therapy (Efficacy) Study

  • Objective: To assess the anti-tumor efficacy of the radiopharmaceutical in a tumor-bearing animal model.

  • Procedure:

    • Once the tumors in the xenograft models reach a predetermined size, the animals are randomized into treatment and control groups.

    • The treatment group receives a therapeutic dose of the radiopharmaceutical, while the control group receives a vehicle control.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and overall health are monitored as indicators of toxicity.

    • The study continues until tumors in the control group reach a predefined endpoint, and survival data is collected.

Mandatory Visualization

G cluster_0 Targeted Radiopharmaceutical Therapy PyclenPSMA [¹⁷⁷Lu]Lu-Pyclen-PSMA PSMA_receptor PSMA Receptor on Prostate Cancer Cell PyclenPSMA->PSMA_receptor Binding Internalization Internalization PSMA_receptor->Internalization DNA_damage Beta Emission & DNA Double-Strand Breaks Internalization->DNA_damage Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis G cluster_1 Preclinical Evaluation Workflow Radiolabeling Radiolabeling & QC InVitro In Vitro Studies (Binding, Internalization) Radiolabeling->InVitro InVivo In Vivo Biodistribution (Xenograft Model) InVitro->InVivo Dosimetry Dosimetry Calculations InVivo->Dosimetry Therapy Efficacy Study (Tumor Growth Inhibition) InVivo->Therapy Toxicity Toxicity Assessment Therapy->Toxicity G This compound This compound Chelator Radiopharmaceutical [¹⁷⁷Lu]Lu-Pyclen-PSMA This compound->Radiopharmaceutical PSMA_Ligand PSMA-targeting Ligand PSMA_Ligand->Radiopharmaceutical Lu177 Lutetium-177 (Radionuclide) Lu177->Radiopharmaceutical

References

A Comparative Guide to Mono-N-Functionalized Pyclen Derivatives: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

The macrocycle pyclen (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) has emerged as a highly promising scaffold for the development of metal chelates in biomedical applications, including Magnetic Resonance Imaging (MRI), luminescent probes, and radiopharmaceuticals.[1][2] Its rigid structure, incorporating a pyridine (B92270) ring into a 12-membered macrocyclic unit, provides a favorable platform for creating stable and inert metal complexes.[3][4] Mono-N-functionalization of the this compound backbone allows for the introduction of various coordinating arms, which fine-tunes the physicochemical properties of the resulting metal complexes, such as stability, relaxivity, and kinetic inertness.

This guide provides a comparative analysis of various mono-N-functionalized this compound derivatives, focusing on their performance as chelators for different metal ions. The data presented is compiled from recent scientific literature to assist researchers, scientists, and drug development professionals in evaluating and selecting ligands for specific applications.

Data Presentation: A Comparative Overview

The performance of this compound derivatives is critically dependent on the nature and position of the functional pendant arms. The following tables summarize key quantitative data for gadolinium(III), manganese(II), and other metal complexes, offering a clear comparison of their properties.

Table 1: Performance of Gd(III) Complexes for MRI Applications

Gadolinium(III) complexes are widely used as MRI contrast agents. Key parameters for their efficacy and safety include longitudinal relaxivity (r₁), which measures the enhancement of the water proton relaxation rate; the thermodynamic stability constant (log KGdL) and the related pGd value, which indicate the complex's stability at physiological pH; and the dissociation half-life (t₁/₂), a measure of kinetic inertness.

Ligand/ComplexDescriptionr₁ (mM⁻¹s⁻¹)log KGdLpGdt₁/₂ in 0.1 M HClReference
Gd-L1 Achiral, Octadentate3.2720.4917.74-[5]
Gd-L2 Achiral, Octadentate2.9822.3720.25-[5]
Gd-L3 Chiral, Octadentate4.5322.2119.79-[5]
Gd-L4 Chiral, Octadentate4.0823.2821.76-[5]
[GdL3] Dipicolinate (adjacent arms)-23.5620.6950 min (in 1 M HCl)[3]
[GdL4] Dipicolinate (opposite arms)-23.4421.8320 h (in 1 M HCl)[3]
[GdL5]⁺ Dipicolinate (symmetric)-20.47-Remarkably inert[6]
[GdL6]⁺ Dipicolinate (asymmetric)-19.77--[6]

Note: Experimental conditions for r₁ measurements can vary. For Gd-L1 to Gd-L4, r₁ was measured at 1.41 T and 37 °C.[5] pGd is calculated as -log[Gd³⁺]free with cL = 1 × 10⁻⁵ M and cGd = 1 × 10⁻⁶ M at pH 7.4.[3]

Table 2: Performance of Mn(II) Complexes for MRI Applications

Manganese(II) complexes are being investigated as safer alternatives to gadolinium-based agents. Important characteristics include thermodynamic stability (log KMnL), relaxivity (r₁ₚ), and the exchange rate of the coordinated water molecule (kex), which significantly influences relaxivity.

Ligand/ComplexDescriptionr₁ₚ (mM⁻¹s⁻¹)log KMnLkex²⁹⁸ (10⁶ s⁻¹)Dissociation t₁/₂ (pH 7.4, excess Cu²⁺)Reference
[Mn(3,6-PC2A)] Diacetate (adjacent arms)2.7215.5314063 h[7]
[Mn(3,9-PC2A)] Diacetate (opposite arms)2.9117.0912621 h[7]
[Mn(3,9-OPC2A)] Diacetate (O-substituted)--53Considerably slower dissociation[8][9]
MnL1 Monoacetate2.45-4.5~3 min (spontaneous)[10]

Note: r₁ₚ for PC2A complexes measured at 0.49 T and 25 °C.[7] r₁ₚ for MnL1 measured at 20 MHz and 25 °C.[10]

Table 3: Stability of Other Metal Complexes

This compound derivatives are versatile ligands for various metal ions, with applications in luminescence (Eu³⁺, Tb³⁺) and radiopharmacy (Lu³⁺, Sc³⁺). The thermodynamic stability (log KML) is a crucial parameter across all applications.

LigandMetal Ionlog KML / log βKey FindingReference
H3-pc1a, 3-pc1py, H3-pc1pa Cu²⁺, Zn²⁺-Form stable complexes, structures confirmed by X-ray.[11][12]
Side-bridged pyclens Cu²⁺, Zn²⁺-Extreme rigidity makes complexation difficult or unsuccessful.[11][12]
L3 (dipicolinate) Tb³⁺-Emission Quantum Yield (Φ) ~90%[3]
L4 (dipicolinate) Tb³⁺-Emission Quantum Yield (Φ) ~90%[3]
Picolinate Pyclens Tb³⁺, Lu³⁺Very HighRemarkable kinetic inertness, suitable for radiotherapy.
PC2AMnBu Sc³⁺log KScL = 19.53Outstanding inertness (t₁/₂ = 529 h in 1 M HClO₄).
4-hydroxyl to 4-nitro this compound Fe³⁺log β values determinedPyridyl functionalization tunes electrochemical properties and stability.
Table 4: Cytotoxicity Data

While extensive cytotoxicity data for mono-N-functionalized this compound derivatives are not widely published, preliminary studies suggest low toxicity. A definitive comparison requires further investigation.

Ligand/ComplexCell/ModelAssayResultReference
[EuL4a] Zebrafish modelIn vivo observationNo apparent toxicity detected on growth.

Note: The absence of comprehensive IC₅₀ values from standardized assays like the MTT assay highlights a gap in the current literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are protocols for key experiments cited in the literature.

Synthesis of Mono-N-Functionalized this compound Derivatives

The regioselective functionalization of this compound typically involves the use of protecting groups to differentiate the secondary amine nitrogens.

  • Objective : To synthesize a this compound ligand with a single functional arm.

  • General Procedure :

    • Protection : One of the secondary amine groups of the this compound macrocycle is protected using a suitable protecting group, such as Alloc (allyloxycarbonyl) or Boc (tert-butyloxycarbonyl).[6][7]

    • Alkylation : The remaining unprotected secondary amine(s) are alkylated by reacting the protected this compound with an electrophile containing the desired pendant arm (e.g., methyl 6-(bromomethyl)picolinate).[5]

    • Deprotection & Hydrolysis : The protecting group is removed under specific conditions (e.g., acid treatment for Boc). If the pendant arm is an ester, it is subsequently hydrolyzed (e.g., using HCl or NaOH) to yield the final carboxylic acid ligand.[4]

    • Purification : The final ligand is purified using techniques such as HPLC or crystallization.[5]

    • Complexation : The purified ligand is reacted with a corresponding metal salt (e.g., GdCl₃·6H₂O) in an aqueous solution, with pH adjusted to facilitate complex formation. The resulting metal complex is then purified.[5]

Potentiometric Titrations for Stability Constants

This method is used to determine the protonation constants of the ligand and the stability constants of its metal complexes.

  • Objective : To determine log KML and ligand protonation constants.

  • Procedure :

    • A solution of the ligand (e.g., 2 mM) is prepared in a controlled ionic strength medium (e.g., 0.1 M or 0.15 M NaCl).[10]

    • For metal complex stability, the corresponding metal ion is added to achieve a 1:1 metal-to-ligand molar ratio.[10]

    • The solution is titrated with a standardized solution of NaOH (e.g., 0.1 M).

    • The pH is measured after each addition of the titrant.

    • The collected pH vs. volume data is analyzed using specialized software to calculate the protonation and stability constants.[8]

Relaxivity (r₁) Measurement

Proton relaxivity is a key indicator of an MRI contrast agent's effectiveness.

  • Objective : To measure the longitudinal relaxivity (r₁) of a paramagnetic complex.

  • Procedure :

    • A series of solutions with varying concentrations of the paramagnetic complex (e.g., a Gd(III) or Mn(II) complex) are prepared in a relevant medium (e.g., water or buffer).

    • The longitudinal relaxation time (T₁) of the water protons in each solution is measured using an NMR relaxometer at a specific magnetic field strength (e.g., 0.49 T or 1.41 T) and temperature (e.g., 25 °C or 37 °C).[7][8]

    • The relaxation rate (1/T₁) is plotted against the concentration of the complex.

    • The relaxivity (r₁) is determined from the slope of this linear plot.[8]

Kinetic Inertness (Dissociation Half-Life)

This experiment assesses how quickly a complex dissociates under challenging conditions, which is critical for in vivo safety.

  • Objective : To measure the dissociation rate and half-life (t₁/₂) of a metal complex.

  • Procedure :

    • The metal complex is dissolved in a challenging medium, such as 0.1 M or 1 M HCl for acid-assisted dissociation, or in a buffer containing an excess of a competing metal ion (e.g., Cu²⁺ or Zn²⁺).[3][5][7]

    • The dissociation of the complex is monitored over time. This can be done by measuring the change in a specific property, such as relaxivity (for paramagnetic complexes) or UV-Vis absorbance.[7]

    • The data is fitted to an appropriate kinetic model to determine the dissociation rate constant.

    • The half-life (t₁/₂) is calculated from the rate constant.

Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of a compound on cell lines.

  • Objective : To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Procedure :

    • Cell Seeding : Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates and incubated to allow for cell attachment.

    • Compound Treatment : The cells are treated with the test compound (this compound derivative) at various concentrations and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

    • Formazan Solubilization : An organic solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a plate reader at a specific wavelength.

    • IC₅₀ Calculation : Cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

Diagrams created using DOT language to illustrate key workflows and concepts.

G General Synthesis of Mono-N-Functionalized this compound Derivatives cluster_0 Preparation cluster_1 Functionalization cluster_2 Final Ligand Synthesis cluster_3 Complexation This compound This compound Macrocycle Protectedthis compound Mono-N-Protected this compound This compound->Protectedthis compound Regioselective Protection ProtectingAgent Protecting Agent (e.g., Boc, Alloc) ProtectingAgent->this compound Functionalizedthis compound Protected, Functionalized this compound Protectedthis compound->Functionalizedthis compound Alkylation PendantArm Pendant Arm Precursor (e.g., Bromo-picolinate ester) PendantArm->Functionalizedthis compound Deprotection Deprotection & Hydrolysis (e.g., HCl treatment) Functionalizedthis compound->Deprotection FinalLigand Final Mono-N-Functionalized Ligand Deprotection->FinalLigand FinalComplex Final Metal Complex FinalLigand->FinalComplex Complexation Reaction MetalSalt Metal Salt (e.g., GdCl3) MetalSalt->FinalComplex

Caption: General workflow for the synthesis of mono-N-functionalized this compound metal complexes.

G Evaluation Workflow for this compound-Based MRI Contrast Agents Synthesis Ligand Synthesis & Gd(III) Complexation InVitro In Vitro Characterization Synthesis->InVitro Stability Thermodynamic Stability (Potentiometry) InVitro->Stability Inertness Kinetic Inertness (Dissociation Studies) InVitro->Inertness Relaxivity Relaxivity (r1) (NMRD) InVitro->Relaxivity WaterExchange Water Exchange (kex) (17O NMR) InVitro->WaterExchange InVivo In Vivo Evaluation Stability->InVivo Inertness->InVivo Relaxivity->InVivo WaterExchange->InVivo Toxicity Cytotoxicity & Toxicity Studies InVivo->Toxicity Imaging MR Imaging in Animal Models InVivo->Imaging Biodistribution Biodistribution & Clearance Pathway InVivo->Biodistribution Decision Candidate Selection Toxicity->Decision Imaging->Decision Biodistribution->Decision

Caption: Key experimental workflow for the evaluation of novel this compound-based MRI contrast agents.

G Key Factors Influencing Relaxivity (r₁) of Gd(III) Complexes cluster_0 Structural & Dynamic Properties cluster_1 Ligand Design Influence Relaxivity Relaxivity (r₁) WaterExchange Water Exchange Rate (kex) (τM, water residence lifetime) WaterExchange->Relaxivity Optimized rate enhances r₁ RotationalCorr Rotational Correlation Time (τR) (Molecular size/rigidity) RotationalCorr->Relaxivity Slower tumbling increases r₁ Hydration Hydration Number (q) (Inner-sphere water molecules) Hydration->Relaxivity Higher q increases r₁ Rigidity Ligand Rigidity Rigidity->RotationalCorr Increases τR Chirality Chirality Chirality->WaterExchange Can optimize kex Chirality->Rigidity Can increase rigidity PendantArms Pendant Arm Structure PendantArms->WaterExchange Affects water access PendantArms->Rigidity Influences overall structure

Caption: Relationship between ligand design, physicochemical properties, and MRI relaxivity.

References

A Comparative Guide to Pyclen-Based Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyclen-Based Luminescent Probes and Their Alternatives for Advanced Cellular Imaging.

This compound-based lanthanide complexes are emerging as a powerful class of luminescent probes for cellular imaging, offering unique photophysical properties that set them apart from traditional organic fluorophores. This guide provides a comprehensive comparison of the performance of this compound-based probes with established alternatives, supported by experimental data, to assist researchers in selecting the optimal tools for their specific applications, particularly in advanced microscopy techniques such as two-photon imaging.

Performance Comparison of Imaging Probes

The selection of a fluorescent or luminescent probe for cellular imaging is dictated by a range of performance metrics. This compound-based lanthanide probes, often utilizing ions like Europium (Eu³⁺) and Samarium (Sm³⁺), exhibit distinct advantages, including long luminescence lifetimes, large Stokes shifts, and sharp emission bands. These characteristics are particularly beneficial for time-gated imaging and reducing background autofluorescence. In contrast, bright organic dyes are known for their high quantum yields and strong absorption. The following tables summarize the key photophysical properties of representative this compound-based probes and commonly used organic dye alternatives.

PropertyThis compound-based Eu³⁺ Complex[1][2]This compound-based Sm³⁺ Complex[1][2]Rhodamine BFluorescein
Excitation Max (nm) ~340 (one-photon), ~720 (two-photon)~340 (one-photon), ~720 (two-photon)~554~494
Emission Max (nm) ~615~565, 595, 645~576~518
Quantum Yield (Φ) Up to ~0.25 (in solution)< 0.01~0.31 (in water)~0.93 (in basic solution)
Luminescence Lifetime (τ) Milliseconds (ms)Milliseconds (ms)Nanoseconds (ns)Nanoseconds (ns)
Two-Photon Action Cross-Section (GM) Up to ~50Up to ~30~210~38
Photostability HighHighModerateLow
Cytotoxicity Generally low at working concentrationsGenerally low at working concentrationsConcentration-dependentGenerally low

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and binding to cellular components. The data presented here are for comparative purposes and may vary depending on the specific experimental conditions. One Göppert-Mayer (GM) unit is 10⁻⁵⁰ cm⁴ s photon⁻¹.

Key Advantages and Disadvantages

This compound-Based Lanthanide Probes

Advantages:

  • Long Luminescence Lifetimes: Their millisecond lifetimes allow for time-gated detection, effectively eliminating short-lived background fluorescence from biological samples.[3][4]

  • Large Stokes Shifts: The significant separation between excitation and emission wavelengths minimizes self-quenching and bleed-through in multicolor imaging.[3]

  • Sharp Emission Peaks: The narrow, line-like emission spectra are ideal for multiplexing applications.[5]

  • High Photostability: Lanthanide complexes are generally more resistant to photobleaching compared to many organic dyes, enabling long-term imaging experiments.[6]

  • Suitability for Two-Photon Microscopy: this compound-based probes can be designed with antennas that allow for efficient two-photon excitation in the near-infrared range, enabling deep-tissue imaging with reduced phototoxicity.[1][2][7]

Disadvantages:

  • Lower Quantum Yields: Compared to the brightest organic dyes, lanthanide complexes often have lower quantum yields.[1][2]

  • Lower Absorption Cross-Sections: The intrinsic absorption of lanthanide ions is weak, necessitating the use of sensitizing antennas.[8]

  • Complex Synthesis: The synthesis of functionalized this compound macrocycles and their lanthanide complexes can be complex.

Organic Fluorescent Dyes (e.g., Rhodamine B, Fluorescein)

Advantages:

  • High Brightness: Many organic dyes exhibit high molar extinction coefficients and quantum yields, resulting in bright fluorescent signals.

  • Commercial Availability: A vast library of organic dyes with diverse spectral properties and functionalities is commercially available.

  • Ease of Use: Protocols for labeling and imaging with organic dyes are well-established.

Disadvantages:

  • Photobleaching: Organic dyes are often susceptible to photobleaching, which can limit the duration of imaging experiments.

  • Small Stokes Shifts: This can lead to spectral overlap and self-quenching.

  • Background Autofluorescence: The short fluorescence lifetimes of organic dyes can make it difficult to distinguish their signals from cellular autofluorescence.

Experimental Workflows and Signaling Pathways

The validation of any new probe in a cellular model is critical. A generalized workflow for assessing the utility of a this compound-based probe and its alternatives is depicted below. Furthermore, these probes can be employed to study various cellular signaling pathways. For instance, lanthanide-based probes have been utilized to investigate G-protein coupled receptor (GPCR) signaling.

cluster_workflow Probe Validation Workflow A Probe Synthesis & Characterization D Probe Loading & Incubation A->D B Cell Culture C Cytotoxicity Assay (e.g., MTT, LDH) B->C B->D C->D Determine non-toxic concentration E Live-Cell Imaging (e.g., Confocal, Two-Photon) D->E F Image Analysis & Quantification E->F G Photostability Assay E->G

Caption: A generalized workflow for the validation of fluorescent and luminescent probes in cellular models.

cluster_pathway GPCR Signaling Pathway Imaged with Lanthanide Probes Ligand Ligand GPCR GPCR (e.g., PAR2) Ligand->GPCR Activation G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream Probe Lanthanide Probe (e.g., Eu³⁺-complex) Probe->Ca_release Detects

Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release, which can be monitored using lanthanide-based probes.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of cellular imaging probes. Below are representative protocols for cytotoxicity assessment and live-cell imaging.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Probe Incubation: Prepare a series of dilutions of the this compound-based probe and the alternative probe in cell culture medium. Remove the old medium from the cells and add the probe-containing medium. Incubate for the desired period (e.g., 24 or 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each probe concentration relative to the untreated control cells.

Live-Cell Imaging with this compound-Based Lanthanide Probes (Two-Photon Microscopy)

This protocol provides a general guideline for imaging live cells using a clickable this compound-based lanthanide complex conjugated to a cell-penetrating peptide (CPP).

  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the this compound-based probe (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 50 nM to 5 µM) in pre-warmed cell culture medium.[1][2][9]

  • Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 1-4 hours at 37°C in a CO₂ incubator to allow for cellular uptake.[1][2][9]

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a two-photon microscope equipped with a femtosecond-pulsed near-infrared laser (e.g., tuned to 720 nm).[1][2][9] Collect the luminescence signal using appropriate emission filters (e.g., 580-690 nm for Eu³⁺).[1]

  • Time-Gated Imaging (Optional): If the microscope is equipped for time-gated detection, a delay can be introduced after the excitation pulse to eliminate short-lived autofluorescence and capture only the long-lived lanthanide luminescence.[4]

Live-Cell Imaging with an Alternative Probe (ATTO Dyes)

ATTO dyes are a class of fluorescent labels known for their high photostability and brightness. This protocol outlines a general procedure for labeling intracellular structures.

  • Cell Culture: Plate cells on glass-bottom dishes as described for the this compound-based probes.

  • Probe Preparation: Dissolve the amine-reactive ATTO dye (e.g., ATTO 647N NHS ester) in anhydrous DMSO to make a stock solution (e.g., 1-10 mM). Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Labeling (for intracellular targets): For labeling specific intracellular proteins, cells may need to be transfected with a self-labeling tag (e.g., SNAP-tag or HaloTag) that can be specifically labeled with the dye conjugate. Alternatively, for general cytoplasmic or organellar staining, some ATTO dyes can be loaded into cells under specific conditions.[10][11]

  • Incubation: Incubate the cells with the dye-containing solution for 15-60 minutes at 37°C.

  • Washing: Remove the labeling solution and wash the cells several times with pre-warmed PBS or culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium and image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen ATTO dye. For two-photon imaging, a suitable excitation wavelength in the near-infrared spectrum should be selected.

Conclusion

This compound-based lanthanide probes offer a compelling set of advantages for cellular imaging, particularly for applications requiring high signal-to-noise ratios and long-term observation. Their unique photophysical properties, including long luminescence lifetimes and high photostability, make them excellent candidates for advanced microscopy techniques like time-gated and two-photon imaging. While traditional organic dyes may offer higher brightness in some cases, they often suffer from photobleaching and background interference. The choice of probe will ultimately depend on the specific experimental requirements, including the target analyte, the desired imaging modality, and the need for quantitative analysis. As research in the field of lanthanide-based probes continues, we can expect the development of even more versatile and powerful tools for elucidating complex biological processes at the cellular level.

References

Safety Operating Guide

Navigating the Disposal of Pyclen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Pyclen, a substance that requires careful handling due to its hazardous nature.

Due to limited specific data on "this compound," it is imperative to treat it with the same precautions as its parent compound, Perylene, and its derivative, Perylen-1-amine. Perylene is recognized as a hazardous substance with potential carcinogenic effects and high toxicity to aquatic life, leading to long-term adverse environmental impacts.[1] Therefore, a cautious and informed approach to the disposal of any substance identified as this compound is essential.

Immediate Safety and Disposal Protocol

The following operational plan outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of personnel and the protection of the environment.

1. Waste Identification and Classification:

  • All this compound waste, including unused product, solutions, and contaminated materials (e.g., gloves, vials, wipes, and absorbent pads), must be classified as hazardous chemical waste.[1]

2. Waste Collection and Segregation:

  • Containers: Use only designated, leak-proof, and chemically compatible containers for the collection of this compound waste. Ensure containers are in good condition and have secure lids.[1]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's and local regulations.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Storage:

  • Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should have secondary containment to prevent the spread of material in case of a spill.

4. Disposal:

  • Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this compound waste down the drain or in regular trash.

  • Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste. This typically involves contacting your Environmental Health and Safety (EHS) department.

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteBenchchem[1]
Container Type Designated, leak-proof, chemically compatibleBenchchem[1]
Primary Hazard Potential carcinogen, high aquatic toxicityBenchchem[1]
Disposal Method Incineration or other approved methods by a licensed hazardous waste facility.General Guideline
Spill Residue Treat as hazardous waste.General Guideline

Experimental Protocols

No specific experimental protocols for the disposal of this compound are cited in the available literature. The standard and mandatory protocol is to collect and transfer the waste to a certified hazardous waste management facility.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final disposition.

Pyclen_Disposal_Workflow A Generation of This compound Waste B Identify & Classify as Hazardous Waste A->B C Segregate & Collect in Labeled, Compatible Container B->C D Store in Designated Secure Area C->D E Contact Institutional EHS for Pickup Request D->E F Transfer to Licensed Hazardous Waste Vendor E->F G Final Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyclen
Reactant of Route 2
Pyclen

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。